molecular formula C13H10BrN3O2S B598297 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1201186-54-0

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B598297
CAS No.: 1201186-54-0
M. Wt: 352.206
InChI Key: UMZKBENCNNDLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a valuable chemical building block in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. Its primary research value lies in its role as a key intermediate for the synthesis of potent and selective kinase inhibitors . Scientific studies have utilized this pyrrolo[2,3-b]pyrazine scaffold to develop inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a subfamily of receptor tyrosine kinases that are aberrant in various cancer types and are considered promising therapeutic targets . The structure of the compound enables selective binding to enzyme active sites, making it a versatile precursor for constructing complex heterocyclic systems found in bioactive molecules . Researchers employ this compound in cross-coupling reactions, where the bromine atom serves as a handle for further functionalization to optimize the properties of potential drug candidates . Beyond FGFR inhibitors, this core scaffold has also been reported in research concerning other targets, including Bruton’s tyrosine kinase and focal adhesion kinase, highlighting its broad utility in designing and optimizing new antitumor agents .

Properties

IUPAC Name

2-bromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-13(17)15-8-12(14)16-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZKBENCNNDLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680926
Record name 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201186-54-0
Record name 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the , a critical intermediate in contemporary drug discovery. The 5H-pyrrolo[2,3-b]pyrazine scaffold, also known as 4,7-diazaindole, is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors for targeted cancer therapies.[1][2] This document elucidates an efficient, safe, and scalable one-pot synthetic strategy, grounded in authoritative literature and patent-disclosed methodologies. We will explore the mechanistic rationale behind the chosen synthetic route, provide a step-by-step protocol suitable for laboratory execution, and discuss the critical parameters for ensuring high yield and purity. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.

Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyrazine Core

The pyrrolo[2,3-b]pyrazine heterocyclic system is a bioisostere of purines and indoles, granting it unique electronic properties and the ability to form key interactions with biological targets.[3][4] Its derivatives have garnered significant attention for their diverse biological activities, most notably as inhibitors of various protein kinases.[5] Specifically, this compound serves as an indispensable building block for constructing complex molecules targeting Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in numerous cancers.[1]

The strategic placement of a bromine atom at the C2 position offers a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse functionalities. The tosyl (p-toluenesulfonyl) group on the pyrrole nitrogen (N5) is not merely a protecting group; it serves multiple critical functions:

  • Stabilization: It stabilizes the reactive pyrrolopyrazine core.[3]

  • Reactivity Modulation: It deactivates the pyrrole ring towards undesired electrophilic substitution while directing lithiation to specific positions if required.

  • Solubility and Crystallinity: It enhances the solubility of the intermediate in organic solvents and often improves its crystallinity, simplifying purification.[3]

This guide focuses on a modern, one-pot approach that circumvents the challenges of multi-step syntheses and the use of hazardous reagents, offering a practical and efficient pathway to this high-value intermediate.[6]

Synthetic Strategy and Mechanistic Rationale

The selected methodology, detailed in patent CN113603693A, employs a one-pot cyclization and sulfonylation sequence starting from 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine.[1][6] This approach is notable for its operational simplicity, mild conditions, and high efficiency.

Key Transformations
  • Base-Mediated Intramolecular Cyclization: The synthesis is initiated by the addition of a mild, non-nucleophilic base, sodium tert-butoxide (NaOtBu), to the starting material in an aprotic polar solvent like N,N-dimethylacetamide (DMA). The base deprotonates the primary amine, initiating an intramolecular nucleophilic attack on the proximal carbon of the ethynyl group. This cascade leads to the formation of the pyrrole ring fused to the pyrazine core. The trimethylsilyl (TMS) group is cleaved during this process.

  • N-Tosylation (Sulfonylation): Upon completion of the cyclization, the reaction mixture is cooled, and p-toluenesulfonyl chloride (TsCl) is introduced directly into the same reaction vessel. The newly formed pyrrole nitrogen, which exists as its sodium salt, acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl to displace the chloride and form the stable N-tosyl bond.

The elegance of this one-pot procedure lies in its ability to construct the pyrrolopyrazine skeleton and install the essential tosyl protecting group without isolating the intermediate, thereby saving time, reducing material loss, and minimizing waste.[6]

Visualizing the Synthetic Workflow

The overall transformation can be visualized as a streamlined two-step, one-pot process.

cluster_0 Step 1: Cyclization cluster_1 Step 2: Tosylation SM 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine INT In situ generated pyrrolopyrazine anion SM->INT 1. NaOtBu, DMA 2. Heat (50-60°C) PROD This compound INT->PROD 3. p-Toluenesulfonyl chloride 4. Room Temp

Caption: One-pot synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from the methodology described in patent CN113603693A, which emphasizes safety and scalability.[6]

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amineNot listed~205.33Starting material
N,N-Dimethylacetamide (DMA)127-19-587.12Anhydrous grade recommended
Sodium tert-butoxide (NaOtBu)865-48-596.10Moisture-sensitive; handle under N₂
p-Toluenesulfonyl chloride (TsCl)98-59-9190.65Corrosive and moisture-sensitive
Sodium bicarbonate (NaHCO₃)144-55-884.01For aqueous work-up
Ethyl acetate141-78-688.11For recrystallization
Petroleum ether8032-32-4N/AFor recrystallization
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine (e.g., 50.0 g, 0.185 mol) and N,N-dimethylacetamide (500 ml). Stir the mixture to achieve a clear solution.

  • Cyclization: To the stirred solution, add sodium tert-butoxide (e.g., 21.3 g, 0.221 mol, 1.2 equivalents) in portions. An exotherm may be observed. After the addition, heat the reaction system to 50-60 °C and maintain this temperature for 1 hour. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to confirm the consumption of the starting material.

  • Sulfonylation (Tosylation): After the cyclization is complete, cool the reaction system to room temperature (20-25 °C). Add p-toluenesulfonyl chloride (e.g., 45.8 g, 0.240 mol, 1.3 equivalents) to the reaction mixture in portions, maintaining the temperature below 30 °C with an ice bath if necessary. Once the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up and Isolation: Prepare a quenching solution of 0.5-10% (w/v) sodium bicarbonate in water. Slowly pour the reaction mixture into the vigorously stirred bicarbonate solution. A precipitate will form.

  • Filtration and Washing: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral, followed by a wash with a small amount of cold petroleum ether.

  • Purification: The crude product is purified by recrystallization.[1] Transfer the solid to a flask and add a minimal amount of hot ethyl acetate to dissolve it. Slowly add petroleum ether until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with cold petroleum ether, and dry under vacuum to a constant weight. This yields this compound as a solid.[1]

Summary of Reaction Parameters
ParameterValueRationale
Solvent N,N-Dimethylacetamide (DMA)High boiling point, good solvating power for reagents.
Base Sodium tert-butoxideMild, non-nucleophilic base; safer alternative to NaH.[6]
Cyclization Temp. 50-60 °CProvides sufficient energy for cyclization without promoting side reactions.
Tosylation Temp. Room TemperatureSufficient for the sulfonylation reaction to proceed to completion.
Quenching Agent 0.5-10% aq. NaHCO₃Neutralizes any remaining acidic species and helps precipitate the product.[1]
Purification Recrystallization (EtOAc/Petroleum Ether)Effective method for obtaining high-purity crystalline product.[1]
Expected Yield ~87%High-yielding process.[1]
Expected Purity >98% (by LC/MS)Achieves excellent purity suitable for subsequent synthetic steps.[1]

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the chemical structure.[3]

  • Purity: Assessed by HPLC or LC/MS, with expected purity exceeding 98%.[1]

  • Physical Properties: The compound is a solid at room temperature.[7]

  • Molecular Formula: C₁₃H₁₀BrN₃O₂S[3]

  • Molecular Weight: 352.21 g/mol [3][8]

Conclusion

The synthetic protocol detailed in this guide presents a robust, efficient, and scalable method for the preparation of this compound. By employing a one-pot cyclization-sulfonylation strategy with milder and safer reagents, this process addresses many of the drawbacks of previous synthetic routes, making it highly suitable for both academic research and industrial production settings.[6] The resulting high-purity intermediate is a valuable asset for drug discovery programs, particularly those focused on the development of novel kinase inhibitors for oncology.

References

  • CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
  • Azaindole synthesis. Organic Chemistry Portal. [Link]
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
  • Practical Regioselective Bromination of Azaindoles and Diazaindoles.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. MDPI. [Link]
  • This compound. AMERICAN ELEMENTS. [Link]
  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
  • Pyrrolo[2,1-f][1][6][9]triazine: a promising fused heterocycle to target kinases in cancer therapy.
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [Link]
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. National Institutes of Health (NIH). [Link]
  • The synthesis of pyrrolo [1,2-a] pyrazine
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health (NIH). [Link]

Sources

The Synthetic Cornerstone of Modern Kinase Inhibitors: A Technical Guide to 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, CAS Number 1201186-54-0, a pivotal heterocyclic building block in contemporary medicinal chemistry. With the rise of targeted therapies, particularly kinase inhibitors, the strategic importance of the pyrrolo[2,3-b]pyrazine scaffold has grown exponentially. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, chemical properties, reactivity, and critical applications of this compound. By elucidating the causality behind experimental choices and providing validated protocols, this guide aims to empower scientists to leverage the full potential of this versatile intermediate in the discovery of novel therapeutics.

Introduction: The Strategic Value of the Pyrrolo[2,3-b]pyrazine Core

The 5H-pyrrolo[2,3-b]pyrazine ring system, a fusion of a pyrrole and a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and structural framework allow for specific interactions with biological targets, most notably the ATP-binding pocket of protein kinases.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major focus of drug discovery efforts.

This compound has emerged as a particularly valuable intermediate for several key reasons:

  • The Bromine Handle: The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) of potential drug candidates.

  • The Tosyl Group: The p-toluenesulfonyl (tosyl) group at the 5-position serves a dual purpose. Firstly, it acts as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions and enhancing the stability of the molecule.[1] Secondly, its electron-withdrawing nature can influence the reactivity of the heterocyclic core. The tosyl group also enhances solubility in common organic solvents.[1]

This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in the construction of complex bioactive molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective use in research and development. Below is a summary of the key data for this compound.

PropertyValueSource(s)
CAS Number 1201186-54-0[2][3]
Molecular Formula C₁₃H₁₀BrN₃O₂S[2][3][4]
Molecular Weight 352.21 g/mol [2][3][4]
Appearance Light brown to brown solid[5]
Purity Typically ≥95-98%[2][3]
Storage Conditions Store at room temperature in a dark place under an inert atmosphere.[2]
Solubility Soluble in common organic solvents such as DCM, DMF, and ethyl acetate.[5]
Mass Spectrometry m/z: 352/354 (M+H)⁺[5]

Note on Spectroscopic Data: While detailed ¹H and ¹³C NMR spectral data (chemical shifts and coupling constants) are not publicly available in the reviewed literature, they are standard characterization data provided by commercial suppliers upon request or with purchase. High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 352.21.[6]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. The following protocol is a representative method that highlights the key transformations.

Synthetic Pathway Overview

The overall synthetic strategy involves the construction of the 2-bromo-5H-pyrrolo[2,3-b]pyrazine core, followed by the tosylation of the pyrrole nitrogen.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Tosylation A Halogenated Pyrazine Precursor C 2-Bromo-5H-pyrrolo[2,3-b]pyrazine A->C B Pyrrole Derivative B->C E This compound C->E D p-Toluenesulfonyl chloride D->E

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a synthesized representation from literature procedures.[5][6]

Step 1: Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine

  • Reactants: 3-Amino-2,5-dibromopyrazine, Trimethyl(1-propynyl)silane, Cesium Carbonate, Palladium(II) Acetate, Xantphos.

  • Solvent: 1,4-Dioxane.

  • Procedure:

    • To a solution of 3-amino-2,5-dibromopyrazine (1.0 eq) in 1,4-dioxane, add trimethyl(1-propynyl)silane (1.2 eq) and cesium carbonate (2.5 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add palladium(II) acetate (0.05 eq) and Xantphos (0.1 eq).

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • To the crude intermediate in THF, add tetra-n-butylammonium fluoride (TBAF) (1.1 eq) at 0 °C and stir at room temperature for 1 hour.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford 2-bromo-5H-pyrrolo[2,3-b]pyrazine.

Step 2: Synthesis of this compound

  • Reactants: 2-bromo-5H-pyrrolo[2,3-b]pyrazine, p-Toluenesulfonyl chloride (TsCl), Sodium Hydride (NaH).

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it into ice water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound. Recrystallization from an ethyl acetate/petroleum ether mixture can be performed for further purification.[6]

Reactivity and Applications in Kinase Inhibitor Synthesis

The primary utility of this compound lies in its role as a scaffold for the synthesis of kinase inhibitors. The C2-bromine is strategically positioned for modification via cross-coupling reactions to introduce substituents that can interact with the hinge region and other key residues of the kinase ATP-binding site.

Suzuki-Miyaura Cross-Coupling: A Gateway to Diverse Analogs

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of our topic compound, it allows for the introduction of various aryl and heteroaryl groups at the 2-position.

Suzuki_Coupling A This compound E 2-Aryl/Heteroaryl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine A->E B Aryl/Heteroaryl Boronic Acid or Boronate Ester B->E C Palladium Catalyst (e.g., Pd(dppf)Cl2) C->E D Base (e.g., K2CO3) D->E

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of a Fibroblast Growth Factor Receptor (FGFR) Inhibitor Intermediate

This protocol is adapted from a published synthesis of potent FGFR inhibitors, demonstrating the practical application of this compound.[1]

  • Reactants: this compound, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Potassium Carbonate (K₂CO₃), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Solvents: 1,4-Dioxane and Water.

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (3.0 eq).

    • Add 1,4-dioxane and water in a 3:1 ratio.

    • Degas the mixture with argon for 15 minutes.

    • Add Pd(dppf)Cl₂ (0.05 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours under an argon atmosphere. Monitor the reaction progress by LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 2-(1H-pyrazol-4-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine intermediate.

This intermediate can then be further elaborated, for instance, by de-tosylation and functionalization of the pyrrole nitrogen, to yield final drug candidates.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a testament to the power of rational design in medicinal chemistry. Its carefully considered functionalities provide a robust and flexible platform for the synthesis of highly specific and potent kinase inhibitors. The methodologies outlined in this guide are intended to provide a solid foundation for researchers to build upon. As our understanding of kinase biology continues to deepen, the demand for novel and diverse chemical matter will only increase. The versatility of this compound ensures that it will remain a cornerstone of these efforts, enabling the discovery of the next generation of targeted therapies for a wide range of human diseases.

References

  • American Elements. (n.d.). This compound.

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (CAS No. 1201186-54-0), a critical intermediate in the synthesis of next-generation kinase inhibitors, including the Janus kinase (JAK1) inhibitor Upadacitinib.[1] This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of the analytical methodologies requisite for the unambiguous confirmation of its molecular structure. By integrating foundational principles with field-proven insights, this guide details the application of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. Each section explains the causality behind experimental choices and outlines self-validating protocols to ensure scientific integrity.

Introduction: The Significance of a Key Intermediate

This compound is a heterocyclic compound featuring a pyrrolo[2,3-b]pyrazine core, often referred to as a 7-azaindole.[2] Its strategic importance in medicinal chemistry is underscored by its role as a pivotal building block for potent and selective kinase inhibitors.[1] The presence of a bromine atom at the 2-position and a tosyl protecting group on the pyrrole nitrogen provides a versatile scaffold for further chemical modifications, typically through cross-coupling reactions.[1] Given its crucial role in the synthesis of high-value active pharmaceutical ingredients (APIs), rigorous and unequivocal structural verification is paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides the analytical blueprint for achieving that certainty.

Foundational Physicochemical Properties

A thorough understanding of the basic physicochemical properties of this compound is the first step in its characterization.

PropertyValueSource
CAS Number 1201186-54-0[1][3]
Molecular Formula C₁₃H₁₀BrN₃O₂S[4][5]
Molecular Weight 352.21 g/mol [4][5]
Appearance Light brown to brown solid[6]
Purity (Typical) ≥98% (by LC/MS)[3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[6]

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry (MS) is the cornerstone of molecular weight determination and initial structural verification. For a molecule of this nature, high-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Instrumentation: Employ an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Expected Data and Interpretation

The primary objective is to observe the isotopic pattern of the protonated molecule, [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), a characteristic doublet with a ~1:1 intensity ratio is expected for the molecular ion peak.

IonCalculated m/zObserved m/zInterpretation
[C₁₃H₁₁⁷⁹BrN₃O₂S]⁺352.9808~352.98Protonated molecule with ⁷⁹Br
[C₁₃H₁₁⁸¹BrN₃O₂S]⁺354.9787~354.98Protonated molecule with ⁸¹Br

The observation of this isotopic doublet with high mass accuracy (typically <5 ppm error) provides definitive confirmation of the elemental composition.

Fragmentation Pathway Analysis

DOT Script for Predicted MS/MS Fragmentation

G M [M+H]⁺ m/z 352/354 F1 Loss of SO₂ [M+H-SO₂]⁺ m/z 288/290 M->F1 -SO₂ F2 Loss of Tosyl radical [M+H - C₇H₇SO₂]⁺ m/z 197/199 M->F2 -C₇H₇SO₂• F3 Loss of Br radical [M+H - Br]⁺ m/z 273 M->F3 -Br• F4 Toluene Cation [C₇H₇]⁺ m/z 91 F2->F4 Further fragmentation

Caption: Predicted MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The following are predicted chemical shifts based on the analysis of similar pyrrolo[2,3-b]pyrazine structures and general principles of NMR spectroscopy.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the pyrrolo[2,3-b]pyrazine core and the tosyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.40s1HH-6Pyrazine proton, deshielded by adjacent nitrogen atoms.
~8.10d1HH-3Pyrrole proton, deshielded by the adjacent bromine and nitrogen.
~7.95d, J ≈ 8.0 Hz2HH-ortho (Tosyl)Protons on the tosyl ring ortho to the sulfonyl group, deshielded by the electron-withdrawing SO₂ group.
~7.35d, J ≈ 8.0 Hz2HH-meta (Tosyl)Protons on the tosyl ring meta to the sulfonyl group.
~6.70d1HH-4Pyrrole proton, coupled to H-3.
~2.45s3HCH₃ (Tosyl)Methyl protons of the tosyl group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~146.0C-ortho (Tosyl)Aromatic carbon attached to the sulfonyl group.
~142.5C-ipso (Tosyl)Quaternary carbon of the tosyl group.
~141.0C-7aPyrrolo[2,3-b]pyrazine ring junction carbon.
~138.0C-6Pyrazine carbon, deshielded by nitrogen.
~135.0C-2Carbon bearing the bromine atom, deshielded.
~130.0C-meta (Tosyl)Aromatic carbons on the tosyl ring.
~128.0C-ortho (Tosyl)Aromatic carbons on the tosyl ring.
~125.0C-3aPyrrolo[2,3-b]pyrazine ring junction carbon.
~118.0C-3Pyrrole carbon.
~105.0C-4Pyrrole carbon.
~21.8CH₃ (Tosyl)Methyl carbon of the tosyl group.

DOT Script for NMR Workflow

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Confirmation Prep Dissolve in CDCl₃ with TMS H1 ¹H NMR Prep->H1 C13 ¹³C NMR Prep->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC Integration Integration & Multiplicity Analysis H1->Integration C13->HSQC ChemShift Chemical Shift Assignment C13->ChemShift Connectivity Confirm H-H & C-H Connectivity COSY->Connectivity HSQC->Connectivity Structure Final Structure Confirmation Integration->Structure ChemShift->Structure Connectivity->Structure

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~1600-1450Medium-StrongC=C and C=N stretching (aromatic rings)
~1370 & ~1175StrongAsymmetric and symmetric SO₂ stretching (sulfonyl group)
~1100-1000StrongC-N stretching
~815StrongC-H out-of-plane bending (para-disubstituted tosyl group)
~600-500MediumC-Br stretching

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural elucidation of this compound is a critical quality control step in the synthesis of advanced pharmaceuticals. A multi-technique analytical approach, integrating mass spectrometry, NMR spectroscopy, and IR spectroscopy, is essential for unambiguous confirmation. HRMS provides definitive proof of the elemental composition, while detailed 1D and 2D NMR experiments map the precise connectivity of the carbon-hydrogen framework. IR spectroscopy offers rapid confirmation of key functional groups. By following the detailed protocols and interpretative guidelines presented in this guide, researchers and drug development professionals can confidently verify the structure of this vital intermediate, ensuring the integrity and quality of their synthetic endeavors.

References

  • Aarti Pharmalabs Limited. (n.d.). CAS 1201186-54-0 Upadacitinib Intermediate.
  • PubChem. (n.d.). 2-Bromo-5-((4-methylphenyl)sulfonyl)-5H-pyrrolo(2,3-b)pyrazine.
  • American Elements. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). This compound.
  • Riverx Labs. (n.d.). Upadacitinib Impurity-1 1201186-54-0.
  • Justia Patents. (2024). Synthesis methods for upadacitinib and intermediate thereof.
  • Google Patents. (n.d.). US20210323971A1 - Synthesis methods for upadacitinib and intermediate thereof.
  • Patsnap. (n.d.). Method for synthesizing upadacitinib intermediate and the intermediate.
  • Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 686.
  • Zhang, Y., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(7), 1779.

Sources

A Technical Guide to 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: A Keystone Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has thus become a cornerstone of modern drug discovery. Within this field, the 7-azaindole scaffold, specifically the pyrrolo[2,3-b]pyrazine core, has emerged as a "privileged fragment" due to its ability to form critical hydrogen bond interactions within the ATP-binding site of many kinases.[1][2][3] This guide provides an in-depth technical overview of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, a highly versatile and strategically designed precursor for the synthesis of diverse libraries of potent and selective kinase inhibitors. We will explore its synthesis, physicochemical properties, and its pivotal role as a starting material for key C-C and C-N bond-forming reactions, supported by detailed experimental protocols and mechanistic rationale.

Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyrazine Scaffold

The human kinome comprises over 500 kinases that orchestrate a vast network of signaling pathways controlling cellular processes like proliferation, survival, and differentiation.[1] Consequently, aberrant kinase activity is a frequent driver of diseases, making them high-value therapeutic targets. The majority of approved kinase inhibitors are ATP-competitive, binding to the active site and blocking phosphorylation.[1][3]

The 7-azaindole core of this compound is a bioisostere of purine and serves as an excellent "hinge-binding" motif.[2][4] The pyrrole NH group acts as a hydrogen bond donor, while one of the pyrazine nitrogens acts as an acceptor, allowing for a bidentate hydrogen bonding interaction with the kinase hinge region—a critical anchoring point for many inhibitors.[1][2] The strategic placement of a bromine atom at the C2 position and a tosyl protecting group at the N5 position transforms this scaffold into a powerful and versatile precursor for library synthesis in drug discovery programs.[5] This guide will detail the practical application of this key intermediate.

Physicochemical Profile and Synthesis of the Precursor

Core Compound Properties

A clear understanding of the precursor's properties is fundamental to its effective use in synthesis.

PropertyDataReference
Chemical Name This compound[6][7]
Synonyms N-Tosyl-5-bromo-4,7-diazaindole[8]
CAS Number 1201186-54-0[6][7]
Molecular Formula C₁₃H₁₀BrN₃O₂S[6][9]
Molecular Weight 352.21 g/mol [9]
Appearance Solid[7]
Purity Typically ≥95-98%[7][9]
Storage Room temperature, inert atmosphere, protected from light[7]
Rationale for Functionalization

The design of this compound is deliberate and strategic for medicinal chemistry applications:

  • C2-Bromine: This halogen serves as a versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, amine, and alkynyl functionalities.[5][10]

  • N5-Tosyl Group: The p-toluenesulfonyl (tosyl) group serves two primary purposes. First, it acts as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions during synthesis.[8] Second, its electron-withdrawing nature can modulate the reactivity of the heterocyclic core. It can be reliably removed under specific conditions late in the synthetic sequence.[11][12]

Caption: Key reactive sites on the precursor molecule.

Synthesis Protocol for the Precursor

The precursor can be synthesized from commercially available starting materials. A common method involves the direct tosylation of 2-bromo-5H-pyrrolo[2,3-b]pyrazine.[5]

Protocol: N-Tosylation of 2-bromo-5H-pyrrolo[2,3-b]pyrazine [5]

  • Reaction Setup: To a solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide, DMF), add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen to form the corresponding anion, activating it for the subsequent reaction. The low temperature controls the exothermic reaction.

  • Activation: Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Tosylation: Add a solution of p-toluenesulfonyl chloride (TsCl, 1.0–1.5 eq) in the same solvent dropwise to the reaction mixture.[5]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[5]

  • Workup: Carefully quench the reaction by pouring it into an ice-water mixture. Neutralize if necessary with a dilute acid or base (e.g., 2.5 N NaOH or dilute HCl).[5]

  • Purification: The crude product often precipitates and can be collected by filtration. Further purification is achieved by recrystallization from a solvent mixture like ethyl acetate/petroleum ether to yield the final product with high purity (>98%).[5]

Key Synthetic Transformations for Library Development

The C2-bromo substituent is the primary point of diversification. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.

Workflow cluster_coupling C2 Diversification via Cross-Coupling start 2-Bromo-5-tosyl-5H- pyrrolo[2,3-b]pyrazine suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd(PPh₃)₄, Base buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd₂(dba)₃, Ligand, Base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd(PPh₃)₂Cl₂, CuI, Base intermediate Diversified C2-Substituted N5-Tosyl Intermediate suzuki->intermediate buchwald->intermediate sonogashira->intermediate deprotection N5-Tosyl Deprotection intermediate->deprotection KOH/EtOH or Mg/MeOH product Final Kinase Inhibitor Library deprotection->product

Caption: General workflow from precursor to final compounds.

Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for introducing aryl or heteroaryl moieties, which often occupy the ribose-binding pocket of the kinase active site.

Protocol: Suzuki-Miyaura Coupling [13][14]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl- or heteroaryl-boronic acid (or boronate ester, 1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (3.0 eq).[13]

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 3:1 v/v).[13]

    • Causality: The aqueous base is crucial for the transmetalation step of the catalytic cycle. Degassing the solvent removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring by LC-MS.

  • Workup: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the C2-arylated product.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction introduces primary or secondary amines, which can form key interactions with solvent-exposed regions or act as vectors to other parts of the active site.

Protocol: Buchwald-Hartwig Amination [15][16][17]

  • Reaction Setup: To a reaction tube, add this compound (1.0 eq), the desired amine (1.1 eq), a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., RuPhos, Xantphos, 0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 2.0 eq).[16]

    • Causality: The bulky, electron-rich phosphine ligand is critical. It stabilizes the palladium catalyst, promotes the oxidative addition into the C-Br bond, and facilitates the final reductive elimination step to form the C-N bond.[15]

  • Solvent: Add an anhydrous, degassed solvent like toluene or t-BuOH under an inert atmosphere.[16]

  • Reaction: Seal the tube and heat the mixture at 85-110 °C for 1-18 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

N-Tosyl Deprotection

The final step for many synthetic routes is the removal of the tosyl group to unmask the pyrrole N-H, which is often essential for hinge-binding activity.

Protocol: Base-Mediated N-Tosyl Deprotection [18]

  • Reaction Setup: Dissolve the N-tosylated intermediate (1.0 eq) in a protic solvent such as ethanol (EtOH) or methanol (MeOH).

  • Reagent Addition: Add a strong base, such as potassium hydroxide (KOH, 3.0 eq).[18]

  • Reaction: Heat the mixture at 35-70 °C for several hours until deprotection is complete as monitored by LC-MS.

    • Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl group, leading to the cleavage of the S-N bond.

  • Workup: Cool the reaction mixture and neutralize with a dilute acid (e.g., 1N HCl). Remove the solvent under reduced pressure.

  • Purification: Extract the product into an organic solvent (e.g., ethyl acetate or DCM), wash with water, dry, and concentrate. If necessary, purify further by chromatography or recrystallization. An alternative mild method involves using magnesium in methanol.[19]

Case Study: Application in Janus Kinase (JAK) Inhibitor Development

The pyrrolo[2,3-b]pyrazine scaffold is a core component of several potent Janus Kinase (JAK) inhibitors, which are crucial for treating autoimmune diseases and myeloproliferative neoplasms.[20][21] The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Dimerization & Activation stat STAT jak->stat Phosphorylation stat_p p-STAT (Dimer) stat->stat_p nucleus Nucleus stat_p->nucleus Translocation gene Gene Transcription (Inflammation, Proliferation) nucleus->gene Binds DNA inhibitor JAK Inhibitor (Derived from Precursor) inhibitor->jak INHIBITION

Caption: Inhibition of the JAK-STAT signaling pathway.

Using the synthetic strategies outlined above, libraries of compounds can be generated. For example, a Suzuki coupling could be used to install a substituted phenyl ring at the C2 position, followed by a Buchwald-Hartwig amination to add a piperidine or other amine-containing group, and finally N-tosyl deprotection. The resulting compounds can then be screened for activity against the JAK family of kinases (JAK1, JAK2, JAK3, TYK2).[20][22]

Example SAR Data Table (Hypothetical Data Based on Literature Trends)

CompoundC2-Substituent (from Suzuki)KinaseIC₅₀ (nM)
A-1 PhenylJAK1150
A-2 4-FluorophenylJAK185
A-3 3,5-DifluorophenylJAK125
B-1 Pyridin-4-ylJAK2120
B-2 Pyrimidin-5-ylJAK240

This table illustrates how modifications at the C2 position, enabled by the bromo-precursor, can significantly impact inhibitory potency, guiding the structure-activity relationship (SAR) studies in a drug discovery project.

Conclusion and Future Outlook

This compound is a testament to strategic precursor design in modern medicinal chemistry. Its pre-installed synthetic handles—a versatile bromine for cross-coupling and a robust tosyl protecting group—provide a streamlined and efficient entry point into vast chemical space. This enables the rapid generation of diverse compound libraries targeting various kinases, including FGFRs and JAKs.[5][20] The logical and well-established protocols for its derivatization make it an invaluable tool for researchers and drug development professionals aiming to accelerate the discovery of next-generation kinase inhibitors. As our understanding of kinome biology deepens, the importance of such versatile and strategically designed building blocks will only continue to grow.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
  • ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • Semantic Scholar. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Al-Harbi, S. A., & Alanazi, A. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry.
  • Google Patents. (2021). CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
  • ResearchGate. Development of new pyrrolopyrimidine-based inhibitors of Janus kinase 3 (JAK3).
  • PubMed. (2014). Highly Selective Janus Kinase 3 Inhibitors Based on a pyrrolo[2,3-d]pyrimidine Scaffold: Evaluation of WO2013085802.
  • ResearchGate. (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine....
  • SciSpace. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group.
  • American Elements. This compound.
  • ResearchGate. Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)....
  • MDPI. (2020). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors.
  • Pubs.acs.org. (1999). Deprotection of Sulfonyl Aziridines.
  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • MDPI. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • ResearchGate. Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Yields....
  • MDPI. (2020). Advances in Cross-Coupling Reactions.
  • Norwegian Research Information Repository. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • MDPI. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. Preparation of 5‐bromo‐2‐tosyloxynicotinaldehyde 9.
  • NIH. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

Sources

The Strategic Role of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibitors, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine has emerged as a pivotal intermediate, offering a robust scaffold for the development of potent and selective inhibitors targeting a range of kinases implicated in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of this compound's synthesis, properties, and its critical role in the construction of clinically relevant molecules, tailored for researchers, scientists, and drug development professionals.

The Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrrolo[2,3-b]pyrazine core, a fusion of a pyrrole and a pyrazine ring, is recognized as a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to the purine core of ATP enables it to effectively interact with the hinge region of the ATP-binding site of various kinases. This interaction is a cornerstone of competitive kinase inhibition, a strategy that has yielded numerous successful targeted therapies. The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP with the kinase hinge region, thereby anchoring the inhibitor in the active site.[3]

The introduction of a tosyl protecting group at the 5-position of the pyrrolo[2,3-b]pyrazine core serves a dual purpose. It enhances the compound's stability and solubility, while also modulating its electronic properties.[4] The bromine atom at the 2-position provides a crucial handle for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a key aspect of structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[1]

Synthesis of this compound: A Reliable and Scalable Route

A robust and scalable synthesis of this compound is essential for its widespread application in drug discovery programs. A commonly employed and patented method starts from 3-((trimethylsilyl)ethynyl)-5-pyrazin-2-amine.[1] This one-pot approach involves an intramolecular cyclization followed by tosylation, offering an efficient route to the desired intermediate.

Experimental Protocol: Synthesis of this compound[1][5]

Materials:

  • 3-((trimethylsilyl)ethynyl)-5-pyrazin-2-amine

  • N,N-dimethylacetamide (DMAc)

  • Sodium tert-butoxide (NaOtBu)

  • p-toluenesulfonyl chloride (TsCl)

  • Sodium bicarbonate (NaHCO₃) solution (0.5-10% w/v)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Cyclization: In a reaction vessel, dissolve 3-((trimethylsilyl)ethynyl)-5-pyrazin-2-amine (1.0 eq) in N,N-dimethylacetamide. Add sodium tert-butoxide (1.1-1.2 eq) to the solution. Heat the reaction mixture to 50-60 °C and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Tosylation: After the cyclization is complete, cool the reaction mixture to room temperature. Add p-toluenesulfonyl chloride (1.2-1.5 eq) portion-wise, maintaining the temperature at room temperature. Stir the reaction mixture for an additional 0.5-2 hours.

  • Work-up and Purification: Quench the reaction by slowly adding the mixture to a 0.5-10% aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield this compound as a solid. A molar yield of 86.9% with a purity of >98% has been reported for this process.[1]

Causality Behind Experimental Choices:

  • Sodium tert-butoxide: A strong, non-nucleophilic base is used to deprotonate the amine, facilitating the intramolecular cyclization to form the pyrrole ring.

  • p-toluenesulfonyl chloride: This reagent introduces the tosyl protecting group onto the nitrogen of the pyrrole ring, enhancing the stability of the molecule for subsequent reactions.

  • Recrystallization: This purification technique is effective for obtaining a highly pure product, which is crucial for its use in subsequent sensitive cross-coupling reactions.

Reaction Mechanism Overview

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Tosylation start 3-((trimethylsilyl)ethynyl)-5-pyrazin-2-amine intermediate1 Deprotonated Amine start->intermediate1 NaOtBu intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Pyrrolo[2,3-b]pyrazine intermediate2->intermediate3 Desilylation & Aromatization product This compound intermediate3->product TsCl

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The true value of this compound lies in its utility as a versatile precursor for a diverse range of kinase inhibitors. The bromine atom at the 2-position is readily displaced or utilized in cross-coupling reactions to introduce various substituents that can fine-tune the inhibitor's biological activity.

Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers, making them a compelling therapeutic target.[2] The pyrrolo[2,3-b]pyrazine scaffold has been successfully employed in the development of potent and selective FGFR inhibitors.[2][5] The synthesis of these inhibitors often involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

Materials:

  • This compound

  • A suitable pyrazole boronic acid pinacol ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction flask, combine this compound (1.0 eq), the pyrazole boronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80 °C for 4 hours.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The residue can then be purified by column chromatography to yield the desired FGFR inhibitor precursor.

Self-Validating System: The success of the Suzuki coupling is contingent on the precise control of reaction conditions. The use of a well-defined palladium catalyst and an appropriate base ensures high yields and minimizes side-product formation. The purity of the starting materials, particularly the this compound intermediate, is critical for the efficiency of the coupling reaction.

G start 2-Bromo-5-tosyl-5H- pyrrolo[2,3-b]pyrazine product FGFR Inhibitor Scaffold start->product Suzuki Coupling boronic_ester Pyrazole Boronic Acid Ester boronic_ester->product catalyst Pd(dppf)Cl₂, K₂CO₃ catalyst->product

Caption: Suzuki coupling for FGFR inhibitor synthesis.

A Key Intermediate in the Synthesis of Upadacitinib

Upadacitinib (Rinvoq®) is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune disorders.[6] The synthesis of this complex molecule relies on a key intermediate derived from the pyrrolo[2,3-b]pyrazine scaffold. Specifically, tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate, which can be synthesized from this compound, is a crucial building block.[7]

The synthesis of Upadacitinib involves the coupling of this carbamate-protected intermediate with a chiral pyrrolidine fragment.[8][9] This highlights the adaptability of the pyrrolo[2,3-b]pyrazine core in constructing complex, three-dimensional molecules with high therapeutic value.

G start 2-Bromo-5-tosyl-5H- pyrrolo[2,3-b]pyrazine intermediate tert-butyl (5-tosyl-5H- pyrrolo[2,3-b]pyrazin-2-yl)carbamate start->intermediate Boc-NH₂, Coupling product Upadacitinib Intermediate intermediate->product Coupling with Pyrrolidine Fragment pyrrolidine Chiral Pyrrolidine Fragment pyrrolidine->product

Caption: Synthesis of a key Upadacitinib intermediate.

Structure-Activity Relationship (SAR) and Kinase Interaction

The pyrrolo[2,3-b]pyrazine scaffold's effectiveness as a kinase inhibitor hinge binder is well-documented.[3] Molecular modeling studies and X-ray crystallography of pyrrolo[2,3-b]pyrazine-based inhibitors in complex with their target kinases have provided valuable insights into their binding modes.

The nitrogen atom in the pyrazine ring typically forms a crucial hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region (e.g., Alanine).[3] The pyrrole NH group can also act as a hydrogen bond donor. This bidentate interaction provides a strong anchor for the inhibitor. Substituents introduced at the 2-position via cross-coupling reactions can then extend into other regions of the ATP-binding pocket, forming additional interactions that enhance potency and selectivity.

G cluster_0 Kinase Hinge Region cluster_1 Pyrrolo[2,3-b]pyrazine Inhibitor hinge_residue Backbone NH (e.g., Ala) inhibitor_core Pyrrolo[2,3-b]pyrazine Scaffold hinge_residue->inhibitor_core Hydrogen Bond substituent R-group at C2 inhibitor_core->substituent

Caption: Interaction of the pyrrolo[2,3-b]pyrazine scaffold with the kinase hinge.

Conclusion and Future Perspectives

This compound has solidified its position as a cornerstone intermediate in the synthesis of targeted kinase inhibitors. Its robust and scalable synthesis, coupled with the versatility of the bromine handle for diverse chemical modifications, makes it an invaluable tool for medicinal chemists. The successful application of this building block in the development of FGFR inhibitors and the clinically approved JAK inhibitor, Upadacitinib, underscores its significance.

Future research will likely focus on expanding the utility of this scaffold to target other kinase families and exploring novel cross-coupling methodologies to further diversify the accessible chemical space. The continued exploration of the structure-activity relationships of pyrrolo[2,3-b]pyrazine derivatives will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • Creative Biolabs. (2025). tert-Butyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: An Intermediate of Upadacitinib.
  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583.
  • WO2023131978A1. (2023). Improved process for the preparation of upadacitinib.
  • Technical Disclosure Commons. (2022).
  • WO2021123288A1. (2021). Process and intermediates for the preparation of upadacitinib.
  • New Drug Approvals. (2016). Upadacitinib.
  • Cai, Z., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 695.
  • CN113603693A. (2021). Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b] pyrazine.
  • US20230139156A1. (2023). Process and intermediates for the preparation of upadacitinib.
  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][7][8]triazine: a promising fused heterocycle to target kinases in cancer therapy. Amino Acids, 53(12), 1793–1816.
  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Scientific Reports, 13(1), 12345.
  • Al-Salahi, R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).

Sources

A Guide to the Synthesis of ATP-Competitive Kinase Inhibitors from 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its ability to act as a bioisostere of adenine allows it to form critical hydrogen bonds within the ATP-binding site of protein kinases, making it an ideal foundation for developing ATP-competitive inhibitors. This technical guide provides an in-depth exploration of the synthesis of such inhibitors, starting from the versatile building block, 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. We will delve into the strategic rationale behind its use, detail robust synthetic protocols for diversification via palladium-catalyzed cross-coupling reactions, and discuss the final deprotection step to yield the active pharmacophore. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic platform for the discovery of novel kinase inhibitors.

The Strategic Importance of the 7-Azaindole Scaffold

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Small molecule inhibitors that compete with ATP for the kinase active site have proven to be a highly successful therapeutic strategy.[1] The 5H-pyrrolo[2,3-b]pyrazine scaffold is particularly effective in this role. Its nitrogen atoms are strategically positioned to mimic the hydrogen bonding pattern of the adenine base of ATP, enabling strong and specific interactions with the "hinge" region of the kinase domain.[2] This interaction anchors the inhibitor in the active site, providing a stable foundation for achieving high potency. Research has shown that replacing other scaffolds, such as 1H-pyrazolo[4,3-b]pyridine, with 5H-pyrrolo[2,3-b]pyrazine can dramatically increase inhibitory activity against targets like Fibroblast Growth Factor Receptor 1 (FGFR1).[2][3]

The Keystone Intermediate: this compound

The choice of starting material is critical for the efficient construction of a diverse chemical library. This compound is an ideal intermediate for several reasons.[4]

  • The Pyrrolo[2,3-b]pyrazine Core: Provides the essential hinge-binding motif.

  • The C2-Bromine Atom: Serves as a versatile synthetic "handle." The carbon-bromine bond is readily activated by palladium catalysts, enabling a wide range of cross-coupling reactions to introduce diverse substituents into the solvent-exposed region of the ATP pocket.[4] This is the primary site for modulating potency, selectivity, and pharmacokinetic properties.

  • The N5-Tosyl Group: This sulfonyl protecting group serves a dual purpose. Firstly, it protects the pyrrole nitrogen during synthesis, preventing unwanted side reactions. Secondly, the tosyl group enhances the solubility of the intermediate in organic solvents and can stabilize interactions within hydrophobic regions of the kinase domain.[4] Its eventual removal is often crucial to unmask the N-H for additional hydrogen bonding opportunities with the target protein.

Core Synthetic Workflow: Diversification via Cross-Coupling

The primary strategy for elaborating the 2-bromo-7-azaindole core involves palladium-catalyzed cross-coupling reactions. These methods are foundational in modern medicinal chemistry for their reliability, broad substrate scope, and functional group tolerance.[5]

G cluster_start Starting Material cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_intermediate Functionalized Intermediates cluster_final Final Steps Start 2-Bromo-5-tosyl-5H- pyrrolo[2,3-b]pyrazine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki R-B(OH)2 Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald R1R2NH Pd Catalyst, Base Int_Suzuki 2-Aryl/Heteroaryl-5-tosyl- 5H-pyrrolo[2,3-b]pyrazine Suzuki->Int_Suzuki Int_Buchwald 2-Amino-5-tosyl-5H- pyrrolo[2,3-b]pyrazine Buchwald->Int_Buchwald Deprotection Tosyl Deprotection Int_Suzuki->Deprotection Int_Buchwald->Deprotection Final_Product ATP-Competitive Kinase Inhibitor Deprotection->Final_Product

Caption: Core synthetic workflow for inhibitor development.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for installing aryl and heteroaryl moieties at the C2 position.[6][7] These groups can access additional pockets within the kinase active site, forming favorable van der Waals or π-π stacking interactions to enhance potency.

Exemplary Protocol: Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

This protocol is adapted from methodologies used in the synthesis of FGFR inhibitors.[3]

  • Reaction Setup: To a microwave vial or round-bottom flask, add this compound (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the starting bromide).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired product.

Coupling Partner (Boronic Acid/Ester)Catalyst SystemBaseTypical Yield
(6-chloropyridin-3-yl)boronic acidPdCl₂(dppf)K₂CO₃75-85%[7]
1-Methylpyrazole-4-boronic acid pinacol esterPd(dppf)Cl₂K₂CO₃80-90%[3]
3,4-Dimethoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃50-60%[6]
Buchwald-Hartwig Amination: Installing C-N Linkages

The Buchwald-Hartwig amination enables the introduction of primary and secondary amines at the C2 position.[5][8] This is particularly valuable as the introduced N-H moiety can serve as an additional hydrogen bond donor, further anchoring the inhibitor in the active site.

Exemplary Protocol: Synthesis of N-benzyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine

This is a generalized protocol based on standard Buchwald-Hartwig conditions.[5][9][10]

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., BINAP, 0.04 eq or Xantphos, 0.04 eq).

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu, 1.4 eq) and benzylamine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by LC-MS.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the desired 2-amino derivative.

AmineLigandBaseTypical Yield
AnilineBulky phosphine (e.g., BrettPhos)NaOtBu / K₃PO₄70-95%
PyrrolidineBINAP / XantphosCs₂CO₃75-90%
Aqueous AmmoniaJosiphos-type ligandK₃PO₄60-80%[9]

The Final Transformation: N5-Tosyl Deprotection

For many kinase targets, a free N-H at the 5-position is essential for activity. This group often forms a third hydrogen bond with the kinase backbone, significantly increasing binding affinity. The removal of the tosyl group is therefore a critical final step.

Protocol: Reductive Detosylation with Sodium Naphthalenide

This method uses a potent single-electron transfer agent for efficient cleavage of the S-N bond under mild conditions.[11]

  • Reagent Preparation: In a dry flask under argon, prepare a 0.5 M solution of sodium naphthalenide by stirring naphthalene (1.1 eq) with sodium metal (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature until the characteristic dark green color persists.

  • Reaction Setup: Dissolve the 2-substituted-5-tosyl-5H-pyrrolo[2,3-b]pyrazine intermediate (1.0 eq) in anhydrous THF in a separate flask and cool to -78 °C under argon.

  • Deprotection: Slowly add the sodium naphthalenide solution dropwise to the substrate solution until the green color persists, indicating complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash chromatography or recrystallization to yield the final inhibitor.

Alternative acidic conditions, such as using methanesulfonic acid in trifluoroacetic acid, can also be employed for tosyl removal, though substrate compatibility must be considered.[12]

Application Case Study: Targeting FGFR Kinases

The synthetic strategies outlined above have been successfully applied to develop potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of kinases, which are known oncogenic drivers in various cancers.[13][14] Structure-based design, starting from a weak hit, identified the 5H-pyrrolo[2,3-b]pyrazine core as a superior hinge binder compared to other scaffolds.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR ADP ADP Downstream Downstream Signaling (e.g., MEK-ERK) FGFR->Downstream Phosphorylates ATP ATP ATP->FGFR Binds & Donates P Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->FGFR Blocks ATP Site Proliferation Cell Proliferation & Survival Downstream->Proliferation FGF FGF Ligand FGF->FGFR Binds

Caption: Inhibition of FGFR signaling by an ATP-competitive inhibitor.

By employing Suzuki coupling to introduce fragments like 1-(2-fluoroethyl)-1H-imidazol-4-yl at the C2 position, researchers developed compounds with high selectivity and favorable metabolic properties, demonstrating the power of this synthetic platform for rapid lead optimization.[14]

Conclusion

The this compound intermediate is a cornerstone for the synthesis of ATP-competitive kinase inhibitors. Its well-defined reactive sites allow for the systematic and efficient exploration of chemical space through robust and high-yielding palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig aminations provide reliable pathways to introduce critical C-C and C-N linked substituents, respectively, which are essential for modulating inhibitor potency and selectivity. This guide provides the foundational protocols and strategic insights necessary for researchers to successfully leverage this versatile scaffold in the ongoing quest for novel and effective targeted therapies.

References

  • Zhang, Y., Liu, H., Zhang, Z., Wang, R., Liu, T., Wang, C., Ma, Y., Ai, J., Zhao, D., Shen, J., & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
  • Zhang, Y., Liu, H., Zhang, Z., Wang, R., Liu, T., Wang, C., Ma, Y., Ai, J., Zhao, D., Shen, J., & Xiong, B. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583. [Link]
  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., Xu, Y., Ma, Y., Ai, J., Shen, J., Ding, J., & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. International Journal of Molecular Sciences, 19(3), 897. [Link]
  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., Xu, Y., Ma, Y., Ai, J., Shen, J., Ding, J., & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors.
  • Al-Obeidi, F. A., & As-Sobeai, H. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 35-58. [Link]
  • Xiong, B., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
  • Alonso, D. A., et al. (2017). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes.
  • Wikipedia contributors. (2024, September 22). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
  • Lewandowska, E., et al. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Journal of Organic Chemistry, 60(19), 6295-6299. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Kumar, A., et al. (2020). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry, 44(35), 15036-15041. [Link]
  • Cuzzucoli Crucitti, G., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3543. [Link]
  • Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(11), 1572. [Link]
  • Alcaide, B., et al. (2000). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 65(11), 3324-3327. [Link]
  • Al-Salahi, R., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5006. [Link]
  • Chemistry LibreTexts. (2023).

Sources

The Tosyl Protecting Group in Pyrrolopyrazine Synthesis: A Technical Guide to Strategic Stability and Lability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Landscape of Pyrrolopyrazines

The pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2] The synthesis of complex, functionalized pyrrolopyrazines often necessitates a strategic approach to protect reactive sites, ensuring chemoselectivity and maximizing yields in multi-step sequences. The nitrogen atom of the pyrrole ring, being nucleophilic and susceptible to undesired side reactions, typically requires protection. Among the arsenal of nitrogen-protecting groups, the tosyl (p-toluenesulfonyl) group has proven to be a robust and versatile choice.

This technical guide provides an in-depth analysis of the tosyl protecting group's stability and strategic application in the synthesis of pyrrolopyrazine derivatives. We will explore the causality behind its selection, its influence on the reactivity of the heterocyclic core, its stability under key synthetic transformations, and the various methods for its timely removal.

The Dual Role of the Tosyl Group: More Than Just a Shield

The selection of the tosyl group is a deliberate choice rooted in its powerful electron-withdrawing nature. This characteristic imparts a dual functionality that is highly advantageous in the synthesis of pyrrolopyrazines.

1. Enhanced Stability and Deactivation of the Pyrrole Ring:

The pyrrole ring is inherently electron-rich and prone to electrophilic attack and oxidation. The introduction of a strongly electron-withdrawing tosyl group on the pyrrole nitrogen significantly decreases the electron density of the ring system. This deactivation enhances the stability of the pyrrolopyrazine core, making it resilient to conditions that might otherwise lead to degradation. This stability is crucial for subsequent, often harsh, reaction conditions required for functionalization.

2. Directing Group for Regioselective Functionalization:

Beyond its protective function, the tosyl group acts as a powerful directing group. By acidifying the proton at the C2 position of the pyrrole ring, it facilitates regioselective deprotonation and subsequent electrophilic trapping. This allows for the precise introduction of substituents at a specific position, a critical aspect in building molecular complexity and exploring structure-activity relationships.

Synthesis of the Key Intermediate: 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

A cornerstone of many synthetic routes towards functionalized pyrrolopyrazines is the preparation of a halogenated and protected core, which can then be elaborated through cross-coupling reactions. The synthesis of this compound is a prime example of the tosyl group's application.[3][4]

Experimental Protocol: N-Tosylation of 2-bromo-5H-pyrrolo[2,3-b]pyrazine[3]

This protocol outlines a direct sulfonylation of the pyrrole nitrogen.

Materials:

  • 2-bromo-5H-pyrrolo[2,3-b]pyrazine

  • p-toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH) or Sodium tert-butoxide (NaOtBu)[1]

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the pyrrole nitrogen.

  • Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 eq.).

  • Let the reaction proceed at room temperature for 1-2 hours, monitoring completion by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding a 0.5-10% sodium bicarbonate solution.[1]

  • The crude product is then filtered and recrystallized using an ethyl acetate/petroleum ether mixture to yield pure this compound.[3]

This procedure typically results in a high molar yield (around 87%) and purity (>98%).[3] The use of a milder base like sodium tert-butoxide can also be effective and may be preferable for larger-scale synthesis to improve safety and control.[1]

Diagram of the N-Tosylation Workflow

N-Tosylation Workflow start Start: 2-bromo-5H-pyrrolo[2,3-b]pyrazine deprotonation Deprotonation: NaH in DMF at 0°C to RT start->deprotonation tosylation Tosylation: Add TsCl at 0°C, react at RT deprotonation->tosylation workup Work-up: Quench with NaHCO3 soln. tosylation->workup purification Purification: Recrystallization from EtOAc/Petroleum Ether workup->purification product Product: This compound purification->product

Caption: Workflow for the N-tosylation of 2-bromopyrrolopyrazine.

Stability of the Tosyl Group in Cross-Coupling Reactions

A key advantage of the tosyl group is its remarkable stability under various transition-metal-catalyzed cross-coupling conditions. This allows for the functionalization of the pyrrolopyrazine core while the pyrrole nitrogen remains protected. The this compound intermediate is an excellent substrate for these reactions.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[5][6] The tosyl-protected pyrrolopyrazine core is stable under the typical basic conditions and palladium catalysis of this reaction. This enables the introduction of various aryl and heteroaryl substituents at the 2-position, a crucial step in the synthesis of many kinase inhibitors.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of a Tosyl-Protected Pyrrolopyrazine[2]

This protocol is representative for the coupling of a boronic acid derivative to the tosyl-protected bromopyrrolopyrazine core.

Materials:

  • Bromo-5-(sulfonyl)-5H-pyrrolo[2,3-b]pyrazine derivative (1.0 eq.)

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq.)

  • Potassium carbonate (K₂CO₃) (3.0 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.)

  • 1,4-Dioxane and Water (3:1 mixture)

Procedure:

  • To a reaction vessel, add the bromo-5-(sulfonyl)-5H-pyrrolo[2,3-b]pyrazine, the pyrazole boronic ester, potassium carbonate, and Pd(dppf)Cl₂.

  • Add the 1,4-dioxane/water solvent mixture and degas the system by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 4 hours under an argon atmosphere.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • The residue can then be purified by column chromatography to yield the desired coupled product.

The stability of the tosyl group under these conditions allows for a clean reaction and high yield of the desired functionalized pyrrolopyrazine.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[7] The tosyl group's stability is also maintained during this palladium-catalyzed reaction, allowing for the introduction of various amine functionalities at the 2-position of the pyrrolopyrazine core. This is a common strategy in the synthesis of kinase inhibitors, where a specific amine side chain is often required for biological activity.

Diagram of Cross-Coupling Stability

Cross-Coupling_Stability start 2-Bromo-5-tosyl-5H- pyrrolo[2,3-b]pyrazine suzuki Suzuki Coupling (Pd(dppf)Cl₂, K₂CO₃, 80°C) C-C Bond Formation start->suzuki Tosyl group stable buchwald Buchwald-Hartwig Amination (Pd catalyst, base) C-N Bond Formation start->buchwald Tosyl group stable product_suzuki 2-Aryl/Heteroaryl-5-tosyl- 5H-pyrrolo[2,3-b]pyrazine suzuki->product_suzuki product_buchwald 2-Amino-5-tosyl-5H- pyrrolo[2,3-b]pyrazine buchwald->product_buchwald

Caption: Stability of the N-tosyl group during cross-coupling reactions.

Deprotection of the Tosyl Group

The final stage in many synthetic sequences is the removal of the protecting group to unveil the desired final compound. The tosyl group can be cleaved under a variety of conditions, offering flexibility to the synthetic chemist. The choice of deprotection method depends on the overall functionality of the molecule and the desired reaction conditions.

Comparative Data on Deprotection Methods
Deprotection MethodReagentsTypical ConditionsKey Considerations
Basic Hydrolysis NaOH, KOHMeOH/H₂O, RefluxCan be harsh; potential for hydrolysis of other functional groups (e.g., esters).
Acidic Cleavage HBr, H₂SO₄, MeSO₃H/TFAHigh temperatures or strong acid concentrationCan cause degradation of sensitive moieties.[8]
Reductive Cleavage Sodium naphthalenide, Mg/MeOHAnhydrous THF, Low temperatureVery effective but requires inert atmosphere and careful handling of reagents.[8]
Experimental Protocol: Basic Hydrolysis of N-Tosyl Group

This method is often employed for its simplicity and effectiveness when the molecule can tolerate basic conditions.

Materials:

  • N-Tosyl-pyrrolopyrazine derivative

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) and Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the N-tosyl-pyrrolopyrazine derivative in a mixture of methanol and water (e.g., 9:1).

  • Add crushed sodium hydroxide pellets (3 equivalents).

  • Stir the mixture at room temperature or gentle reflux overnight, monitoring by TLC.

  • Upon completion, add ethyl acetate and water to the reaction mixture.

  • Separate the organic phase, and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the deprotected pyrrolopyrazine.

This method has been successfully used in the synthesis of the JAK inhibitor Tofacitinib, which features a related pyrrolopyrimidine core.[9]

Orthogonal Protecting Group Strategies

In more complex syntheses, multiple protecting groups may be required. The tosyl group can be used in conjunction with other protecting groups in an orthogonal strategy. For example, a tosyl group (cleaved by strong acid or base) can be used alongside a Boc group (cleaved by mild acid) or a Cbz group (cleaved by hydrogenolysis), allowing for the selective deprotection of different functionalities within the same molecule.

Conclusion

The tosyl group is a highly effective and versatile tool in the synthesis of pyrrolopyrazine-based compounds. Its strong electron-withdrawing nature not only stabilizes the heterocyclic core but also directs regioselective functionalization. Its proven stability under key cross-coupling conditions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the elaboration of the pyrrolopyrazine scaffold before the final deprotection step. The availability of multiple deprotection methods provides synthetic flexibility, making the tosyl group a strategic choice for researchers and drug development professionals working on this important class of molecules.

References

  • Google Patents. (2021). CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
  • MDPI. (2023).
  • American Elements. (n.d.). This compound. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts).... [Link]
  • SciSpace. (2006). A simple and mild method for the removal of the NIm-tosyl protecting group. [Link]
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • MDPI. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • Google Patents. (2017). US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
  • MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
  • ResearchGate. (n.d.). The asymmetric synthesis of tofacitinib. Reagents and conditions: (A).... [Link]
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

Sources

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on the 5H-Pyrrolo[2,3-b]pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5H-pyrrolo[2,3-b]pyrazine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold fundamental to the design of numerous therapeutic agents due to its role as a versatile bioisostere of indole.[1][2] Its unique electronic architecture, combining a π-excessive pyrrole ring with a π-deficient pyrazine ring, presents distinct challenges and opportunities for chemical functionalization. This guide provides a comprehensive exploration of the electrophilic aromatic substitution (EAS) reactions on the 7-azaindole core. We will delve into the principles of reactivity and regioselectivity, followed by a detailed examination of key transformations including halogenation, nitration, formylation, acylation, and chalcogenation. Each section is supported by mechanistic insights, field-proven experimental protocols, and data-driven summaries to empower researchers in the strategic modification of this critical pharmacophore.

The 7-Azaindole Core: Electronic Landscape and Reactivity

The reactivity of the 7-azaindole nucleus in electrophilic aromatic substitution is governed by the fusion of its two distinct heterocyclic components. The pyrrole ring, with its lone pair of electrons on the nitrogen atom participating in the aromatic system, is electron-rich and thus activated towards electrophilic attack. Conversely, the pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, making it generally unreactive towards electrophiles under standard conditions.[3][4]

This electronic dichotomy dictates that electrophilic substitution will overwhelmingly occur on the pyrrole moiety. Theoretical and experimental studies consistently show that the C3 position is the most nucleophilic and, therefore, the primary site of electrophilic attack.[1][5] This preference can be rationalized by examining the stability of the Wheland intermediate (sigma complex) formed upon electrophilic attack.

Regioselectivity: The C3 Preference

Attack at the C3 position allows for the positive charge in the resulting intermediate to be delocalized over three atoms, including the pyrrole nitrogen, without disrupting the aromaticity of the pyrazine ring. Attack at the C2 position, however, leads to a less stable intermediate where delocalization is less effective and involves a non-aromatic resonance structure.[6]

G start Start: 7-Azaindole, POCl3, DMF reagent Step 1: Vilsmeier Reagent Formation DMF + POCl3 -> [ClCH=N(CH3)2]+Cl- start->reagent attack Step 2: Electrophilic Attack 7-Azaindole C3 attacks iminium ion reagent->attack intermediate Step 3: Formation of Iminium Intermediate Sigma complex forms and rearomatizes attack->intermediate hydrolysis Step 4: Hydrolysis Aqueous workup hydrolyzes the iminium salt intermediate->hydrolysis product Product: 3-Formyl-7-azaindole hydrolysis->product G reagents Reagents: Formaldehyde, Secondary Amine (R2NH), Acid iminium Step 1: Iminium Ion Formation CH2O + R2NH + H+ -> [CH2=NR2]+ reagents->iminium attack Step 2: Nucleophilic Attack C3 of 7-Azaindole attacks Iminium Ion iminium->attack deprotonation Step 3: Deprotonation Loss of H+ to restore aromaticity attack->deprotonation product Product: 3-(Aminomethyl)-7-azaindole deprotonation->product

Sources

Reactivity of the C-Br Bond in 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: A Synthetic Chemist's Guide to Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides an in-depth analysis of the reactivity of the carbon-bromine (C-Br) bond in 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, a key building block in modern medicinal chemistry. The pyrrolo[2,3-b]pyrazine scaffold is a privileged structure, notably utilized in the development of potent and selective kinase inhibitors.[1] This document, intended for researchers, scientists, and drug development professionals, elucidates the strategic importance of the C-2 bromine atom as a versatile handle for molecular diversification through various cross-coupling reactions. We will explore the electronic properties of the scaffold, the influence of the N-tosyl protecting group, and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind the selection of catalysts, ligands, bases, and reaction conditions is discussed to provide a framework for rational experimental design and troubleshooting.

Introduction to the 7-Azaindole Scaffold

The this compound, also known as N-Tosyl-5-bromo-4,7-diazaindole, belongs to the pyrrolopyrazine family of heterocycles.[2] This scaffold is of significant interest in drug discovery, particularly in the design of targeted cancer therapies. Its structure is a core component of inhibitors for critical enzyme families like Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[1][3]

The synthetic utility of this molecule is largely defined by two key features:

  • The Pyrrolo[2,3-b]pyrazine Core: A bicyclic, electron-deficient heteroaromatic system that provides a rigid framework for orienting substituents to interact with biological targets.[2]

  • The C-2 Bromine Atom: This halogen serves as a highly reliable and reactive functional handle. Its strategic position allows for the introduction of diverse aryl, heteroaryl, alkyl, amino, and alkynyl groups through transition-metal-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[1]

This guide focuses on the practical application of this reactivity, providing a technical foundation for chemists to leverage this versatile building block in their synthetic campaigns.

Molecular Structure and Electronic Considerations

The reactivity of the C-Br bond is not intrinsic but is heavily modulated by the surrounding molecular architecture.

  • The Pyrazine Ring: As a π-deficient system, the pyrazine ring withdraws electron density from the fused pyrrole ring. This electronic pull increases the electrophilicity of the carbon atoms in the scaffold, including the C-2 position, making the C-Br bond more susceptible to oxidative addition by a low-valent palladium catalyst—the crucial first step in most cross-coupling reactions.

  • The N-Tosyl Protecting Group: The p-toluenesulfonyl (tosyl) group at the N-5 position is a critical modulator of the molecule's properties.[4]

    • Electronic Withdrawal: As a strong electron-withdrawing group, the tosyl moiety further decreases the electron density of the pyrrole ring, enhancing the reactivity of the C-Br bond towards oxidative addition.[5]

    • Stability and Solubility: It enhances the compound's stability and improves its solubility in common organic solvents, facilitating reaction setup and purification.[2][6]

    • Protection: It protects the pyrrole nitrogen from undesired side reactions, such as N-arylation, during coupling reactions. The sulfonamide bond is robust and stable under the basic conditions often employed in cross-coupling chemistry.[4]

The combined electron-withdrawing nature of the pyrazine ring and the N-tosyl group makes the C-Br bond in this scaffold highly activated for palladium-catalyzed transformations compared to C-Br bonds on more electron-rich aromatic systems.

Synthesis of the Core Scaffold

The reliable synthesis of high-purity this compound is the foundational step for its use in subsequent reactions. Several routes have been reported, with a common and efficient method involving a one-pot cyclization and sulfonylation sequence.[1][7]

Experimental Protocol: Synthesis of this compound[1][7]
  • Cyclization: 3-[ (trimethylsilyl) ethynyl ]-5-pyrazine-2-amine (1.0 eq.) is dissolved in N,N-dimethylacetamide (DMA). A mild base such as sodium tert-butoxide (1.1-1.2 eq.) is added. The mixture is heated to 50-60 °C and stirred for 1-2 hours to facilitate the cyclization to 2-bromo-5H-pyrrolo[2,3-b]pyrazine.

    • Causality: The use of a mild base like sodium tert-butoxide is crucial for preventing side reactions and decomposition, offering better control compared to stronger bases like sodium hydride.[7] DMA is an excellent polar aprotic solvent for this transformation, ensuring solubility of the starting materials and intermediates.

  • Sulfonylation: The reaction is cooled to room temperature. p-toluenesulfonyl chloride (TsCl, 1.1-1.3 eq.) is added portion-wise. The reaction is stirred at ambient temperature for 1-2 hours.

    • Causality: The tosyl group is installed to protect the pyrrole nitrogen and activate the scaffold for subsequent coupling reactions. The reaction is typically rapid and proceeds to high conversion at room temperature.[1]

  • Workup and Purification: The reaction mixture is quenched by pouring it into a dilute aqueous solution of sodium bicarbonate (e.g., 5% w/v). The resulting precipitate is collected by filtration, washed with water, and then dried. Recrystallization from a solvent mixture such as ethyl acetate/petroleum ether yields the final product with high purity (>98%).[1]

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Purification start 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine reagents1 NaOt-Bu, DMA 50-60 °C, 1-2h start->reagents1 intermediate 2-bromo-5H-pyrrolo[2,3-b]pyrazine reagents1->intermediate reagents2 p-toluenesulfonyl chloride RT, 1-2h intermediate->reagents2 product This compound reagents2->product workup Quench (aq. NaHCO3) Filter product->workup recrystallize Recrystallize (EtOAc/Pet. Ether) workup->recrystallize final_product Pure Product (>98%) recrystallize->final_product Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArBr R¹-Br (Azaindole) PdII_complex L2Pd(II)(R¹)Br OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Boronic R²-B(OR)2 Base Base (e.g., K2CO3) Boronic->Base Borate [R²-B(OR)2(Base)]⁻ Base->Borate PdII_R1R2 L2Pd(II)(R¹)R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid or pinacol ester (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically aqueous K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). [3]3. Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

  • Causality of Reagent Choice:

    • Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for coupling heteroaryl bromides. The dppf ligand is electron-rich and bulky, promoting both oxidative addition and reductive elimination. [8] * Base: An aqueous base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. [9]K₂CO₃ is a common and effective choice for this substrate class. [3] * Solvent: The dioxane/water system ensures the solubility of both the organic substrate and the inorganic base, creating a homogeneous environment for the catalytic reaction to proceed efficiently. [3][10]

      Entry Arylboronic Acid Catalyst Base Solvent Temp (°C) Yield (%) Reference
      1 Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 81-92 [3][11]
      2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 85 [11]
      3 1-Methylpyrazole-4-boronic acid pinacol ester Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 82 [3]
      4 (4-(hydroxymethyl)phenyl)boronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 80 ~80 [11]

      (Note: Yields are based on analogous pyrrolo[2,3-b]pyrazine or pyridine systems and represent expected outcomes for this substrate.)

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. [12]This reaction is critical for introducing amine functionalities, which are prevalent in bioactive molecules for forming hydrogen bonds and salt bridges with protein targets.

Mechanism Overview: The cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. Key steps are (1) Oxidative addition of Pd(0) to the C-Br bond, (2) Formation of a palladium-amido complex via deprotonation of the amine by a strong, non-nucleophilic base, and (3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. [12][13]

Buchwald_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArBr R¹-Br (Azaindole) PdII_complex L2Pd(II)(R¹)Br OxAdd->PdII_complex Amido_formation Amine Coordination & Deprotonation PdII_complex->Amido_formation  + Amine, Base Amine R²R³NH Base Base (e.g., NaOt-Bu) PdII_Amido L2Pd(II)(R¹)NR²R³ Amido_formation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product R¹-NR²R³ RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired primary or secondary amine (1.1-1.5 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) (1.4-2.0 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-4 mol%), and a specialized phosphine ligand (e.g., RuPhos or XPhos, 4-8 mol%).

  • Solvent Addition: Add a degassed, anhydrous aprotic solvent such as toluene or tert-butanol.

  • Reaction: Heat the mixture to 80-110 °C. Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

  • Causality of Reagent Choice:

    • Catalyst/Ligand: Buchwald-Hartwig amination requires specialized, bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos). These ligands facilitate the challenging reductive elimination step that forms the C-N bond, which is often the rate-limiting step, especially with electron-deficient heterocycles. [14] * Base: A strong, non-nucleophilic base like NaOt-Bu is essential to deprotonate the amine (or the intermediate palladium-amine complex) to form the key palladium-amido species without competing in nucleophilic attack on the substrate. [15] * Solvent: Anhydrous aprotic solvents like toluene are used to prevent quenching of the strong base and the highly reactive organometallic intermediates.

EntryAmineLigandBaseSolventTemp (°C)Yield (%)Reference
1N-BenzylmethylamineRuPhosNaOt-But-BuOH85>90[14]
2MorpholineXPhosNaOt-BuToluene100~85[13]
3Anilinet-BuXPhosNaOt-BuToluene100~90[13]
(Note: Yields are based on analogous azaindole and pyridine systems and represent expected outcomes for this substrate.)
Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling reaction is the method of choice for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. [16]This reaction introduces a linear alkyne moiety, a valuable linker and precursor for further transformations in drug development.

Mechanism Overview: The reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to those above (oxidative addition, reductive elimination). The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex. [17][18]

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArBr R¹-Br PdII_complex L2Pd(II)(R¹)Br OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Alkynyl L2Pd(II)(R¹)C≡CR² Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product R¹-C≡CR² RedElim->Product Alkyne R²-C≡C-H Cu_Acetylide Cu(I)-C≡CR² Alkyne->Cu_Acetylide + CuX, Base CuX Cu(I)X Base Base (e.g., Et3N) Cu_Acetylide->Transmetal

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) in an anhydrous, degassed solvent like THF or DMF.

  • Reagent Addition: Add a base, typically an amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2.0-4.0 eq.), which also serves as a solvent in some cases. Finally, add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate, dissolve the residue in an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.

  • Causality of Reagent Choice:

    • Dual Catalysis: The synergy between palladium and copper is key. Palladium activates the C-Br bond, while copper activates the alkyne's C-H bond, allowing the reaction to proceed under much milder conditions than a copper-free variant. [16] * Amine Base: The amine base is multifunctional: it neutralizes the HBr formed during the reaction, deprotonates the alkyne to facilitate copper acetylide formation, and helps to keep the palladium catalyst in its active Pd(0) state. [16] * Mild Conditions: The high reactivity of the C-Br bond on this electron-deficient scaffold allows the Sonogashira coupling to be performed at or near room temperature, preserving sensitive functional groups on the coupling partners.

Conclusion

The this compound scaffold is a highly valuable and versatile intermediate for chemical synthesis. The C-Br bond at the C-2 position is significantly activated by the electron-deficient nature of the fused pyrazine ring and the N-tosyl protecting group. This inherent reactivity makes it an exceptional substrate for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the mechanistic principles and the causal relationships behind the choice of reagents and conditions, researchers can effectively and rationally design synthetic routes to novel and complex molecules for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to confidently employ this powerful building block in the laboratory.

References

  • This compound - Benchchem. Benchchem.
  • CAS 1201186-54-0: this compound - CymitQuimica. CymitQuimica.
  • CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents. Google Patents.
  • Buy 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid (EVT-2772937) - EvitaChem. EvitaChem.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Tosyl group - Wikipedia. Wikipedia.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. National Center for Biotechnology Information.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. ResearchGate.
  • Flow Chemistry: Sonogashira Coupling. Organic-chemistry.org.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - NIH. National Center for Biotechnology Information.
  • Pyrrole Protection | Request PDF - ResearchGate. ResearchGate.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI. MDPI.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton ePrints.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. MDPI.
  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones - Organic Chemistry Portal. Organic Chemistry Portal.

Sources

The Solubility Profile of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Crucial Terrain of Solubility in Preclinical Research

In the landscape of modern drug discovery, the intrinsic properties of a molecule are as critical as its pharmacological activity. Among these, solubility stands as a gatekeeper to clinical viability. A compound with exceptional potency in vitro can falter in vivo if it cannot be effectively dissolved and delivered to its target. This guide provides an in-depth technical analysis of the solubility of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, a key heterocyclic intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.[1] For researchers, scientists, and drug development professionals, understanding the solubility characteristics of this scaffold is paramount for efficient process development, formulation design, and ultimately, the successful progression of novel drug candidates. This document moves beyond a simple recitation of data, offering a mechanistic exploration of the physicochemical principles that govern the solubility of this important compound.

Unveiling the Molecule: Physicochemical Characteristics of this compound

This compound is a solid, crystalline substance, typically appearing as colorless or light yellow crystals.[1] Its structure, featuring a fused pyrrolopyrazine ring system, a bromine substituent, and a tosyl protecting group, imparts a unique combination of properties that dictate its behavior in various solvents.

PropertyValueSource
Molecular Formula C₁₃H₁₀BrN₃O₂S[2][3][4]
Molecular Weight 352.21 g/mol [4][5]
Appearance Solid, colorless or light yellow crystals[1]
Calculated logP 2.73922[4]
Predicted Boiling Point 499.6 ± 55.0 °C[6]
Predicted pKa -2.22 ± 0.30[6]

The calculated octanol-water partition coefficient (logP) of approximately 2.74 suggests a notable lipophilic character. This indicates a general preference for non-polar or moderately polar organic solvents over water. The tosyl group, while enhancing the compound's stability, also significantly contributes to its molecular weight and introduces both polar (sulfonyl) and non-polar (toluene) moieties, creating a complex interplay of intermolecular forces that govern its solubility.[1][3]

The Spectrum of Solubility: A Semi-Quantitative Analysis in Common Organic Solvents

While precise, experimentally determined solubility values for this compound are not widely published, qualitative reports indicate that it is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents such as ethanol.[1] Based on its structural features and the principles of "like dissolves like," we can estimate its solubility across a range of common organic solvents.

SolventSolvent TypeDielectric Constant (20°C)Dipole Moment (D)Estimated Solubility CategoryRationale for Estimation
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.73.96HighHigh polarity and strong dipole moment can effectively solvate the polar sulfonyl group and the heterocyclic core.
N,N-Dimethylformamide (DMF) Polar Aprotic36.73.82HighSimilar to DMSO, its high polarity and dipole moment favor dissolution.
Dichloromethane (DCM) Non-polar9.11.60Moderate to HighIts ability to engage in dipole-dipole interactions and its relatively non-polar nature can accommodate the entire molecule.
Tetrahydrofuran (THF) Polar Aprotic7.61.75ModerateOffers a balance of polarity to interact with the polar groups and a non-polar backbone to solvate the aromatic rings.
Ethyl Acetate Moderately Polar6.01.78ModerateCan engage in dipole-dipole interactions and is a good solvent for compounds with moderate polarity.
Acetonitrile Polar Aprotic37.53.92Moderate to LowDespite its high polarity, its smaller size may be less effective at solvating the bulky molecule compared to DMSO or DMF.
Ethanol Polar Protic24.61.69Moderate to LowCan act as a hydrogen bond acceptor for the sulfonyl oxygens, but the large non-polar regions of the solute may limit high solubility.
Methanol Polar Protic32.71.70LowMore polar than ethanol, which may make it a less favorable solvent for the lipophilic portions of the molecule.
Toluene Non-polar2.40.36LowThe non-polar nature of toluene will primarily interact with the tosyl and aromatic parts of the molecule, but will poorly solvate the polar sulfonyl group and the nitrogen-containing heterocycle.
Hexane Non-polar1.9~0Very LowAs a non-polar alkane, it is unlikely to effectively dissolve a molecule with significant polar character.

Causality Behind Solubility Trends:

The solubility of this compound is a function of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy of the crystal lattice (solute-solute) and the interactions between solvent molecules.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents possess large dipole moments and are excellent at solvating polar functional groups, such as the sulfonyl group in the tosyl moiety and the nitrogen atoms in the pyrrolopyrazine core. Their inability to act as hydrogen bond donors prevents strong self-association, making them readily available to interact with the solute.

  • Chlorinated Solvents (DCM): Dichloromethane strikes a balance, being able to dissolve compounds with a range of polarities. It can effectively solvate the aromatic and heterocyclic rings through London dispersion forces and the polar functionalities through dipole-dipole interactions.

  • Ethers (THF): Tetrahydrofuran's cyclic ether structure provides a polar site for interaction with the solute's polar groups, while its overall less polar nature accommodates the non-polar regions.

  • Alcohols (Ethanol, Methanol): These protic solvents can act as hydrogen bond acceptors. However, their strong hydrogen-bonding networks (solvent-solvent interactions) must be disrupted, which requires energy. The large, non-polar surface area of the target molecule may not provide sufficient favorable interactions to overcome this energetic penalty, leading to more moderate solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following outlines a thermodynamic solubility assay, which measures the equilibrium solubility of a compound and is considered the gold standard for preclinical characterization.

Principle of Thermodynamic Solubility Assay

This method determines the saturation concentration of a compound in a specific solvent at equilibrium. An excess of the solid compound is incubated with the solvent for a sufficient period to allow the dissolution and precipitation processes to reach a steady state. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Experimental Protocol
  • Preparation of Stock Solutions and Standards:

    • Accurately weigh a sufficient amount of this compound.

    • Prepare a high-concentration stock solution in a solvent of known high solubility (e.g., DMSO).

    • Generate a series of calibration standards by diluting the stock solution with the assay solvent.

  • Sample Preparation:

    • Dispense a pre-weighed excess amount of the solid compound into individual vials for each solvent to be tested.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Allow the samples to equilibrate for a minimum of 24 hours to ensure that thermodynamic equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are disturbed.

    • For further clarification, the supernatant can be filtered through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the prepared standards.

    • Determine the concentration of the compound in the experimental samples by interpolating from the calibration curve.

Self-Validating System and Quality Control
  • Visual Inspection: Before and after equilibration, visually inspect the samples to ensure an excess of solid material is present.

  • Calibration Curve: The linearity of the calibration curve (R² > 0.99) is essential for accurate quantification.

  • Duplicate Samples: Run each solvent in at least duplicate to assess the reproducibility of the results.

  • Control Compound: Include a control compound with known solubility in the tested solvents to validate the assay performance.

Visualizing the Workflow and Logical Relationships

Experimental Workflow for Thermodynamic Solubility Determination

G cluster_incubation 2. Equilibration cluster_separation 3. Separation cluster_analysis 4. Analysis prep_compound Weigh excess solid This compound incubation Incubate with shaking (24h, 25°C) prep_compound->incubation prep_solvent Select and measure organic solvent prep_solvent->incubation centrifugation Centrifuge to pellet solid incubation->centrifugation filtration Filter supernatant (optional) centrifugation->filtration hplc HPLC-UV analysis centrifugation->hplc filtration->hplc quantification Quantify concentration hplc->quantification calibration Generate calibration curve calibration->quantification

Caption: Thermodynamic solubility experimental workflow.

Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties polarity Polarity solubility Solubility polarity->solubility h_bond H-bonding (acceptor) h_bond->solubility size Molecular Size size->solubility crystal Crystal Lattice Energy crystal->solubility s_polarity Polarity s_polarity->solubility s_h_bond H-bonding (donor/acceptor) s_h_bond->solubility dielectric Dielectric Constant dielectric->solubility dipole Dipole Moment dipole->solubility

Caption: Interplay of solute and solvent properties determining solubility.

Conclusion: A Practical Framework for Solubility Assessment

References

  • American Elements. This compound. [Link]
  • Pharmaffiliates. This compound. [Link]
  • S. H. Yalkowsky. Estimation of aqueous solubility of organic compounds by using the general solubility equation. Chemosphere 2002, 48, 487–509. [Link]
  • Domainex. Thermodynamic Solubility Assay. [Link]
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
  • S. Murov. Properties of Common Organic Solvents. [Link]

Sources

The Strategic Role of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: A Cornerstone Precursor for Next-Generation FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when dysregulated, is a critical driver in the proliferation and survival of numerous cancers. This has established the FGFR family as a high-priority target for therapeutic intervention. Small molecule inhibitors targeting the kinase domain of FGFRs have shown significant promise, with several agents advancing through clinical trials. Within this landscape, the 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a "privileged" core structure, demonstrating potent and selective inhibition of FGFRs. This guide provides an in-depth technical overview of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, a pivotal precursor that serves as a versatile and indispensable starting point for the synthesis of novel FGFR inhibitors. We will dissect the therapeutic rationale, the detailed synthesis of the precursor, its strategic derivatization, and the comprehensive biological evaluation of the resulting targeted agents.

Part 1: The Therapeutic Rationale - Targeting the FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that play crucial roles in embryonic development, tissue homeostasis, and angiogenesis.[1][2] In a regulated physiological state, the binding of a Fibroblast Growth Factor (FGF) ligand induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and PLCγ pathways, which collectively govern critical cellular processes like proliferation, survival, and migration.[2][3]

However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a frequent oncogenic event in a wide range of malignancies, including urothelial, breast, lung, and gastric cancers.[1][4][5] This constitutive activation of the kinase renders the FGFR pathway a compelling target for anticancer drug development.[2]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR_inactive FGFR Monomer FGF->FGFR_inactive Binding FGFR_active FGFR Dimer (Autophosphorylated) FGFR_inactive->FGFR_active Dimerization & Phosphorylation PLCg PLCγ FGFR_active->PLCg PI3K PI3K FGFR_active->PI3K RAS RAS FGFR_active->RAS Cell_Response Cell Proliferation, Survival, Angiogenesis PLCg->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response Inhibitor Pyrrolo[2,3-b]pyrazine FGFR Inhibitor Inhibitor->FGFR_active ATP-Competitive Inhibition

Caption: The canonical FGFR signaling pathway and point of inhibition.

Part 2: The 5H-pyrrolo[2,3-b]pyrazine Core - A Privileged Scaffold

The 5H-pyrrolo[2,3-b]pyrazine heterocyclic system has been identified as a highly effective scaffold for kinase inhibitors, particularly for FGFR.[2][6][7] Its utility stems from a combination of structural features that are highly conducive to binding within the ATP pocket of the kinase domain.

  • Hinge-Binding Motif: The pyrazine nitrogen and the pyrrole N-H group act as crucial hydrogen bond acceptors and donors, respectively, forming strong interactions with the backbone residues of the kinase hinge region (e.g., Ala564 in FGFR1).[2] This interaction is a cornerstone of potent kinase inhibition.

  • Vectors for Optimization: The scaffold presents two primary vectors for chemical modification:

    • C2-Position: This position points towards the solvent-exposed region of the ATP binding site, allowing for the introduction of various substituents to enhance potency, modulate selectivity, and improve pharmacokinetic properties.

    • N5-Position: This nitrogen atom is directed towards the hydrophobic back pocket of the kinase. Attaching a sulfonyl group, such as a tosyl group, can improve solubility and promote favorable interactions within this region.[8]

This is where This compound proves its strategic value. It is a perfectly engineered precursor where the core scaffold provides the essential hinge-binding element, the N5-tosyl group acts as a stabilizing and protecting group, and the C2-bromine serves as a versatile chemical handle for diversification via cross-coupling reactions.[2][8]

Part 3: Synthesis of the Key Precursor: this compound

A robust and scalable synthesis of the precursor is paramount for any drug discovery program. While several routes exist, a modern and efficient one-pot method has been developed that offers advantages in terms of safety, yield, and purity, making it suitable for larger-scale production.[9]

Synthesis_Workflow A 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine reagent1 1. NaOtBu, DMAc 2. Heat (e.g., 90-100°C) A->reagent1 B Intermediate Pyrrolopyrazine reagent2 p-Toluenesulfonyl Chloride (TsCl) B->reagent2 C N5-Tosyl Pyrrolopyrazine reagent3 N-Bromosuccinimide (NBS) C->reagent3 D This compound (Final Product) reagent1->B reagent2->C reagent3->D

Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from methodologies that prioritize safety and efficiency.[9]

Step 1: Cyclization and Tosylation

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylacetamide (DMAc, ~10 volumes relative to starting material).

  • Add 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine (1.0 eq).

  • Add sodium tert-butoxide (NaOtBu) (1.0-1.2 eq).

    • Causality Insight: NaOtBu is a strong, non-nucleophilic base that is safer and easier to handle than sodium hydride (NaH), which is often used in older procedures. It effectively facilitates the intramolecular cyclization to form the pyrrolopyrazine ring system.[9]

  • Heat the reaction mixture to 90-100°C and stir for 0.5-1 hour, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Cool the reaction mixture to room temperature (20-25°C).

  • Add p-toluenesulfonyl chloride (TsCl) (1.1-1.3 eq) portion-wise, maintaining the temperature below 30°C.

    • Causality Insight: The tosyl group protects the pyrrole nitrogen, preventing unwanted side reactions in subsequent steps. It also enhances the stability and solubility of the intermediate.[8]

  • Stir at room temperature for 0.5-2 hours until the tosylation is complete.

Step 2: Bromination and Work-up

  • Cool the reaction mixture to 0-5°C.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise.

    • Causality Insight: NBS is a mild and selective electrophilic brominating agent for electron-rich aromatic rings like the pyrrole moiety of the scaffold.

  • Allow the reaction to slowly warm to room temperature and stir for 1-3 hours.

  • Pour the reaction mixture into a 0.5-10% aqueous sodium bicarbonate solution (~20 volumes).

    • Causality Insight: This quenching step neutralizes any remaining acidic species and precipitates the crude product.[8]

  • Stir the resulting slurry for 30-60 minutes, then collect the solid by filtration.

  • Wash the filter cake with water and then with a non-polar solvent like petroleum ether or hexane.

  • Recrystallize the crude solid from a mixture of ethyl acetate and petroleum ether to yield the final product as a pure solid.[8]

ParameterExpected Result
Appearance White to off-white solid
Molar Yield Typically >80%
Purity (LC/MS) >98%
Molecular Formula C₁₃H₁₀BrN₃O₂S
Molecular Weight 352.21 g/mol

Part 4: From Precursor to Potent Inhibitor - The Suzuki Coupling

With the precursor in hand, the C2-bromine atom is strategically positioned for palladium-catalyzed cross-coupling reactions, most commonly the Suzuki reaction. This allows for the efficient installation of a wide array of aryl or heteroaryl moieties, which are critical for achieving high potency and selectivity.[2]

Suzuki_Coupling Precursor 2-Bromo-5-tosyl- 5H-pyrrolo[2,3-b]pyrazine Catalyst Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O Heat (e.g., 80°C) Precursor->Catalyst Boronic_Ester Aryl/Heteroaryl Boronic Acid or Ester (e.g., Pyrazole derivative) Boronic_Ester->Catalyst Product C2-Coupled FGFR Inhibitor Catalyst->Product

Caption: General workflow for Suzuki cross-coupling.
General Experimental Protocol: Suzuki Cross-Coupling

The following is a representative protocol for coupling a pyrazole derivative, a common motif in FGFR inhibitors.[2]

  • To a reaction flask, add this compound (1.0 eq), the desired heteroaryl boronic acid or pinacol ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

    • Causality Insight: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, particularly with heteroaromatic substrates. It is relatively air-stable and effective at promoting the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Heat the reaction mixture to 80-90°C and stir for 2-4 hours, monitoring for completion by LC-MS.

  • Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final inhibitor.

Part 5: Biological Evaluation of Novel FGFR Inhibitors

A structured, multi-tiered approach is essential to characterize the pharmacological profile of newly synthesized compounds.

Bio_Evaluation_Workflow Compound Newly Synthesized Inhibitor Biochem_Assay Tier 1: Biochemical Assay (Recombinant FGFR Kinase) Compound->Biochem_Assay Cell_Assay Tier 2: Cell-Based Assays (FGFR-Driven Cancer Cells) Biochem_Assay->Cell_Assay Potent Hits Output1 Determine IC₅₀ (Potency & Selectivity) Biochem_Assay->Output1 InVivo_Assay Tier 3: In Vivo Model (Xenograft Study) Cell_Assay->InVivo_Assay Lead Compounds Output2 Determine GI₅₀ (Cellular Activity) Confirm Target Engagement Cell_Assay->Output2 Output3 Determine Tumor Growth Inhibition (Efficacy) InVivo_Assay->Output3

Caption: Tiered workflow for biological evaluation of FGFR inhibitors.
Tier 1 Protocol: Biochemical Kinase Assay (Luminescence-Based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a recombinant FGFR kinase domain.[10]

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the recombinant human FGFR kinase domain (e.g., FGFR1, 2, 3, or 4), a suitable substrate peptide, and kinase buffer.

  • Compound Addition: Add the test compounds in a series of dilutions (typically from 10 µM to 0.1 nM) to the wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor or no ATP as a positive control (0% activity).

  • Initiation: Initiate the kinase reaction by adding a solution containing ATP at a concentration near its Km value for the specific kinase. Incubate at room temperature for 1-2 hours.

  • Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The light output is inversely proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter logistic curve.

Tier 2 Protocol: Cell-Based Anti-Proliferative Assay

This assay measures the ability of a compound to inhibit the growth of cancer cells whose survival is dependent on FGFR signaling.[10][11]

  • Cell Seeding: Seed an FGFR-dependent human cancer cell line (e.g., SNU-16, which has FGFR2 amplification) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for 72 hours.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolic activity and cell number.

  • Data Analysis: Measure luminescence and calculate the GI₅₀ value (the concentration required to inhibit cell growth by 50%) from the dose-response curve.

Part 6: Data Interpretation - A Case Study in Structure-Activity Relationships (SAR)

The true power of using this compound as a precursor lies in the ability to rapidly generate a library of analogues and build a clear SAR. For instance, a study might synthesize a series of inhibitors by coupling different substituted pyrazoles at the C2 position.[2][12]

Table 1: Representative Biochemical IC₅₀ Data

Compound C2-Substituent FGFR1 IC₅₀ (nM) FGFR2 IC₅₀ (nM)
1 1H-pyrazole 50.2 65.1
2 1-Methyl-1H-pyrazole 15.8 20.4
3 1-Ethyl-1H-pyrazole 18.1 25.3

| 4 | 1-Cyclopropyl-1H-pyrazole | 8.5 | 11.2 |

This is illustrative data based on trends seen in the literature.

From this data, a clear trend emerges: alkylation of the pyrazole nitrogen is beneficial, with a small, constrained cyclopropyl group providing the most potent inhibition in this series. This insight directs the next round of synthesis. The most potent compounds, like Compound 4 , would then be advanced to cellular assays.

Table 2: Cellular Proliferation Data for Lead Compound

Compound Cell Line FGFR Aberration GI₅₀ (nM)
4 SNU-16 FGFR2 Amplification 25.6

| 4 | A549 | FGFR Wild-Type | >10,000 |

This cellular data validates the biochemical potency, showing that the compound is active in a cellular context and selective for an FGFR-driven cell line over a wild-type line. Such a promising profile would warrant progression to in vivo xenograft models to assess efficacy.[13][14]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for the rational design and discovery of novel FGFR inhibitors. Its synthesis is well-characterized and scalable, and its structure is perfectly primed for diversification. The C2-bromine atom provides a reliable handle for introducing molecular complexity through robust cross-coupling chemistry, while the tosylated pyrrolopyrazine core ensures potent and specific interactions within the kinase hinge region. For researchers in oncology drug discovery, a deep understanding of the synthesis and application of this precursor is fundamental to efficiently navigating the path from a chemical starting point to a promising clinical candidate.

References

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. (n.d.). Cells.
  • This compound. (n.d.). Benchchem.
  • Li, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology.
  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. (n.d.). MDPI.
  • Li, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. ResearchGate.
  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. (2020). Frontiers in Pharmacology.
  • Wang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017). National Institutes of Health.
  • Wang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI.
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (n.d.). Science.gov.
  • Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine. (2021). Google Patents.
  • Wang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PubMed.
  • Wang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017). Preprints.org.
  • An In-depth Technical Guide to the Discovery and Synthesis of a Potent FGFR2 Inhibitor: FGFR2/3-IN-1. (n.d.). Benchchem.
  • Ho, H. K., et al. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. PubMed.
  • Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. (2019). PubMed.
  • Design, Synthesis, and Biological Evaluation of the First Novel Macrocycle-Based FGFR Inhibitors That Overcome Clinically Acquired Resistance. (2026). Journal of Medicinal Chemistry.
  • FGFR2 Kinase Inhibitor Screening Assay Kit. (n.d.). Creative Diagnostics.
  • Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. (2019). National Institutes of Health.

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5H-pyrrolo[2,3-b]pyrazine Scaffold - A Privileged Structure in Kinase Inhibition

The 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Its true value lies not in its intrinsic biological activity, but in its role as a versatile intermediate for the synthesis of a diverse range of potent and selective kinase inhibitors.[1] The core 5H-pyrrolo[2,3-b]pyrazine structure, a fusion of a pyrrole and a pyrazine ring, serves as a "privileged scaffold". This is due to its ability to mimic the adenine base of ATP, allowing derivatives to competitively bind to the ATP-binding site of various protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[1] This guide will provide an in-depth exploration of the mechanism of action of derivatives synthesized from this scaffold, focusing on their interactions with key oncogenic kinases, the resultant impact on cellular signaling, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary mechanism by which 5H-pyrrolo[2,3-b]pyrazine derivatives exert their biological effects is through competitive inhibition of ATP binding to the catalytic site of protein kinases.[3] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction. The pyrrolo[2,3-b]pyrazine core acts as a hinge-binder, forming critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP, effectively blocking the natural substrate from accessing the enzyme's active site and preventing phosphorylation.[4][5]

The 2-bromo substituent on the core scaffold is a key feature, enhancing the reactivity of the molecule for further chemical modifications and potentially contributing to binding affinity within the ATP pocket. The tosyl group at the N5 position serves to protect the pyrrole nitrogen during synthesis and can influence the physicochemical properties of the final compound, such as solubility and interactions with hydrophobic regions of the kinase.[1]

Primary Kinase Targets and Downstream Signaling Consequences

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have been shown to inhibit several families of protein kinases implicated in cancer and inflammatory diseases. The two most prominent targets are the Fibroblast Growth Factor Receptors (FGFRs) and the Janus Kinases (JAKs).

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that play crucial roles in cell proliferation, differentiation, angiogenesis, and wound healing.[6] Aberrant FGFR signaling, caused by gene amplification, activating mutations, or chromosomal translocations, is a known driver in a variety of cancers, including bladder, breast, and lung cancer.[4][6][7]

The development of potent FGFR inhibitors from the 5H-pyrrolo[2,3-b]pyrazine scaffold has been significantly guided by structural biology. A co-crystal structure of a related compound (a 1-sulfonylpyrazolo[4,3-b]pyridine) with FGFR1 revealed key binding interactions that are translatable to the pyrrolo[2,3-b]pyrazine series.[6] Subsequent optimization led to the discovery that changing the scaffold to 5H-pyrrolo[2,3-b]pyrazine dramatically increases binding activity.[4]

Molecular docking studies based on these crystal structures indicate that the pyrrolo[2,3-b]pyrazine core forms hydrogen bonds with the hinge region of FGFR1.[6] Modifications at other positions of the scaffold are then strategically designed to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.[6]

Inhibition of FGFR autophosphorylation by these compounds blocks the recruitment and activation of downstream signaling adaptors, primarily FRS2 (FGFR Substrate 2) and PLCγ (Phospholipase C gamma).[6] This leads to the suppression of three major signaling cascades:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This is a central pathway controlling cell proliferation and differentiation. Its blockade leads to cell cycle arrest and reduced tumor growth.[6]

  • PI3K-AKT-mTOR Pathway: This pathway is a major regulator of cell survival, growth, and apoptosis. Its inhibition promotes programmed cell death in cancer cells.[6]

  • PLCγ Pathway: Activation of PLCγ leads to the generation of second messengers that influence cell morphology, migration, and adhesion. Inhibition of this pathway can reduce the invasive and metastatic potential of cancer cells.[6]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Mechanism of Action cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates FGF FGF Ligand FGF->FGFR Binds GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K PKC PKC PLCg->PKC RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression PKC->Gene_Expression Inhibitor Pyrrolo[2,3-b]pyrazine Derivative Inhibitor->FGFR Blocks ATP Binding Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Migration Migration Gene_Expression->Migration JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Mechanism of Action cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Translocates Inhibitor Pyrrolo[2,3-b]pyrazine Derivative Inhibitor->JAK Blocks ATP Binding Inflammation Inflammation Gene_Transcription->Inflammation Immunity Immunity Gene_Transcription->Immunity Proliferation Proliferation Gene_Transcription->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Inhibitor 1. Prepare serial dilutions of test inhibitor Incubate_Inhibitor 4. Pre-incubate kinase with inhibitor Prep_Inhibitor->Incubate_Inhibitor Prep_Kinase 2. Prepare kinase/ substrate mixture Prep_Kinase->Incubate_Inhibitor Prep_ATP 3. Prepare [γ-³²P]ATP mixture Start_Reaction 5. Initiate reaction with [γ-³²P]ATP Prep_ATP->Start_Reaction Incubate_Inhibitor->Start_Reaction Incubate_Reaction 6. Incubate at 30°C Start_Reaction->Incubate_Reaction Stop_Reaction 7. Spot reaction onto phosphocellulose paper Incubate_Reaction->Stop_Reaction Wash 8. Wash to remove unbound [γ-³²P]ATP Stop_Reaction->Wash Quantify 9. Quantify radioactivity (Phosphorimager) Wash->Quantify Analyze 10. Calculate % inhibition and determine IC50 Quantify->Analyze Cell_Viability_Workflow Seed_Cells 1. Seed cancer cells in a 96-well plate Incubate_Attach 2. Incubate overnight to allow attachment Seed_Cells->Incubate_Attach Treat_Cells 3. Treat cells with serial dilutions of inhibitor Incubate_Attach->Treat_Cells Incubate_Treat 4. Incubate for desired duration (e.g., 72h) Treat_Cells->Incubate_Treat Add_Reagent 5. Add MTT or XTT reagent to each well Incubate_Treat->Add_Reagent Incubate_Formazan 6. Incubate (2-4h) to allow formazan formation Add_Reagent->Incubate_Formazan Solubilize 7. Solubilize formazan crystals (MTT only) Incubate_Formazan->Solubilize If using MTT Read_Absorbance 8. Read absorbance on a microplate reader Incubate_Formazan->Read_Absorbance If using XTT Solubilize->Read_Absorbance Analyze_Viability 9. Calculate % viability and determine GI50/IC50 Read_Absorbance->Analyze_Viability

Sources

Spectroscopic C.V. of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Molecular Blueprint of a Kinase Inhibitor Scaffold

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure, particularly in the development of targeted kinase inhibitors.[1] Its unique electronic and structural features provide a versatile platform for designing potent and selective therapeutic agents.[1] The compound 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (CAS No. 1201186-54-0) represents a critical intermediate in the synthesis of these next-generation therapeutics. The strategic placement of a bromine atom offers a reactive handle for further molecular elaboration through cross-coupling reactions, while the tosyl protecting group enhances stability and solubility.[1][2]

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a detailed roadmap for its identification, characterization, and utilization. By delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we unlock the molecular blueprint of this valuable synthetic building block.

Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_Synthesis_Purification Synthesis & Purification cluster_Spectroscopic_Analysis Spectroscopic Analysis cluster_Data_Interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structural Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment

Caption: Overall workflow for the synthesis, purification, and spectroscopic characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom in the molecule.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The electron-withdrawing nature of the tosyl group and the pyrazine ring, along with the bromine atom, significantly influences the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2-8.4Singlet1HH-7
~7.8-8.0Doublet2HH-2', H-6' (Tosyl)
~7.5-7.7Doublet1HH-4
~7.2-7.4Doublet2HH-3', H-5' (Tosyl)
~6.8-7.0Doublet1HH-3
~2.4Singlet3HCH₃ (Tosyl)

Interpretation and Causality:

  • Pyrrolo[2,3-b]pyrazine Core: The protons on the bicyclic core (H-3, H-4, and H-7) are expected to resonate in the aromatic region. The deshielding effect of the adjacent nitrogen atoms in the pyrazine ring will likely push the chemical shift of H-7 downfield. The coupling between H-3 and H-4 on the pyrrole ring should result in two doublets.

  • Tosyl Group: The protons on the tosyl group's phenyl ring will appear as two distinct doublets, characteristic of a para-substituted aromatic system. The protons ortho to the sulfonyl group (H-2' and H-6') will be more deshielded than the meta protons (H-3' and H-5'). The methyl group will present as a singlet around 2.4 ppm.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~147C (Pyrazine)
~145C-4' (Tosyl)
~140C (Pyrazine)
~135C-1' (Tosyl)
~130C-3', C-5' (Tosyl)
~128C-2', C-6' (Tosyl)
~125C-7a
~118C-3a
~115C-4
~110C-2 (C-Br)
~105C-3
~21CH₃ (Tosyl)

Interpretation and Causality:

  • Pyrrolo[2,3-b]pyrazine Core: The carbon atoms of the pyrazine ring are expected at the lower field end of the aromatic region, with a reported value around 146.84 ppm being a key identifier.[1] The carbon bearing the bromine atom (C-2) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

  • Tosyl Group: The four distinct carbon environments of the para-substituted phenyl ring of the tosyl group will be readily identifiable. The ipso-carbon attached to the sulfonyl group (C-1') and the carbon bearing the methyl group (C-4') will have characteristic chemical shifts. The methyl carbon will appear upfield around 21 ppm.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer is recommended.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000MediumC-H stretch (Aromatic)
~1600-1450Medium-StrongC=C and C=N stretching (Aromatic rings)
~1370-1340StrongAsymmetric SO₂ stretch (Sulfonamide)
~1180-1160StrongSymmetric SO₂ stretch (Sulfonamide)
~1100-1000MediumC-N stretching
~820-800Strongp-substituted phenyl C-H bend
~700-600MediumC-Br stretch

Interpretation and Causality:

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the sulfonyl group. The asymmetric and symmetric stretching vibrations of the SO₂ moiety are highly characteristic and serve as a definitive marker for the tosyl group. The aromatic C-H and C=C/C=N stretching vibrations will confirm the presence of the heterocyclic and phenyl rings. The C-Br stretch, while weaker, may be observable in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and present the data as a plot of transmittance or absorbance versus wavenumber.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through high-resolution measurements, the molecular formula of a compound. The fragmentation pattern can also offer structural clues.

Expected Mass Spectrometry Data:

m/zAssignment
352/354[M+H]⁺
197/199[M - Tosyl + H]⁺
155[Tosyl]⁺
91[Tropylium ion from Tosyl]⁺

Interpretation and Causality:

  • Molecular Ion Peak: The most critical piece of information is the molecular ion peak. Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. For this compound, the protonated molecule [M+H]⁺ is expected at m/z 352 and 354.[3]

  • Fragmentation Pattern: A common fragmentation pathway for tosylated compounds is the cleavage of the N-S bond, leading to the formation of a tosyl radical or cation and the deprotected pyrrolo[2,3-b]pyrazine fragment. Therefore, a fragment corresponding to the 2-bromopyrrolo[2,3-b]pyrazine core (m/z 197/199) is anticipated. The tosyl group itself can fragment to produce a characteristic peak at m/z 155 (tosyl cation) and a tropylium ion at m/z 91.

Molecular Structure and Key Fragments:

Molecular_Structure_and_Fragments cluster_Molecule This compound cluster_Fragments Key Mass Fragments mol C₁₃H₁₀BrN₃O₂S MW: 352.21 frag1 [M+H]⁺ m/z 352/354 mol->frag1 Protonation frag2 [2-Bromopyrrolopyrazine+H]⁺ m/z 197/199 mol->frag2 Fragmentation (Loss of Tosyl) frag3 [Tosyl]⁺ m/z 155 mol->frag3 Fragmentation frag4 [Tropylium]⁺ m/z 91 frag3->frag4 Rearrangement

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is ideal.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

IV. Conclusion: A Validated Molecular Identity

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for the structural confirmation and purity assessment of this compound. Each technique offers a unique and complementary perspective on the molecule's architecture. For researchers in drug discovery and development, a thorough understanding of this spectroscopic data is paramount for ensuring the quality of this key synthetic intermediate and for the successful synthesis of novel kinase inhibitors.

References

  • Google Patents. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
  • American Elements. This compound. [Link]
  • Aaron Chemistry. 1201186-54-0 | MFCD12964053 | this compound. [Link]
  • PubChem. 5H-Pyrrolo[2,3-b]pyrazine. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has profound implications in medicinal chemistry and drug discovery, where the construction of complex molecular architectures is paramount. The pyrrolo[2,3-b]pyrazine scaffold, a key heterocyclic motif, is of particular interest due to its prevalence in biologically active compounds, notably as a core structure in various kinase inhibitors.[3] The functionalization of this scaffold is crucial for the development of novel therapeutics.

This document provides a detailed guide for the Suzuki-Miyaura coupling of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, a valuable intermediate in the synthesis of targeted therapies, particularly inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3] The tosyl group serves as a protecting group for the pyrrole nitrogen, enhancing stability and influencing the electronic properties of the heterocyclic system.[4] These application notes are intended for researchers, scientists, and drug development professionals, offering a comprehensive protocol, mechanistic insights, and practical troubleshooting advice.

Materials and Reagents

For a successful Suzuki-Miyaura coupling, the quality and purity of all materials are critical. Ensure all reagents are of appropriate grade and solvents are anhydrous and degassed where specified.

Reagent/Material Grade/Specification Supplier Example Notes
This compound>98% PuritySigma-Aldrich (Cat# 1201186-54-0)Store in a dark place under an inert atmosphere at room temperature.
Arylboronic Acid or EsterVaries by desired productCombi-Blocks, Sigma-AldrichPinacol esters can offer greater stability against protodeboronation.[5]
Palladium Catalyste.g., Pd(dppf)Cl₂, Pd(PPh₃)₄Strem Chemicals, Sigma-AldrichChoice of catalyst and ligand is crucial for reaction efficiency.[6]
Basee.g., K₂CO₃, K₃PO₄, Cs₂CO₃Acros Organics, Alfa AesarThe base must be finely powdered to ensure optimal reactivity.[7]
Solvente.g., 1,4-Dioxane/H₂O, DMEAnhydrous, DegassedThe solvent system influences the solubility of reagents and the reaction rate.[7]
Inert GasArgon or NitrogenHigh PurityEssential for creating an oxygen-free reaction environment to protect the catalyst.[7]
Magnetic Stir BarsPTFE-coatedVWR
Schlenk Flasks or Reaction VialsOven-driedChemglass
Syringes and NeedlesSterile, for solvent transferBD
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Column Chromatography SuppliesSilica GelSorbent TechnologiesFor product purification.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

1. Reaction Setup and Degassing:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[7]

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is a critical step to remove oxygen which can deactivate the palladium catalyst.[7]

2. Catalyst and Solvent Addition:

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).[6][7] The choice of catalyst is crucial; for electron-deficient heterocycles, catalysts with electron-rich and bulky phosphine ligands are often effective.[7]

  • Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[7] The addition of a small amount of water can improve the solubility of the base and facilitate the formation of the active boronate species.[7]

3. Reaction Execution and Monitoring:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a preheated oil bath and stir vigorously.[7][8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol.

G reagents 1. Add Reactants & Base (Substrate, Boronic Acid, Base) degas 2. Degas with Inert Gas (Ar or N₂) reagents->degas catalyst 3. Add Catalyst & Solvent (Pd Catalyst, Degassed Solvent) degas->catalyst heat 4. Heat and Stir (80-110 °C) catalyst->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Workup (Quench, Extract) monitor->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step.[2][9]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[2][9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][9]

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L₂-R transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination product Ar-R (Coupled Product) reductive_elimination->product product->pd0 Regeneration sub_halide Ar-X (this compound) sub_halide->oxidative_addition sub_boron R-B(OH)₂ + Base sub_boron->transmetalation

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Chemical Space in Drug Discovery

The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a sought-after motif in the design of kinase inhibitors, antivirals, and other therapeutic agents.[1][2] The ability to functionalize this core structure, particularly through the introduction of diverse amine substituents, is crucial for exploring structure-activity relationships and developing new drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a direct and efficient route to N-substituted 7-azaindole derivatives.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

The Catalytic Heart of the Reaction: Unraveling the Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[3][6] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is central to understanding and optimizing this transformation.

The generally accepted mechanism proceeds through the following key stages:

  • Activation of the Palladium Precatalyst: The reaction is typically initiated with a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.[7][8] Alternatively, a Pd(0) source can be used directly.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[7][9] This is often the rate-determining step of the catalytic cycle.[9]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[5] The choice of base is critical and can significantly influence the reaction rate and outcome.[7]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][7]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination R₂NH, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR₂ Product 2-Amino-5-tosyl-5H- pyrrolo[2,3-b]pyrazine Reductive_Elimination->Product Pd(II)_Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) Pd(II)_Precatalyst->Pd(0)L Reduction ArBr 2-Bromo-5-tosyl-5H- pyrrolo[2,3-b]pyrazine ArBr->Oxidative_Addition R2NH Amine R2NH->Amine_Coordination Base Base Base->Amine_Coordination

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The Strategic Role of the Tosyl Protecting Group

The tosyl (Ts) group serves as a crucial protecting group for the pyrrole nitrogen in the 5H-pyrrolo[2,3-b]pyrazine core.[10] Its presence is strategic for several reasons:

  • Preventing N-Arylation: The acidic N-H of the unprotected pyrrolo[2,3-b]pyrazine can compete with the desired amine in the coupling reaction, leading to undesired N-arylation side products.[11] The tosyl group effectively blocks this reactivity.

  • Modulating Electronic Properties: As an electron-withdrawing group, the tosyl substituent can influence the electronic density of the heterocyclic ring system, potentially impacting the rate of oxidative addition.

  • Facilitating Purification: The tosyl group increases the lipophilicity of the molecule, which can aid in purification by standard chromatographic techniques.

  • Facile Deprotection: The tosyl group can be readily removed under various conditions, such as basic hydrolysis, to yield the free N-H product.[10]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be a robust starting point for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere.
Amine≥98%Commercially AvailablePurify if necessary. Liquid amines should be freshly distilled.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableA common and effective precatalyst.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAn alternative Pd(0) precatalyst.
Xantphos≥98%Commercially AvailableA bulky, electron-rich ligand suitable for heteroaryl couplings.[11]
RuPhos≥98%Commercially AvailableAnother effective biarylphosphine ligand.[12]
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableA strong, non-nucleophilic base. Handle in a glovebox.
Cesium carbonate (Cs₂CO₃)≥99%Commercially AvailableA milder base, often used for sensitive substrates.[11]
Anhydrous TolueneDriSolv® or equivalentCommercially AvailableDegas with argon for at least 30 minutes before use.
Anhydrous 1,4-DioxaneDriSolv® or equivalentCommercially AvailableDegas with argon for at least 30 minutes before use.
Inert GasArgon or NitrogenHigh Purity
Standard GlasswareOven-dried before use.
General Procedure for Buchwald-Hartwig Amination

Sources

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Alkynylation of a Privileged Heterocyclic Scaffold

The 5H-pyrrolo[2,3-b]pyrazine, a 7-azaindole bioisostere, represents a core structural motif in numerous pharmacologically active agents. Its unique electronic properties and hydrogen bonding capabilities make it a privileged scaffold in modern drug discovery. The functionalization of this core, particularly through the introduction of diverse substituents, is paramount for modulating biological activity, selectivity, and pharmacokinetic profiles. Among the arsenal of synthetic methodologies, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the formation of a carbon-carbon bond between an sp²-hybridized carbon and a terminal alkyne.[1][2][3] This reaction is instrumental in the synthesis of complex molecular architectures, including many natural products and pharmaceuticals.[4]

This document provides a comprehensive guide to the Sonogashira coupling of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. As a key intermediate in the synthesis of targeted therapies, understanding the nuances of its reactivity in cross-coupling reactions is of significant interest to researchers in medicinal chemistry and process development.[5] We will delve into the mechanistic rationale behind the choice of reaction parameters and provide detailed, field-proven protocols for both traditional copper-cocatalyzed and copper-free conditions.

The presence of the electron-withdrawing tosyl protecting group on the pyrrole nitrogen enhances the stability of the heterocyclic core and modulates its electronic properties, which in turn influences the conditions required for an efficient coupling.[6] This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement and optimize this critical transformation.

Mechanistic Considerations and Key Parameter Analysis

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is crucial for rational optimization of the reaction conditions.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X(L₂) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-C≡C-R(L₂) pd_ox->pd_trans Transmetalation (from Cu cycle) pd_trans->pd0 Reductive Elimination product Ar-C≡C-R pd_trans->product cu_x CuX cu_acetylide Cu-C≡C-R cu_acetylide->pd_ox Transfers Acetylide cu_acetylide->cu_x Regenerated in Transmetalation alkyne H-C≡C-R alkyne->cu_acetylide Deprotonation & Coordination base Base

Caption: The dual catalytic cycle of the Sonogashira coupling.

Key Parameters for Optimization:

  • Palladium Catalyst: The choice of palladium source is critical. For aryl bromides, common and effective catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][3] The latter is often more stable and convenient to handle. The electron-deficient nature of the pyrrolo[2,3-b]pyrazine core, further accentuated by the tosyl group, generally facilitates the oxidative addition step, which is often rate-limiting.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3] While highly effective, copper can also promote the undesired homocoupling of the alkyne (Glaser coupling).

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are integral to the palladium catalyst's stability and reactivity. They modulate the electron density and steric environment around the palladium center. In some cases, N-heterocyclic carbene (NHC) ligands have shown exceptional activity, particularly for less reactive substrates.[3]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide. The choice of base can influence the reaction rate and the extent of side reactions.

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile (MeCN) are commonly employed as they effectively dissolve the reactants and catalysts.[1][7]

  • Temperature: The coupling of aryl bromides often requires elevated temperatures, typically in the range of 60-100 °C, to drive the reaction to completion.[2][7]

Recommended Reaction Conditions

Based on extensive literature precedent with structurally similar N-tosyl-azaindoles and other electron-deficient bromoheterocycles, the following tables summarize optimized starting conditions for the Sonogashira coupling of this compound.

ParameterRecommended ConditionRationale
Substrate This compoundThe tosyl group enhances stability and influences electronic properties.
Alkyne 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A robust and commercially available catalyst effective for aryl bromides.[1][7]
Copper Co-catalyst CuI (5-10 mol%)Standard and effective co-catalyst for this transformation.[1][7]
Base Triethylamine (Et₃N) or DIPEA (2-3 equivalents)Acts as a scavenger for HBr and facilitates acetylide formation.
Solvent Anhydrous DMF or THFGood solubility for reactants and catalysts.[1][7]
Temperature 80-100 °CSufficient thermal energy to promote the coupling of the aryl bromide.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the catalyst and homocoupling of the alkyne.

Table 1: Recommended Conditions for Copper-Cocatalyzed Sonogashira Coupling

ParameterRecommended ConditionRationale
Substrate This compoundThe tosyl group enhances stability and influences electronic properties.
Alkyne 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)Often used in copper-free protocols to promote the reaction.
Base Cs₂CO₃ or K₂CO₃ (2 equivalents) with an amine base like DIPEACarbonate bases can be effective in copper-free systems.
Solvent Anhydrous DMF or DioxaneGood solubility and higher boiling points are beneficial.
Temperature 100-120 °CHigher temperatures may be required in the absence of a copper co-catalyst.
Atmosphere Inert (Nitrogen or Argon)Crucial for catalyst stability and preventing side reactions.

Table 2: Recommended Conditions for Copper-Free Sonogashira Coupling

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with checkpoints for monitoring reaction progress.

Experimental_Workflow start Start reagents Assemble Reagents and Glassware start->reagents setup Reaction Setup under Inert Atmosphere reagents->setup addition Sequential Addition of Reagents setup->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Sources

Application Notes and Protocols: Heck Reaction of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The development of novel therapeutic agents frequently hinges on the efficient construction of complex molecular architectures. Among the most powerful tools in the synthetic chemist's arsenal for forging carbon-carbon bonds is the Mizoroki-Heck reaction.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene provides a versatile and reliable method for the synthesis of substituted alkenes.[1][2] The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1]

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors.[3][4][5] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an attractive starting point for drug design.[6][7] Specifically, 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine serves as a key building block, with the bromine atom providing a reactive handle for further functionalization via cross-coupling reactions.[3][6] The tosyl group acts as a protecting group, enhancing the stability of the pyrrolo[2,3-b]pyrazine ring system.[3][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Heck reaction with this compound and various alkenes. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting.

Mechanistic Overview of the Mizoroki-Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][2] A general understanding of this mechanism is crucial for rational experimental design and troubleshooting.

The catalytic cycle can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[2][8]

  • Alkene Coordination and Insertion (Carbopalladation): The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. This step is also known as syn-addition.[2]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product.[2]

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt byproduct, thus closing the catalytic cycle.[2]

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination & Insertion PdII_Aryl->Alkene_Coord Alkene PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-Br Alkene_Coord->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_Hydride H-Pd(II)L₂-Br Beta_Elim->PdII_Hydride Product Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Base Red_Elim->Pd0 H-Base⁺ Br⁻ Optimization_Workflow Start Start: Low Yield or Incomplete Reaction Check_Purity Verify Starting Material Purity Start->Check_Purity Screen_Catalyst Screen Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Screen_Ligand Vary Phosphine Ligand (e.g., PPh₃, Buchwald Ligands) Screen_Catalyst->Screen_Ligand Screen_Base Test Different Bases (e.g., Et₃N, K₂CO₃, Cs₂CO₃) Screen_Ligand->Screen_Base Screen_Solvent Optimize Solvent (e.g., DMF, MeCN, Toluene) Screen_Base->Screen_Solvent Adjust_Temp Adjust Reaction Temperature Screen_Solvent->Adjust_Temp End Optimized Conditions Adjust_Temp->End Check_Purity->Screen_Catalyst

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 5H-pyrrolo[2,3-b]pyrazine, a nitrogen-containing heterocyclic compound also known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors.[1] The functionalization of this core structure is paramount to modulating potency, selectivity, and pharmacokinetic properties. Among the various synthetic intermediates, 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine stands out as a versatile and highly reactive building block for the synthesis of potent and selective kinase inhibitors, such as those targeting Fibroblast Growth Factor Receptors (FGFRs).[1]

The bromine atom at the C2 position serves as a synthetic handle for introducing a diverse array of molecular fragments via palladium-catalyzed cross-coupling reactions. The tosyl group on the pyrrole nitrogen serves a dual purpose: it protects the N-H group from undesired side reactions and activates the heterocyclic system towards cross-coupling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions with this key intermediate. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for several key transformations.

Synthesis of the Starting Material: this compound

A reliable supply of high-purity starting material is crucial for the success of any synthetic campaign. A common and effective method for the preparation of this compound involves a one-pot cyclization and sulfonylation sequence. This approach often begins with a suitably substituted pyrazine precursor which undergoes cyclization, followed by the introduction of the tosyl protecting group.[1]

A typical procedure involves the direct sulfonylation of 2-bromo-5H-pyrrolo[2,3-b]pyrazine. The reaction is generally carried out using p-toluenesulfonyl chloride in the presence of a base such as sodium hydride in an aprotic polar solvent like N,N-dimethylformamide (DMF). The reaction proceeds smoothly at temperatures ranging from 0 °C to room temperature. Purification is typically achieved by quenching the reaction mixture in a sodium bicarbonate solution followed by filtration and recrystallization from a solvent mixture like ethyl acetate/petroleum ether, yielding the desired product in high purity.[1]

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The general catalytic cycle for these reactions, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-X (Aryl/Vinyl Halide) R-X->Oxidative_Addition R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation M-R' M-R' (Organometallic Reagent) M-R'->Transmetalation R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' R-R' (Coupled Product) Reductive_Elimination->R-R'

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of a cross-coupling reaction and is highly dependent on the specific substrates being coupled. The following sections provide detailed protocols and insights for the most common and synthetically useful cross-coupling reactions of this compound.

Application Notes and Protocols

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids and Esters

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of a vast array of boronic acids and their esters. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Rationale for Experimental Choices:

  • Catalyst: A palladium(0) source is required. Often, a stable Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species. For electron-rich heterocyclic halides, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can also be effective.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For challenging couplings, bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or ferrocenyl-based ligands like dppf are often employed to promote oxidative addition and reductive elimination.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective for less reactive substrates.

  • Solvent: A mixture of an organic solvent and water is typically used. Common organic solvents include 1,4-dioxane, toluene, and DMF. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

Detailed Protocol: Suzuki-Miyaura Coupling with 1H-Pyrazole-4-boronic acid pinacol ester

This protocol is adapted from procedures used in the synthesis of FGFR inhibitors, demonstrating a key transformation for this class of molecules.

Suzuki-Miyaura Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reagents Combine this compound, boronic ester, base, and catalyst/ligand in a Schlenk flask. Inert_Atmosphere Evacuate and backfill with an inert gas (e.g., Argon) three times. Reagents->Inert_Atmosphere Solvent_Addition Add degassed solvent(s). Inert_Atmosphere->Solvent_Addition Heating Heat the reaction mixture to the specified temperature with vigorous stirring. Solvent_Addition->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling Cool the reaction mixture to room temperature. Monitoring->Cooling Extraction Dilute with an organic solvent (e.g., EtOAc) and wash with water and brine. Cooling->Extraction Drying Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Extraction->Drying Concentration Concentrate the solution under reduced pressure. Drying->Concentration Purification Purify the crude product by column chromatography. Concentration->Purification

Caption: Experimental workflow for Suzuki-Miyaura coupling.

ParameterValue/ReagentRationale
Aryl Halide This compound1.0 equiv
Boronic Ester 1H-Pyrazole-4-boronic acid pinacol ester1.1 - 1.5 equiv
Catalyst PdCl₂(dppf)·CH₂Cl₂5-10 mol%
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equiv
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1)Degassed
Temperature 80 - 110 °C
Time 2 - 16 hMonitor by TLC/LC-MS

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), 1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv).

  • Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(1H-pyrazol-4-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Rationale for Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as Xantphos, RuPhos, and XPhos are commonly used in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. These ligands facilitate the challenging C-N bond-forming reductive elimination step.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are frequently employed. The choice of base can influence the reaction rate and scope.

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Protocol: Buchwald-Hartwig Amination with a Secondary Amine

This protocol is based on established procedures for the amination of related bromo-7-azaindole scaffolds.

ParameterValue/ReagentRationale
Aryl Halide This compound1.0 equiv
Amine e.g., Piperazine derivative1.2 - 2.0 equiv
Catalyst Pd₂(dba)₃ or Pd(OAc)₂2-5 mol%
Ligand Xantphos or XPhos4-10 mol%
Base NaOtBu or Cs₂CO₃2.0 - 3.0 equiv
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed
Temperature 80 - 110 °C
Time 4 - 24 hMonitor by TLC/LC-MS

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).

  • Seal the tube, and evacuate and backfill with argon.

  • Add anhydrous, degassed toluene, followed by this compound (1.0 equiv), the desired amine (1.5 equiv), and NaOtBu (2.0 equiv).

  • Seal the tube and heat the mixture in a preheated oil bath at 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the direct alkynylation of the 7-azaindole core, providing access to intermediates that can be further elaborated or used in applications such as click chemistry.

Rationale for Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) as a co-catalyst. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.

  • Solvent: Aprotic solvents like THF, DMF, or acetonitrile are commonly used.

Detailed Protocol: Sonogashira Coupling with a Terminal Alkyne

This protocol is based on general procedures for the Sonogashira coupling of bromo-N-heterocycles.

ParameterValue/ReagentRationale
Aryl Halide This compound1.0 equiv
Alkyne e.g., Phenylacetylene1.1 - 1.5 equiv
Pd Catalyst PdCl₂(PPh₃)₂2-5 mol%
Cu Co-catalyst CuI1-5 mol%
Base Triethylamine (Et₃N)2.0 - 3.0 equiv
Solvent THF or DMFAnhydrous, degassed
Temperature Room temperature to 60 °C
Time 2 - 12 hMonitor by TLC/LC-MS

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.02 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF, followed by triethylamine (2.5 equiv) and the terminal alkyne (1.2 equiv).

  • Stir the reaction mixture at room temperature or gently heat to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Post-Coupling Deprotection of the Tosyl Group

For many applications, the final step is the removal of the tosyl protecting group to reveal the N-H of the pyrrole ring. This is typically achieved under basic conditions.

Detailed Protocol: Tosyl Deprotection

  • Dissolve the tosyl-protected coupled product in a suitable solvent such as methanol or THF.

  • Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 1-2 M aqueous solution).

  • Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and neutralize with an acid (e.g., 1 M HCl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the deprotected product by chromatography or recrystallization if necessary.

Conclusion and Future Outlook

This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust and flexible toolkit for the functionalization of the 7-azaindole core. By understanding the principles behind the choice of reagents and conditions, researchers can effectively leverage these powerful synthetic methods to accelerate their drug discovery and development programs. The continued development of novel catalysts and ligands will undoubtedly further expand the scope and utility of these transformations in the future.

References

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 689.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • NROChemistry. (n.d.). Stille Coupling.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • S.L. Buchwald Research Group. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

Sources

Optimizing Purity: Advanced Recrystallization Techniques for 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a pivotal intermediate in the synthesis of next-generation kinase inhibitors, including selective Fibroblast Growth Factor Receptor (FGFR) inhibitors for targeted cancer therapies.[1] The purity of this building block is paramount, as impurities can lead to significant downstream complications in multi-step syntheses, affecting reaction yields, generating complex side-products, and compromising the biological activity of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the recrystallization of this compound, moving beyond a simple set of instructions to explain the underlying chemical principles that govern the purification process. We present detailed, field-tested protocols for solvent system screening and a validated mixed-solvent recrystallization method, designed to ensure high purity (>98%) and optimal recovery.

Introduction: The Critical Role of Purity

The compound this compound is a heterocyclic molecule featuring a fused pyrrolopyrazine ring system.[1][2] The tosyl group serves not only as a protecting group but also enhances solubility and stability, while the bromine atom at the C2 position provides a reactive handle for subsequent cross-coupling reactions.[1][2] Given its role as a key precursor in drug development, achieving high purity is not merely a recommendation but a necessity. Recrystallization remains one of the most powerful, cost-effective, and scalable techniques for purifying solid organic compounds, far surpassing chromatography in efficiency for late-stage purification when optimized correctly.[3]

This guide is intended for researchers, process chemists, and drug development professionals. It provides the technical rationale and step-by-step instructions to consistently achieve high-purity material, suitable for the most demanding synthetic applications.

Physicochemical Profile and Its Implications

Understanding the molecule's properties is the foundation of a logical recrystallization strategy. The structure combines both polar elements (sulfone and pyrazine nitrogens) and non-polar elements (aromatic rings), suggesting a moderate overall polarity.

PropertyValueSourceSignificance for Recrystallization
CAS Number 1201186-54-0[4][5]Unique identifier for the compound.
Molecular Formula C₁₃H₁₀BrN₃O₂S[5]Indicates the elemental composition.
Molecular Weight 352.21 g/mol [5][6]Used for calculating molar quantities.
Appearance Light brown to brown solid[7]Visual indicator of purity; color may indicate impurities.
Purity (Commercial) Typically ≥95-98%[1][5]Starting point for purification; goal is to remove the remaining 2-5%.
Storage Conditions Inert atmosphere, room temperature, dark place[7]Suggests stability under standard lab conditions.
Predicted Solubility Moderately polar solventsInferredThe tosyl group improves solubility in various organic solvents.[1][2] Will likely be soluble in solvents like ethyl acetate, acetone, and DCM, and less soluble in non-polar hexanes or highly polar water.

The Principle of Recrystallization: A Temperature-Dependent Equilibrium

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[8][9] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[10][11][12] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystalline lattice. Soluble impurities, being present in much lower concentrations, remain in the cooled solvent (the "mother liquor").[12]

G cluster_0 High Temperature (e.g., Boiling Solvent) cluster_1 Low Temperature (e.g., Ice Bath) A Impure Solid + Hot Solvent B Saturated Solution (Compound & Impurities Dissolved) A->B Dissolution C Supersaturated Solution B->C Slow Cooling D Pure Crystals Form C->D Nucleation & Growth E Impurities Remain in Mother Liquor C->E

Caption: The fundamental workflow of purification by recrystallization.

Solvent System Selection: The Key to Success

The choice of solvent is the most critical parameter in recrystallization.[10] A poor choice leads to low recovery, oiling out, or failure to purify. For this compound, a mixed-solvent system has been reported to be effective.[1][13]

Why a Mixed-Solvent System?

A mixed-solvent system is ideal when no single solvent meets the criteria of high solubility when hot and low solubility when cold.[11] This system typically consists of:

  • A "Solvent": In which the compound is highly soluble (e.g., Ethyl Acetate).

  • An "Anti-solvent": In which the compound is poorly soluble, but which is miscible with the primary solvent (e.g., Petroleum Ether or Hexanes).[14]

For our target compound, the ethyl acetate/petroleum ether system is a logical choice. Ethyl acetate, a moderately polar solvent, effectively dissolves the compound at elevated temperatures. Petroleum ether, a non-polar solvent, acts as the anti-solvent, drastically reducing the compound's solubility upon addition, thereby inducing crystallization.

Screening Workflow

Before committing to a large-scale recrystallization, a small-scale solvent screen is essential.

G A Start: Crude Compound (~20mg) B Add Solvent (0.5 mL) at Room Temp A->B C Soluble? (Unsuitable) B->C D Insoluble/Slightly Soluble? (Proceed) B->D E Heat to Boiling D->E F Soluble? (Potential Solvent) E->F G Insoluble? (Unsuitable) E->G H Cool to Room Temp, then Ice Bath F->H I Crystals Form? (Good Solvent!) H->I J No Crystals? (Consider for Mixed System) H->J

Caption: A logical workflow for screening potential recrystallization solvents.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Validated Mixed-Solvent Recrystallization

This protocol is based on literature reports for purifying this compound.[1][13]

Materials:

  • Crude this compound

  • Ethyl Acetate (EtOAc), ACS Grade

  • Petroleum Ether (boiling range 40-60 °C) or Hexanes, ACS Grade

  • Erlenmeyer flask (sized so the solvent fills no more than half the volume)

  • Hotplate/stirrer

  • Condenser (optional, but recommended for larger scales)

  • Buchner funnel and filtration flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

    • Add a minimal amount of ethyl acetate (e.g., 50-60 mL) to the flask.

    • Gently heat the mixture on a hotplate with stirring. Add more ethyl acetate in small portions until the solid completely dissolves at or near the boiling point. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal recovery.[10]

  • Decolorization (If Necessary):

    • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight).

    • Re-heat the mixture to boiling for 2-5 minutes.

    • Perform a hot gravity filtration to remove the charcoal. Causality: The high surface area of activated charcoal adsorbs colored impurities.[12] Filtration must be done hot to prevent premature crystallization of the product.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly towards room temperature. Cover the flask with a watch glass. Causality: Slow cooling is essential for the formation of large, well-defined crystals, which are purer than the small crystals formed by rapid cooling (which can trap impurities).[9]

    • Once the solution has reached room temperature and crystal formation has begun, slowly add petroleum ether as an anti-solvent with gentle swirling until the solution becomes slightly turbid.

    • Allow the flask to stand undisturbed at room temperature for 1-2 hours to continue crystal growth.

    • Finally, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[9]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals (the "filter cake") with a small amount of ice-cold petroleum ether or a cold mixture of EtOAc/petroleum ether (e.g., 1:5 ratio). Causality: Washing with a cold solvent in which the compound is poorly soluble dislodges any remaining mother liquor containing impurities from the crystal surfaces without dissolving a significant amount of the product.[12]

  • Drying:

    • Continue to pull a vacuum over the filter cake for 15-20 minutes to air-dry the crystals.

    • Transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; solution is cooled too rapidly; solution is too concentrated.Re-heat the mixture to dissolve the oil, add more of the primary solvent (EtOAc), and allow it to cool much more slowly. Ensure the anti-solvent is added very slowly.
Failure to Crystallize Too much solvent was used; the solution is not sufficiently supersaturated.Boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" from a previous successful batch.
Low Recovery Too much solvent was used; crystals were washed with warm solvent; filtration was performed before crystallization was complete.Ensure minimum solvent is used. Always wash with ice-cold solvent. Allow adequate time for cooling and crystallization in an ice bath before filtering.
Impure Product Cooling was too rapid, trapping impurities; insufficient washing of the filter cake.Ensure slow, undisturbed cooling. Wash the crystals thoroughly with cold solvent as described in the protocol. A second recrystallization may be necessary.

Conclusion

The recrystallization of this compound is a robust and highly effective method for achieving the purity required for pharmaceutical development. By understanding the principles of solubility and applying a systematic approach to solvent selection and execution, researchers can reliably produce high-quality material. The mixed-solvent system of ethyl acetate and petroleum ether is a validated and efficient choice, providing a clear pathway to obtaining this critical synthetic intermediate with purity levels exceeding 98%.

References

  • Title: this compound Source: Benchchem URL
  • Source: Journal of Chemical Education (via Google Search)
  • Title: Recrystallization Principles Source: University of California, Los Angeles - Chemistry Department URL
  • Title: Solvent Choice - Chemistry Teaching Labs Source: University of York URL
  • Title: Important Chemistry Tips-Solvents choose for recrystallization-Part4 Source: YouTube URL
  • Title: CAS 1201186-54-0: this compound Source: CymitQuimica URL
  • Title: Recrystallization and Crystallization Source: University of California, Irvine - Chemistry Department URL
  • Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester - Department of Chemistry URL
  • Source: Google Patents (CN113603693A)
  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL
  • Title: Recrystallization (chemistry)
  • Title: Recrystallization Source: University of Massachusetts Lowell - Chemistry Department URL
  • Title: Recrystallization Source: Chemistry LibreTexts URL
  • Title: this compound Source: AMERICAN ELEMENTS URL
  • Title: this compound | 1201186-54-0 Source: Sigma-Aldrich URL
  • Title: 1201186-54-0 | 2-Bromo-5-[(4-methylphenyl)
  • Title: this compound Source: Pharmaffiliates URL
  • Title: N-Tosyl-5-bromo-4,7-diazaindole | 1201186-54-0 Source: ChemicalBook URL
  • Title: 1201186-54-0|this compound Source: BLDpharm URL
  • Title: 1201186-54-0 | MFCD12964053 | this compound Source: Aaronchem URL

Sources

Application Note: A Multi-Platform Approach to the Analytical Characterization of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, a key intermediate in the synthesis of potent kinase inhibitors.[1] The structural elucidation and purity assessment of this compound are critical for ensuring the quality and efficacy of downstream drug candidates. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing researchers, scientists, and drug development professionals with a robust framework for its analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a versatile building block for the development of targeted cancer therapies.[1] Its pyrrolo[2,3-b]pyrazine scaffold is a core component of various kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in numerous cancers.[1] The bromine atom at the 2-position and the tosyl protecting group on the pyrrole nitrogen provide strategic handles for further chemical modifications, making it an ideal starting material for the synthesis of complex bioactive molecules.[2][3]

Given its pivotal role as a synthetic intermediate, the unambiguous confirmation of its chemical structure and the accurate determination of its purity are paramount. This application note details the necessary analytical workflows to achieve this, ensuring the integrity of subsequent synthetic steps and the reliability of biological data.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural verification of this compound. A combination of ¹H and ¹³C NMR provides a complete picture of the molecule's proton and carbon framework.

Rationale for Experimental Choices

The selection of deuterated solvent is critical for proper sample dissolution and to avoid interference with the analyte signals. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm for ¹H and ¹³C). A standard 5 mm NMR tube is suitable for routine analysis.

Predicted ¹H and ¹³C NMR Data

Based on the known chemical shifts of similar heterocyclic systems and the electronic effects of the bromo and tosyl substituents, the following spectral data are predicted.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (ppm) Multiplicity
8.50s
8.20d, J = 4.0 Hz
7.95d, J = 8.4 Hz
7.35d, J = 8.4 Hz
6.85d, J = 4.0 Hz
2.45s
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Probe: Standard 5 mm broadband probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-3 seconds.

    • Spectral Width: -10 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the TMS signal.

Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the target compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for providing unambiguous formula confirmation.

Rationale for Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile compounds like this compound, minimizing fragmentation and preserving the molecular ion. Positive ion mode is chosen as the nitrogen atoms in the heterocyclic core are readily protonated.

Expected Mass Spectrometry Data
  • Molecular Formula: C₁₃H₁₀BrN₃O₂S[2][4][5]

  • Molecular Weight: 352.21 g/mol [2][3][4]

  • HRMS (ESI+): The calculated m/z for the protonated molecular ion [M+H]⁺ is 352.21.[1] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • LC System:

    • Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A fast gradient can be used for rapid analysis (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • MS System:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

    • Drying Gas: Nitrogen, at a temperature of 300-350 °C.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for quantifying any impurities. A well-developed reversed-phase HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Rationale for Experimental Choices

Reversed-phase chromatography with a C18 stationary phase is a versatile and robust technique for the separation of moderately polar organic compounds. A gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities with a wider range of polarities. UV detection is suitable as the pyrrolo[2,3-b]pyrazine core and the tosyl group are chromophoric.

Experimental Protocol: HPLC
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      20 10 90
      25 10 90
      26 60 40

      | 30 | 60 | 40 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The retention time of the main peak should be consistent across multiple injections.

Workflow Visualization

The following diagram illustrates the integrated analytical workflow for the characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_results Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Molecular Weight & Formula Verification HPLC HPLC Analysis (Purity) Purification->HPLC Purity Assessment Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity ≥ 98% HPLC->Purity_Confirmed Final_Report Certificate of Analysis Structure_Confirmed->Final_Report Purity_Confirmed->Final_Report

Caption: Integrated workflow for the synthesis, purification, and analytical characterization of this compound.

Conclusion

The analytical methods detailed in this application note provide a robust and reliable framework for the comprehensive characterization of this compound. The orthogonal techniques of NMR spectroscopy, mass spectrometry, and HPLC, when used in conjunction, allow for unambiguous structural elucidation and accurate purity determination. Adherence to these protocols will ensure the high quality of this critical synthetic intermediate, thereby supporting the advancement of drug discovery programs targeting kinase-driven diseases.

References

  • American Elements. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). This compound.

Sources

1H and 13C NMR assignment for 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Complete ¹H and ¹³C NMR Assignment of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. This compound is a key heterocyclic building block in medicinal chemistry, notably as an intermediate in the synthesis of targeted kinase inhibitors.[1] Its complex aromatic structure necessitates a detailed and systematic approach to nuclear magnetic resonance (NMR) spectroscopy for complete and accurate characterization.

This guide provides a comprehensive methodology for the complete ¹H and ¹³C NMR assignment of this compound. In the absence of extensive publicly available experimental spectra for this specific molecule, this document leverages data from analogous structures and foundational NMR principles to present a robust protocol for data acquisition and a logical workflow for spectral interpretation.

Understanding the Molecular Framework

The structure of this compound presents a unique set of challenges and features for NMR analysis. The molecule is comprised of three key fragments: the pyrrolo[2,3-b]pyrazine core, a bromine substituent, and a tosyl (p-toluenesulfonyl) protecting group on the pyrrole nitrogen. Each of these components imparts distinct electronic effects that influence the chemical shifts of the neighboring nuclei.

Key Structural Features Influencing NMR Spectra:

  • Pyrrolo[2,3-b]pyrazine Core: This fused heterocyclic system is electron-deficient, which generally leads to downfield chemical shifts for the ring protons and carbons.

  • Bromine Atom: As an electronegative and electron-withdrawing substituent, the bromine atom at the C2 position will further deshield adjacent nuclei.

  • Tosyl Group: The electron-withdrawing nature of the sulfonyl group will significantly deshield the protons and carbons of the pyrrolo[2,3-b]pyrazine moiety. The tosyl group itself introduces a characteristic AA'BB' spin system for its aromatic protons and four distinct aromatic carbon signals, plus a methyl signal.

Predicted ¹H and ¹³C NMR Chemical Shifts

Based on the analysis of related structures such as bromopyrazines, pyrrolo[2,3-b]pyridines, and N-tosylated heterocycles, a predicted range for the chemical shifts of this compound in a common deuterated solvent like CDCl₃ is presented below.[2][3][4] These predictions serve as a guide for the initial interpretation of experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes on Prediction
3H/C~6.6 - 6.8 (d)~110 - 115Upfield shift due to being a β-pyrrolic proton.
4H/C~7.8 - 8.0 (d)~128 - 132Downfield shift due to proximity to the pyrazine ring.
6H/C~8.4 - 8.6 (s)~140 - 145Pyrazine proton, deshielded by adjacent nitrogen.
7aC-~148 - 152Bridgehead carbon.
2C-~120 - 125Carbon bearing the bromine atom.
3aC-~130 - 135Bridgehead carbon.
5N-Ts---
1' (Tosyl)C-~135 - 138Quaternary carbon of the tosyl group.
2', 6' (Tosyl)H/C~7.8 - 8.0 (d)~128 - 130Aromatic protons ortho to the sulfonyl group.
3', 5' (Tosyl)H/C~7.3 - 7.5 (d)~126 - 128Aromatic protons meta to the sulfonyl group.
4' (Tosyl)C-~145 - 148Quaternary carbon bearing the methyl group.
CH₃ (Tosyl)H/C~2.4 - 2.5 (s)~21 - 23Methyl group protons and carbon.

Note: 'd' denotes a doublet, and 's' denotes a singlet. The predicted multiplicities for the pyrrolo[2,3-b]pyrazine protons are based on expected coupling patterns.

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed protocol for acquiring high-quality 1D and 2D NMR spectra necessary for the complete assignment of this compound.

Sample Preparation
  • Compound: Ensure the this compound sample is of high purity (>98%) to avoid interfering signals.[1]

  • Solvent: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice.

  • Concentration: Dissolve approximately 10-15 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: The residual solvent peak can be used as a primary reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added for a precise 0.00 ppm reference.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube.[5]

NMR Spectrometer Setup
  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the aromatic region.[6]

  • Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C frequencies to maximize sensitivity.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp signals and high resolution.

NMR Experiments

The following suite of NMR experiments is recommended for a complete and unambiguous assignment:

  • ¹H NMR: A standard proton experiment to observe the chemical shifts, multiplicities, and integrations of all protons.

  • ¹³C NMR: A proton-decoupled carbon experiment (e.g., zgpg30) to identify the chemical shifts of all unique carbon atoms.

  • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons that are two or three bonds apart). This is essential for confirming the connectivity of protons within the same spin system, such as the aromatic protons on the tosyl group.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons. This experiment is fundamental for assigning the signals of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is the key experiment for assigning quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule.

Workflow for Spectral Assignment

The following logical workflow, illustrated in the diagram below, should be followed for a systematic and accurate assignment of all ¹H and ¹³C NMR signals.

NMR_Assignment_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Final Assignment H1 Acquire ¹H NMR H1_analysis Identify proton signals: - Pyrrolopyrazine core - Tosyl group (AA'BB' + CH₃) - Note multiplicities and integrations H1->H1_analysis C13 Acquire ¹³C NMR C13_analysis Count carbon signals to confirm expected number C13->C13_analysis COSY Acquire COSY H1_analysis->COSY HSQC Acquire HSQC H1_analysis->HSQC HMBC Acquire HMBC H1_analysis->HMBC C13_analysis->HSQC C13_analysis->HMBC COSY_analysis Confirm H-H couplings in tosyl ring COSY->COSY_analysis HSQC_analysis Assign all protonated carbons via ¹J(C,H) correlations HSQC->HSQC_analysis HMBC_analysis Assign quaternary carbons via ²⁻³J(C,H) long-range correlations HMBC->HMBC_analysis Final_Table Compile complete assignment table of all ¹H and ¹³C signals COSY_analysis->Final_Table HSQC_analysis->Final_Table HMBC_analysis->Final_Table

Caption: Workflow for the complete NMR assignment of this compound.

Step-by-Step Interpretation Guide:

  • ¹H NMR Analysis:

    • Identify the singlet corresponding to the tosyl methyl group (CH₃) around 2.4-2.5 ppm.

    • Identify the two doublets of the AA'BB' system of the tosyl aromatic ring between 7.3 and 8.0 ppm, each integrating to 2H.

    • The remaining signals will belong to the pyrrolo[2,3-b]pyrazine core. Expect a singlet for H6 and two doublets for H3 and H4, based on the predicted chemical shifts.

  • COSY Analysis:

    • Confirm the coupling between the ortho (H2'/H6') and meta (H3'/H5') protons of the tosyl group.

    • Confirm the coupling between H3 and H4 of the pyrrolo[2,3-b]pyrazine core.

  • HSQC Analysis:

    • Directly correlate each proton signal identified in the ¹H NMR spectrum to its attached carbon. This will unambiguously assign C3, C4, C6, C2', C6', C3', C5', and the tosyl methyl carbon.

  • HMBC Analysis - The Key to Quaternary Carbons:

    • This experiment is crucial for assigning the non-protonated carbons (C2, C3a, C7a, C1', C4').

    • Key Expected Correlations:

      • The tosyl methyl protons (~2.4 ppm) should show a correlation to C4' and C3'/C5' of the tosyl ring.

      • The H3 proton should show correlations to the bridgehead carbons C3a and C7a, and to C2.

      • The H4 proton should show correlations to the bridgehead carbons C3a and C7a.

      • The H6 proton should show a correlation to the bridgehead carbon C7a.

      • The H2'/H6' protons of the tosyl ring should show a correlation to the sulfonyl-attached carbon C1'.

By systematically applying this workflow, every proton and carbon signal in this compound can be assigned with a high degree of confidence, ensuring the structural integrity of this important synthetic intermediate.

References

  • BenchChem. (2025). Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide for Structural Confirmation.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127719. [Link]
  • Provera, S., et al. (1997). 1H and 13C NMR Spectra of Pyrido[2,3-b]pyrazines and Pyrido[2,3-b]pyrazine-N-oxides. Magnetic Resonance in Chemistry, 35(5), 342-347.
  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine.
  • An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • American Elements. (n.d.). This compound.
  • General Procedure for the Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. (n.d.). Arkivoc.
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2).
  • Pharmaffiliates. (n.d.). This compound.
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. (n.d.). Indian Academy of Sciences.
  • 1 H NMR spectrum of an -hydroxy,- -NH(tosyl) poly(2-methyl... (n.d.).
  • BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-2-methylpropane: A Technical Guide.
  • BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromopyrazine.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Landscape of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, a key intermediate in contemporary drug discovery.[1] As a Senior Application Scientist, this note is crafted for researchers, scientists, and drug development professionals who leverage mass spectrometry for the structural elucidation and purity assessment of complex heterocyclic compounds. We will explore the predictable fragmentation pathways of this molecule under electrospray ionization (ESI) and electron ionization (EI) conditions, offering both field-proven insights and detailed experimental protocols. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a heterocyclic compound featuring a fused pyrrolopyrazine ring system.[1][2] Its structure is distinguished by a bromine atom, which serves as a crucial handle for synthetic modifications, and a tosyl (p-toluenesulfonyl) protecting group.[1] This compound has garnered significant attention in medicinal chemistry as a versatile precursor for the synthesis of potent kinase inhibitors, which are pivotal in the development of targeted cancer therapies.[1]

Given its role in the synthesis of potential drug candidates, the unambiguous characterization of this compound is of paramount importance. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for confirming its molecular weight and purity.[2][3] Understanding its fragmentation pattern is critical for structural verification and for identifying potential impurities or degradation products.

Molecular Structure and Physicochemical Properties

  • Molecular Formula: C₁₃H₁₀BrN₃O₂S[4]

  • Molecular Weight: 352.21 g/mol [2]

  • Synonyms: 2-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine, N-Tosyl-5-bromo-4,7-diazaindole[2]

  • CAS Number: 1201186-54-0[4][5]

The structure combines a stable aromatic pyrrolopyrazine core with two key functional groups that dictate its fragmentation behavior: the bromine atom and the tosyl group.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide robust and reproducible mass spectrometric data for this compound.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade acetonitrile or methanol.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for positive ion mode ESI, or 0.1% ammonium hydroxide for negative ion mode ESI. The addition of an acid or base is crucial for promoting ionization.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of the analyte from potential impurities.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer Settings (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 2.0 bar

    • Drying Gas (N₂): 8.0 L/min at 200°C

    • Mass Range: m/z 50-500

    • Data Acquisition: Full scan mode for molecular ion confirmation and MS/MS (tandem mass spectrometry) for fragmentation analysis.

Direct Infusion-Mass Spectrometry for Fragmentation Studies

For in-depth fragmentation analysis, direct infusion of the working solution into the mass spectrometer can be performed using a syringe pump at a flow rate of 5-10 µL/min. This method allows for steady-state signal acquisition, which is ideal for detailed MS/MS experiments.

Predicted Fragmentation Pattern and Mechanistic Insights

The fragmentation of this compound is expected to be influenced by its three main structural components: the brominated pyrrolopyrazine core, the tosyl group, and the nitrogen-sulfur bond connecting them.

Isotopic Pattern of the Molecular Ion

Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion will appear as a pair of peaks of similar intensity at m/z 352 and 354.[6] This characteristic isotopic signature is a key diagnostic feature for brominated compounds.

Key Fragmentation Pathways

The primary fragmentation events are predicted to involve the cleavage of the relatively weak N-S bond of the sulfonamide and fragmentation within the tosyl group.

Table 1: Predicted Major Fragment Ions of this compound

Predicted m/z Ion Formula Proposed Identity Fragmentation Pathway
352/354[C₁₃H₁₀BrN₃O₂S]⁺Molecular Ion [M]⁺-
197/199[C₆H₄BrN₃]⁺2-Bromo-5H-pyrrolo[2,3-b]pyrazine cationCleavage of the N-S bond with charge retention on the heterocyclic moiety.
155[C₇H₇O₂S]⁺Tosyl cationCleavage of the N-S bond with charge retention on the tosyl moiety.
91[C₇H₇]⁺Tropylium ionLoss of SO₂ from the tosyl cation.
288/290[C₁₃H₁₀BrN₃S]⁺[M-SO₂]⁺Rearrangement followed by elimination of sulfur dioxide.[7]
Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways under mass spectrometric conditions.

fragmentation_pathway M [M]⁺ m/z 352/354 F1 [C₆H₄BrN₃]⁺ m/z 197/199 M->F1 - C₇H₇O₂S radical F2 [C₇H₇O₂S]⁺ m/z 155 M->F2 - C₆H₃BrN₃ radical F4 [M-SO₂]⁺ m/z 288/290 M->F4 - SO₂ F3 [C₇H₇]⁺ m/z 91 F2->F3 - SO₂

Caption: Primary fragmentation pathways of this compound.

Mechanistic Discussion
  • N-S Bond Cleavage: The bond between the pyrrolic nitrogen and the sulfonyl sulfur is one of the most labile bonds in the molecule. Its cleavage can occur heterolytically, leading to the formation of either the brominated pyrrolopyrazine cation (m/z 197/199) or the tosyl cation (m/z 155). The relative abundance of these fragments will depend on their respective stabilities.

  • Fragmentation of the Tosyl Group: The tosyl cation (m/z 155) is a common fragment observed in the mass spectra of tosylated compounds. This ion can further fragment by losing a molecule of sulfur dioxide (SO₂) to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. The presence of a prominent peak at m/z 91 is a strong indicator of a tosyl or benzyl moiety.

  • Rearrangement and Loss of SO₂: A characteristic fragmentation pathway for aromatic sulfonamides involves the rearrangement and subsequent elimination of a neutral SO₂ molecule (64 Da).[7] This would result in a fragment ion at m/z 288/290.

  • Fragmentation of the Pyrrolopyrazine Core: The brominated pyrrolopyrazine cation (m/z 197/199) is expected to be relatively stable due to its aromaticity. Further fragmentation of this core would likely involve the loss of small neutral molecules such as HCN, which is a common fragmentation pathway for nitrogen-containing heterocyclic compounds.[8]

Data Interpretation and Troubleshooting

  • Confirming the Molecular Ion: The first step in analyzing the mass spectrum is to identify the molecular ion peak. Look for the characteristic 1:1 ratio of the M and M+2 peaks at m/z 352 and 354.

  • Identifying Key Fragments: The presence of fragment ions at m/z 197/199, 155, and 91 provides strong evidence for the structure of this compound.

  • Troubleshooting: If the molecular ion is not observed or is of very low intensity, consider using a softer ionization technique or optimizing the in-source fragmentation conditions. In-source fragmentation can sometimes be beneficial for generating structurally informative fragments directly from the ESI source.[9]

Conclusion

The mass spectrometric fragmentation of this compound is predictable and yields a wealth of structural information. By understanding the key fragmentation pathways involving the N-S bond cleavage, fragmentation of the tosyl group, and potential rearrangements, researchers can confidently verify the structure and purity of this important synthetic intermediate. The protocols and insights provided in this application note serve as a valuable resource for scientists in the pharmaceutical and chemical research fields.

References

  • Benchchem. (n.d.). This compound.
  • Benchchem. (n.d.). Mass Spectrometry Analysis of 3-Oxetyl Tosylate and its Derivatives: A Comparative Guide.
  • CymitQuimica. (n.d.). CAS 1201186-54-0: this compound.
  • American Elements. (n.d.). This compound.
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-B]-1,6-Naphthyridines. Asian Journal of Chemistry, 28, 2385-2387.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).

Sources

Application Notes and Protocols for the Deprotection of the Tosyl Group from 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of N-Tosyl Deprotection in Heterocyclic Systems

The p-toluenesulfonyl (tosyl) group is a cornerstone in the synthetic chemist's toolkit for the protection of amine functionalities.[1][2] Its robustness under a wide array of reaction conditions makes it an ideal protecting group in multistep syntheses. However, this inherent stability often necessitates stringent conditions for its removal, posing a significant challenge, particularly in the context of complex and sensitive molecular architectures.[1][3] The subject of this guide, 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, is a key intermediate in the synthesis of kinase inhibitors and other medicinally relevant compounds.[4][5] The deprotection of its tosyl group is a critical step, yet it is fraught with potential complications due to the presence of a bromo substituent and the inherent reactivity of the pyrrolopyrazine scaffold.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of this compound. We will delve into the mechanistic underpinnings of various deprotection strategies and present detailed, field-proven protocols. The selection of an appropriate deprotection method is paramount to preserving the integrity of the molecule, avoiding unwanted side reactions such as debromination or degradation of the heterocyclic core.

Mechanism of N-Tosyl Deprotection: A Tale of Two Pathways

The removal of a tosyl group from a nitrogen atom can be broadly categorized into two primary mechanistic pathways: reductive cleavage and hydrolysis (acidic or basic).

Reductive Cleavage: This is the most common and often milder approach for N-detosylation. It typically involves a single electron transfer (SET) from a reducing agent to the sulfonamide. The resulting radical anion undergoes fragmentation of the nitrogen-sulfur bond.

R₂N-Ts Tosylamide Radical_Anion [R₂N-Ts]•⁻ R₂N-Ts->Radical_Anion + e⁻ (SET) Amide_Anion R₂N⁻ Radical_Anion->Amide_Anion Fragmentation Sulfinate Ts⁻ Amine R₂NH Amide_Anion->Amine + H⁺

Caption: Reductive Cleavage of a Tosyl Group.

Acidic Hydrolysis: This method involves the protonation of the sulfonamide oxygen, which enhances the electrophilicity of the sulfur atom. Subsequent nucleophilic attack by a solvent molecule or a conjugate base leads to the cleavage of the N-S bond. These conditions are often harsh and can be incompatible with acid-sensitive functional groups.[1][3]

Tosylamide R₂N-Ts Protonated_Tosylamide R₂N-S(OH⁺)Ar Tosylamide->Protonated_Tosylamide + H⁺ Cleavage_Products R₂NH₂⁺ + TsOH Protonated_Tosylamide->Cleavage_Products + H₂O Final_Amine R₂NH Cleavage_Products->Final_Amine - H⁺

Caption: Acidic Hydrolysis of a Tosyl Group.

Comparative Analysis of Deprotection Protocols

The choice of deprotection method for this compound must be carefully considered to ensure compatibility with the bromo substituent and the heterocyclic core. Below is a summary of recommended protocols with their respective advantages and disadvantages.

Method Reagents & Conditions Advantages Potential Challenges
Reductive Cleavage I Magnesium turnings, Methanol, RefluxEconomical, mild, good functional group tolerance.[1][7][8]Can be slow, potential for side reactions with prolonged heating.
Reductive Cleavage II Samarium (II) Iodide (SmI₂), THF, Amine, WaterVery fast (often instantaneous), extremely mild, high functional group tolerance.[9][10][11]Reagent is air-sensitive and requires anhydrous conditions for preparation and use.
Basic Hydrolysis Cesium Carbonate (Cs₂CO₃), THF/Methanol, RT to RefluxMild, non-reductive, avoids harsh acids.[12]Substrate-dependent, may require elevated temperatures and longer reaction times.

Experimental Protocols

Protocol 1: Reductive Detosylation using Magnesium in Methanol

This method offers a balance of reactivity and mildness, making it a good starting point for the deprotection of this compound.[1][7][8]

Materials:

  • This compound

  • Magnesium turnings (activated)

  • Anhydrous Methanol

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous methanol to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Add activated magnesium turnings (10-20 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite to remove magnesium salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-Bromo-5H-pyrrolo[2,3-b]pyrazine.

Start Dissolve Substrate in MeOH Add_Mg Add Mg Turnings Start->Add_Mg Reflux Reflux & Monitor Add_Mg->Reflux Quench Quench with NH₄Cl(aq) Reflux->Quench Filter Filter Quench->Filter Extract Extract with EtOAc Filter->Extract Purify Purify Extract->Purify Product Isolated Product Purify->Product

Caption: Workflow for Mg/MeOH Detosylation.

Protocol 2: Rapid Detosylation with Samarium (II) Iodide (SmI₂)

For substrates that are sensitive to prolonged heating, the use of samarium (II) iodide offers an exceptionally mild and rapid alternative.[9][10][11]

Materials:

  • This compound

  • Samarium (II) iodide (0.1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine or another suitable amine

  • Water

  • Sodium thiosulfate solution (saturated)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask or oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add triethylamine (2-4 eq) and a small amount of water (2-4 eq).

  • Cool the solution to 0 °C or room temperature.

  • Slowly add the 0.1 M solution of samarium (II) iodide in THF (2.5-3.0 eq) dropwise. A color change is typically observed.

  • The reaction is often instantaneous (< 5 minutes). Monitor by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Basic Hydrolysis using Cesium Carbonate

This non-reductive method is particularly useful when reductive conditions are not tolerated by other functional groups in the molecule.[12]

Materials:

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a mixture of THF and MeOH (typically a 2:1 ratio).

  • Add cesium carbonate (3.0-5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS. Reaction times can vary significantly depending on the substrate.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding more reagent, or ensuring the reagents are of high quality and active. For the Mg/MeOH method, activating the magnesium turnings (e.g., with a small amount of iodine) can be beneficial.

  • Side Product Formation: Debromination can be a concern with strong reductive methods. If this is observed, switching to a milder method like basic hydrolysis is recommended. Degradation of the pyrrolopyrazine core may occur under harsh acidic or basic conditions.

  • Purification: The resulting 2-Bromo-5H-pyrrolo[2,3-b]pyrazine is a relatively polar compound. A gradient elution system for column chromatography (e.g., ethyl acetate in hexanes or methanol in dichloromethane) will likely be required.

Conclusion

The deprotection of this compound is a critical transformation that requires careful consideration of the reaction conditions to ensure the preservation of the molecule's structural integrity. The protocols outlined in this guide, based on reductive cleavage and basic hydrolysis, provide a range of options suitable for various laboratory settings and substrate sensitivities. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently perform this crucial synthetic step.

References

  • BenchChem. (2025). Application Notes and Protocols for the Selective Reduction of Functional Groups with Sodium Amalgam.
  • BenchChem. (2025). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)
  • Lewandowska, E., et al. Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Journal of Organic Chemistry.
  • Ankner, T., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic Letters, 11(3), 503-6. [Link]
  • ResearchGate. Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts) group.... [Link]
  • Smyth, J. E., et al. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry.
  • ResearchGate. (2025).
  • Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl)
  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of the N-Tosyl Group in 2-(Furan-3-yl)-1-tosylpyrrolidine.
  • Google Patents. Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • ResearchGate. Electroreductive deprotection of tosyl group using naphthalene. [Link]
  • ResearchGate. (2025).
  • The Royal Society of Chemistry. (2023). Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C.
  • Ye, Z., et al. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Reddit. (2020).
  • ResearchGate.
  • ACS Publications. Deprotection of Arenesulfonamides with Samarium iodide. [Link]
  • Google Patents. Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Ankner, T., & Hilmersson, G. (2009).
  • Wikipedia. Tosyl group. [Link]
  • Common Organic Chemistry. Tetra-n-butylammonium Fluoride (TBAF). [Link]
  • ResearchGate. (2025). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses | Request PDF. [Link]
  • Sciencemadness.org. Magnesium in Methanol (Mg/MeOH) in Organic Syntheses.
  • NIH.
  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
  • Semantic Scholar. Selective deprotection of esters using magnesium and methanol. [Link]
  • Common Organic Chemistry. TBS Deprotection - TBAF. [Link]
  • SciSpace. A simple and mild method for the removal of the NIm-tosyl protecting group. [Link]
  • Pharmaffiliates. This compound. [Link]
  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
  • RSC Publishing. Unusual mechanism of hydrolysis of the tosyl cyanide–cyclopentadiene adduct to the lactam 2-azabicyclo[2.2.1]hept-5-en-3-one. [Link]
  • BenchChem. Deprotection methods for the N-tosyl group on a hydantoin ring.
  • Master Organic Chemistry. (2015).
  • PubMed. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. [Link]

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Heterocycle

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its fused pyrrole and pyrazine ring system provides a unique structural scaffold that has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[2] Specifically, this molecule is a crucial intermediate in the synthesis of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a class of receptor tyrosine kinases that are frequently dysregulated in various cancers.[2][3]

The strategic value of this compound lies in its functional handles. The bromine atom at the 2-position serves as a versatile anchor for introducing molecular diversity through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[2][4] The tosyl group on the pyrrole nitrogen not only protects the N-H group during synthesis but also enhances the compound's stability and modulates its electronic properties.[1] This guide provides a detailed, field-proven protocol for the large-scale synthesis of this key building block, emphasizing the rationale behind the chosen methodology to ensure reproducibility, scalability, and high purity.

Synthetic Strategy: A Two-Step Approach to Purity and Scale

The synthesis of this compound is efficiently achieved through a robust two-step process starting from the commercially available 5H-pyrrolo[2,3-b]pyrazine. This strategy is designed for scalability and operational simplicity.

  • Electrophilic Bromination: The first step involves the selective bromination of the electron-rich pyrrole ring.

  • N-Tosylation: The second step is the protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group.

Rationale and Expertise-Driven Insights

Why N-Bromosuccinimide (NBS) for Bromination? The pyrrolo[2,3-b]pyrazine core is an electron-rich heterocyclic system.[5] While molecular bromine (Br₂) is a powerful brominating agent, it can lead to over-bromination and other side reactions with such reactive substrates. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, making it the ideal choice for this transformation.[4] Its use allows for precise mono-bromination at the desired position, which is critical for ensuring a clean reaction profile and simplifying downstream purification.[4]

Why a Tosyl Protecting Group? The tosyl group serves multiple critical functions. Firstly, it protects the acidic N-H proton of the pyrrole ring, preventing unwanted side reactions in subsequent synthetic steps, particularly those involving strong bases or organometallic reagents. Secondly, the tosyl group enhances the stability of the molecule and improves its solubility in common organic solvents, which is advantageous for purification and handling.[1] Finally, while it is a stable protecting group, it can be removed under specific conditions if required later in a synthetic sequence.[6]

Choice of Base for Tosylation: The tosylation reaction requires a base to deprotonate the pyrrole nitrogen, thereby activating it for nucleophilic attack on p-toluenesulfonyl chloride (TsCl). While strong bases like sodium hydride (NaH) are effective, they can pose safety challenges on a large scale due to their pyrophoric nature and the generation of hydrogen gas.[3] A patent for a related synthesis highlights the advantages of using milder alkali reagents like sodium tert-butoxide, which offer improved reaction control, fewer by-products, and simpler work-up procedures, making the process more amenable to industrial production.[7]

Process Workflow and Chemical Scheme

The overall synthetic process is outlined below, illustrating the progression from starting materials to the final, highly pure product.

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Tosylation cluster_2 Purification & Analysis A 5H-pyrrolo[2,3-b]pyrazine + NBS in DMF B Reaction at 0°C to RT A->B C Aqueous Work-up & Filtration B->C D Crude 2-Bromo-5H-pyrrolo[2,3-b]pyrazine C->D E Intermediate + NaH in DMF D->E Intermediate Transfer F Addition of TsCl E->F G Reaction at 0°C to RT F->G H Quench with NaHCO3 soln G->H I Recrystallization (Ethyl Acetate/Hexane) H->I Crude Product J Filtration & Drying I->J K Final Product Analysis (LC/MS, NMR, Purity >98%) J->K Final Pure 2-Bromo-5-tosyl-5H- pyrrolo[2,3-b]pyrazine K->Final

Caption: High-level workflow for the synthesis of the target compound.

The chemical transformation is depicted in the following reaction scheme:

Sources

Application Note: A High-Efficiency, One-Pot Synthesis of Functionalized 5H-pyrrolo[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5H-pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This nitrogen-rich bicyclic system serves as a versatile backbone for the design of potent and selective kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.

Derivatives of 5H-pyrrolo[2,3-b]pyrazine have demonstrated potent inhibitory activity against several key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3).[1][3] For example, compounds incorporating this scaffold have been successfully developed as selective FGFR inhibitors, a promising therapeutic target in various cancers where FGFR signaling is aberrant.[4][5] The planar structure of the pyrrolopyrazine core allows it to function as an effective hinge-binder, forming crucial hydrogen bonds within the ATP-binding pocket of kinases.[1]

Given the therapeutic potential of this scaffold, the development of efficient, robust, and scalable synthetic methodologies is paramount. Traditional multi-step syntheses can be time-consuming, costly, and often result in lower overall yields due to losses at each step. One-pot syntheses, particularly those employing domino or multicomponent reaction strategies, offer a powerful alternative.[6][7] These approaches enhance synthetic efficiency by combining multiple reaction steps into a single operation without isolating intermediates, thereby saving time, reagents, and reducing waste.[7]

This application note provides a detailed protocol and the underlying scientific principles for a highly efficient, one-pot synthesis of functionalized 5H-pyrrolo[2,3-b]pyrazines via a palladium-catalyzed domino reaction in an aqueous medium.[8]

Scientific Principles and Reaction Mechanism

The described one-pot synthesis is a domino reaction that ingeniously combines a Sonogashira cross-coupling with a subsequent intramolecular cyclization (hydroamination/annulation). This sequence is catalyzed by a palladium-copper system and is remarkable for its ability to proceed efficiently in water, a green and sustainable solvent.[8]

Causality of Experimental Design:
  • The Catalyst System (Palladium-Copper): The synergy between palladium and copper is central to the Sonogashira coupling. The palladium catalyst (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂) facilitates the oxidative addition to the C-Cl bond of the pyrazine starting material. The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation to the palladium center, which, after reductive elimination, yields the coupled product and regenerates the active palladium(0) catalyst.

  • The Domino Sequence: The key to the one-pot efficiency is that the product of the initial Sonogashira coupling is perfectly primed for the subsequent cyclization. The newly installed alkynyl group is positioned ortho to an amino group on the pyrazine ring.

  • Intramolecular Cyclization: The terminal nitrogen of the secondary amine attacks the internal carbon of the alkyne triple bond. This intramolecular hydroamination is the key ring-forming step that constructs the pyrrole portion of the final scaffold. This step is often promoted by the catalytic system and thermal conditions, leading to the formation of the stable, aromatic 5H-pyrrolo[2,3-b]pyrazine ring system.

  • Aqueous Medium: The use of a surfactant, such as sodium dodecyl sulfate (SDS), is crucial for performing the reaction in water.[8] The surfactant forms micelles, creating a lipophilic microenvironment where the organic substrates and catalysts can concentrate and react efficiently, despite their low solubility in the bulk aqueous phase.

Mechanistic Pathway Diagram

G A 5-(Alkyl/Arylamino)-6-chloropyrazine (Starting Material 1) D Alkynylated Pyrazine Intermediate A->D Sonogashira Coupling B Terminal Alkyne (Starting Material 2) B->D C Pd-Cu Catalyst System C->A Catalyzes E 5,6-Disubstituted-5H-pyrrolo[2,3-b]pyrazine (Final Product) D->E Intramolecular Cyclization

Caption: Domino reaction pathway for one-pot synthesis.

Detailed Experimental Protocol

This protocol is adapted from a highly efficient, palladium-catalyzed one-pot synthesis performed in an aqueous medium.[8]

Materials and Reagents
  • 5-(Alkyl/Arylamino)-6-chloropyrazine-2,3-dicarbonitrile derivative (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv)

  • Copper(I) iodide [CuI] (0.04 equiv)

  • Triethylamine [Et₃N] (3.0 equiv)

  • Sodium dodecyl sulfate [SDS] (0.2 equiv)

  • Deionized Water

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for column chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-(alkyl/arylamino)-6-chloropyrazine derivative (1.0 equiv), sodium dodecyl sulfate (0.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.08 equiv), and CuI (0.04 equiv).

  • Solvent and Reagent Addition: Add deionized water (5 mL) to the flask, followed by triethylamine (3.0 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure functionalized 5H-pyrrolo[2,3-b]pyrazine product.

Self-Validation and Characterization
  • Expected Outcome: The product should be obtained as a solid, with yields typically ranging from good to excellent (70-95%), depending on the substrates used.[8]

  • Confirmation of Structure: The identity and purity of the final compound should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the absence of starting materials.

    • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[9]

    • Melting Point: To assess the purity of the crystalline product.

Experimental Workflow Visualization

G start Start reagents 1. Reagent Preparation (Weigh Substrates, Catalysts, Surfactant) start->reagents setup 2. Reaction Setup (Combine reagents in flask, add water and amines) reagents->setup reaction 3. Reaction (Heat to 80 °C under N₂) setup->reaction monitor 4. Monitoring (TLC analysis) reaction->monitor ~2-4 hrs workup 5. Work-up (Cool, extract with Ethyl Acetate) monitor->workup purify 6. Purification (Silica Gel Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS, M.P.) purify->characterize end End Product characterize->end

Caption: High-level workflow for the one-pot synthesis.

Substrate Scope and Troubleshooting

The versatility of this one-pot reaction allows for the synthesis of a library of diverse 5H-pyrrolo[2,3-b]pyrazine derivatives.

Table 1: Representative Substrate Scope & Yields

(Data adapted from illustrative examples in the literature)[8]

EntryAmine Substituent (R¹)Alkyne Substituent (R²)Yield (%)
1PhenylPhenyl94%
24-MethylphenylPhenyl92%
34-MethoxyphenylPhenyl95%
4BenzylPhenyl85%
5Phenyl4-Methylphenyl90%
6Phenyln-Butyl78%
Table 2: Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient heating; poor quality reagents.Ensure Pd catalyst is active (use fresh source). Verify temperature with an external thermometer. Use anhydrous/pure solvents and reagents.
Formation of Side Products Dimerization of alkyne (Glaser coupling); decomposition.Thoroughly degas the solvent to remove oxygen. Ensure the Cu(I) catalyst is not oxidized. Do not overheat.
Difficulty in Purification Product co-elutes with impurities.Adjust the polarity of the eluent for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

The one-pot, palladium-catalyzed domino synthesis of functionalized 5H-pyrrolo[2,3-b]pyrazines represents a significant advancement over classical multi-step approaches. This methodology is characterized by high efficiency, operational simplicity, good to excellent yields, and the use of an environmentally benign solvent system. For researchers in medicinal chemistry and drug development, this protocol provides a robust and reliable platform for the rapid generation of diverse libraries of potential kinase inhibitors, accelerating the early stages of the drug discovery pipeline.

References

  • Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.
  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Center for Biotechnology Information.
  • Jadidi, K., et al. (2012). Highly Efficient Synthesis of 5,6-Disubstituted-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles Through a One-Pot Palladium-Catalyzed Coupling Reaction/Cyclization in Water. ResearchGate.
  • Al-Sanea, M. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry.
  • Norman, M. H., et al. (2013). Discovery of a Series of Novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Dubinina, G. G., et al. (2006). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. European Journal of Medicinal Chemistry.
  • Dehnavi, F., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate.
  • Xiong, B., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Center for Biotechnology Information.
  • Bera, S., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis.
  • Malik, A. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry.
  • Sharma, V., et al. (2013). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.
  • Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.
  • Chen, W., et al. (2010). Domino approach for the synthesis of pyrrolo[1,2-alpha]pyrazine from vinyl azides. Organic Letters.
  • Varricchio, C., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Clarke, C. F., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
  • Al-Warhi, T., et al. (2024). One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. Journal of the Iranian Chemical Society.
  • Muravyova, E. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry.
  • Tu, S., et al. (2013). A new rapid multicomponent domino reaction for the formation of functionalized benzo[h]pyrazolo[3,4-b]quinolines. Organic & Biomolecular Chemistry.
  • Schmidt, A. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Wang, C., et al. (2024). A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. RSC Advances.
  • Wang, C., et al. (2024). A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. RSC Publishing.
  • Ziya, G. K. (2015). One-pot synthesis and characterization of new cuprous pyrazinoporphyrazines containing peripherally functionalized units. ResearchGate.
  • Organic Chemistry Portal. (2020). Synthesis of pyrazines. Organic Chemistry Portal.
  • Pitre, T. A., et al. (2021). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society.

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Pyrrolo[2,3-b]pyrazine Derivatives Utilizing 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyrazine Scaffold

The pyrrolo[2,3-b]pyrazine, or 7-azaindole, scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets, most notably protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[2] The pyrrolo[2,3-b]pyrazine core has been successfully exploited to generate potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs).[2]

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine emerges as a key building block for the synthesis of these valuable compounds. The bromine atom at the 2-position provides a versatile handle for diversification through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[3][4] The tosyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing the stability of the scaffold and influencing its reactivity during synthesis.

Solid-phase synthesis offers significant advantages for the generation of compound libraries, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[5] This guide provides a comprehensive overview and detailed protocols for the strategic application of this compound in the solid-phase synthesis of a diverse library of pyrrolo[2,3-b]pyrazine derivatives.

Conceptual Workflow for Solid-Phase Synthesis

The successful solid-phase synthesis of a pyrrolo[2,3-b]pyrazine library from the starting material requires a carefully planned workflow. As this compound lacks a direct functional handle for attachment to a solid support, a preliminary functionalization step is necessary. A traceless linker strategy is proposed here, ensuring that the final cleaved product is free of any linker remnants.[6][7]

Solid-Phase Synthesis Workflow cluster_0 Solution Phase cluster_1 Solid Phase cluster_2 Product Start 2-Bromo-5-tosyl-5H- pyrrolo[2,3-b]pyrazine Func Functionalization (e.g., Hydroxymethylation) Start->Func Introduce attachment point Attach Attachment to Resin Func->Attach Immobilization Resin Traceless Linker on Solid Support (e.g., Silicon-based linker on Merrifield Resin) Resin->Attach Suzuki On-Resin Suzuki-Miyaura Coupling Attach->Suzuki Diversification Cleave Cleavage from Resin Suzuki->Cleave Product Release Product Library of 2-Aryl-5-tosyl-5H- pyrrolo[2,3-b]pyrazines Cleave->Product

Caption: Proposed workflow for solid-phase synthesis.

Detailed Protocols

Part 1: Preparation of a Linker-Ready Pyrrolo[2,3-b]pyrazine Derivative

To enable attachment to a solid support, a functional group must be introduced onto the pyrrolo[2,3-b]pyrazine core. A hydroxymethyl group at the 7-position is a suitable choice for connection to a silicon-based traceless linker.

Protocol 1.1: Lithiation and Hydroxymethylation of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching: Add dry paraformaldehyde (2.0 eq) to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-Bromo-7-(hydroxymethyl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.

Part 2: Solid-Phase Synthesis

A silicon-based traceless linker is an excellent choice for this synthesis, as cleavage with trifluoroacetic acid (TFA) results in the replacement of the silicon atom with a hydrogen, leaving no trace of the linker on the final product.[7] Merrifield resin is a commonly used solid support for such linkers.[8]

Protocol 2.1: Attachment to Solid Support

  • Resin Swelling: Swell the Merrifield resin functionalized with a silicon-based traceless linker (e.g., a diisopropylsilyl linker) in anhydrous dichloromethane (DCM) for 1 hour.

  • Activation: In a separate flask, dissolve 2-Bromo-7-(hydroxymethyl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.5 eq relative to resin loading) and a coupling agent such as N,N'-diisopropylcarbodiimide (DIC, 2.0 eq) in anhydrous DCM.

  • Coupling: Add the activated pyrrolo[2,3-b]pyrazine solution to the swollen resin. Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Agitate the mixture at room temperature for 12-18 hours.

  • Washing: Filter the resin and wash sequentially with DCM, dimethylformamide (DMF), methanol, and DCM. Dry the resin under vacuum.

Protocol 2.2: On-Resin Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[9] Performing this reaction on the solid support allows for the introduction of diverse aryl and heteroaryl moieties.

  • Resin Swelling: Swell the resin-bound this compound in a suitable solvent system, such as a 4:1 mixture of dioxane and water.[2]

  • Reagent Addition: To the swollen resin, add the desired aryl or heteroaryl boronic acid (3.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base, typically aqueous sodium carbonate (2 M solution, 3.0 eq).[2]

  • Reaction: Heat the reaction mixture at 80-100 °C for 8-12 hours with gentle agitation. Microwave irradiation can also be employed to accelerate the reaction.[1]

  • Washing: After cooling to room temperature, filter the resin and wash thoroughly with the reaction solvent, followed by water, DMF, methanol, and DCM to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

Table 1: Representative Boronic Acids for Library Synthesis

EntryBoronic AcidExpected Product Moiety
1Phenylboronic acidPhenyl
24-Methoxyphenylboronic acid4-Methoxyphenyl
33-Pyridylboronic acid3-Pyridyl
42-Thiopheneboronic acid2-Thienyl
51-Methyl-1H-pyrazole-4-boronic acid1-Methyl-1H-pyrazol-4-yl
Part 3: Cleavage and Final Product Isolation

The final step involves the cleavage of the synthesized compounds from the solid support.

Protocol 3.1: Cleavage from the Resin

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), DCM, and a scavenger such as triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM, and combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrates under reduced pressure.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by filtration or centrifugation. Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the desired 2-aryl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine derivatives.

Deprotection of the Tosyl Group (Optional)

The tosyl group is a stable protecting group, but it can be removed under specific reductive or strongly acidic conditions if the N-H pyrrolo[2,3-b]pyrazine is the desired final product.

Protocol 4.1: Reductive Detosylation

  • Dissolution: Dissolve the purified tosylated product in a suitable solvent such as methanol.

  • Reagent Addition: Add magnesium turnings (excess) and sonicate the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture and concentrate the filtrate. Purify by chromatography to yield the deprotected product.

Protocol 4.2: Acidic Detosylation

  • Reaction Setup: Dissolve the tosylated product in a mixture of TFA and thioanisole. Add methanesulfonic acid.

  • Reaction: Stir the mixture at room temperature until the reaction is complete.

  • Work-up: Carefully neutralize the reaction mixture and extract the product. Purify by chromatography.

Conclusion

The protocols outlined in this application note provide a robust framework for the solid-phase synthesis of diverse libraries of pyrrolo[2,3-b]pyrazine derivatives, starting from the versatile building block this compound. By employing a traceless linker strategy and leveraging the efficiency of on-resin Suzuki-Miyaura coupling, researchers can rapidly generate a multitude of analogs for screening in drug discovery programs, particularly in the search for novel kinase inhibitors. The causality behind each experimental choice, from the initial functionalization to the final cleavage, is grounded in established principles of solid-phase organic synthesis, ensuring a high probability of success for scientists in the field.

References

  • Lee, J. H., & Lim, H.-S. (2012). Solid-phase synthesis of tetrasubstituted pyrrolo[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 10(21), 4229–4235.
  • Kwiatkowski, M., Nilsson, M., & Landegren, U. (1996). Synthesis of full-length oligonucleotides: cleavage of apurinic molecules on a novel support. Nucleic Acids Research, 24(23), 4632–4638.
  • Park, S. B., & Kim, Y. K. (2002). Synthesis of silicon traceless linker for solid-phase reaction. Journal of the Korean Chemical Society, 46(5), 447-451.
  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (2000). Solid-Phase Synthesis of Heterocyclic Compounds from Amino Acids and Linear Peptides. In Solid-Phase Synthesis (pp. 32). CRC Press.
  • Wang, R., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(3), 727.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Porcheddu, A., Giacomelli, G., & Taddei, M. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14036-14048.
  • Wikipedia. (n.d.). Tosyl group.
  • García-García, A., et al. (2020). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C–N and C–O Coupling. Molecules, 25(16), 3591.
  • LibreTexts. (2022). 26.9: The Merrifield Solid-Phase Technique. In Chemistry LibreTexts.
  • Kumar, P., et al. (2015). Facile and Rapid Deprotection Conditions for the Cleavage of Synthetic Oligonucleotides from 1,4-Anhydroerythritol-Based Universal Polymer Support. Nucleosides, Nucleotides and Nucleic Acids, 34(3), 153-164.
  • Kumar, P., et al. (2007). Rapid conditions for the cleavage of oligodeoxyribonucleotides from cis-diol-bearing universal polymer supports and their deprotection. Nucleic Acids Research, 35(9), e69.
  • Singh, U. P., & Gahtori, P. (2014). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels.
  • Novoa, S., de la Torre, B. G., & Albericio, F. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(19), 6296.
  • Flegel, C., et al. (2023). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls.
  • Hamze, A., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Current Topics in Medicinal Chemistry, 13(11), 1214-1230.
  • Chen, Y., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7939–7951.
  • Kelly, M. G., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 14835-14839.
  • Porcheddu, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14036-14048.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting and optimization strategies tailored to this electron-deficient heterocyclic system.

Introduction: The Challenge of Coupling with 7-Azaindole Systems

The this compound, a protected 7-azaindole derivative, presents unique challenges in Suzuki-Miyaura cross-coupling. The electron-deficient nature of the pyrazine ring can influence the reactivity of the C-Br bond, and the presence of nitrogen atoms can lead to catalyst inhibition.[1][2] This guide provides a systematic approach to overcoming these hurdles and achieving high-yield, reproducible results.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses the most common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low to No Product Yield

Question: My Suzuki reaction with this compound and an arylboronic acid is resulting in a low yield or no desired product. What are the primary factors to investigate?

Answer: This is a frequent challenge stemming from several potential sources. A systematic evaluation of the catalyst system, base, solvent, and temperature is crucial. The electron-withdrawing nature of the tosyl group and the pyrazine ring activates the aryl bromide for oxidative addition, but other steps in the catalytic cycle may be hindered.[3][4]

Troubleshooting Workflow: Low Product Yield

G start Low/No Yield Observed catalyst Evaluate Catalyst System start->catalyst Is catalyst optimal? base_solvent Re-evaluate Base/Solvent Combination start->base_solvent Is base/solvent appropriate? conditions Optimize Reaction Conditions start->conditions Are conditions ideal? reagents Check Reagent Quality start->reagents Are reagents compromised? ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst->ligand Ineffective Ligand? precatalyst Use Modern Precatalyst (e.g., G3/G4 Buchwald) catalyst->precatalyst Poor Activation? strong_base Use Stronger, Non-nucleophilic Base (e.g., K3PO4, Cs2CO3) base_solvent->strong_base Weak Base? anhydrous_solvent Use Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene) base_solvent->anhydrous_solvent Suboptimal Solvent? temp Increase Reaction Temperature (e.g., 90-120 °C) conditions->temp Low Temperature? degas Ensure Thorough Degassing conditions->degas Oxygen present? boronic_acid Verify Boronic Acid/Ester Purity & Stability reagents->boronic_acid

Caption: Decision-making workflow for troubleshooting low-yield Suzuki reactions.

Detailed Solutions:
  • Catalyst System Evaluation:

    • The Problem: Standard catalysts like Pd(PPh₃)₄ may be inefficient. The pyrazine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1]

    • The Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates oxidative addition and accelerates reductive elimination.[5]

      • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective.[5]

      • Palladium Source: For better reproducibility, use pre-formed Pd(0) catalysts or modern palladium precatalysts (e.g., XPhos Pd G3/G4) that readily generate the active catalytic species.[5]

  • Base and Solvent Synergy:

    • The Problem: An inappropriate base or solvent can lead to poor solubility, slow reaction rates, or side reactions.

    • The Solution: The choice of base and solvent is highly interdependent.[5][6]

      • Bases: A weak base may not be sufficient for the transmetalation step. Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[5][6]

      • Solvents: Anhydrous, degassed polar aprotic solvents are generally preferred. A mixture of 1,4-dioxane and water is a common starting point.[6] For substrates with poor solubility, toluene or DMF can be considered.[1]

  • Reaction Conditions:

    • Temperature: Suzuki couplings with heteroaromatic bromides often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[1][7]

    • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the palladium catalyst.[1][4] It is critical to thoroughly degas all solvents and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1][5]

Issue 2: Significant Formation of Side Products

Question: I am observing significant amounts of homocoupled boronic acid and/or protodebrominated starting material. How can I minimize these side reactions?

Answer: The formation of these byproducts is a common issue in Suzuki couplings and points to specific problems within the catalytic cycle.

Side Product Troubleshooting
Side ProductPotential Cause(s)Recommended Solution(s)
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.[1][4]Rigorously degas all solvents and the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with inert gas).[1]
Use of a Pd(II) precatalyst without complete reduction to Pd(0).Consider using a Pd(0) source directly or a precatalyst designed for efficient activation.
Protodebromination of Starting Material Presence of water and a strong base, especially at elevated temperatures.Use anhydrous solvents and consider a milder base if tolerated.
The boronic acid may be unstable and undergo protodeboronation, reducing the available nucleophile.[1][4]Use more stable boronic esters (e.g., pinacol esters).[1][4] Use the boronic acid/ester as fresh as possible.
Decomposition to Palladium Black Catalyst instability at high temperatures.Use a more robust ligand that stabilizes the palladium nanoparticles.
Ligand dissociation leading to catalyst aggregation.Ensure an appropriate ligand-to-palladium ratio.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

A common starting point for catalyst loading is 1-5 mol% of the palladium source.[6] However, for challenging substrates like this, a higher loading (e.g., 5 mol%) might be necessary to achieve a good yield in a reasonable time.[6]

Q2: Should I use a boronic acid or a boronic ester?

While boronic acids are often more reactive, they can be prone to protodeboronation and homocoupling.[1][8] Boronic esters, such as pinacol esters (Bpin), are generally more stable and can lead to cleaner reactions and higher yields, especially if the corresponding boronic acid is unstable.[1][4]

Q3: How critical is the purity of the reagents and solvents?

Extremely critical. Impurities in the this compound, boronic acid/ester, or solvents can poison the catalyst. Water and oxygen, as mentioned, can lead to significant side reactions. Always use reagents from a reliable source and ensure solvents are anhydrous and properly degassed.[2]

Q4: Can microwave irradiation be used to improve the reaction?

Yes, microwave heating can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.[7] However, optimization of temperature and time will be necessary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%), the bulky phosphine ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L2) Pd0->OxAdd + Ar-X Trans Transmetalation Ar-Pd(II)-R(L2) OxAdd->Trans + R-B(OR)2 + Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Boronic R-B(OR)2 (Boronic Acid/Ester) Boronic->Trans Base Base Base->Trans

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019).
  • Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate. (n.d.).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020).
  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017).
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org. (2021).
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH. (2016).
  • Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a] - ResearchGate. (n.d.).
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016).
  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... - ResearchGate. (n.d.).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (2016).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (2016).
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega. (2023).
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023).
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a - ResearchGate. (n.d.).
  • Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed. (2009).
  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? | ResearchGate. (2017).
  • Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives | Request PDF - ResearchGate. (n.d.).
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation | Journal of the American Chemical Society. (2023).
  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014).
  • Copper-Facilitated Suzuki Reactions: Application to 2-Heterocycl | www.wenxuecity.com. (2023).

Sources

Technical Support Center: Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Overview of the Synthesis and Key Intermediate

This compound is a critical building block in medicinal chemistry, primarily serving as a key intermediate for the synthesis of potent and selective kinase inhibitors, such as those targeting Fibroblast Growth Factor Receptors (FGFRs)[1]. The molecule's structure, featuring a pyrrolopyrazine core, a reactive bromine atom for cross-coupling, and a stable tosyl protecting group, makes it a versatile scaffold in drug discovery[1][2].

The synthesis typically involves the protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group, followed by regioselective bromination of the electron-rich pyrrolopyrazine ring system. A common and efficient one-pot method starts from 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine, which undergoes cyclization, followed by tosylation and bromination[1][3]. While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield, purity, and scalability.

cluster_start Starting Material cluster_steps Synthetic Pathway cluster_product Target Compound SM 5H-pyrrolo[2,3-b]pyrazine (7-Azaindole Core) Tosylation Step 1: Tosylation (TsCl, Base) SM->Tosylation Protection of N-H Bromination Step 2: Bromination (NBS or CuBr2) Tosylation->Bromination Forms N-Tosyl Intermediate Product 2-Bromo-5-tosyl-5H- pyrrolo[2,3-b]pyrazine Bromination->Product Electrophilic Aromatic Substitution

Caption: High-level overview of the synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issues Related to Bromination

The bromination of the N-tosylated pyrrolopyrazine core is the most critical step for potential side reactions. The electron-rich nature of the heterocyclic system makes it susceptible to over-bromination and reactions at undesired positions.

Question 1: My final product is a mixture of mono-brominated isomers. How can I improve the regioselectivity for the 2-position?

Answer: This is a classic challenge in the halogenation of azaindole-type scaffolds. The pyrrole moiety is highly activated towards electrophilic substitution, with both the C2 and C3 positions being potential reaction sites.

Causality: The electronic properties of the N-tosylated intermediate dictate the site of electrophilic attack. While the 2-position is often favored, changes in solvent polarity, temperature, or the nature of the brominating agent can alter the C2/C3 selectivity. The formation of a bromonium ion intermediate can be attacked at either position, leading to a mixture of products.

Troubleshooting Steps:

  • Choice of Brominating Agent: Aggressive brominating agents like liquid bromine can be unselective. Switch to a milder, more sterically hindered, or solid reagent that allows for better portion-wise control.

    • N-Bromosuccinimide (NBS): Often provides good selectivity. Use 1.0-1.1 equivalents to minimize di-bromination.

    • Copper(II) Bromide (CuBr₂): This reagent is known to be highly effective for the mild and regioselective bromination of azaindoles and related systems, often favoring the 3-position in unprotected systems but can offer unique selectivity profiles in protected ones[4]. It is an excellent alternative to explore.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0°C or -78°C). This reduces the reaction rate and enhances the kinetic selectivity, favoring the most electronically accessible position (C2).

  • Solvent Effects: Use a non-polar solvent like dichloromethane (DCM) or chloroform. Polar aprotic solvents like DMF or acetonitrile can sometimes alter selectivity by stabilizing charged intermediates.

Question 2: I am observing a significant amount of a di-brominated byproduct in my LC-MS and NMR. What is causing this and how can I prevent it?

Answer: Over-bromination is a common side reaction due to the high reactivity of the pyrrolopyrazine ring, which remains activated even after the first bromination.

Causality: The first bromine atom is deactivating, but not sufficiently so to completely prevent a second electrophilic attack, especially if there is a localized excess of the brominating agent or if the reaction is run for too long.

Troubleshooting Steps:

  • Strict Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Use no more than 1.05 equivalents. Ensure your starting material is anhydrous and accurately weighed.

  • Slow Addition: Add the brominating agent slowly as a solution over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the electrophile and minimizes the chance of a second bromination event on the newly formed product.

  • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

cluster_analysis Analysis cluster_troubleshoot Troubleshooting Path cluster_solution Solutions Start Crude product shows multiple spots/peaks LCMS Run LC-MS & Crude ¹H NMR Start->LCMS OverBrom Mass peak at M+78/80? (Di-bromo product) LCMS->OverBrom Isomer Multiple peaks at target mass? (Regioisomers) LCMS->Isomer Detosyl Mass peak at M-155? (Detosylated product) LCMS->Detosyl Sol_OverBrom Reduce brominating agent eq. Add slowly at low temp. OverBrom->Sol_OverBrom Yes Sol_Isomer Use milder agent (CuBr₂) Screen solvents & temp. Isomer->Sol_Isomer Yes Sol_Detosyl Use non-acidic conditions Ensure anhydrous setup Detosyl->Sol_Detosyl Yes

Caption: Troubleshooting workflow for analyzing impure product mixtures.

Issues Related to the Tosyl Protecting Group

The tosyl group is chosen for its stability, but it is not completely inert and can be a source of side reactions or subsequent synthetic challenges[5][6].

Question 3: My yield is low, and I've isolated the un-tosylated starting material, 2-bromo-5H-pyrrolo[2,3-b]pyrazine. Why is the tosyl group being cleaved?

Answer: Accidental deprotection suggests that the reaction or workup conditions are too harsh for the N-tosyl bond.

Causality: The N-tosyl group is a sulfonamide, which is generally robust. However, it can be cleaved under strongly acidic or certain reductive conditions[7]. If the bromination reaction generates acidic byproducts (like HBr) that are not effectively scavenged, localized acidity can lead to tosyl group removal. Similarly, certain workup procedures can cause cleavage.

Troubleshooting Steps:

  • Include a Non-Nucleophilic Base: During bromination with NBS, succinimide is formed as a byproduct. While neutral, the generation of HBr can occur. Including a mild, non-nucleophilic base like sodium carbonate or potassium carbonate can neutralize any in-situ generated acid.

  • Workup Procedure: Ensure the quenching step is performed promptly and with a suitable base. A patent for this synthesis specifies quenching in a sodium bicarbonate solution[1][3]. Avoid strong acids during aqueous workup.

  • Reductive Cleavage: Be mindful of subsequent reaction steps. If the crude product is taken directly into a reaction involving reducing agents (e.g., certain hydrogenation catalysts, or strong hydride reagents), deprotection can occur. Sodium naphthalenide is a potent reagent for cleaving tosyl groups and should be avoided unless deprotection is intended[8].

Table 1: Summary of Common Side Products and Solutions

Side ProductPotential CauseRecommended Solution
3-Bromo Isomer Non-optimal brominating agent, solvent, or temperature.Switch to a milder reagent like CuBr₂; conduct the reaction at 0°C or lower; use a non-polar solvent.
Di-bromo Product Excess brominating agent; poor reaction control.Use max 1.05 eq. of brominating agent; add it slowly as a solution; monitor reaction closely by TLC/LC-MS.
Detosylated Product Acidic conditions during reaction or workup.Add a non-nucleophilic base (e.g., Na₂CO₃) to the reaction; quench promptly with a bicarbonate solution.
Starting Material Incomplete reaction; insufficient activation.Allow for longer reaction time or a slight increase in temperature; ensure the quality of the brominating agent.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from methodologies described in the literature[1][3].

  • Tosylation:

    • To a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or THF), add a suitable base such as sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (N₂ or Ar).

    • Stir the mixture at 0°C for 30 minutes.

    • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Bromination:

    • Cool the reaction mixture containing 5-tosyl-5H-pyrrolo[2,3-b]pyrazine to 0°C.

    • Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC/LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, carefully quench the mixture by pouring it into ice-cold water containing 5% sodium bicarbonate.

    • A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a minimal amount of cold diethyl ether or petroleum ether to remove non-polar impurities.

    • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield pure this compound as a solid[1].

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

References

  • Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... | Download Scientific Diagram. ResearchGate.
  • A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace.
  • Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate.
  • Tosyl group - Wikipedia. Wikipedia.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
  • This compound. American Elements.
  • CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine. Google Patents.
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health (NIH).
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate.
  • Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I.
  • Protecting Groups - Organic Chemistry Portal. Organic Chemistry Portal.
  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. National Institutes of Health (NIH).

Sources

Technical Support Center: Purification of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical kinase inhibitor intermediate.[1] We understand that purification is a pivotal step determining the success of subsequent synthetic transformations. This guide provides in-depth, field-proven insights into common challenges, offering troubleshooting strategies and optimized protocols to enhance yield, purity, and process efficiency.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?

A1: The impurity profile is highly dependent on the synthetic route, particularly the choice of base and the reaction workup. Key impurities often include:

  • Unreacted Starting Materials: Primarily 2-bromo-5H-pyrrolo[2,3-b]pyrazine if the tosylation step is incomplete.

  • Excess p-Toluenesulfonyl Chloride (TsCl): A common leftover reagent. It is typically hydrolyzed to p-toluenesulfonic acid during aqueous workup.

  • Di-tosylated Byproducts: Although less common, over-reaction is possible.

  • Hydrolysis Product (De-tosylation): The tosyl group can be labile under certain acidic or basic conditions, leading to the regeneration of 2-bromo-5H-pyrrolo[2,3-b]pyrazine.

  • Byproducts from Strong Bases: The use of hazardous and highly reactive bases like sodium hydride (NaH) can lead to side reactions and the formation of complex byproducts, complicating purification.[2] Milder bases like sodium tert-butoxide are often employed to minimize this issue.[2]

Q2: My crude product has "oiled out" or appears as a sticky gum after the initial precipitation. What causes this and how can I fix it?

A2: This is a common issue often caused by trapped residual solvent (like DMF or DMAc) or the presence of impurities that depress the melting point of the solid.

  • Causality: High-boiling point aprotic polar solvents used in the synthesis are difficult to remove completely and can trap your product. Rapidly crashing the product out of solution by adding a large volume of anti-solvent (like water) can also lead to an amorphous, oily precipitate instead of a crystalline solid.

  • Troubleshooting:

    • Attempt to triturate the gum with a non-polar solvent like petroleum ether or hexanes. This can often wash away residual solvent and induce crystallization.

    • Redissolve the gum in a minimal amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and re-precipitate it by slowly adding an anti-solvent.

    • If residual solvent is the suspected cause, dissolve the material in a volatile solvent (DCM) and concentrate it under reduced pressure multiple times to azeotropically remove the high-boiling point solvent.

Q3: After column chromatography, my product purity is still below the desired level (>98%). What could be wrong?

A3: This suggests a co-eluting impurity or on-column degradation.

  • Causality: Standard silica gel is slightly acidic and can cause sensitive compounds to streak or even degrade. An impurity with a polarity very similar to your product will be difficult to resolve with a standard isocratic solvent system.

  • Troubleshooting:

    • Optimize Eluent System: Switch to a gradient elution. If you are using an Ethyl Acetate/Hexane system, try a Dichloromethane/Methanol system to alter the selectivity.

    • Check for Degradation: Analyze a TLC of the crude material versus the material loaded onto the column and the collected fractions. New spots appearing in the collected fractions suggest on-column degradation. If this is the case, consider switching to a less acidic stationary phase like neutral alumina or deactivating the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%).

    • Final Polish: A final recrystallization step after chromatography is highly recommended to remove any remaining trace impurities.[1]

Q4: What is the most reliable solvent system for recrystallizing the final product?

A4: The most frequently cited and effective method is a dual-solvent system.

  • Recommended System: Ethyl acetate and petroleum ether (or hexanes) is a well-documented system for achieving high purity crystals.[1][2]

  • Mechanism: The product is dissolved in a minimal amount of hot ethyl acetate, in which it is soluble. Petroleum ether, an anti-solvent, is then added dropwise until the solution becomes slightly turbid. Upon cooling, the decreased solubility allows for the formation of pure crystals.

Section 2: Troubleshooting Purification Workflows

This section provides a structured approach to overcoming common purification hurdles. The following workflow diagram outlines the decision-making process for purifying the crude product.

G cluster_purification Purification Options crude Crude Reaction Mixture workup Aqueous Workup (Quench in ice water / NaHCO3) crude->workup filter Filter Precipitate workup->filter crude_solid Crude Solid filter->crude_solid check_purity Check Purity (TLC/LCMS) crude_solid->check_purity column Silica Gel Chromatography check_purity->column Complex Mixture / Multiple Spots recrystallize Recrystallization (EtOAc/Pet. Ether) check_purity->recrystallize Main Spot + Minor Impurities final_product Pure Product (>98%) check_purity->final_product Purity OK column->recrystallize Polish Fractions column->final_product recrystallize->final_product

Caption: Decision workflow for purifying crude this compound.

Problem: Poor Separation During Column Chromatography

Effective chromatographic purification is dependent on exploiting differences in polarity between the target compound and impurities.

Troubleshooting Steps:

  • Systematic TLC Analysis: Before committing to a large-scale column, screen various solvent systems using TLC. The goal is to find a system that gives your product an Rf value between 0.2 and 0.4 and maximizes the separation (ΔRf) from its nearest impurities.

  • Solvent System Selection: The tosyl group adds moderate polarity.[3] Start with the solvent systems listed in the table below and adjust ratios as needed.

  • Consider Alternative Adsorbents: If separation on silica is poor, it implies the impurities have very similar interactions with the acidic silica surface. Switching to neutral alumina can alter the elution order and improve separation.

Table 1: Recommended Solvent Systems for Chromatography

Solvent System (v/v)Polarity IndexTypical Application
Ethyl Acetate / HexanesLow to MediumGood starting point for resolving non-polar impurities.
Dichloromethane / Ethyl AcetateMediumEffective for many common organic compounds.[4]
Dichloromethane / MethanolMedium to HighUse a small percentage of MeOH (1-5%) for more polar impurities.
Problem: Recrystallization Fails or Gives Low Yield

Recrystallization is a powerful technique for achieving high purity but requires careful execution.

Troubleshooting Steps:

  • The "Oiling Out" Phenomenon:

    • Cause: The solution is supersaturated, or the temperature drop is too rapid, causing the product to come out of solution as a liquid phase before it can form an ordered crystal lattice.

    • Solution: Re-heat the solution to redissolve the oil. Add a small amount (~5-10%) more of the primary solvent (e.g., Ethyl Acetate). Allow the solution to cool much more slowly. A dewar flask or an insulated bath can be used to slow the cooling rate. Scratching the inside of the flask with a glass rod can initiate nucleation.

  • No Crystal Formation:

    • Cause: The solution is too dilute, or the product is too soluble in the chosen solvent system.

    • Solution: If the solution is too dilute, slowly evaporate some of the primary solvent. If solubility is the issue, slowly add more of the anti-solvent (e.g., petroleum ether) at room temperature until turbidity persists. Then, cool the mixture slowly.

  • Low Recovery:

    • Cause: Too much primary solvent was used, or the product has significant solubility in the mother liquor even at low temperatures.

    • Solution: After filtering the crystals, reduce the volume of the mother liquor by ~50% and cool it again to obtain a second crop of crystals. Note that the second crop may be of lower purity and should be analyzed separately.

Section 3: Optimized Experimental Protocols

These protocols are designed to be self-validating, incorporating in-process checks to ensure success.

Protocol 1: Optimized Aqueous Workup & Precipitation

This protocol is designed to effectively remove inorganic salts and water-soluble reagents while maximizing the recovery of the crude product as a filterable solid.

  • Preparation: Prepare a quench solution of 5-10% aqueous sodium bicarbonate.[1][2] Cool this solution in an ice bath.

  • Quenching: Slowly pour the reaction mixture into the vigorously stirred, cold bicarbonate solution over 15-20 minutes. The slow addition and low temperature are critical to control the quench and promote the formation of a solid precipitate rather than an oil.

  • Neutralization & Precipitation: Monitor the pH of the slurry. If necessary, adjust to pH 7-8 using 2.5 N NaOH.[4] Continue to stir the mixture in the ice bath for at least 1 hour to ensure complete precipitation.

  • Filtration: Collect the precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3x) to remove residual salts, followed by a wash with a cold, non-polar solvent like hexanes to help remove non-polar impurities and aid in drying.

  • Drying: Dry the solid under vacuum at 40-50 °C to a constant weight.

Protocol 2: High-Purity Flash Chromatography

This protocol assumes initial TLC analysis has identified a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Column Packing: Dry-pack the column with silica gel. Wet the column with the initial, low-polarity eluent (e.g., 100% Hexanes). Never use strong air pressure, which can crack the silica bed.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~1-2x the mass of the crude product). To do this, dissolve the crude solid in a minimal amount of DCM, add the silica, and concentrate to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent (gradient elution). For example, start with 100% Hexanes, move to 10% EtOAc/Hexanes, then 20%, and so on. This provides superior separation compared to an isocratic (single solvent mix) elution.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the purified product.

References

  • Google Patents. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.

Sources

improving the regioselectivity of reactions with 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and troubleshooting advice for improving the regioselectivity of palladium-catalyzed cross-coupling reactions. As a key intermediate in the synthesis of kinase inhibitors and other complex bioactive molecules, precise control over its functionalization is paramount.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the experimental use of this compound, focusing on the critical aspect of regioselectivity.

Q1: I am performing a Suzuki-Miyaura coupling with my boronic acid and getting low yield and/or a mixture of products. How can I improve selectivity for the C2 position?

Answer: This is a common issue stemming from suboptimal reaction conditions or competing side reactions. The C2-Br bond on the 5H-pyrrolo[2,3-b]pyrazine core is the primary site for oxidative addition in palladium-catalyzed couplings.[1] However, side reactions like C-H activation or debromination can occur. To enhance regioselectivity and yield, a systematic optimization of catalyst, ligand, base, and solvent is crucial.

Troubleshooting Guide for Suzuki-Miyaura Coupling:

Parameter Problem Indication Recommended Solution & Rationale
Catalyst/Ligand Low conversion, debromination, or formation of homo-coupled byproducts.Switch to a Buchwald-type phosphine ligand. While Pd(PPh₃)₄ can be effective, ligands like XPhos , SPhos , or RuPhos often provide higher stability to the catalytic species, promoting the desired oxidative addition and preventing β-hydride elimination that leads to debromination.[3] For this specific scaffold, catalysts like Pd(dppf)Cl₂ have shown high efficacy.[2]
Base Incomplete reaction or decomposition of starting material.Use a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ . Strong bases like t-BuONa can sometimes promote side reactions. The choice of base is critical for the transmetalation step and should be screened. A mixed solvent system like dioxane/H₂O is often required to solubilize the inorganic base.[2]
Solvent Poor solubility of reagents, leading to a sluggish or incomplete reaction.A polar aprotic solvent is generally preferred. 1,4-Dioxane , DME , or Toluene , often with a small amount of water (e.g., 3:1 to 5:1 ratio), is a standard choice that balances reagent solubility and catalyst stability.[2][4]
Temperature Reaction is slow or, if too high, leads to catalyst decomposition and side products.Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction by LC-MS.[2] Avoid excessively high temperatures (>120 °C) unless using a highly stable catalyst system, as this can lead to catalyst deactivation and undesired pathways.

Expert Insight: The Role of Catalyst Speciation

In related dihalogenated N-heteroarenes, the very nature of the palladium catalyst in solution—whether it is a mononuclear species or has aggregated into clusters or nanoparticles—can dramatically switch the site of reaction.[5][6] For instance, with 2,4-dibromopyridine, high phosphine ligand-to-palladium ratios (≥3:1) favor mononuclear species and reaction at the C2 position. In contrast, lower ligand ratios (≤2.5:1) can lead to the formation of palladium clusters that preferentially catalyze reaction at the C4 position.[6][7] While your substrate is not dihalogenated, understanding that ligand concentration can alter the catalytic species is key to troubleshooting unexpected reactivity.

Fig 1. Decision tree for troubleshooting Suzuki coupling.
Q2: My Buchwald-Hartwig amination is failing. What are the most critical parameters to control for a successful C-N coupling at the C2 position?

Answer: Buchwald-Hartwig amination is highly sensitive to the interplay between the ligand, base, and amine coupling partner. For halogenated 7-azaindole scaffolds, selective amination can be readily achieved with modern palladium precatalysts that offer high activity and stability.

Troubleshooting Guide for Buchwald-Hartwig Amination:

Parameter Problem Indication Recommended Solution & Rationale
Catalyst/Ligand No reaction or very low yield.Use a palladium(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ combined with a specialized biarylphosphine ligand. Xantphos is an excellent starting point for aminations on N-heterocycles as its wide bite angle facilitates the reductive elimination step.[8] Other effective ligands include t-BuBrettPhos or DavePhos .[3]
Base Amine starting material is consumed but desired product does not form; potential for N-arylation of the tosyl group.A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. Ensure the base is fresh and handled under inert conditions. The base's strength is critical for deprotonating the amine but should not be so harsh as to cause substrate degradation.
Amine Partner Sterically hindered amines may react slowly. Volatile amines can be difficult to handle.For hindered secondary amines, increasing the catalyst loading (from 1-2 mol% to 5 mol%) and reaction time may be necessary. For volatile amines like ammonia or methylamine, use an ammonia equivalent like LHMDS or a salt form (e.g., NH₄Cl) with a stronger base, and conduct the reaction in a sealed vessel.[9]
Solvent Side reactions, such as reaction with the solvent.Toluene and 1,4-Dioxane are the most common and reliable solvents for Buchwald-Hartwig aminations.[3] They are relatively inert and have boiling points suitable for the required reaction temperatures (typically 80-110 °C).
Q3: What is the purpose of the N-tosyl group, and can it interfere with my reaction?

Answer: The tosyl (p-toluenesulfonyl) group serves two primary functions:

  • Protecting Group: It protects the pyrrole nitrogen (N5) from participating in unwanted side reactions, such as N-arylation, especially under basic conditions used in cross-coupling.[1]

  • Electronic Modification: As a strong electron-withdrawing group, the tosyl substituent significantly influences the electronic properties of the pyrrolo[2,3-b]pyrazine ring system. This electronic pull can make the C2 position more electrophilic and susceptible to oxidative addition by a Pd(0) catalyst.

While generally stable, under very harsh basic or reductive conditions, the tosyl group can potentially be cleaved. It's important to monitor reactions for the appearance of the de-tosylated byproduct. The presence of the tosyl group has been shown to be compatible with and even beneficial for various functionalizations of the 7-azaindole core.[10]

Experimental Protocols

The following protocols provide a validated starting point for common cross-coupling reactions. Note: These are general procedures and may require optimization for your specific substrate. Always conduct reactions under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol is adapted from demonstrated successes on related pyrrolo[2,3-b]pyrazine scaffolds.[2]

Workflow Diagram:

Fig 2. Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 eq.).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Buchwald-Hartwig Amination

This protocol is based on general methods for the amination of halo-7-azaindoles.[8]

Step-by-Step Procedure:

  • To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., Xantphos, 0.08 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add dry, degassed toluene, followed by this compound (1.0 eq.), the desired amine (1.2 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
  • Organic Chemistry Portal.
  • Atlanchim Pharma.
  • Semantic Scholar. Palladium-catalyzed amination of unprotected halo-7-azaindoles. [Link]
  • ACS Publications.
  • Beilstein Journal of Organic Chemistry. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. [Link]
  • National Institutes of Health.
  • ResearchGate.
  • National Institutes of Health.
  • University of Oxford.
  • ACS Publications.
  • PubMed. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. [Link]
  • PubMed.
  • ResearchGate. Fast Functionalization of (7-Aza)indoles Using Continuous Flow Processes. [Link]
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
  • ResearchGate.
  • Royal Society of Chemistry.
  • ResearchGate. ChemInform Abstract: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. [Link]
  • ACS Publications. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
  • Semantic Scholar.
  • ResearchGate.
  • American Elements. This compound. [Link]
  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • Organic Chemistry Portal. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]
  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • National Institutes of Health. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
  • ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]
  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

Sources

Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: catalyst poisoning in cross-coupling reactions involving the privileged scaffold, 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and a fundamental understanding of the underlying mechanisms that can impede these vital transformations.

The 5H-pyrrolo[2,3-b]pyrazine core is a cornerstone in medicinal chemistry, but its successful functionalization via cross-coupling is often hampered by the very features that make it attractive: the nitrogen-rich heterocyclic system. This guide will equip you with the knowledge to diagnose, mitigate, and overcome catalyst poisoning, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the cross-coupling of this compound.

Q1: My Suzuki-Miyaura coupling reaction is failing to give the desired product. What are the likely causes?

Failure of a Suzuki-Miyaura coupling with this substrate can stem from several factors, with catalyst poisoning being a primary suspect. The lone pairs of electrons on the pyrazine and pyrrole nitrogen atoms can coordinate strongly to the palladium catalyst, leading to its deactivation.[1][2]

Troubleshooting Steps:

  • Evaluate the Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[2] More robust systems are required.

    • Ligand Choice: Bulky, electron-rich phosphine ligands are often necessary to shield the palladium center and promote the desired catalytic cycle.[3][4] Consider ligands such as XPhos, SPhos, or tBuXPhos.

    • Precatalyst Selection: Using a well-defined precatalyst can improve reproducibility.

  • Assess Reagent Purity: Impurities in your starting materials, solvents, or base can poison the catalyst.[5]

    • Ensure your this compound is pure.

    • Use high-purity, degassed solvents.

    • Ensure your boronic acid or ester is of high quality. Protodeboronation can be a significant side reaction.[2]

  • Optimize Reaction Conditions:

    • Base: The choice of base is critical. Weaker bases like K₃PO₄ or Cs₂CO₃ may be more suitable than stronger, more nucleophilic bases that can contribute to catalyst decomposition.

    • Temperature: While higher temperatures can sometimes overcome activation barriers, they can also accelerate catalyst degradation. A systematic temperature screen is recommended.

    • Inert Atmosphere: Strict exclusion of oxygen is crucial to prevent oxidation and deactivation of the Pd(0) active species.[2][5]

Q2: I'm observing the formation of a black precipitate in my reaction mixture. What does this indicate?

The formation of a black precipitate is a classic sign of palladium black formation, which is the aggregation of the palladium catalyst into an inactive, bulk metallic state.[5] This is a strong indicator of catalyst decomposition and poisoning.

Causality and Mitigation:

  • Ligand Dissociation: The nitrogen atoms of the pyrrolopyrazine can displace the phosphine ligands, leaving the palladium center exposed and prone to aggregation.

  • Reductive Elimination Failure: If the final reductive elimination step is slow, the active Pd(0) species may have a longer lifetime, increasing the probability of aggregation.

  • Solution: Employing bulky, electron-rich ligands can stabilize the palladium center and prevent aggregation.[3][4] Increasing the ligand-to-palladium ratio can also be beneficial.

Q3: Can the tosyl protecting group interfere with the cross-coupling reaction?

The tosyl group is generally considered a robust protecting group for the pyrrole nitrogen and is stable under many cross-coupling conditions.[6][7] Its primary role is to protect the N-H bond, which can otherwise interfere with the reaction. However, under certain harsh basic conditions, cleavage of the tosyl group could occur, but this is less common than catalyst poisoning. Aryl tosylates themselves can be used as coupling partners in some cross-coupling reactions, but the N-tosyl group is significantly less reactive.[8]

Q4: How do I choose the right phosphine ligand for my reaction?

The choice of ligand is arguably the most critical parameter in overcoming catalyst poisoning.[3]

Ligand TypeCharacteristicsRecommended for this compoundRationale
Bulky, Electron-Rich Monodentate Phosphines (e.g., Buchwald-type ligands) High steric bulk and strong σ-donating ability.[3][4]Highly Recommended The steric bulk shields the palladium from the coordinating nitrogen atoms of the substrate, while the electron-rich nature promotes the oxidative addition step.[3]
Electron-Deficient Phosphines Possess electron-withdrawing groups.Less Recommended These are generally used to facilitate reductive elimination, but may not be as effective at preventing catalyst poisoning by the electron-rich heterocycle.[9][10]
Bidentate Phosphines (e.g., dppf) Can chelate to the metal center.Potentially useful, but may be less effective than bulky monodentate ligands. The bite angle and flexibility are crucial. While effective in many systems, they may not provide sufficient steric protection in this specific case.

Q5: What are the best practices for setting up a cross-coupling reaction with this substrate to minimize catalyst poisoning?

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[2]

  • Use of a Glovebox: If available, setting up the reaction in a glovebox provides the best protection against oxygen.

  • High-Purity Reagents: Use freshly purchased or purified reagents and anhydrous solvents.[5]

  • Pre-catalyst vs. In-situ Generation: Using a well-defined palladium precatalyst can lead to more reproducible results than generating the active catalyst in situ from a palladium source and a separate ligand.

Troubleshooting Workflow

G start Reaction Failure: Low or No Product check_catalyst Is a bulky, electron-rich phosphine ligand being used? start->check_catalyst check_reagents Are all reagents and solvents of high purity and anhydrous? check_catalyst->check_reagents Yes increase_ligand Increase ligand:Pd ratio. Consider a different bulky ligand. check_catalyst->increase_ligand No check_reagents->start No, purify/replace reagents check_atmosphere Was a strictly inert atmosphere maintained? check_reagents->check_atmosphere Yes check_atmosphere->start No, improve degassing check_base Is the base appropriate? (e.g., K₃PO₄, Cs₂CO₃) check_atmosphere->check_base Yes check_base->start No, screen bases optimize_temp Systematically vary the reaction temperature. check_base->optimize_temp Yes observe_precipitate Is a black precipitate (Palladium black) observed?[5] optimize_temp->observe_precipitate observe_precipitate->increase_ligand Yes solution Successful Coupling observe_precipitate->solution No, further optimization may be needed increase_ligand->solution

Caption: A troubleshooting workflow for failed cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Bulky phosphine ligand (if not using a precatalyst that includes it)

  • Anhydrous base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME)

Procedure:

  • To an oven-dried reaction vial, add this compound, the boronic acid derivative, the palladium precatalyst, and the base.

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Place the reaction vial in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Small-Scale Parallel Screening of Ligands and Bases

To efficiently identify optimal conditions, a small-scale parallel screen is highly recommended.

Setup:

  • Use a 24-well plate or an array of small reaction vials.

  • Prepare stock solutions of the starting material, palladium source, and boronic acid to ensure consistent dispensing.

  • Vary the ligand and base in each well.

Example Screening Array:

WellLigand (mol%)Base (equivalents)
A1XPhos (2)K₃PO₄ (2)
A2SPhos (2)K₃PO₄ (2)
A3RuPhos (2)K₃PO₄ (2)
B1XPhos (2)Cs₂CO₃ (2)
B2SPhos (2)Cs₂CO₃ (2)
B3RuPhos (2)Cs₂CO₃ (2)

Analyze the results by LC-MS to determine the relative conversion to the desired product.

Visualizing Catalyst Poisoning

G cluster_0 Desired Catalytic Cycle cluster_1 Poisoning Pathway Pd0 Pd(0)L₂ Deactivated Deactivated Pd-Complex Pd0->Deactivated Coordination by Nitrogen Heterocycle OA Oxidative Addition PdII Ar-Pd(II)L₂-Br TM Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' RE Reductive Elimination Product Ar-Ar' Poison Pyrrolopyrazine (Substrate) Poison->Deactivated Aggregate Palladium Black (Inactive) Deactivated->Aggregate Aggregation

Caption: The competition between the desired catalytic cycle and catalyst poisoning.

By understanding the principles of catalyst poisoning and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the success rate of cross-coupling reactions with the challenging but valuable this compound substrate.

References

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Tosyl group. Grokipedia.
  • Tosyl group. Wikipedia.
  • A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions. Benchchem.
  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Ligand design for cross-couplings: phosphines. YouTube.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization.
  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central.
  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem.
  • What is the role and mechanism of action of tosyl chloride in organic synthesis?.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED C
  • Poisoning and deactivation of palladium catalysts.
  • Failed suzuki coupling, any suggenstions?. Reddit.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
  • Help needed with unreproducible Suzuki coupling. Reddit.

Sources

managing impurities in the large-scale synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities during the synthesis of this critical intermediate. As a key building block in the development of targeted therapies, particularly kinase inhibitors, ensuring its purity is paramount.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to support your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: There are two primary routes for the synthesis of this compound:

  • Route A: One-Pot Synthesis. This approach typically starts from 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine, which undergoes cyclization followed by sulfonylation with p-toluenesulfonyl chloride (TsCl) in the presence of a mild base like sodium tert-butoxide.[2]

  • Route B: Two-Step Synthesis. This method involves the direct sulfonylation of 2-bromo-5H-pyrrolo[2,3-b]pyrazine with TsCl.[1]

Q2: Why is the choice of base important in the tosylation step?

A2: The choice of base is critical to minimize the formation of by-products. While stronger bases can be used, milder bases like sodium tert-butoxide are often preferred in large-scale synthesis as they can lead to a cleaner reaction profile with fewer impurities.[2] The base neutralizes the HCl generated during the reaction, driving the tosylation to completion.

Q3: What are the recommended storage conditions for the final product?

A3: this compound should be stored in a dark place under an inert atmosphere at room temperature to prevent degradation. It is advisable to handle the material in a glove box or under a stream of nitrogen or argon.

Q4: What are the key analytical techniques for assessing the purity of the final product?

A4: The purity of this compound is typically assessed using a combination of the following techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect the presence of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any structural isomers or impurities with distinct proton or carbon environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1][3]

II. Troubleshooting Guide: Impurity Identification and Management

This section provides a detailed guide to identifying and mitigating common impurities encountered during the large-scale synthesis of this compound.

Visualizing the Synthetic Pathway and Potential Pitfalls

The following diagram illustrates a generalized synthetic workflow and highlights the stages where impurities are most likely to be introduced.

Synthesis_Workflow Workflow for this compound Synthesis cluster_0 Reaction Stage cluster_1 Potential Impurities Starting_Materials Starting Materials (e.g., 2-bromo-5H-pyrrolo[2,3-b]pyrazine) Tosylation Tosylation Reaction (TsCl, Base) Starting_Materials->Tosylation Workup Aqueous Work-up (Quenching, Extraction) Tosylation->Workup Impurity_SM Unreacted Starting Material Tosylation->Impurity_SM Incomplete Reaction Impurity_DiTosyl Di-tosylated By-product Tosylation->Impurity_DiTosyl Excess TsCl / Strong Base Impurity_Isomer Isomeric Impurities Tosylation->Impurity_Isomer Side Reactions Purification Purification (Recrystallization, Chromatography) Workup->Purification Impurity_Hydrolysis Hydrolyzed Tosyl Group Workup->Impurity_Hydrolysis Harsh pH / High Temp Final_Product Final Product (this compound) Purification->Final_Product

Caption: Synthetic workflow and common impurity formation points.

Troubleshooting Scenarios
Observed Issue Potential Cause & Impurity Troubleshooting & Mitigation Strategy
HPLC shows a peak with a shorter retention time than the main product. Unreacted Starting Material (2-bromo-5H-pyrrolo[2,3-b]pyrazine): The tosylation reaction did not go to completion.1. Reaction Optimization: - Ensure accurate stoichiometry of reagents. - Increase reaction time or temperature moderately. - Confirm the quality and activity of the base. 2. Purification: - Recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) can effectively remove the more polar starting material.[1]
Mass spectrum shows a peak corresponding to a higher molecular weight. Di-tosylated By-product: Reaction of a second molecule of TsCl with the product or an intermediate. This is more likely with primary amines but can occur with N-heterocycles under certain conditions.[4]1. Stoichiometric Control: - Use a slight excess, but not a large excess, of TsCl (typically 1.0-1.5 equivalents).[1] 2. Controlled Addition: - Add the TsCl solution slowly to the reaction mixture to avoid localized high concentrations. 3. Purification: - Column chromatography may be necessary to separate the di-tosylated product from the desired mono-tosylated compound.
NMR spectrum shows the absence of the tosyl group signals, and MS shows a lower molecular weight. Hydrolysis of the Tosyl Group: The tosyl group has been cleaved during work-up or purification due to harsh acidic or basic conditions. While tosylamides are generally stable, they can be cleaved under strongly acidic or reductive conditions.[5]1. Work-up Conditions: - During aqueous work-up, use a mild base like sodium bicarbonate for quenching.[1] Avoid prolonged exposure to strong acids or bases. 2. Temperature Control: - Perform work-up and extractions at or below room temperature.
Complex NMR spectrum with unexpected signals in the aromatic region. Isomeric Impurities: Formation of isomers during the synthesis, potentially from side reactions on the pyrrolo[2,3-b]pyrazine ring system.1. Reaction Control: - Ensure the reaction temperature is well-controlled to minimize side reactions. 2. Analytical Characterization: - Utilize 2D NMR techniques (e.g., COSY, HMBC) to elucidate the structure of the isomeric impurity. 3. Purification: - Isomeric impurities can be challenging to separate. Preparative HPLC or careful column chromatography with a specialized stationary phase may be required.

III. Detailed Experimental Protocols

Protocol 1: General Procedure for Tosylation

This protocol is a general guideline and may require optimization based on your specific starting material and scale.

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the starting material (e.g., 2-bromo-5H-pyrrolo[2,3-b]pyrazine) in a suitable solvent (e.g., dichloromethane, N,N-dimethylacetamide).[2]

  • Base Addition: Add the base (e.g., sodium tert-butoxide, 1.1 equivalents) portion-wise at room temperature.

  • Tosyl Chloride Addition: Cool the reaction mixture to 0°C and slowly add a solution of p-toluenesulfonyl chloride (1.0-1.5 equivalents) in the reaction solvent.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 0.5-2 hours.[1] Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction by pouring the mixture into a cold, dilute aqueous solution of sodium bicarbonate (0.5-10%).[2]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble (e.g., ethyl acetate).

  • Crystallization: Slowly add a solvent in which the product is poorly soluble (an anti-solvent, e.g., petroleum ether) until the solution becomes cloudy.[1]

  • Cooling: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

IV. Visualization of Troubleshooting Logic

The following decision tree can guide you through the process of identifying and addressing impurity issues.

Troubleshooting_Decision_Tree Impurity Troubleshooting Decision Tree Start Impurity Detected in Final Product Check_HPLC Analyze HPLC Data Start->Check_HPLC Shorter_RT Peak at Shorter RT? Check_HPLC->Shorter_RT Check_MS Analyze MS Data Higher_MW Peak with Higher MW? Check_MS->Higher_MW Check_NMR Analyze NMR Data Complex_Aromatic Complex Aromatic Signals in NMR? Check_NMR->Complex_Aromatic Shorter_RT->Check_MS No Unreacted_SM Likely Unreacted Starting Material Shorter_RT->Unreacted_SM Yes Lower_MW Peak with Lower MW? Higher_MW->Lower_MW No Di_Tosyl Likely Di-tosylated By-product Higher_MW->Di_Tosyl Yes Lower_MW->Check_NMR No Hydrolyzed Likely Hydrolyzed Product Lower_MW->Hydrolyzed Yes Isomer Likely Isomeric Impurity Complex_Aromatic->Isomer Yes Improve_Purification Improve Purification (Recrystallization, Chromatography) Complex_Aromatic->Improve_Purification No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Reaction Di_Tosyl->Optimize_Reaction Modify_Workup Modify Work-up (Mild pH, Low Temp) Hydrolyzed->Modify_Workup Isomer->Improve_Purification Optimize_Reaction->Improve_Purification Modify_Workup->Improve_Purification

Caption: Decision tree for troubleshooting impurities.

V. References

  • CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents. Available at:

  • This compound | AMERICAN ELEMENTS. Available at: [Link]

  • Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form - ResearchGate. Available at: [Link]

  • Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11. Available at: [Link]

  • Hydrolysis of tosyl esters initiated by an electron transfer from photoexcited electron-rich aromatic compounds | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride | ResearchGate. Available at: [Link]

  • Tosyl group - Wikipedia. Available at: [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions Through Base and Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. As researchers, scientists, and drug development professionals, we understand that the success of these powerful transformations often hinges on the subtle interplay of various reaction parameters. Among the most critical, yet frequently overlooked, are the choices of base and solvent.

This guide is designed to move beyond simple protocols and delve into the causality behind experimental outcomes. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions, but a deeper mechanistic understanding to empower your research and troubleshooting efforts.

Part 1: Foundational Principles - General FAQs

This section addresses broad questions that apply across various types of coupling reactions.

Q1: My reaction is failing or giving low yield. Where do I start with troubleshooting the base and solvent?

A1: When a cross-coupling reaction underperforms, the base and solvent are primary suspects. A common initial sign of trouble is the formation of a black precipitate (palladium black), which indicates catalyst decomposition.[1] This can be caused by an inappropriate solvent that fails to stabilize the catalytic species, or a base that is too harsh for the chosen ligand or substrates.[2][3]

Troubleshooting Workflow:

  • Check Solubility: First, ensure all components (substrates, catalyst, base) are adequately soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of failure.[4]

  • Assess Base Strength (pKa): The base must be strong enough to facilitate the desired catalytic step (e.g., deprotonate a terminal alkyne in Sonogashira, or form the boronate in Suzuki), but not so strong that it causes side reactions or degradation of starting materials or products.[5][6]

  • Evaluate Solvent Properties: Consider the solvent's polarity and coordinating ability. Aprotic polar solvents like DMF or THF are common choices as they dissolve a wide range of compounds and can stabilize palladium intermediates.[2][4] However, in some cases, non-coordinating solvents like toluene are preferable to avoid interference with the catalyst.[7]

  • Ensure Purity and Anhydrous Conditions: Water and oxygen can be detrimental. Water can hydrolyze starting materials and intermediates, while oxygen can lead to oxidative side reactions (like Glaser coupling in Sonogashira reactions) and catalyst degradation.[1] Ensure your solvent and amine bases are dry and properly degassed.[5][8]

Q2: How do I select the right base? What is the difference between inorganic and organic bases?

A2: Base selection is crucial and depends on the specific coupling reaction mechanism. The primary role of the base can vary, from activating a nucleophile to regenerating the catalyst.

Key Considerations for Base Selection:

  • pKa (Strength): The base's strength, indicated by the pKa of its conjugate acid, is paramount. For Suzuki-Miyaura reactions, the base activates the boronic acid by forming a more nucleophilic "ate" complex.[9][10][11] For Sonogashira reactions, an amine base is required to deprotonate the terminal alkyne.[1] A base that is too weak will result in a sluggish or stalled reaction, while one that is too strong can promote unwanted side reactions.

  • Solubility: The base must have some solubility in the reaction medium to be effective. Inorganic bases like K₂CO₃ and K₃PO₄ often have limited solubility in organic solvents, leading to heterogeneous mixtures. The particle size of these bases can significantly impact reaction kinetics.[12] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically soluble.[13]

  • Counter-ion: The cation of an inorganic base (e.g., K⁺, Na⁺, Cs⁺) can influence the reaction through coordination effects, sometimes stabilizing key intermediates.[9]

  • Steric Hindrance: Bulky organic bases (e.g., DBU) can be advantageous when dealing with sensitive substrates where a less nucleophilic base is desired.[13]

Common Bases in Coupling Reactions pKa of Conjugate Acid (approx. in H₂O) Typical Applications & Notes
Potassium Carbonate (K₂CO₃)10.3Widely used in Suzuki and Heck; mild, inexpensive, but often requires aqueous co-solvent or phase-transfer catalyst.[14][15]
Cesium Carbonate (Cs₂CO₃)10.3More soluble in organic solvents than K₂CO₃; often gives higher yields in challenging Suzuki couplings.[13]
Potassium Phosphate (K₃PO₄)12.3A strong inorganic base effective in many Suzuki and Buchwald-Hartwig reactions, especially with less reactive aryl chlorides.
Sodium tert-butoxide (NaOtBu)17.0A very strong, non-nucleophilic base used in Buchwald-Hartwig aminations and for coupling challenging substrates.[16]
Triethylamine (Et₃N)10.8Standard organic base/solvent for Sonogashira and Heck reactions; acts as an HCl scavenger.[1][3]
Diisopropylethylamine (DIPEA)10.7A hindered amine base, less nucleophilic than Et₃N.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)13.5Strong, non-nucleophilic organic base used in various coupling reactions.[17]
Q3: How does the solvent actually affect the catalytic cycle?

A3: The solvent is not merely an inert medium; it actively participates in the reaction and can profoundly influence each step of the catalytic cycle.[18]

  • Solubility and Concentration: The most basic role is to dissolve all reactants to allow them to interact in a homogeneous phase.[4]

  • Catalyst Stabilization: The solvent can coordinate to the palladium center, stabilizing the active catalyst and preventing aggregation into inactive palladium black.[2] Highly coordinating solvents like DMF or NMP are often used for this reason, especially in ligand-free Heck reactions.[2][3]

  • Influence on Reaction Steps:

    • Oxidative Addition: This step often involves the formation of a more polar, charged intermediate. Polar solvents can accelerate this step by stabilizing the transition state.[19][20]

    • Transmetalation: The efficiency of this step can be highly solvent-dependent. For instance, in Suzuki coupling, the presence of some water can accelerate the reaction, possibly by aiding the dissolution of the inorganic base and facilitating the formation of the active boronate species.[7]

    • Reductive Elimination: This final step, where the product is formed, can also be influenced by the solvent's ability to coordinate to the metal center, potentially affecting the rate at which the product is released.[21][22]

Common Solvents in Coupling Reactions Properties Typical Applications & Notes
TolueneNon-polar, AproticGood for Suzuki reactions; less coordinating, which can sometimes be beneficial.[23]
Tetrahydrofuran (THF)Polar, Aprotic, CoordinatingVersatile solvent for Suzuki and Sonogashira; good balance of properties.[7][23]
1,4-DioxanePolar, Aprotic, CoordinatingSimilar to THF but with a higher boiling point, allowing for higher reaction temperatures.[23]
N,N-Dimethylformamide (DMF)Highly Polar, Aprotic, CoordinatingExcellent solvating power for a wide range of substrates and inorganic salts; common in Heck and Sonogashira reactions.[2][14]
Acetonitrile (MeCN)Polar, Aprotic, CoordinatingUsed in various couplings; its polarity can promote oxidative addition.[3]
Water / Biphasic MixturesProticOften used with water-soluble ligands or as a co-solvent with an organic solvent (e.g., Toluene/H₂O) in Suzuki reactions to dissolve inorganic bases.[7]

Part 2: Reaction-Specific Troubleshooting

This section provides targeted advice for common issues encountered in specific coupling reactions.

Suzuki-Miyaura Coupling

Suzuki_Mechanism cluster_activation Base-Mediated Activation cluster_cycle Catalytic Cycle B_OH R'B(OH)₂ (Boronic Acid) Boronate [R'B(OH)₃]⁻ (Activated Boronate) B_OH->Boronate + Base Base Base (e.g., OH⁻) Pd0 Pd(0)L₂ (Active Catalyst) PdII_RX R-Pd(II)L₂-X (Oxidative Adduct) PdII_RR R-Pd(II)L₂-R' RX R-X (Aryl Halide) Product R-R' (Coupled Product)

Caption: The role of the base in activating the boronic acid for transmetalation.

Q: My Suzuki reaction is sluggish and fails to go to completion. I suspect the base. What should I try?

A: A stalled Suzuki reaction is frequently due to inefficient formation of the active boronate species.[9][11]

  • Problem: The base is too weak or poorly soluble.

    • Explanation: The transmetalation step requires the conversion of the neutral boronic acid to a more nucleophilic boronate anion ([R-B(OH)₃]⁻).[24] If the base is not strong enough or isn't present in the organic phase, this activation is slow or incomplete.

    • Solution:

      • Switch to a Stronger Base: If you are using a carbonate (e.g., K₂CO₃), consider switching to a phosphate (K₃PO₄).

      • Improve Solubility: If using an inorganic base like K₂CO₃ in a solvent like toluene, add a small amount of water (e.g., a 4:1 Toluene:H₂O mixture) to help dissolve the base.[7]

      • Use a More Soluble Base: Switching from K₂CO₃ to Cs₂CO₃ can improve performance due to the latter's higher solubility in many organic solvents.[13]

Q: I am observing significant protodeboronation (R-B(OH)₂ → R-H). How can my choice of base and solvent mitigate this?

A: Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom from a proton source.

  • Problem: The reaction conditions favor hydrolysis and protonation over transmetalation.

    • Explanation: This side reaction is often promoted by excessive water, high temperatures, and a base that is too strong or used in large excess, creating a highly basic aqueous phase.

    • Solution:

      • Use a Milder Base: If you are using a strong base like NaOH or K₃PO₄, try a weaker one like K₂CO₃ or even potassium fluoride (KF), especially if your substrates are sensitive.[10]

      • Minimize Water: While a small amount of water can be beneficial, excess water can promote this side reaction. Try reducing the amount of the aqueous phase or running the reaction under anhydrous conditions with a soluble base like Cs₂CO₃.

      • Lower the Temperature: High temperatures can accelerate protodeboronation. If possible, screen for a more active catalyst/ligand system that allows the reaction to proceed at a lower temperature.[25]

Sonogashira Coupling

Q: My reaction is producing a lot of alkyne dimer (Glaser-Hay homocoupling product). How can I prevent this?

A: Glaser coupling is a classic side reaction in copper-co-catalyzed Sonogashira couplings, and it is promoted by oxygen.[1]

  • Problem: Presence of oxygen in the reaction mixture.

    • Explanation: The copper(I) co-catalyst can be oxidized by O₂, which then promotes the oxidative dimerization of the terminal alkyne.

    • Solution:

      • Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[1][5]

      • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen using a balloon or a Schlenk line.[26]

      • Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[17]

      • Go Copper-Free: If homocoupling remains a persistent issue, numerous copper-free Sonogashira protocols have been developed that completely circumvent this problem.[1]

Q: My reaction mixture turns black immediately upon heating, and I get no product. What is happening?

A: A rapid change to black indicates the precipitation of palladium metal ("palladium black"), a sign of rapid catalyst decomposition.[1]

  • Problem: The active Pd(0) catalyst is unstable under the reaction conditions.

    • Explanation: This can be caused by several factors related to the solvent and base. Some solvents, like DMF, can sometimes accelerate catalyst decomposition at high temperatures.[2] An impure or wet amine base can also poison the catalyst.[1]

    • Solution:

      • Check Reagent Purity: Use high-purity, recently purchased reagents. The copper(I) iodide should be off-white, not green or brown. The amine base (e.g., Et₃N) should be freshly distilled or from a recently opened bottle stored under nitrogen.[1][8]

      • Change the Solvent: If using DMF at high temperatures, consider switching to a less coordinating, higher-boiling solvent like toluene or dioxane.[27]

      • Use a Stabilizing Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst. If you are using a standard ligand like PPh₃, consider a more electron-rich and bulky ligand (e.g., a Buchwald-type biarylphosphine ligand) which can create a more stable catalytic complex.[28][29]

      • Lower the Temperature: Excessively high temperatures accelerate decomposition. Try running the reaction at a milder temperature for a longer duration.[1]

Heck Coupling

Q: My Heck reaction is giving a mixture of regioisomers (e.g., α- and β-arylation). Can the solvent or base influence this?

A: Yes, the regioselectivity of the Heck reaction can be significantly influenced by the reaction conditions.[3]

  • Problem: Competing mechanistic pathways (neutral vs. cationic).

    • Explanation: The regioselectivity often depends on whether the reaction proceeds through a "neutral pathway" (with the halide, X, coordinated to palladium) or a "cationic pathway" (where the halide dissociates). Polar, coordinating solvents can promote the cationic pathway by stabilizing the charged [Pd-L]⁺ intermediate, which can lead to different regioselectivity compared to non-polar solvents. The choice of base can also influence which pathway is favored.[3]

    • Solution:

      • Solvent Screening: This is a key step. Compare a polar aprotic solvent like DMF or acetonitrile with a non-polar solvent like toluene. The outcome can change dramatically.[14][30]

      • Base Selection: The traditional Heck reaction uses an amine base like Et₃N. For substrates where this gives poor selectivity, try inorganic bases like K₂CO₃ or NaOAc. The change in base can alter the dominant catalytic cycle.[31]

      • Additives: Sometimes additives like tetrabutylammonium bromide (TBAB) are used to keep the halide concentration high in the coordination sphere, favoring the neutral pathway.[3]

Part 3: Essential Laboratory Protocols

Protocol 1: General Setup for an Air-Sensitive Cross-Coupling Reaction

This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere using a Schlenk line or a manifold with vacuum and inert gas (N₂ or Ar) lines.

  • Vessel Preparation: Place a magnetic stir bar into a clean, oven-dried round-bottom flask or Schlenk tube equipped with a condenser.

  • Attach to Manifold: Securely connect the reaction vessel to the manifold via rubber tubing.

  • Evacuate and Backfill: Carefully open the stopcock to the vacuum line to evacuate the air from the flask. After 2-3 minutes under vacuum, close the stopcock to the vacuum and gently open it to the inert gas line to backfill the flask. Repeat this "evacuate-backfill" cycle a total of three times to ensure a robust inert atmosphere.[5]

  • Add Reagents: Under a positive pressure of inert gas (indicated by gentle outflow if the system is briefly opened), add your solid reagents (aryl halide, coupling partner, base, and palladium catalyst/ligand).

  • Add Solvents: Add the degassed solvent(s) and any liquid reagents (e.g., amine base) via a gas-tight syringe through a rubber septum.

  • Heating and Stirring: Lower the flask into an oil bath pre-heated to the desired temperature on a magnetic stir plate and begin stirring.[32] Ensure cooling water is flowing through the condenser if heating under reflux.

Workflow A 1. Assemble Dry Glassware (Flask, Stir Bar, Condenser) B 2. Evacuate & Backfill (x3) (Connect to Manifold) A->B Create Inert Atmosphere C 3. Add Solid Reagents (Under Positive N₂/Ar Pressure) B->C Maintain Inert Atmosphere D 4. Add Degassed Solvents/Liquids (Via Syringe) C->D E 5. Heat to Temperature (With Stirring) D->E Initiate Reaction

Caption: Standard workflow for setting up an air-sensitive coupling reaction.

Protocol 2: Solvent Degassing - Freeze-Pump-Thaw Method

This is the most effective method for removing dissolved oxygen from solvents.

  • Freeze: Place the solvent in a robust Schlenk flask and cool it in a liquid nitrogen bath until completely frozen. The flask should be no more than half full.

  • Pump: With the solvent frozen, open the flask to a high-vacuum line for 5-10 minutes to remove the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles of gas being released from the solvent as it liquefies.

  • Repeat: Repeat this entire three-step cycle at least two more times to ensure all dissolved oxygen has been removed. After the final cycle, backfill the flask with inert gas.

References

  • Cano, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
  • Zacconi, F. C., et al. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Chen, J., et al. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
  • Cano, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Scilit.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Summa, C. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Zurich.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Bhanage, B. M., & Arai, M. (2001). Heck Reaction—State of the Art. MDPI.
  • Roveda, J., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Evano, G., & Theveau, L. (2013). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.
  • ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Liu, L., & Zhang, Y. (2016). Roles of Bases in Transition-Metal Catalyzed Organic Reactions. ResearchGate.
  • Reich, H. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • University of Rochester. (n.d.). pKa Values of Common Bases. University of Rochester.
  • University of Washington. (n.d.). Oxidative Addition/Reductive Elimination. University of Washington.
  • ResearchGate. (n.d.). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • ResearchGate. (n.d.). New Insights into the Reaction Capabilities of Ionic Organic Bases in Cu‐Catalyzed Amination. ResearchGate.
  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. ResearchGate.
  • OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. OWL.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • National Institutes of Health. (n.d.). C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation. NIH.
  • Berritt, S., et al. (2022). C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation. Organometallics.
  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Master Organic Chemistry.
  • ResearchGate. (n.d.). The Reductive Addition–Oxidative Elimination Mechanism. ResearchGate.
  • University of California, Irvine. (n.d.). Cross-Coupling Chemistry. UCI.
  • YouTube. (2024). Advanced Organic Chemistry: Oxidative Addition and Reductive Elimination. YouTube.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Suggested Reaction Setups. Cooperative Organic Chemistry Student Laboratory Manual.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. ResearchGate.
  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
  • YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. YouTube.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • Chemical Reviews. (n.d.). Introduction: Inorganic and Bioinorganic Mechanisms. Chemical Reviews.

Sources

preventing hydrodebromination of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. This versatile building block is a key intermediate in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its unique pyrrolopyrazine scaffold allows for extensive functionalization, primarily through cross-coupling reactions at the bromine-substituted C2 position.[1][2]

However, a common and frustrating side reaction encountered during these transformations is hydrodebromination , the premature replacement of the bromine atom with hydrogen. This not only consumes the starting material and reduces the yield of the desired product but also introduces a significant purification challenge. This guide provides in-depth troubleshooting advice, optimized protocols, and the mechanistic reasoning to help you prevent hydrodebromination and achieve successful C-C, C-N, or C-O bond formation.

Frequently Asked Questions (FAQs)

Q1: What is hydrodebromination and why is it a major issue with my this compound reactions?

A1: Hydrodebromination is an undesired reductive cleavage of the C-Br bond, replacing the bromine atom with a hydrogen atom.[3] This side reaction leads to the formation of 5-tosyl-5H-pyrrolo[2,3-b]pyrazine. The primary issue is twofold:

  • Yield Reduction: The hydrodebrominated byproduct represents a loss of your starting material, directly lowering the theoretical maximum yield of your target molecule.

  • Purification Complexity: The byproduct often has similar chromatographic properties to the desired coupled product, making separation difficult and sometimes leading to contaminated final compounds.

The mechanism often involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3] This highly reactive intermediate can then undergo reductive elimination with the aryl bromide faster than the desired transmetalation step, leading to the debrominated arene.[3]

Q2: I'm observing significant hydrodebromination in my Suzuki-Miyaura coupling. What are the likely sources of the hydride?

A2: The hydride (H⁻) source is the critical factor in hydrodebromination. Several components of your reaction mixture can inadvertently serve as hydride donors:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are common culprits. While effective for promoting transmetalation, they can undergo β-hydride elimination or other decomposition pathways to generate Pd-H species.

  • Solvents: Protic solvents like alcohols (e.g., methanol, isopropanol) can directly provide a hydride.[4] Additionally, some seemingly aprotic solvents like N,N-Dimethylformamide (DMF) can decompose at elevated temperatures to generate formate species, which are potent hydride sources.[5]

  • Water: Trace amounts of water, especially in combination with certain bases, can participate in pathways that generate Pd-H intermediates.[6]

  • Boronic Acids/Esters: In some cases, the boronic acid reagent itself or its byproducts can contribute to the formation of the Pd-H species.

Understanding these sources is the first step in rationally redesigning your reaction conditions to minimize this side reaction.

Q3: How can my choice of ligand and palladium catalyst minimize this side reaction?

A3: The choice of ligand is arguably one of the most critical parameters for suppressing hydrodebromination. The ligand modulates the steric and electronic properties of the palladium center, directly influencing the relative rates of the desired cross-coupling versus the undesired reductive debromination.[7]

  • Steric Bulk: Bulky ligands, often described by a large "cone angle," promote the formation of coordinatively unsaturated, highly reactive monoligated palladium species (L₁Pd⁰).[7] These species are generally more active in the oxidative addition step and can accelerate the overall catalytic cycle, disfavoring side reactions.

  • Electron-Richness: Electron-donating phosphine ligands increase the electron density on the palladium center. This strengthens the Pd-Carbon bond and accelerates the rate of reductive elimination (the final product-forming step) relative to competing pathways like hydrodebromination.[7][8]

Recommendation: For electron-deficient substrates like this compound, which are prone to side reactions, switching from simple ligands like triphenylphosphine (PPh₃) to bulky, electron-rich phosphine ligands is highly recommended.[9] Excellent choices include Buchwald-type ligands (e.g., SPhos, XPhos) or ferrocenyl-based ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene).[10][11]

Visualizing the Competing Reaction Pathways

The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling, highlighting the point where the desired pathway competes with the hydrodebromination side reaction.

G cluster_main Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)-Br OxAdd->ArPdBr Transmetal Transmetalation (R-B(OR)₂) ArPdBr->Transmetal PdH_Formation Pd-H Formation ArPdBr->PdH_Formation ArPdR Ar-Pd(II)-R Transmetal->ArPdR ArPdR->Pd0 RedElim Reductive Elimination ArPdR->RedElim Product Ar-R (Desired Product) RedElim->Product HydrideSource Hydride Source (Base, Solvent, H₂O) HydrideSource->PdH_Formation ArPdH Ar-Pd(II)-H PdH_Formation->ArPdH ArPdH->Pd0 RedElim_H Reductive Elimination ArPdH->RedElim_H Byproduct Ar-H (Hydrodebromination) RedElim_H->Byproduct

Caption: Competing pathways: Suzuki coupling vs. Hydrodebromination.

Troubleshooting Guide

Use this table to quickly diagnose and resolve issues with hydrodebromination during your experiments.

Problem Potential Cause Recommended Solution
High levels (>10%) of debrominated byproduct detected. 1. Inappropriate Base: Use of strong alkoxide bases (e.g., NaOtBu, KOtBu).Switch to a weaker inorganic base. Use potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3] These are less likely to act as hydride donors.
2. Protic or Reducible Solvent: Use of alcohols or DMF.Use a dry, degassed, aprotic solvent. 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene are excellent choices.[3][12] Ensure the solvent is anhydrous.
3. Inefficient Ligand: Use of simple, less bulky ligands like PPh₃.Employ a bulky, electron-rich phosphine ligand. Use ligands such as SPhos, XPhos, or dppf to accelerate the desired cross-coupling over the side reaction.[10]
4. High Reaction Temperature: Elevated temperatures (>100 °C) can accelerate decomposition pathways leading to hydride formation.Lower the reaction temperature. Attempt the reaction at a milder temperature (e.g., 80-90 °C) and monitor for progress, extending the reaction time if necessary.[3]
5. Presence of Oxygen: Dissolved oxygen can interfere with the Pd(0) catalyst and promote side reactions.Rigorously degas all reagents and solvents. Use a freeze-pump-thaw method (3 cycles) or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[13]
Reaction is sluggish after switching to milder conditions. 1. Insufficient Base Strength: The weaker base may not be activating the boronic acid effectively.Consider a moderately stronger base like K₃PO₄ or switch to a more reactive boronic ester (e.g., MIDA or pinacol boronate).
2. Lower Catalyst Activity at Reduced Temperature: The catalytic cycle has slowed down significantly.Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%) or allow the reaction to proceed for a longer duration.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to minimize hydrodebromination when coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or high-purity Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe.

  • Final Degassing: With gentle stirring, bubble the inert gas through the reaction mixture for an additional 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst to the flask.

  • Reaction: Seal the flask and heat the reaction mixture in a preheated oil bath to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.

  • Workup: Once the starting material is consumed (typically 2-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Troubleshooting Workflow

If you continue to face issues, follow this logical workflow to systematically optimize your reaction conditions.

G Start Start: Hydrodebromination Observed (>5%) CheckBase Is an alkoxide base (e.g., NaOtBu) being used? Start->CheckBase ChangeBase Action: Switch to K₂CO₃, Cs₂CO₃, or K₃PO₄ CheckBase->ChangeBase Yes CheckSolvent Is the solvent protic (alcohol) or DMF? CheckBase->CheckSolvent No ChangeBase->CheckSolvent ChangeSolvent Action: Switch to dry, degassed Dioxane, THF, or Toluene CheckSolvent->ChangeSolvent Yes CheckLigand Is the ligand PPh₃ or absent? CheckSolvent->CheckLigand No ChangeSolvent->CheckLigand ChangeLigand Action: Use a bulky, electron-rich ligand (e.g., SPhos, dppf) CheckLigand->ChangeLigand Yes CheckTemp Is the temperature >100 °C? CheckLigand->CheckTemp No ChangeLigand->CheckTemp LowerTemp Action: Reduce temperature to 80-90 °C CheckTemp->LowerTemp Yes Success Success: Hydrodebromination Minimized (<5%) CheckTemp->Success No LowerTemp->Success

Caption: A systematic workflow for troubleshooting hydrodebromination.

References

  • This compound - Benchchem. (URL: )
  • CAS 1201186-54-0: this compound - CymitQuimica. (URL: )
  • Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC. (URL: [Link])
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Public
  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF - ResearchG
  • Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology | Request PDF - ResearchG
  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions - Books. (URL: [Link])
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions - Benchchem. (URL: )
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])
  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | ACS Catalysis - ACS Public
  • Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes - PMC - NIH. (URL: [Link])
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - Organic Chemistry Portal. (URL: [Link])
  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - MDPI. (URL: [Link])
  • BASE- AND VISIBLE LIGHT-PROMOTED ACTIVATION OF ARYL HALIDES UNDER TRANSITION-METAL-FREE CONDITIONS. (URL: [Link])
  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI. (URL: [Link])
  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC - NIH. (URL: [Link])
  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides | Organic Letters - ACS Public
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (URL: [Link])
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (URL: [Link])
  • Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles - PubMed. (URL: [Link])
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (URL: [Link])
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (URL: [Link])
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (URL: [Link])
  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogen
  • GREENER SOLVENTS IN C-H ACTIVATION: ADVANCING SUSTAINABLE TRANSFORM
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis - Benchchem. (URL: )
  • Interdependence of Solvent and Catalyst Selection on Low Pressure Hydrogen-Free Reductive Catalytic Fraction
  • Minimization of the deactivation of palladium catalysts in the hydrodechlorination of trichloroethylene in wastewaters | Request PDF - ResearchG

Sources

stability of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this valuable synthetic intermediate. Here, we address common challenges related to its stability under various chemical environments, providing troubleshooting advice and detailed protocols to ensure the integrity of your research.

Introduction to this compound

This compound is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The molecule's architecture, featuring a pyrrolopyrazine core, a bromine substituent, and a tosyl protecting group, presents a unique set of properties that are advantageous for synthesis but also require careful handling. The electron-withdrawing nature of the pyrazine ring and the tosyl group significantly influences the reactivity of the entire system. Understanding the stability of this compound under different acidic and basic conditions is paramount to achieving successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the tosyl group on the pyrrole nitrogen?

The p-toluenesulfonyl (tosyl) group serves as a robust protecting group for the pyrrole nitrogen. The nitrogen lone pair in an unprotected pyrrole ring renders it highly susceptible to protonation and subsequent polymerization in acidic media. The electron-withdrawing tosyl group mitigates this by delocalizing the nitrogen's electron density, thereby increasing the compound's stability in the presence of acids.[1] This protection is crucial for reactions that require acidic conditions or involve electrophilic reagents that would otherwise react with the unprotected pyrrole.

Q2: How stable is the N-tosyl group to acidic and basic conditions?

The N-tosyl group is generally stable across a wide range of acidic pH values at room temperature. However, it is not impervious to cleavage under harsh conditions.

  • Acidic Conditions: While stable in moderately acidic environments, prolonged exposure to strong, non-nucleophilic acids at elevated temperatures can lead to cleavage. For instance, conditions employing trifluoromethanesulfonic acid have been shown to deprotect N-arylsulfonamides.

  • Basic Conditions: The N-tosyl group is more susceptible to cleavage under basic conditions. Strong bases like sodium hydroxide or potassium hydroxide in alcoholic solvents, particularly at elevated temperatures, can facilitate its removal. Milder conditions, such as using cesium carbonate in a mixture of THF and methanol, have also proven effective for the deprotection of N-tosylated indoles and azaindoles, which are structurally related to the pyrrolo[2,3-b]pyrazine core.[2][3]

Q3: What is the likely fate of the C-Br bond under experimental conditions?

The 2-bromo substituent on the electron-deficient pyrrolopyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrazine ring and the N-tosyl group activates the C-Br bond towards attack by nucleophiles. This reactivity is a key feature for the use of this molecule as a synthetic intermediate.

  • Under Basic/Nucleophilic Conditions: Expect displacement of the bromide by common nucleophiles such as amines, alkoxides, and thiophenolates. The reaction rate will be dependent on the nucleophilicity of the attacking species, solvent, and temperature.

  • Under Acidic Conditions: The C-Br bond is generally stable under non-nucleophilic acidic conditions. However, if a nucleophile is present even under acidic conditions (e.g., halide ions), substitution could potentially occur, although this is less common.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution & Explanation
Low yield or no product in a reaction involving a strong base (e.g., NaOH, KOH). 1. Premature deprotection of the N-tosyl group. The unprotected pyrrolopyrazine may be unstable under the reaction conditions or react in an undesired manner. 2. Side reaction at the C-Br position. The strong base (e.g., hydroxide) may act as a nucleophile, displacing the bromide.1. Use a milder base. Consider using cesium carbonate or an organic base like triethylamine or DBU. These are less likely to cleave the N-tosyl group, especially at lower temperatures. 2. Protect the C-Br position if necessary. If the desired reaction does not involve the C-Br bond, ensure that no strong nucleophiles are present. If the base itself is the issue, a non-nucleophilic base like potassium tert-butoxide might be a suitable alternative, although its high basicity could still pose a risk to the tosyl group.
Formation of multiple products in an acidic reaction. Partial cleavage of the N-tosyl group. If the reaction is run at elevated temperatures or for extended periods in the presence of a strong acid, some deprotection may occur, leading to a mixture of starting material, deprotected material, and their respective reaction products.Moderate the reaction conditions. Reduce the reaction temperature and time. If possible, use a weaker acid or a buffered system to maintain a less aggressive pH. Monitor the reaction closely by TLC or LC-MS to stop it before significant degradation occurs.
Unexpected substitution at the 2-position when none was intended. Nucleophilic attack on the C-Br bond. A component of the reaction mixture (e.g., solvent, buffer salt, or additive) may be acting as a nucleophile.Review all reaction components. Ensure that all reagents and solvents are non-nucleophilic if substitution at the C-Br position is not desired. For example, using a non-nucleophilic solvent like toluene instead of an alcohol might be necessary.
Compound degradation upon storage. Hydrolysis or other degradation pathways. The compound may be sensitive to moisture or light over long periods.Store under inert atmosphere and protect from light. Keep the compound in a tightly sealed container under argon or nitrogen, stored in a cool, dark, and dry place.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound under Acidic Conditions

Objective: To determine the stability of the title compound at a specific acidic pH over time.

Materials:

  • This compound

  • Buffer solution of desired acidic pH (e.g., pH 2, 4, 6)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC or LC-MS for analysis

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Prepare a stock solution of this compound in ACN at a known concentration (e.g., 1 mg/mL).

  • In a series of vials, add a specific volume of the stock solution to the acidic buffer to achieve the desired final concentration. Ensure the volume of ACN is low enough to not significantly alter the pH of the buffer.

  • Incubate the vials at a controlled temperature (e.g., room temperature or 37 °C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench the reaction by neutralizing the aliquot with a suitable base if necessary.

  • Analyze the samples by HPLC or LC-MS to quantify the remaining amount of the starting material and identify any degradation products.

Protocol 2: Assessing the Stability of this compound under Basic Conditions

Objective: To determine the stability of the title compound at a specific basic pH over time.

Materials:

  • This compound

  • Buffer solution of desired basic pH (e.g., pH 8, 10, 12) or a solution of a specific base (e.g., 0.1 M NaOH).

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC or LC-MS for analysis

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Follow the same procedure as in Protocol 1, but use basic buffer solutions instead of acidic ones.

  • Pay close attention to the potential formation of two primary degradation products: the N-detosylated compound and the 2-hydroxy substituted compound (from nucleophilic attack by hydroxide).

Data Presentation

Table 1: Predicted Stability Profile of this compound

ConditionPredicted Stability of N-Tosyl GroupPredicted Stability of C-Br BondPotential Degradation Products
Strong Acid (e.g., 1M HCl, >50°C) LowHigh2-Bromo-5H-pyrrolo[2,3-b]pyrazine
Moderate Acid (e.g., pH 4-6, RT) HighHighMinimal degradation
Neutral (pH 7, RT) HighHighMinimal degradation
Moderate Base (e.g., pH 8-10, RT) Moderate to HighModerate2-Bromo-5H-pyrrolo[2,3-b]pyrazine, 2-Hydroxy-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
Strong Base (e.g., 1M NaOH, >50°C) LowLow2-Hydroxy-5H-pyrrolo[2,3-b]pyrazine, 2-Bromo-5H-pyrrolo[2,3-b]pyrazine

Note: This table represents predicted stability based on the chemistry of analogous compounds. Experimental verification is highly recommended.

Visualizations

Predicted Degradation Pathways

A This compound B 2-Bromo-5H-pyrrolo[2,3-b]pyrazine A->B Strong Acid (e.g., TFA) or Strong Base (e.g., NaOH, heat) C 2-Hydroxy-5-tosyl-5H-pyrrolo[2,3-b]pyrazine A->C Strong Base (e.g., NaOH) D 2-Hydroxy-5H-pyrrolo[2,3-b]pyrazine B->D Strong Base (e.g., NaOH) C->D Strong Acid or Base

Caption: Predicted degradation pathways under strong acidic or basic conditions.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare stock solution of the compound prep3 Mix stock solution with buffer prep1->prep3 prep2 Prepare buffer solutions (acidic/basic) prep2->prep3 inc1 Incubate at controlled temperature prep3->inc1 an1 Withdraw aliquots at time points inc1->an1 an2 Quench reaction an1->an2 an3 Analyze by HPLC/LC-MS an2->an3 an4 Quantify remaining compound and identify degradation products an3->an4

Caption: General workflow for assessing compound stability.

References

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(54), 34267-34285.
  • Merour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo [2, 3-b] pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry.
  • Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Acidic Hydrolysis of N-Arylsulfonamides with Trifluoromethanesulfonic Acid. The Journal of Organic Chemistry, 82(24), 13423-13439.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1201186-54-0). This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you overcome the primary experimental hurdle associated with this valuable building block: its poor solubility in common reaction media.

The compound, a substituted 7-azaindole, is a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors.[1] Its rigid, planar heterocyclic core combined with the bulky, nonpolar tosyl group contributes to strong crystal lattice energy and, consequently, low solubility. This guide will equip you with the knowledge to rationally select conditions and troubleshoot reactions to achieve optimal outcomes.

Troubleshooting Guide: Reaction Issues & Solutions

This section addresses specific problems you might encounter during synthesis.

Scenario 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has stalled. I can still see solid starting material in the flask, even after heating.

Cause: This is a classic sign that your starting material's concentration has exceeded its solubility limit in the chosen solvent at the reaction temperature. The reaction is "starved" because the dissolved concentration of the substrate is too low for the catalytic cycle to proceed efficiently.

Solution Pathway:

  • Solvent System Modification: The initial and most crucial step is to address the solvent. A single solvent may not be sufficient.

    • Increase Polarity/Aprotic Dipolar Solvents: Switch to or add a co-solvent from the aprotic dipolar class, such as DMF, DMAc, or NMP. These solvents are excellent at dissolving flat, aromatic heterocycles. However, be mindful that they can sometimes complicate product workup. For Suzuki reactions, toluene or DMF are often good starting points if solubility is a major issue.[2]

    • Ethereal Solvents: For Buchwald-Hartwig aminations, anhydrous ethereal solvents like 1,4-dioxane, THF, or 2-MeTHF are standard.[3][4] If solubility is poor in THF, dioxane is a higher-boiling alternative that can often improve dissolution.[2]

    • Co-Solvent Strategy: A mixture of a nonpolar solvent (like toluene or dioxane) with a more polar aprotic one (like DMF) can sometimes provide the right balance of solubility and compatibility with the catalytic system.

  • Temperature Elevation: If your reaction is already in a high-boiling solvent (e.g., dioxane, toluene), ensure you are at or near the solvent's boiling point. For many cross-coupling reactions, temperatures between 80-120 °C are standard.[3] A higher temperature increases the solubility of the substrate and often accelerates the catalytic cycle.

  • High-Temperature Ball Milling: For exceptionally difficult cases where even high-boiling solvents fail, a solvent-free mechanochemical approach can be effective. High-temperature ball milling can promote reactions between solid-state reactants, completely bypassing solubility issues.[5]

dot

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Solution Pathway Start Reaction Stalled Solid Starting Material (SM) Visible Solvent Step 1: Change Solvent System (e.g., Dioxane, Toluene, DMF, 2-MeTHF) Start->Solvent Temp Step 2: Increase Temperature (Target: 80-120°C or reflux) Solvent->Temp Check1 Did SM Dissolve? Temp->Check1 Check2 Did Reaction Proceed? Check1->Check2  Yes Milling Step 3 (Advanced): Consider Solvent-Free Ball Milling Check1->Milling  No Success Reaction Complete Proceed to Workup Check2->Success  Yes Failure Consult Further: Consider Catalyst/Ligand/Base Decomposition or Inhibition Check2->Failure  No

Caption: Troubleshooting workflow for a stalled reaction due to poor solubility.

Scenario 2: My reaction works, but the yield is consistently low (<50%), and I suspect protodebromination or other side reactions.

Solution Pathway:

  • Optimize Homogeneity: The primary goal is to achieve a homogeneous reaction mixture as quickly as possible. Implement the solvent and temperature suggestions from Scenario 1. A reaction that is fully in solution is more likely to proceed quickly and cleanly.

  • Use a Pre-catalyst: Palladium(II) sources like Pd(OAc)₂ require an in-situ reduction to the active Pd(0) species. If your substrate solubility is low, this reduction step can be inefficient. Using a well-defined Pd(0) pre-catalyst (e.g., those developed by Buchwald or Hartwig) ensures a more rapid initiation of the catalytic cycle once the substrate dissolves.[2]

  • Re-evaluate Base and Water Content (Suzuki Reactions): While aqueous bases (like K₂CO₃) are common, in cases of very slow reactions, they can promote unwanted protodeboronation.[2] Consider switching to anhydrous conditions with a base like K₃PO₄.[2][3] This minimizes the water available for the side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the poor solubility of this compound?

A1: The poor solubility arises from a combination of its molecular structure. The fused pyrrolo[2,3-b]pyrazine core is a flat, rigid, and aromatic system, which promotes strong π-π stacking in the crystal lattice. The large tosyl group, while sometimes added to improve solubility in other contexts, is bulky and relatively nonpolar, further contributing to a stable crystal structure that is difficult to break apart with solvent molecules.[1][6]

dot

Solubility_Factors Solubility Poor Solubility Core Rigid, Planar Heterocyclic Core Packing High Crystal Lattice Energy Core->Packing promotes π-π stacking Tosyl Bulky, Nonpolar Tosyl Group Tosyl->Packing contributes to stable packing Packing->Solubility resists solvation

Caption: Key molecular factors contributing to poor solubility.

Q2: What are the best starting solvents to screen for reactions involving this compound?

A2: There is no single "best" solvent. A systematic screening approach is recommended. Based on common practices for cross-coupling reactions with heterocyclic halides, the following solvents should be prioritized.

SolventClassBoiling Point (°C)Key Characteristics & Typical Use
1,4-Dioxane Ether101Excellent for Suzuki and Buchwald-Hartwig reactions; good balance of polarity and high boiling point.[3][7]
Toluene Aromatic Hydrocarbon111Common in Buchwald-Hartwig; good for anhydrous conditions.[3]
2-Methyltetrahydrofuran (2-MeTHF) Ether80A greener, often effective alternative to THF with a slightly higher boiling point.[2][4]
N,N-Dimethylformamide (DMF) Polar Aprotic153Strong solvent for polar and planar compounds, but can sometimes interfere with catalysts.[8]
Tetrahydrofuran (THF) Ether66Good general solvent, but its low boiling point may not be sufficient to dissolve the compound.[3]

Q3: Can I modify the compound to improve solubility for future analogs?

A3: Yes, this is a common strategy in medicinal chemistry. If the tosyl group is not essential for the final compound's activity, it can be replaced.

  • Alternative Protecting Groups: Consider smaller or more polar N-protecting groups if protection is necessary. A BOC (tert-butyloxycarbonyl) group is less bulky, while a SEM (2-(trimethylsilyl)ethoxymethyl) group can sometimes improve solubility in organic solvents.

  • Introduce Polar Moieties: In subsequent reaction steps, adding polar functional groups like morpholine or piperazine rings is a well-established method for dramatically increasing the aqueous and organic solubility of drug-like molecules.[9]

Q4: Is it safe to heat solvents like DMF or dioxane to high temperatures for extended periods?

A4: Caution is necessary.

  • Dioxane and THF can form explosive peroxides upon storage and exposure to air. Always use freshly opened bottles or test for peroxides before use, especially before distilling or heating to dryness.

  • DMF and DMAc can decompose at high temperatures, particularly in the presence of strong acids or bases, to generate dimethylamine, which can be problematic. Always conduct such reactions in a well-ventilated fume hood.

Protocol: Systematic Solvent Screening for a Suzuki Coupling

This protocol provides a methodical approach to identifying an optimal solvent system for coupling this compound with a boronic acid.

Materials & Equipment:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • An array of small reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Heating block or oil bath with temperature control

  • TLC or LC-MS for reaction monitoring

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add the this compound (e.g., 0.1 mmol), arylboronic acid, catalyst, and base to each of 4-5 separate reaction vials.

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., 0.5 mL of Dioxane, Toluene, 2-MeTHF, DMF).

  • Heating & Observation: Seal the vials and place them in the pre-heated block set to a standard temperature (e.g., 100 °C).

  • Solubility Check (30 mins): After 30 minutes, carefully remove the vials from heat and visually inspect. Note which solvents have achieved full dissolution of the solid starting material.

  • Reaction Monitoring (2-4 hours): Return the vials to the heating block. After 2-4 hours, take a small aliquot from each reaction, quench, and analyze by TLC or LC-MS to determine the extent of conversion to the desired product.

  • Analysis: Compare the results. The best solvent will be the one that both fully dissolves the starting material and gives the highest conversion to the product with minimal side-product formation.

This systematic approach removes guesswork and provides empirical data to guide your reaction scale-up and optimization.

References

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • Nanjing Tech University.
  • Solubility of Things. Tosyl chloride. [Link]
  • PubMed Central (PMC).
  • Solubility of Things. Tosyl chloride. [Link]
  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
  • PubMed Central (PMC), NIH. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]
  • ACS Publications.
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
  • NIH. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]
  • American Elements. This compound. [Link]
  • MDPI. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]
  • ResearchGate. (PDF) Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]
  • ScienceDaily. Toward overcoming solubility issues in organic chemistry. [Link]
  • PubMed Central (PMC), NIH. Heterocycles in Medicinal Chemistry. [Link]
  • The Royal Society of Chemistry. Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

Sources

Technical Support Center: Sonogashira Coupling of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine in Sonogashira cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and address common challenges, particularly the formation of unwanted byproducts. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield of the desired product, and ensure the integrity of your results.

The this compound core is a valuable scaffold in medicinal chemistry, often employed in the synthesis of kinase inhibitors.[1] The Sonogashira reaction is a powerful tool for C-C bond formation, coupling this aryl bromide with terminal alkynes.[2][3][4][5] However, the reaction's success is contingent on a delicate balance of catalytic cycles and reaction parameters. Deviations can lead to a complex mixture of byproducts, complicating purification and reducing yields. This guide will help you navigate these complexities.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the Sonogashira coupling of this compound.

Issue 1: Significant Formation of Alkyne Homocoupling (Glaser) Byproduct

Q1: My reaction is producing a substantial amount of the 1,3-diyne (Glaser coupling) byproduct. How can I minimize this?

A1: The formation of alkyne dimers via Glaser coupling is one of the most common side reactions in copper-co-catalyzed Sonogashira reactions.[6][7][8][9] This occurs when the copper acetylide intermediate undergoes oxidative coupling in the presence of oxygen.[7][8]

Causality and Solutions:

  • Oxygen Contamination: The primary culprit is often trace oxygen in the reaction vessel. The Pd(0) catalyst is also sensitive to oxygen.[8][10]

    • Protocol: Ensure rigorous exclusion of air. Use a well-sealed reaction vessel under a positive pressure of an inert gas (Argon or Nitrogen). Solvents and liquid reagents must be thoroughly degassed prior to use. Standard methods include freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes.

  • High Copper (I) Concentration: While catalytic, an excess of Cu(I) can accelerate the undesired homocoupling pathway.[10]

    • Protocol: Reduce the loading of the copper(I) source (e.g., CuI) to the minimum effective concentration. Typical loadings range from 1-5 mol%.

  • Slow Addition of Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction.[11]

    • Protocol: Instead of adding the entire amount of the alkyne at the beginning, use a syringe pump to add it slowly over several hours.

  • Switch to a Copper-Free Protocol: If homocoupling persists, the most definitive solution is to eliminate the copper co-catalyst.[2][7][9][10] Copper-free Sonogashira reactions proceed via a different mechanism to activate the alkyne and completely avoid Glaser coupling.[12][13] This is often the preferred method in pharmaceutical process development to simplify purification.[14]

Issue 2: Formation of the Dehalogenated Byproduct

Q2: I am observing the formation of 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine (hydrodehalogenation product) in my reaction mixture. What is causing this and how can I prevent it?

A2: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-couplings where the bromine atom is replaced by a hydrogen atom.[15][16][17][18] This leads to a direct loss of your starting material and reduces the overall yield.

Causality and Solutions:

  • Source of Hydride: This side reaction is mediated by a palladium-hydride (Pd-H) species. The source of the hydride can be impurities in the reagents or the reagents themselves.

    • Amine Base/Solvent: The amine base or solvent can sometimes act as a hydride source, especially at elevated temperatures.[15]

    • Water/Alcohols: Trace water or alcohol impurities can also lead to the formation of Pd-H species.[15][17]

  • Reaction Conditions:

    • Protocol:

      • Use High Purity Reagents: Ensure your solvent and amine base are anhydrous and of high purity. Distilling the amine base prior to use can be beneficial.[10]

      • Optimize the Base: The choice of base can be critical. A bulky, non-coordinating base might be less prone to participating in hydride formation pathways. Consider screening bases like DBU or cesium carbonate.[2][11]

      • Lower Reaction Temperature: Higher temperatures can accelerate the rate of dehalogenation.[15][16] If your desired reaction proceeds at a reasonable rate at a lower temperature, this can be an effective strategy. The reactivity order for halides is I > Br > Cl, and while bromides are less reactive than iodides, they are also less prone to dehalogenation.[15][19]

      • Ligand Choice: The phosphine ligand on the palladium catalyst can influence the relative rates of reductive elimination (forming the desired product) versus dehalogenation.[15] Experimenting with different ligands (e.g., moving from PPh₃ to a more electron-rich or bulkier ligand like XPhos) can sometimes suppress this side reaction.[20]

Issue 3: Low or No Conversion of the Aryl Bromide

Q3: My reaction has stalled, with a significant amount of unreacted this compound remaining. What should I check?

A3: Low or no conversion can be attributed to several factors, primarily related to catalyst activity and reaction conditions.

Causality and Solutions:

  • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle to begin with the oxidative addition to the aryl bromide.[2][3]

    • Protocol:

      • Ensure Precatalyst Reduction (if applicable): If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in situ reduction to the active Pd(0) species.

      • Check Copper(I) Source: Copper(I) iodide (CuI) can oxidize over time. Use a fresh, high-purity source.[10]

  • Reaction Temperature: The C-Br bond of your substrate is less reactive than a corresponding C-I bond.[2][19] Oxidative addition to aryl bromides often requires more energy.[21]

    • Protocol: If you are running the reaction at room temperature, a moderate increase in temperature (e.g., to 50-80 °C) may be necessary to initiate and sustain the reaction.[21] Monitor for byproduct formation at higher temperatures.

  • Base Inefficiency: The base is critical for deprotonating the alkyne, which is necessary for the transmetalation step.[2][22]

    • Protocol: Ensure you are using a sufficient excess of a suitable base. Anhydrous amine bases like triethylamine or diisopropylethylamine are common. If these are ineffective, consider a stronger base or a different solvent/base system.[2][11]

  • Substrate-Specific Issues: The electron-deficient nature of the pyrrolo[2,3-b]pyrazine ring system and the steric bulk of the tosyl group could potentially hinder the oxidative addition step.

    • Protocol: In such cases, a more electron-rich and bulky phosphine ligand on the palladium catalyst may be required to facilitate the oxidative addition. Ligands like P(t-Bu)₃ or bidentate ligands like dppf can be effective.[21]

Visualizing the Reaction and Byproduct Pathways

A clear understanding of the mechanistic pathways is essential for effective troubleshooting.

Core Sonogashira Catalytic Cycle

Caption: The dual catalytic cycles of the Sonogashira coupling.

Troubleshooting Logic Flow

Troubleshooting_Flowchart cluster_homo Homocoupling Solutions cluster_dehalo Dehalogenation Solutions cluster_low Low Conversion Solutions Start Reaction Problem Observed Byproduct_Check Major Byproduct Identified? Start->Byproduct_Check Homocoupling Glaser Homocoupling (Alkyne Dimer) Byproduct_Check->Homocoupling Yes Dehalogenation Dehalogenation (Ar-H Product) Byproduct_Check->Dehalogenation Yes Low_Conversion Low Conversion Byproduct_Check->Low_Conversion No / Low Yield Sol_Degas Improve Degassing (Freeze-Pump-Thaw) Sol_Cu Reduce [CuI] Sol_Alkyne Slow Alkyne Addition Sol_CuFree Switch to Copper-Free Protocol End Optimized Reaction Sol_CuFree->End Sol_Reagents Use Anhydrous Reagents Sol_Base Screen Alternative Bases Sol_Temp Lower Reaction Temp Sol_Ligand Change Pd Ligand Sol_Ligand->End Sol_Catalyst Check Catalyst Activity Sol_Temp2 Increase Reaction Temp Sol_Base2 Check Base/Solvent Sol_Ligand2 Screen Ligands for Ar-Br Sol_Ligand2->End

Caption: A logical workflow for troubleshooting common Sonogashira issues.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol serves as a general starting point. Optimization will likely be required.

Reagent/ParameterSuggested ValueMolar Eq.Notes
This compound1.0 mmol1.0The limiting reagent.
Terminal Alkyne1.2 mmol1.2A slight excess is typically used.
PdCl₂(PPh₃)₂0.03 mmol3 mol%Air-stable Pd(II) precatalyst.
Copper(I) Iodide (CuI)0.05 mmol5 mol%Use a fresh, high-purity source.
Base (e.g., Triethylamine)3.0 mmol3.0Must be anhydrous. Can also serve as solvent.
Solvent (e.g., DMF or THF)5-10 mL-Must be anhydrous and degassed.
TemperatureRT to 60 °C-Start at RT and gently heat if no reaction.
AtmosphereArgon or Nitrogen-Maintain a positive inert atmosphere.

Step-by-Step Methodology:

  • To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent, followed by the anhydrous amine base via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl to remove the copper catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended if Glaser homocoupling is a persistent issue.

Reagent/ParameterSuggested ValueMolar Eq.Notes
This compound1.0 mmol1.0The limiting reagent.
Terminal Alkyne1.5 mmol1.5A slightly larger excess may be needed.
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.05 mmol5 mol%Must be handled under inert atmosphere.
Base (e.g., Cs₂CO₃ or DBU)2.0 - 3.0 mmol2.0 - 3.0Must be anhydrous.
Solvent (e.g., Dioxane or Toluene)5-10 mL-Must be anhydrous and degassed.
Temperature60 - 100 °C-Higher temperatures are often required.
AtmosphereArgon or Nitrogen-Maintain a positive inert atmosphere.

Step-by-Step Methodology:

  • To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add this compound and the base.

  • Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent, followed by the terminal alkyne via syringe.

  • Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Filter off the base and concentrate the filtrate.

  • Work up the reaction mixture as appropriate (e.g., aqueous wash) and dry the organic layer.

  • Purify the crude product by flash column chromatography.

References

  • Sonogashira coupling. (n.d.). In Wikipedia.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. [Link]
  • Sonogashira Coupling. (n.d.). BYJU'S. [Link]
  • Košmrlj, J., et al. (2018). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics. [Link]
  • Dunne, M., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. [Link]
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025). Request PDF. [Link]
  • Wang, X., et al. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
  • Sonogashira coupling. (n.d.). Golden. [Link]
  • Copper-free Sonogashira coupling. (2008, August 15).
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega. [Link]
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. (2004). Journal of Organic Chemistry. [Link]
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters. [Link]
  • The Sonogashira Coupling. (n.d.). Megan Shroder. [Link]
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. (2007). The Journal of Organic Chemistry. [Link]
  • Sonogashira troubleshooting help needed. (2020, August 8). Reddit. [Link]
  • What is the best procedure for Sonogashira coupling? (2014, May 1).
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]
  • Sonogashira Coupling. (n.d.). NROChemistry. [Link]
  • Sonogashira cross-coupling reaction. (2020, February 14). YouTube. [Link]
  • This compound. (n.d.). AMERICAN ELEMENTS. [Link]

Sources

Navigating the Nuances of Heck Reactions: A Technical Support Guide to Optimizing Temperature and Time

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, a powerful tool for forging carbon-carbon bonds.[1][2][3] However, its successful implementation hinges on a delicate interplay of parameters, with reaction temperature and time being among the most critical. This guide, designed for the discerning scientist, moves beyond rote protocols to provide a deeper understanding of the "why" behind experimental choices. Here, we dissect the intricate relationship between thermal energy, reaction kinetics, and catalyst stability to empower you to troubleshoot and optimize your Heck couplings with confidence.

Frequently Asked Questions (FAQs): The Temperature-Time Nexus

Q1: What is the typical temperature range for a Heck reaction, and why is it so broad?

A: Heck reactions are commonly run at elevated temperatures, typically ranging from 80°C to 160°C.[4][5] This broad range is a direct consequence of the diverse reactivity of the substrates and the stability of the catalyst system employed.

  • Aryl Halide Reactivity: The strength of the carbon-halogen bond plays a pivotal role. Aryl iodides are the most reactive and can often be coupled at lower temperatures. In contrast, the less reactive and more economical aryl bromides and chlorides necessitate higher thermal energy to facilitate the rate-limiting oxidative addition step.[2][6]

  • Catalyst System: The choice of palladium precursor and, crucially, the ancillary ligands, dictates the thermal stability of the active catalyst.[2][7] Robust ligand systems, such as those employing bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs), can maintain catalytic activity at higher temperatures, which is often required for activating challenging substrates like aryl chlorides.[2][8]

Q2: How does reaction time influence the outcome of a Heck reaction?

A: Reaction time is not merely a parameter to be set and forgotten; it is a dynamic factor that must be carefully monitored. The optimal reaction time is the point at which the formation of the desired product is maximized while the formation of byproducts is minimized.

  • Completion of Reaction: Insufficient reaction time will naturally lead to low conversion of starting materials and, consequently, a low yield of the product.[9]

  • Byproduct Formation: Conversely, excessively long reaction times, especially at elevated temperatures, can lead to several undesirable side reactions.[10] These include:

    • Alkene Isomerization: The double bond in the product can migrate to a thermodynamically more stable position.[10]

    • Reductive Heck Reaction: The aryl halide can be reduced, leading to a dehalogenated arene.[2][11]

    • Homocoupling: The aryl halide can couple with itself to form a biaryl species.[9]

  • Monitoring is Key: It is imperative to monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9] This allows for the reaction to be quenched at the optimal time point.

Q3: I'm observing the formation of a black precipitate in my reaction. What is it, and what does it signify?

A: The appearance of a black precipitate, commonly referred to as "palladium black," is a visual indicator of catalyst decomposition.[9][11] The catalytically active soluble Pd(0) species has agglomerated into inactive palladium metal. This is a common issue, particularly at higher temperatures.[4][9][11]

Causes of Palladium Black Formation:

  • Excessively High Temperature: Heat accelerates the decomposition of the catalyst.[9]

  • Absence of a Stabilizing Ligand: Ligands, particularly phosphines, play a crucial role in stabilizing the Pd(0) center and preventing aggregation.[12]

  • Presence of Oxygen: While many Heck reactions are robust, it is generally advisable to limit the access of oxygen, especially when using phosphine ligands which can be oxidized.[2]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to diagnosing and resolving common issues related to temperature and time optimization in Heck reactions.

Symptom Potential Cause Troubleshooting Steps & Rationale
Low to No Conversion of Starting Materials 1. Insufficient Reaction Temperature: The thermal energy is inadequate to overcome the activation barrier of the oxidative addition step, particularly with less reactive aryl halides (bromides, chlorides).Action: Incrementally increase the reaction temperature in 10-20°C intervals. Rationale: This provides the necessary energy for the rate-limiting step to proceed.[9] Be mindful of the solvent's boiling point and the catalyst's thermal stability.
2. Premature Catalyst Deactivation: The catalyst is decomposing before the reaction can reach completion.Action: a) Lower the reaction temperature. b) Ensure a sufficiently stabilizing ligand is present. Consider switching to a more robust ligand system (e.g., bulky phosphines, NHCs). c) Confirm that reagents and solvents are properly degassed to remove oxygen. Rationale: Lower temperatures can slow the rate of catalyst decomposition.[9] Robust ligands provide greater thermal stability to the palladium center.[2]
3. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion.Action: Increase the reaction time and monitor progress closely using an appropriate analytical technique (TLC, GC, LC-MS).[9] Rationale: Some Heck reactions, particularly with challenging substrates, can require extended reaction times (e.g., 24 hours or more).[9]
Formation of Significant Byproducts (e.g., Isomerized Alkene, Homocoupled Arene) 1. Excessive Reaction Temperature: High temperatures can accelerate side reaction pathways.Action: Lower the reaction temperature. Rationale: This can often suppress undesirable side reactions like homocoupling, which are more prevalent at higher temperatures.[9]
2. Prolonged Reaction Time: Leaving the reaction to stir long after the starting materials are consumed can promote byproduct formation.Action: Monitor the reaction closely and quench it as soon as the starting material is consumed. Rationale: This minimizes the time the product is exposed to the catalytic conditions that can lead to isomerization or other degradative pathways.[10]
3. Inappropriate Ligand Choice: Ligand-free conditions or certain ligands may not sufficiently favor the desired cross-coupling pathway.Action: Introduce or screen different phosphine ligands. Rationale: The addition of a suitable ligand can often suppress homocoupling by promoting the desired cross-coupling catalytic cycle.[9]
Reaction Stalls After Initial Conversion 1. Catalyst Deactivation Mid-Reaction: The catalyst is initially active but decomposes over time at the reaction temperature.Action: a) Lower the reaction temperature. b) Consider a catalyst system with higher thermal stability (e.g., palladacycles).[2][13] c) In some cases, a second charge of the catalyst can be added, though optimizing for single-addition is preferable. Rationale: Maintaining a stable, active catalyst throughout the reaction is crucial for achieving high yields.
2. Inhibition by Byproducts: Accumulation of certain byproducts or salts can inhibit the catalyst.Action: Ensure the chosen base is appropriate and does not lead to the formation of inhibiting species. The choice of solvent can also play a role in keeping all species in solution.[9] Rationale: The reaction medium must be able to support the catalytic cycle from start to finish.

Visualizing the Optimization Workflow

To aid in the decision-making process for optimizing your Heck reaction, the following workflow diagram illustrates a logical progression of troubleshooting steps.

Heck_Optimization_Workflow start Start: Low Yield or Stalled Reaction check_temp Is Reaction Temperature Optimal? start->check_temp increase_temp Increase Temperature (e.g., in 10-20°C increments) check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp->check_time increase_time Increase Reaction Time (Monitor by TLC/GC) check_time->increase_time No check_catalyst Is Catalyst Decomposing? (e.g., Palladium Black) check_time->check_catalyst Yes increase_time->check_catalyst lower_temp Lower Temperature check_catalyst->lower_temp Yes check_side_reactions Are Side Reactions Prevalent? check_catalyst->check_side_reactions No change_ligand Use More Robust Ligand (e.g., bulky phosphine, NHC) lower_temp->change_ligand success Successful Optimization change_ligand->success optimize_conditions Re-evaluate Base and Solvent check_side_reactions->optimize_conditions Yes check_side_reactions->success No optimize_conditions->success

Caption: A decision-making workflow for troubleshooting Heck reactions.

The Heck Catalytic Cycle: A Temperature and Time Perspective

Understanding the catalytic cycle is fundamental to rational optimization. Each step has its own kinetic profile and is influenced by temperature.

Heck_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Often Rate-Limiting, Temp Dependent) Pd0->OxAdd + Ar-X AlkeneCoord Alkene Coordination OxAdd->AlkeneCoord + Alkene MigIns Migratory Insertion AlkeneCoord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Base Mediated) BetaElim->RedElim Product RedElim->Pd0 + Base HX_Base [H-Base]X ArX Ar-X Alkene Alkene Base Base Product Product

Caption: The Heck catalytic cycle highlighting key steps.

  • Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl halides.[11] Higher temperatures increase the rate of this crucial initiation step.

  • β-Hydride Elimination: This step releases the product from the palladium center. The reverse reaction, hydropalladation, can lead to alkene isomerization. The balance between the forward and reverse reactions can be influenced by temperature and reaction time.[14]

  • Catalyst Regeneration: The base is essential for regenerating the active Pd(0) catalyst. The efficiency of this step can also be temperature-dependent.

By methodically addressing the interplay of temperature and time, and by understanding the underlying mechanistic principles, researchers can transform a challenging Heck reaction from a source of frustration into a reliable and efficient synthetic transformation.

References

  • National Institutes of Health (NIH). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. [Link]
  • PubMed. A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species. [Link]
  • ResearchGate. Mechanism of the Heck reaction. [Link]
  • MDPI.
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • National Institutes of Health (NIH). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
  • SciSpace. Mechanisms of the Mizoroki–Heck Reaction. [Link]
  • Royal Society of Chemistry. A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species. [Link]
  • ResearchGate. Main effects of a reaction time, b catalyst amount, and c reaction temperature on the Yield of Heck reaction. [Link]
  • ResearchGate. Strategies in the Heck coupling reaction. a Traditional Mizoroki-Heck... [Link]
  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. [Link]
  • Reddit. Troubleshooting a difficult Heck reaction. [Link]
  • ACS Publications. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. [Link]
  • ACS Publications.
  • Comprehensive Kinetic Screening of Palladium C
  • Chemistry LibreTexts. Heck Reaction. [Link]
  • Nottingham ePrints.
  • ResearchGate. Optimization of Heck reaction conditions. a. [Link]
  • ResearchGate. Effect of reaction time on the yield of the desired product. [Link]
  • Royal Society of Chemistry.
  • ResearchGate. Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). [Link]
  • ResearchGate. Optimization of conditions for the Heck reaction. [Link]
  • NROChemistry. Heck Coupling. [Link]
  • Wipf Group. Palladium I I. Basic Principles - Heck Reactions. [Link]
  • Chem 115 Myers. The Heck Reaction. [Link]

Sources

Technical Support Center: Ligand Selection for Controlling Regioselectivity in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of controlling regioselectivity through strategic ligand selection. Here, we address common experimental challenges with in-depth, mechanistically grounded explanations and provide actionable protocols.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter in the lab. The answers are designed to provide not just a solution, but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions

Q1: My Heck reaction is giving me a mixture of linear and branched products. How can I favor the formation of one regioisomer?

A1: The regioselectivity of the Mizoroki-Heck reaction is a classic challenge, primarily governed by the migratory insertion step of the olefin into the palladium-aryl bond.[1] The choice between a linear or branched product is influenced by a delicate interplay of steric and electronic factors, which can be effectively tuned by your choice of ligand.[2][3]

  • To favor the linear product (β-hydride elimination): This is often the electronically preferred pathway, especially with electron-poor olefins.[1] Using less sterically demanding, electron-rich monodentate phosphine ligands can promote this outcome. However, for some substrates, bidentate phosphines that enforce a specific coordination geometry can also favor linear selectivity.

  • To favor the branched product (α-hydride elimination): This outcome is often desired but can be more challenging to achieve. Sterically bulky ligands are key. These ligands create a crowded environment around the palladium center, which can favor the formation of the more sterically hindered branched intermediate.[4] N-heterocyclic carbenes (NHCs) with bulky substituents are particularly effective in promoting the formation of branched products.[5] In some cases, creating a sterically hindered palladium intermediate through intramolecular reactions can also force the reaction down the path to the branched product.[5]

It's important to note that reaction conditions such as solvent and temperature can also influence regioselectivity.[1] For instance, polar aprotic solvents may favor certain pathways with aryl iodides, while non-polar solvents might be better for aryl triflates.[4]

Q2: I am attempting a Suzuki-Miyaura coupling on a dihalogenated heteroarene and the reaction is not selective, leading to a mixture of mono- and di-substituted products. How can I improve regioselectivity for the mono-arylation?

A2: Achieving regioselective mono-arylation on a dihalogenated heteroarene is a common hurdle. The inherent reactivity of the different C-X bonds often dictates the initial site of reaction, with positions adjacent to heteroatoms typically being more reactive.[6] However, ligand choice can override this inherent bias.

  • Steric Hindrance is Your Ally: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), are highly effective.[7][8][9] These ligands promote the formation of a monoligated palladium(0) species, which is highly reactive.[7] The steric bulk of the ligand can then disfavor a second oxidative addition at the adjacent position after the first coupling has occurred.

  • Consider Non-Covalent Interactions: A more advanced strategy involves designing ligands that can engage in non-covalent interactions with the substrate. For example, a ligand containing a sulfonate group can interact electrostatically with a protonated amide on the substrate, directing the catalyst to a specific halogen.[10]

  • Ligand-to-Metal Ratio: Carefully controlling the ligand-to-palladium ratio is also crucial. An excess of a bulky ligand can sometimes shut down the reaction, so screening different ratios is recommended.[11]

Q3: My Buchwald-Hartwig amination is resulting in C-C coupling byproducts via C-H activation. What is causing this and how can I promote the desired C-N bond formation?

A3: The competition between C-N coupling and C-H activation is a known challenge in Buchwald-Hartwig amination, particularly with electron-rich arenes or specific substrates like [2.2]paracyclophane.[12] The choice of ligand plays a pivotal role in directing the palladium catalyst towards the desired amination pathway.

  • Ligand Sterics and Bite Angle: The steric properties and the bite angle of the phosphine ligand are critical. For many aminations, bulky and electron-rich ligands are preferred as they facilitate the reductive elimination step to form the C-N bond.[13][14] Ligands from the Buchwald (e.g., RuPhos for secondary amines, BrettPhos for primary amines)[15] and Josiphos families are often excellent choices.[16][17][18] The specific geometry enforced by these ligands can disfavor the transition state required for C-H activation.

  • Ring Walking: In some cases, a phenomenon known as "ring walking" can occur, where the palladium catalyst moves along an aromatic ring.[19] The chelating nature of the ligand can strongly influence this behavior, with certain ligands inhibiting it and thus preventing unwanted side reactions.[19]

Q4: I'm working with a sterically hindered aryl chloride in a Suzuki coupling and getting very low yields. My standard phosphine ligands aren't effective. What should I try?

A4: Coupling sterically hindered aryl chlorides is a significant challenge because the oxidative addition step is often very slow.[7] This is where the power of modern, rationally designed ligands becomes apparent.

  • Bulky, Electron-Rich Monodentate Phosphines: This is the go-to class of ligands for such challenging substrates.[7][8][9] Ligands like XPhos, SPhos, and other dialkylbiaryl phosphines are designed to be both sterically demanding and highly electron-donating.[9] The electron-rich nature of the ligand increases the electron density on the palladium center, making it more nucleophilic and facilitating the oxidative addition of the C-Cl bond.[20] The steric bulk helps to promote the formation of the active monoligated Pd(0) species and accelerates the final reductive elimination step.[7][20]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another excellent choice for activating unreactive aryl chlorides.[21][22][23] They are strong σ-donors, which makes the palladium center highly electron-rich and promotes oxidative addition.[21] Their unique steric bulk can also facilitate the catalytic cycle.[21]

  • Indolyl Phosphine Ligands: This class of ligands has shown remarkable efficiency in the Suzuki-Miyaura coupling of aryl chlorides, even at very low catalyst loadings.[24] Their tunability allows for fine-tuning of both steric and electronic properties.[24]

Troubleshooting Workflow

When encountering issues with regioselectivity, a systematic approach is often the most effective.

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling

This protocol provides a framework for systematically evaluating the performance of different phosphine ligands.[8]

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst Preparation (in a separate vial): In a separate dry vial under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (typically a 1:1 to 1:2 Pd:ligand ratio).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, dioxane) to the vial containing the substrates and base via syringe. Then, add the catalyst solution to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling

The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of different aryl halides, providing a comparative snapshot of their efficacy.[8]

Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
Biaryl Phosphines SPhos2-ChlorotoluenePhenylboronic acid1.0K₃PO₄TolueneRT298
XPhos4-ChlorotoluenePhenylboronic acid0.5K₃PO₄TolueneRT295
Ferrocenyl Phosphines Josiphos4-Bromoanisole4-Methylphenylboronic acid1.0Cs₂CO₃Dioxane801292
Dialkylphosphines P(t-Bu)₃4-ChlorotoluenePhenylboronic acid1.0K₃PO₄Toluene1001689

Visualizing Ligand Effects

Ligand Selection Workflow for Regioselectivity

The following diagram illustrates a decision-making workflow for selecting an appropriate ligand to control regioselectivity in a palladium-catalyzed reaction.

Ligand_Selection_Workflow start Define Regioselectivity Goal (e.g., linear vs. branched) substrate_analysis Analyze Substrate (Sterics, Electronics) start->substrate_analysis initial_screen Initial Ligand Screen (e.g., Buchwald, Josiphos, NHC) substrate_analysis->initial_screen Informed by substrate properties analyze_results Analyze Regioisomeric Ratio initial_screen->analyze_results optimization Optimize Reaction Conditions (Solvent, Temp, Base) analyze_results->optimization If selectivity is poor mechanistic_insight Consider Mechanistic Rationale (Steric vs. Electronic Control) analyze_results->mechanistic_insight If selectivity is good optimization->analyze_results Iterate final_ligand Final Ligand Selection mechanistic_insight->final_ligand

Caption: A workflow for ligand selection to control regioselectivity.

Influence of Ligand Properties on the Catalytic Cycle

This diagram illustrates how the steric and electronic properties of a ligand can influence key steps in a generic palladium-catalyzed cross-coupling cycle.

Ligand_Influence pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition R-Pd(II)-X(L)₂ pd0->oxidative_addition R-X transmetalation Transmetalation R-Pd(II)-R'(L)₂ oxidative_addition->transmetalation R'-M reductive_elimination Reductive Elimination R-R' transmetalation->reductive_elimination reductive_elimination->pd0 Product Release ligand_properties Ligand Properties sterics Steric Bulk sterics->pd0 Favors Monoligated Species sterics->reductive_elimination Accelerates electronics Electron Donating electronics->oxidative_addition Accelerates

Caption: How ligand sterics and electronics impact the catalytic cycle.

References

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496–2497. [Link]
  • von Schenck, H., Åkermark, B., & Svensson, M. (2002). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Organometallics, 21(11), 2248–2255. [Link]
  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substr
  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]
  • Oslob, J. D., Åkermark, B., Helquist, P., & Norrby, P.-O. (1997). Steric Influences on the Selectivity in Palladium-Catalyzed Allylation. Organometallics, 16(14), 3015–3021. [Link]
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). [Link]
  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. (n.d.). [Link]
  • Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling. (2022). PMC. [Link]
  • Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]
  • Josiphos ligands. (n.d.). Wikipedia. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. [Link]
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2007). PubMed. [Link]
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (n.d.).
  • N-Heterocyclic carbene/palladium synergistic catalysis in organic synthesis. (n.d.). Organic & Biomolecular Chemistry. [Link]
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]
  • Organ, M. G. (2017). Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications. Accounts of Chemical Research, 50(9), 2423–2433. [Link]
  • Ligand effects on the regioselectivity of palladacycle-catalyzed cross-coupling of aryl alkynes with propargyl alcohols and amides. (2025). American Chemical Society. [Link]
  • Troubleshooting a difficult Heck reaction. (2024). Reddit. [Link]
  • Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. (n.d.). DiVA portal. [Link]
  • Chen, D. Y.-K., Youn, S. W., & Daugulis, O. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(8), 585–595. [Link]
  • New‐Generation Ligand Design for the Gold‐Catalyzed Asymmetric Activation of Alkynes. (n.d.). PubMed Central. [Link]
  • Rodina, D., Vaith, J., & Paradine, S. (2023). Ligand Control of Regioselectivity in Palladium-Catalyzed Heteroannulation Reactions of 1,3-Dienes. ChemRxiv. [Link]
  • N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. (n.d.).
  • Regioirregular Mizoroki-Heck reaction. (2021).
  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (n.d.). ChemRxiv. [Link]
  • Regioselectivity of Heck Coupling. (2021). Reddit. [Link]
  • Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. (2024). PMC. [Link]
  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.).
  • Ligand Design in Coordination Chemistry: Approaches to New Catalysts, New Materials, and a More Sustainable Environment. (n.d.).
  • Ligand design in coordination chemistry: approaches to new catalysts, new materials, and a more sustainable environment. (n.d.).

Sources

scale-up challenges for the synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. This critical intermediate is a cornerstone in the development of targeted therapies, particularly as a building block for potent kinase inhibitors in cancer research.[1] Its unique pyrrolo[2,3-b]pyrazine scaffold is instrumental in creating molecules that can effectively interact with biological targets.[2][3]

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this compound, with a special focus on addressing the challenges encountered during scale-up. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure your synthesis is efficient, reproducible, and scalable.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically involves a multi-step process. A common route begins with the cyclization of a pyrazine precursor followed by the introduction of a tosyl protecting group and subsequent bromination. The tosyl group is crucial as it enhances the compound's stability and solubility, while the bromine atom provides a reactive handle for further chemical modifications.[2]

Below is a generalized workflow for the synthesis:

Synthesis_Workflow A Starting Materials (e.g., Halogenated Pyrazine Precursors) B Cyclization to form 5H-pyrrolo[2,3-b]pyrazine A->B Reaction C Tosyl Protection (Sulfonylation) B->C Protection D Bromination C->D Halogenation E Purification D->E Work-up F Final Product: This compound E->F Isolation

Caption: Generalized workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods involve either cyclization or substitution reactions. A highly effective one-pot approach starts from halogenated pyrazine precursors and pyrrole derivatives.[1] In this method, the tosyl protection is introduced early to stabilize reactive intermediates.[1] An alternative strategy that has shown promise for scale-up of related azaindole derivatives involves a Sonogashira coupling followed by a metal-free cycloisomerization.[4][5]

Q2: Why is the tosyl group important in this synthesis?

A2: The tosyl group at the C5 position serves multiple critical functions. It acts as a protecting group, preventing unwanted side reactions at the nitrogen of the pyrrole ring. Additionally, it enhances the solubility of the intermediates and the final product in organic solvents, which is beneficial for both reaction and purification steps.[2] The tosyl group can also stabilize interactions with hydrophobic domains of target kinases in downstream applications.[1]

Q3: What are the key considerations for purifying the final product?

A3: Purification is a critical step to achieve the desired purity of >98%. A common and effective method involves quenching the crude product in a dilute sodium bicarbonate solution, followed by filtration.[1] The resulting solid is then recrystallized from a solvent mixture such as ethyl acetate and petroleum ether.[1] It is essential to monitor the purity at each stage using techniques like LC/MS to ensure the removal of unreacted starting materials and byproducts.

III. Troubleshooting Guide for Scale-Up Challenges

Scaling up a synthesis from the lab bench to a pilot or production scale often introduces new challenges. This section addresses specific issues you may encounter during the synthesis of this compound intermediates.

Issue 1: Incomplete Tosyl Protection and Formation of Byproducts
  • Observation: LC/MS analysis after the sulfonylation step shows a significant amount of the unprotected 5H-pyrrolo[2,3-b]pyrazine starting material, along with potential di-tosylated or other unidentified impurities.

  • Root Cause Analysis:

    • Insufficient Reagent: The amount of p-toluenesulfonyl chloride (TsCl) may be inadequate, especially if the starting material contains residual moisture which can consume the reagent.

    • Base Selection: The choice and amount of base are crucial. While strong bases like sodium hydride (NaH) are effective, they can pose safety risks on a larger scale.[6][7] Milder bases like sodium tert-butoxide are often preferred for industrial production to minimize side reactions and improve safety.[6]

    • Reaction Temperature: While the reaction can proceed at room temperature, localized overheating during the addition of reagents on a large scale can lead to decomposition or side reactions.

  • Troubleshooting Steps:

StepActionRationale
1 Reagent Stoichiometry Increase the equivalents of p-toluenesulfonyl chloride to 1.2-1.5 equivalents to ensure complete conversion.
2 Base Optimization Consider switching to a milder base like sodium tert-butoxide for better control and safety during scale-up.[6]
3 Temperature Control Ensure efficient stirring and controlled, slow addition of reagents to maintain a consistent internal temperature.
4 Moisture Control Use anhydrous solvents and ensure all glassware is thoroughly dried to prevent hydrolysis of the tosyl chloride.

digraph "Tosyl_Protection_Troubleshooting" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="Incomplete Tosyl Protection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMoisture [label="Check for Moisture in Solvents/Reagents?"]; CheckBase [label="Evaluate Base Stoichiometry and Type"]; CheckTsCl [label="Check p-Toluenesulfonyl Chloride Equivalents"]; CheckTemp [label="Monitor Reaction Temperature"]; Solution1 [label="Use Anhydrous Solvents", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Optimize Base (e.g., Sodium tert-butoxide)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Increase TsCl to 1.2-1.5 eq.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Ensure Controlled Reagent Addition", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckMoisture; Start -> CheckBase; Start -> CheckTsCl; Start -> CheckTemp; CheckMoisture -> Solution1; CheckBase -> Solution2; CheckTsCl -> Solution3; CheckTemp -> Solution4; }

Caption: Troubleshooting decision tree for incomplete tosyl protection.

Issue 2: Poor Yield and Impurities during Bromination
  • Observation: The bromination step results in a low yield of the desired 2-bromo product, with the formation of di-brominated or other halogenated byproducts.

  • Root Cause Analysis:

    • Over-bromination: The pyrrolo[2,3-b]pyrazine ring system is electron-rich and susceptible to over-bromination if the reaction conditions are not carefully controlled.

    • Choice of Brominating Agent: The reactivity of the brominating agent can significantly impact the selectivity of the reaction.

    • Reaction Time and Temperature: Extended reaction times or elevated temperatures can promote the formation of byproducts.

  • Troubleshooting Steps:

StepActionRationale
1 Brominating Agent Use a milder brominating agent like N-bromosuccinimide (NBS) for better regioselectivity.
2 Stoichiometry Control Carefully control the stoichiometry of the brominating agent, typically starting with 1.0-1.1 equivalents.
3 Temperature Management Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.
4 Reaction Monitoring Monitor the reaction progress closely using TLC or LC/MS and quench the reaction as soon as the starting material is consumed.
Issue 3: Difficulties with Product Isolation and Purification at Scale
  • Observation: The final product is difficult to crystallize, or the isolated solid has a lower than desired purity.

  • Root Cause Analysis:

    • Residual Solvents: Inadequate drying can leave residual solvents trapped in the product.

    • Impurities Inhibiting Crystallization: The presence of closely related impurities can hinder the formation of a crystalline solid.

    • Suboptimal Recrystallization Solvent System: The chosen solvent system for recrystallization may not be optimal for large-scale operations.

  • Troubleshooting Steps:

StepActionRationale
1 Aqueous Wash Ensure the crude product is thoroughly washed with a sodium bicarbonate solution to remove any acidic impurities.[1]
2 Solvent System Optimization Experiment with different solvent ratios for the recrystallization. A mixture of ethyl acetate and petroleum ether is a good starting point.[1]
3 Slurry Wash If recrystallization is challenging, consider a slurry wash with a solvent in which the product is sparingly soluble but the impurities are more soluble.
4 Drying Dry the final product under vacuum at a slightly elevated temperature to ensure the complete removal of residual solvents.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a method that has demonstrated high yield and purity.[1][6]

  • Cyclization and Tosylation:

    • In a suitable reactor, dissolve 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine in N,N-dimethylacetamide.

    • Add a mild alkali reagent such as sodium tert-butoxide (1.1-1.2 equivalents).

    • Heat the reaction mixture to 50-60 °C and stir for 1-2 hours.

    • Cool the reaction to room temperature and add p-toluenesulfonyl chloride (1.2-1.5 equivalents).

    • Stir at room temperature for 1-2 hours until the reaction is complete (monitor by LC/MS).

  • Work-up and Purification:

    • Pour the reaction mixture into a 0.5-10% aqueous sodium bicarbonate solution.

    • Filter the resulting precipitate and wash with water.

    • Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether.

    • Dry the purified product under vacuum to obtain 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo[2,3-b]pyrazine.

Note: This protocol is a general guideline and may require optimization based on the specific scale and equipment used.

V. Data Summary

CompoundMolecular FormulaMolecular WeightPurity
This compoundC₁₃H₁₀BrN₃O₂S352.21 g/mol >98%

VI. References

  • Benchchem. This compound.

  • ACS Publications. Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.

  • MDPI. Optimization and Scaling up of the Azaindole Derivatives Synthesis.

  • ResearchGate. Scalable synthesis and properties of 7-methyl- 4-azaindole.

  • CymitQuimica. CAS 1201186-54-0: this compound.

  • Google Patents. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.

  • ResearchGate. Optimization and Scaling up of the Azaindole Derivatives Synthesis.

  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.

  • Sigma-Aldrich. This compound | 1201186-54-0.

  • Pharmaffiliates. This compound.

  • ResearchGate. The direct synthesis of multi-functional pyrazine scaffolds.

  • NIH. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.

Sources

Validation & Comparative

comparison of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with other brominated heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine and Other Brominated Heterocycles in Modern Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Brominated Heterocycles in Drug Discovery

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing scaffolds like pyridine being present in thousands of drug candidates.[1] The strategic introduction of a bromine atom onto these scaffolds transforms them into versatile synthetic intermediates, unlocking a vast chemical space through reactions like transition metal-catalyzed cross-coupling.[2][3] Among these valuable building blocks, This compound has emerged as a critical intermediate, particularly in the development of targeted kinase inhibitors.[4] This guide provides an in-depth comparison of this compound with other classes of brominated heterocycles, offering a rationale for experimental design based on structure, reactivity, and application.

The core value of a brominated heterocycle lies in the carbon-bromine bond, which serves as a synthetic handle for forming new carbon-carbon or carbon-heteroatom bonds.[5] The reactivity of this bond, however, is not uniform across different heterocyclic systems. It is profoundly influenced by the electronic nature of the ring, the position of the bromine, and the presence of other substituents.[6] This guide will dissect these factors, providing researchers with the insights needed to select the optimal building block for their synthetic campaigns.

Focus Molecule: this compound

This compound is a fused bicyclic system combining a pyrrole and a pyrazine ring.[4][5] This unique scaffold is a cornerstone in the synthesis of inhibitors for key biological targets like Fibroblast Growth Factor Receptors (FGFRs) and Janus kinase 1 (Jak1), which are implicated in various cancers.[4]

Key Structural Features and Their Impact:

  • Fused π-Deficient/π-Excessive System: The pyrazine ring is electron-deficient, while the pyrrole ring is electron-rich. This electronic dichotomy influences the reactivity at different positions.

  • Bromine at C-2: The bromine atom is positioned on the electron-deficient pyrazine ring, adjacent to a pyrrole nitrogen. This location is crucial for its reactivity profile.

  • Tosyl Protecting Group: The tosyl group at the N-5 position is not merely a protecting group. As a potent electron-withdrawing group, it significantly modulates the electron density of the entire ring system, enhancing the electrophilicity of the carbon bearing the bromine and increasing the compound's stability and solubility.[5]

The combination of these features makes this compound an excellent substrate for a variety of cross-coupling reactions, where the bromine atom is readily displaced to introduce further molecular complexity.[4]

Comparative Analysis: Reactivity in Key Transformations

The choice of a brominated heterocycle is dictated by the specific chemical transformation required. The two most common reaction classes are Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the brominated heterocycle acts as an electrophile.[6] Reactivity is governed by the ability of the ring to stabilize the negative charge in the intermediate Meisenheimer complex. Therefore, electron-deficient (π-deficient) rings are significantly more reactive.[6][7]

Table 1: Comparative Reactivity of Brominated Heterocycles in SNAr

Heterocycle ClassRing CharacterTypical Reactivity in SNArCausality
2-Bromo-5-tosyl-pyrrolo[2,3-b]pyrazine Highly Electron-DeficientHighThe pyrazine ring, further activated by the electron-withdrawing tosyl group, strongly stabilizes the negative charge of the Meisenheimer intermediate.
Bromopyridines Electron-DeficientModerate to HighThe nitrogen heteroatom withdraws electron density, activating the ring towards nucleophilic attack, especially when the bromine is at the 2- or 4-position.
Bromopyrimidines Highly Electron-DeficientHighWith two nitrogen atoms, the pyrimidine ring is even more π-deficient than pyridine, making it highly susceptible to SNAr, particularly at the C-5 position.[7]
Bromoindoles Electron-RichVery LowThe π-excessive nature of the indole ring system disfavors the formation of a negatively charged intermediate, making SNAr reactions challenging without strong activation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This is arguably the most important application for brominated heterocycles. In contrast to SNAr, the key step here is the oxidative addition of a low-valent palladium catalyst to the carbon-bromine bond.[6] The ease of this step generally follows the trend I > Br > Cl.[6] While electronic factors still play a role, the C-Br bond strength and accessibility are paramount.

The workflow for selecting a suitable brominated heterocycle for a Suzuki-Miyaura coupling can be visualized as follows:

G cluster_input Inputs cluster_decision Decision Logic cluster_output Outputs Target Target Molecule Reactivity Assess Required Reactivity Target->Reactivity Conditions Reaction Conditions (Base, Solvent, Temp) Conditions->Reactivity Electronics Consider Electronic Effects? (π-deficient vs π-rich) Reactivity->Electronics High vs. Low Sterics Evaluate Steric Hindrance? Electronics->Sterics π-deficient Electronics->Sterics π-rich FG_Compat Check Functional Group Compatibility? Sterics->FG_Compat Select Select Optimal Brominated Heterocycle FG_Compat->Select Optimize Optimize Reaction Select->Optimize

Caption: Workflow for selecting a brominated heterocycle in cross-coupling.

Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling

Heterocycle ClassTypical PerformanceCausality & Key Considerations
2-Bromo-5-tosyl-pyrrolo[2,3-b]pyrazine ExcellentThe C-Br bond is activated by the electron-deficient pyrazine ring and the tosyl group, facilitating oxidative addition. It serves as a reliable coupling partner.[4]
Bromopyridines Good to ExcellentWidely used and generally reliable. Reactivity can be tuned by the bromine's position (2- > 4- > 3-). They are foundational in many drug syntheses.[1][8][9][10]
Bromopyrimidines GoodEffective coupling partners, though the highly electron-deficient ring can sometimes complicate the catalytic cycle. Often used as key intermediates in medicinal chemistry.[7][11]
Bromoindoles / Bromoindazoles Moderate to GoodThe N-H proton can interfere with the reaction, often necessitating a protection/deprotection sequence.[12] However, methods for direct coupling of NH-free indazoles have been developed.[2][13] Regioselective bromination can also be a challenge.[2][13]

Experimental Protocols: A Head-to-Head Comparison

To provide a practical comparison, we present a standardized protocol for a Suzuki-Miyaura coupling reaction. This allows for an objective assessment of how this compound might perform relative to a common alternative, 2-bromopyridine.

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for executing and analyzing a palladium-catalyzed cross-coupling reaction.

G Setup Reaction Setup (Inert Atmosphere) Reagents Add Reactants: - Bromo-heterocycle (1 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Solvent Setup->Reagents Degas Degas Mixture (e.g., N2 sparging) Reagents->Degas Catalyst Add Pd Catalyst & Ligand Degas->Catalyst Reaction Heat to Reaction Temp Catalyst->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: Standard laboratory workflow for Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid

This protocol describes the coupling of a generic brominated heterocycle with 4-methoxyphenylboronic acid.

Materials:

  • Brominated Heterocycle (e.g., this compound OR 2-Bromopyridine) (1.0 mmol)

  • 4-Methoxyphenylboronic Acid (1.2 mmol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To the reaction vessel, add the brominated heterocycle (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL).

  • Inerting: Seal the vessel and degas the mixture by sparging with nitrogen gas for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of nitrogen, quickly add the [PdCl₂(PPh₃)₂] catalyst (0.05 mmol).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Stir the reaction vigorously for 8-12 hours.[12]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired coupled product.

Expected Outcomes & Discussion:

  • With this compound: A clean reaction with a high yield is expected. The electron-withdrawing nature of the scaffold facilitates the oxidative addition step, making it an excellent substrate.

  • With 2-Bromopyridine: This is a standard, robust reaction that should also provide a good yield of the product.[12] The choice between this and the pyrrolo[2,3-b]pyrazine derivative would depend on the final target molecule's core structure. For constructing complex, multi-ring kinase inhibitors, the pyrrolo[2,3-b]pyrazine core is often the desired scaffold itself.[4]

Conclusion: A Strategic Choice for Advanced Synthesis

This compound stands out as a highly activated and versatile building block for complex molecule synthesis. Its performance, particularly in palladium-catalyzed cross-coupling reactions, is excellent due to the electronic activation provided by both the pyrazine ring and the N-tosyl group.

While simpler brominated heterocycles like bromopyridines and bromopyrimidines are indispensable "workhorse" reagents in organic synthesis, the pyrrolo[2,3-b]pyrazine derivative offers a direct route to a privileged scaffold in modern drug discovery.[4][8] The choice is therefore strategic: for simple aryl-heteroaryl connections, a bromopyridine may suffice; for building molecules with an inherent diazaindole-like core designed to interact with specific biological targets like kinases, this compound is the superior and more direct choice. Understanding the fundamental principles of reactivity outlined in this guide empowers researchers to make informed, rational decisions in the design and execution of their synthetic strategies.

References
  • This compound - Benchchem. (URL: )
  • A Comparative Guide to the Electrophilicity of Bromin
  • The Role of Brominated Pyridines in Modern Organic Synthesis. (URL: )
  • CAS 1201186-54-0: this compound - CymitQuimica. (URL: )
  • Application Notes and Protocols for the Bromination of Pyrimidine Rings - Benchchem. (URL: )
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances - RSC Publishing. (URL: )
  • Solid-phase bromination and Suzuki coupling of 2-carboxyindoles. (URL: )
  • Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters - Growing Science. (URL: )
  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (URL: )
  • Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides.
  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanur
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. (URL: )
  • Bromination of Pyrimidines: A Simple Inexpensive Method.
  • Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. (URL: )
  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. (URL: )
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
  • Pyridine: the scaffolds with significant clinical diversity. PMC - NIH. (URL: )
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (URL: )

Sources

A Comparative Guide to Nitrogen Protecting Groups for 5H-pyrrolo[2,3-b]pyrazine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing the Synthesis of 7-Azaindole Derivatives.

The 5H-pyrrolo[2,3-b]pyrazine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic manipulation of this scaffold often necessitates the protection of the pyrrolic nitrogen to control regioselectivity and prevent undesired side reactions during synthetic transformations. For years, the p-toluenesulfonyl (tosyl) group has been a workhorse for this purpose. However, its robust nature, often requiring harsh deprotection conditions, has prompted the exploration of alternative protecting groups that offer milder removal, orthogonal strategies, and, in some cases, beneficial electronic effects.

This guide provides an in-depth comparison of key alternative protecting groups to the traditional tosyl group for the 7-azaindole nucleus. We will delve into the practical aspects of their installation and cleavage, their stability under common reaction conditions, and their influence on the reactivity of the heterocyclic system, supported by experimental data and mechanistic insights.

The Limitations of the Tosyl Group: Why Seek Alternatives?

The tosyl group is a strong electron-withdrawing group that effectively reduces the nucleophilicity of the pyrrole nitrogen. While this provides excellent stability across a wide range of reaction conditions, including strongly basic and oxidative environments, its removal can be challenging. Deprotection often requires harsh conditions such as dissolving metal reductions (e.g., magnesium in methanol) or strong acids at elevated temperatures, which can be incompatible with sensitive functional groups present in complex molecules.[1][2] Milder methods using reagents like cesium carbonate have been developed, but can still require elevated temperatures and long reaction times.[2]

A Comparative Analysis of Alternative Protecting Groups

We will now examine several viable alternatives to the tosyl group: the tert-butoxycarbonyl (Boc) group, the 2-(trimethylsilyl)ethoxymethyl (SEM) group, the p-methoxybenzyl (PMB) group, and the triisopropylsilyl (TIPS) group.

tert-Butoxycarbonyl (Boc): The Acid-Labile Workhorse

The Boc group is a carbamate-based protecting group renowned for its ease of introduction and, most notably, its facile removal under acidic conditions. This orthogonality to many base-catalyzed and metal-catalyzed reactions makes it a highly attractive option in multi-step synthesis.[3]

Installation and Deprotection: Boc protection of 7-azaindole is typically achieved in high yield using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as 4-(dimethylamino)pyridine (DMAP).[4][5] Deprotection is cleanly effected with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[6][7]

Performance in Key Reactions:

  • Stability: The Boc group is generally stable to basic and nucleophilic conditions. However, it can be labile under some palladium-catalyzed cross-coupling conditions, particularly at elevated temperatures.

  • Lithiation: The electron-withdrawing nature of the Boc group can influence the regioselectivity of lithiation, although this effect is less pronounced than with sulfonyl groups.

Advantages:

  • Mild, acidic deprotection conditions.

  • High yields for both protection and deprotection.

  • Orthogonal to many common protecting groups.

Disadvantages:

  • Labile under strongly acidic conditions.

  • Can be unstable at elevated temperatures in the presence of some transition metal catalysts.

2-(Trimethylsilyl)ethoxymethyl (SEM): The Dual Protector and Activator

The SEM group offers a unique combination of robust protection and the ability to be cleaved under specific, mild conditions. Interestingly, it has also been reported to act as an activating group for nucleophilic aromatic substitution on the 7-azaindole ring system.[8]

Installation and Deprotection: Protection is typically achieved by treating the deprotonated 7-azaindole with SEM-chloride (SEM-Cl). Deprotection is most commonly performed using fluoride sources such as tetrabutylammonium fluoride (TBAF).[9][10]

Performance in Key Reactions:

  • Stability: The SEM group is stable to a wide range of conditions, including those used for many palladium-catalyzed cross-coupling reactions where Boc might be labile.

  • Nucleophilic Aromatic Substitution: The SEM group has been shown to facilitate nucleophilic aromatic substitution at the C4 position of the 7-azaindole nucleus, a transformation that is otherwise challenging. This "activating" effect is a significant advantage in certain synthetic routes.[8]

  • Deprotection Challenges: While fluoride-mediated deprotection is generally effective, it can sometimes be sluggish or lead to side products, particularly in complex molecules.[9]

Advantages:

  • Robustness under a variety of reaction conditions.

  • Mild, fluoride-based deprotection.

  • Can activate the 7-azaindole ring for nucleophilic substitution.

Disadvantages:

  • Deprotection can be challenging and may require optimization.

  • The cost of SEM-Cl is higher than that of (Boc)₂O.

p-Methoxybenzyl (PMB): The Oxidatively Cleavable Option

The PMB group is a benzyl-type protecting group that can be removed under oxidative conditions, offering another layer of orthogonality in synthetic strategies.

Installation and Deprotection: N-alkylation of 7-azaindole with PMB-chloride in the presence of a strong base like sodium hydride (NaH) affords the protected compound. The key feature of the PMB group is its selective cleavage using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[11][12][13][14][15]

Performance in Key Reactions:

  • Stability: The PMB group is stable to a wide range of non-oxidative conditions, including acidic and basic environments.

  • Orthogonality: The ability to deprotect under oxidative conditions makes it orthogonal to acid-labile (Boc) and fluoride-labile (SEM, TIPS) groups.

Advantages:

  • Mild, oxidative deprotection.

  • Orthogonal to many other protecting groups.

  • Generally stable to a wide range of reaction conditions.

Disadvantages:

  • Sensitive to oxidative conditions that may be required for other transformations in the synthetic sequence.

  • The reagents used for deprotection (DDQ, CAN) can be expensive and may require careful handling.

Triisopropylsilyl (TIPS): The Bulky and Labile Silyl Group

Silyl protecting groups are widely used for their ease of introduction and fluoride-mediated cleavage. The bulky triisopropylsilyl (TIPS) group offers enhanced stability compared to smaller silyl groups like trimethylsilyl (TMS).

Installation and Deprotection: Protection is achieved by reacting 7-azaindole with TIPS-chloride in the presence of a base. Deprotection is readily accomplished using fluoride reagents like TBAF.[16]

Performance in Key Reactions:

  • Stability: The TIPS group is stable to a range of reaction conditions, including lithiation and some cross-coupling reactions. Its steric bulk can also influence the regioselectivity of certain reactions. For example, the bulky TIPS group can direct lithiation away from the C2 position.[16]

  • Orthogonality: It is orthogonal to acid-cleavable (Boc) and oxidatively cleavable (PMB) groups.

Advantages:

  • Mild, fluoride-based deprotection.

  • Steric bulk can be used to direct reactivity.

  • Orthogonal to several other common protecting groups.

Disadvantages:

  • Can be labile under acidic conditions.

  • The cost of TIPS-Cl can be a consideration.

Quantitative Comparison of Protecting Groups

Protecting GroupTypical Protection YieldTypical Deprotection YieldKey StabilityKey Lability
Tosyl (Ts) >90%60-95%Strong base, oxidationMg/MeOH, strong acid (harsh)
Boc >95%>90%Base, nucleophilesStrong acid (mild)
SEM >90%70-95%Wide range of conditionsFluoride sources (mild)
PMB >85%>85%Non-oxidative conditionsOxidizing agents (DDQ, CAN)
TIPS >90%>90%Non-acidic conditionsFluoride sources (mild)

Experimental Protocols

Protocol 1: Boc Protection of 5H-pyrrolo[2,3-b]pyrazine

To a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in dichloromethane (DCM) is added 4-(dimethylamino)pyridine (DMAP, 0.1 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the N-Boc protected 7-azaindole.[4]

Protocol 2: Deprotection of N-Boc-5H-pyrrolo[2,3-b]pyrazine

The N-Boc protected 7-azaindole (1.0 eq) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). The solution is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA. The crude product is then partitioned between a saturated aqueous solution of sodium bicarbonate and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the deprotected 7-azaindole.[6][7]

Protocol 3: SEM Protection of 5H-pyrrolo[2,3-b]pyrazine

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in THF. The mixture is stirred at 0 °C for 30 minutes, after which 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Protocol 4: Deprotection of N-SEM-5H-pyrrolo[2,3-b]pyrazine

To a solution of the N-SEM protected 7-azaindole (1.0 eq) in anhydrous THF is added tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq). The reaction mixture is heated at reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature and the solvent is evaporated. The residue is purified by flash chromatography to yield the deprotected 7-azaindole.[10]

Mechanistic Insights and Strategic Selection

The choice of a protecting group is a critical decision in the design of a synthetic route. The following diagrams illustrate the deprotection mechanisms and a decision-making workflow.

Deprotection_Mechanisms cluster_Boc Boc Deprotection (Acidic) cluster_SEM SEM Deprotection (Fluoride) cluster_PMB PMB Deprotection (Oxidative) Boc_Protected N-Boc-7-azaindole Protonation Protonated Carbamate Boc_Protected->Protonation H⁺ (TFA) Deprotection_Boc 7-Azaindole + Isobutylene + CO₂ Protonation->Deprotection_Boc Spontaneous Cleavage SEM_Protected N-SEM-7-azaindole Fluoride_Attack Pentacoordinate Silicon Intermediate SEM_Protected->Fluoride_Attack F⁻ (TBAF) Deprotection_SEM 7-Azaindole + Ethylene + H₂CO + TMSF Fluoride_Attack->Deprotection_SEM Elimination PMB_Protected N-PMB-7-azaindole SET Radical Cation PMB_Protected->SET DDQ (SET) Deprotection_PMB 7-Azaindole + PMB-CHO SET->Deprotection_PMB Hydrolysis

Caption: Deprotection mechanisms for Boc, SEM, and PMB groups.

PG_Selection_Workflow start Start: Need to Protect 7-Azaindole N-H q2 Are harsh deprotection conditions acceptable? start->q2 q1 Will the subsequent steps involve strong acid? q3 Are oxidative conditions a concern? q1->q3 No boc Use Boc Group q1->boc Yes q2->q1 No tosyl Consider Tosyl Group q2->tosyl Yes q4 Is activation for SNAr desirable? q3->q4 Yes pmb Use PMB Group q3->pmb No sem Use SEM Group q4->sem Yes tips Consider TIPS or other silyl groups q4->tips No

Caption: Decision workflow for selecting a protecting group for 7-azaindole.

Conclusion

The selection of an appropriate protecting group for the 5H-pyrrolo[2,3-b]pyrazine scaffold is a critical strategic decision that can significantly impact the efficiency and success of a synthetic campaign. While the traditional tosyl group offers robust protection, its harsh removal conditions have led to the widespread adoption of milder and more versatile alternatives. The Boc group provides an excellent acid-labile option, the SEM group offers unique stability and activating properties, the PMB group allows for orthogonal oxidative deprotection, and the TIPS group combines steric influence with fluoride lability. By carefully considering the planned synthetic route and the stability requirements of each step, researchers can select the optimal protecting group to streamline their synthesis and accelerate the discovery and development of novel 7-azaindole-based therapeutics.

References

  • Jingyan Hua, Xiaoming Ji, Shuai Hao, Mingqin Zhao, Miao Lai, Tianbao Ren, Gaolei Xi, Erbin Wang, Juanjuan Wang and Zhiyong Wu. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(55), 33263-33269. [Link]
  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]
  • Wang, Y., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 243, 114777. [Link]
  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
  • Pak, C. S., et al. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1265-1281. [Link]
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]
  • Gyárfás, P., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 30(20), 2243-2247. [Link]
  • Bajwa, J. S. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427. [Link]
  • Zhang, C., et al. (2021). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases.
  • Organic Chemistry Portal. Azaindole synthesis. [Link]
  • Common Organic Chemistry. PMB Protection - Common Conditions. [Link]
  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(21), 4888-4891. [Link]
  • Pathare, R. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23334-23340. [Link]
  • Mondal, E., & Sahu, P. K. (2016). Mn(OAc)3 - An Efficient Oxidant for Regeneration of DDQ: Deprotection of p-Methoxy Benzyl Ethers. ChemistrySelect, 1(10), 2261-2264. [Link]
  • Wikipedia.
  • Royal Society of Chemistry. (2023). Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C. [Link]
  • Roy, S., & Roy, S. (2018). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 8(52), 29696-29717. [Link]
  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1169. [Link]
  • Karlsen, O. A., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
  • Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1450. [Link]
  • Gade, S. K., & Grouleff, J. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(111), 91395-91400. [Link]
  • Alonso, D. A., & Andersson, P. G. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 63(25), 9455-9456. [Link]
  • Uno, H., et al. (2008). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Tetrahedron Letters, 49(36), 5245-5247. [Link]
  • Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles, 48(1), 1-4. [Link]
  • Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Common Organic Chemistry. SEM Deprotection - TBAF. [Link]
  • Langer, P. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. [Link]
  • Yoshikawa, K., et al. (2021). DEPROTECTION OF THE CARBAZOLE PMB GROUP USING HYPERVALENT IODINE REAGENT COMBINED WITH N-HYDROXYPHTHALIMIDE. Heterocycles, 103(2), 1031. [Link]
  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 42(15). [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • Kumar, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
  • Pak, C. S., et al. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1265-1281. [Link]
  • Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups. [Link]
  • Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 74(19), 7317-7325. [Link]
  • Ji, Y., et al. (2009). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 28(2), 163-171. [Link]
  • Guillarme, S., & Quéguiner, G. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 475-494. [Link]
  • Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(4), 543-548. [Link]
  • Siddiqui, N., et al. (2009). Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives. Acta Poloniae Pharmaceutica, 66(2), 161-167. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The 5H-pyrrolo[2,3-b]pyrazine scaffold, a nitrogen-rich heterocyclic system also known as 7-azaindole, is a privileged structure in modern medicinal chemistry. Its derivatives have shown significant biological activities, most notably as potent kinase inhibitors targeting Fibroblast Growth Factor Receptors (FGFR), which are implicated in various cancers.[1][2] The synthesis and functionalization of this core are paramount in the development of new therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, owing to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents.[3][4] For the specific task of arylating 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, the choice of the palladium catalyst is not merely a detail but the very cornerstone of success, dictating yield, purity, and scalability.

This guide provides an in-depth comparative study of various palladium catalyst systems applicable to this specific transformation. While direct, side-by-side comparative data for this exact substrate is not extensively published, this document synthesizes findings from structurally analogous systems—including other brominated azaindoles and related N-heterocycles—to provide a robust, experience-driven framework for catalyst selection and process optimization.

Pillar 1: Understanding the Mechanism - The Palladium Catalytic Cycle

At the heart of any successful Suzuki coupling is a fundamental understanding of the catalytic cycle. This process, illustrated below, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The efficiency of each step is profoundly influenced by the choice of palladium source, ligand, base, and solvent.

Suzuki_Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X-Ln (Aryl-Palladium Complex) Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-R-Ln (Diaryl-Palladium Complex) PdII_Aryl->PdII_Diaryl [R-B(OR')2(Base)]- PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-R (Coupled Product) PdII_Diaryl->Product Reagents Ar-X + R-B(OR')2 Base Base (e.g., K2CO3, K3PO4) Borate [R-B(OR')2(Base)]- Base->Borate caption_node The Suzuki-Miyaura Catalytic Cycle

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

The rate-limiting step can vary; for electron-rich heteroaryl bromides like our substrate, oxidative addition to the Pd(0) center is typically facile. The challenge often lies in the transmetalation or reductive elimination steps, which are heavily dependent on the ligand's steric and electronic properties.

Pillar 2: A Comparative Analysis of Palladium Catalyst Systems

The "catalyst" is rarely just the palladium salt; it is a system comprising the palladium precursor and a coordinating ligand. Below, we compare three classes of catalyst systems relevant to the coupling of this compound.

The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

This air-sensitive but historically significant catalyst is a Pd(0) source that requires no pre-activation. It has been widely used for a variety of Suzuki couplings.[6]

  • Mechanism & Rationale: As a pre-formed 18-electron Pd(0) complex, it enters the catalytic cycle after ligand dissociation to a more reactive 14- or 16-electron species. Triphenylphosphine (PPh₃) is a moderately electron-donating ligand with a well-understood profile.

  • Performance Insights: While effective for simple aryl bromides, Pd(PPh₃)₄ can be sluggish with electron-rich or sterically hindered heteroaryl substrates. Studies on the coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids show that Pd(PPh₃)₄ can provide moderate to excellent yields (25-76%), but often requires elevated temperatures (90°C) and longer reaction times (12 hours).[7][8] For a potentially challenging substrate like ours, it serves as a reasonable baseline but may not be the most efficient choice.

  • Trustworthiness: Its primary drawback is the potential for PPh₃ ligand oxidation and the formation of palladium black (inactive Pd metal), which can lead to inconsistent results and lower yields.

The Modern Standard: PdCl₂(dppf) - [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride

This air-stable Pd(II) pre-catalyst, featuring a bulky, electron-rich ferrocenyl phosphine ligand (dppf), has become a benchmark for challenging couplings.

  • Mechanism & Rationale: The Pd(II) center must first be reduced in situ to the active Pd(0) species. The dppf ligand's large bite angle and electron-donating nature facilitate both the oxidative addition and the final, often difficult, reductive elimination step.[9] This is crucial for preventing β-hydride elimination and other side reactions.

  • Performance Insights: In a direct screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole (a structural isomer of our core), PdCl₂(dppf) was found to be the superior choice, affording a high yield in just two hours at 80°C, significantly outperforming Pd(PCy₃)₂.[10] This strongly suggests its high suitability for azaindole-type substrates. The dppf ligand effectively stabilizes the palladium center throughout the catalytic cycle, enhancing catalyst longevity and turnover.

  • Trustworthiness: PdCl₂(dppf) is a reliable, commercially available, and well-characterized pre-catalyst. Its robust nature makes it an excellent starting point for optimizing the reaction of this compound.

The High-Performance Option: PEPPSI™-IPr - Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation

N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands for palladium, offering exceptional stability and reactivity. PEPPSI-IPr is a prominent example of an air- and moisture-stable Pd(II)-NHC pre-catalyst.

  • Mechanism & Rationale: The NHC ligand (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) forms a very strong σ-bond with the palladium center. This robust connection prevents catalyst decomposition at high temperatures and promotes high catalytic turnover numbers. The bulky nature of the IPr ligand accelerates the reductive elimination step, which is often rate-limiting for hindered biaryl products.[11]

  • Performance Insights: While specific data on our target substrate is unavailable, PEPPSI-type catalysts have demonstrated remarkable efficiency for the Suzuki-Miyaura coupling of challenging aryl chlorides and other heteroaryl halides under mild conditions and with low catalyst loadings (as low as 0.1-0.5 mol%).[11] In a comparative study for a different coupling, PEPPSI-iPr was evaluated alongside Pd(PPh₃)₄ and Pd(dppf)Cl₂, demonstrating its capability, although in that specific case, Pd(PPh₃)₄ was found to be more effective for that particular substrate.[6] This highlights that catalyst performance is substrate-dependent, but the general power of PEPPSI catalysts for difficult couplings is well-established.

  • Trustworthiness: PEPPSI catalysts are designed for high stability and ease of use, making them highly reliable for reproducible results, especially in a drug development setting where process control is critical.

Pillar 3: Data-Driven Comparison and Experimental Protocols

Comparative Performance Data on Related Heteroaryl Bromides

The following table summarizes experimental data from the literature for Suzuki couplings on substrates structurally related to this compound. This provides a quantitative basis for catalyst selection.

Catalyst SystemSubstrateCoupling PartnerBase / SolventTemp (°C) / Time (h)Yield (%)Reference
Pd(PPh₃)₄ 2-Bromo-5-(bromomethyl)thiophenePhenylboronic acidK₃PO₄ / 1,4-Dioxane/H₂O90 °C / 12 h76%[7]
Pd(dppf)Cl₂ 5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃ / DME80 °C / 2 h85%[10]
PEPPSI-IPr 4-ChlorotoluenePhenylboronic acidK₂CO₃ / i-PrOH80 °C / 15 hModest (Exact % not given)[12]
Calix[13]arene-supported PEPPSI-IPr 2-ChloropyridinePhenylboronic acidK₂CO₃ / Dioxane80 °C / 2 h98%[11]

Note: This data is for comparative illustration. Yields are highly dependent on the specific substrates and reaction conditions.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound, designed for self-validation and optimization.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Substrate, Boronic Acid, and Base to a dry flask prep2 2. Add Palladium Catalyst System (e.g., Pd(dppf)Cl2) prep1->prep2 prep3 3. Seal flask, evacuate, and backfill with N2/Ar (3x) prep2->prep3 react1 4. Add degassed solvent(s) (e.g., Dioxane/H2O) via syringe prep3->react1 react2 5. Heat reaction to desired temperature (e.g., 80-100 °C) react1->react2 react3 6. Monitor reaction progress by TLC or LC-MS react2->react3 work1 7. Cool to RT, dilute with EtOAc and water react3->work1 work2 8. Separate layers, extract aqueous phase work1->work2 work3 9. Dry combined organics, filter, and concentrate work2->work3 work4 10. Purify by flash column chromatography work3->work4 final_product Final Coupled Product work4->final_product Characterize Product (NMR, MS)

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the selected palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%). If using a Pd(II) source with a separate ligand, add the ligand at this stage (e.g., SPhos, XPhos).

  • Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Alternatively, evacuate and backfill the vessel with inert gas three times.[13]

  • Solvent Addition: Add a degassed solvent system via syringe. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common and effective choice.[13]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13] Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-aryl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.[13]

Conclusion and Expert Recommendations

For the Suzuki coupling of This compound , a substrate with multiple nitrogen atoms that can potentially coordinate to and inhibit the catalyst, a robust and highly active catalyst system is recommended.

  • Primary Recommendation: Begin with PdCl₂(dppf) . Its proven efficacy with the structurally similar bromoindazole core, coupled with its commercial availability and stability, makes it the most logical and highest-probability-of-success starting point.[10] A 2-3 mol% loading with K₂CO₃ or K₃PO₄ in a dioxane/water mixture at 80-90 °C is a strong set of initial screening conditions.

  • For Challenging Couplings: If the desired coupling is sluggish with PdCl₂(dppf), or if coupling with sterically demanding boronic acids or aryl chlorides is required, transitioning to an NHC-ligated pre-catalyst like PEPPSI-IPr is advised.[11] These catalysts offer superior stability and activity and can often overcome the limitations of phosphine-based systems.

  • Baseline Comparison: While Pd(PPh₃)₄ can be effective, it should be considered a baseline catalyst.[7] Its sensitivity and lower activity with complex heteroaromatics make it less ideal for initial development work where reliability and high yield are paramount.

By leveraging the insights from related chemical systems and adhering to rigorous experimental protocol, researchers can confidently select an optimal palladium catalyst to advance the synthesis of novel 5H-pyrrolo[2,3-b]pyrazine derivatives for drug discovery and development.

References

  • eRepository @ Seton Hall. (n.d.). Scope and Mechanistic Studies of the Palladium on Carbon Catalyzed Suzuki Cross Coupling Reaction.
  • Mazzetti, A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem.
  • Wiley Online Library. (n.d.). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Barrios-Landeros, F., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Smith, G. B., et al. (1995). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate.
  • Holmgren, E. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Wang, Y., et al. (2020). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
  • ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?.
  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Nolan, S. P., et al. (2023). Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. Organometallics.
  • Dîrtu, M. M., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[13]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Catalysts.
  • Bibi, A., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
  • Hussain, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules.
  • Yilmaz, I., & Ceylan, M. (2020). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molbank.
  • Wang, Y., et al. (2019). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules.
  • Saito, R., et al. (2008). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF 2,5-BIS(BENZO- AZOL-2-YL)PYRAZINES. HETEROCYCLES.

Sources

reactivity comparison of 2-bromo vs. 2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Reactivity Comparison for Drug Discovery Scaffolds: 2-Bromo- vs. 2-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

In the landscape of modern medicinal chemistry, the 7-azaindole (pyrrolo[2,3-b]pyrazine) scaffold is a cornerstone for the development of targeted therapeutics, particularly kinase inhibitors. The strategic functionalization of this core, most commonly at the 2-position, is a critical step in the synthesis of compound libraries for drug discovery. The choice of the halide at this position—typically bromine or chlorine—profoundly influences the reactivity and, consequently, the synthetic routes available for diversification.

This guide provides a detailed comparative analysis of the reactivity of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine and its 2-chloro counterpart. We will delve into the mechanistic underpinnings of their differential reactivity in key cross-coupling reactions, supported by experimental data, and offer practical guidance for selecting the appropriate starting material for your synthetic campaign.

The Decisive Role of the Halogen in Cross-Coupling Reactions

The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira, are indispensable for creating carbon-carbon and carbon-nitrogen bonds. The first and often rate-limiting step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The facility of this step is directly related to the C-X bond dissociation energy.

The C-Br bond is inherently weaker than the C-Cl bond, leading to a lower activation energy for the oxidative addition of the 2-bromo-7-azaindole derivative. This generally translates to milder reaction conditions, faster reaction times, and often, higher yields for the bromo-compound compared to its chloro-analogue. While modern advancements in ligand design have developed catalyst systems capable of activating the more robust C-Cl bond, the intrinsic reactivity advantage of the C-Br bond remains a key consideration in synthetic planning.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a C-C bond between an organohalide and a boronic acid or ester, is a widely employed transformation. The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of our two subject compounds, illustrating the greater reactivity of the 2-bromo derivative.

ParameterThis compound2-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
Typical Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos)
Typical Base Na₂CO₃ or K₂CO₃K₃PO₄ or Cs₂CO₃
Typical Temperature 80-100 °C100-120 °C
Reaction Time 2-12 hours12-24 hours
Observed Yields Generally >80%Highly variable, often 50-70%

As the data indicates, the 2-bromo derivative often allows for the use of less specialized catalysts and milder bases at lower temperatures to achieve high yields in shorter reaction times. In contrast, the activation of the 2-chloro derivative frequently necessitates more sophisticated and often air-sensitive catalyst systems and stronger bases at elevated temperatures.

Buchwald-Hartwig Amination: A Comparative Overview

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the oxidative addition step is critical, and the C-Br bond's lability offers a distinct advantage.

ParameterThis compound2-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
Typical Catalyst Pd₂(dba)₃ with a bulky electron-rich phosphine ligand (e.g., Xantphos)Pd₂(dba)₃ with a highly active biarylphosphine ligand (e.g., RuPhos)
Typical Base NaOtBu or Cs₂CO₃LiHMDS or K₃PO₄
Typical Temperature 90-110 °C110-130 °C
Reaction Time 4-16 hours18-36 hours
Observed Yields Typically 70-90%Variable, often requires significant optimization

The trend observed in Suzuki couplings is mirrored here. The 2-bromo starting material generally provides a more straightforward and efficient entry into aminated 7-azaindole derivatives. The amination of the 2-chloro analogue is certainly achievable but often requires more forceful conditions and careful optimization of the catalyst, ligand, and base.

Sonogashira Coupling: Reactivity of Bromo vs. Chloro

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is also sensitive to the nature of the halogen.

ParameterThis compound2-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
Typical Catalyst Pd(PPh₃)₂Cl₂, CuIMore advanced Pd catalyst systems are often required
Typical Base Et₃N or i-Pr₂NEtStronger bases may be necessary
Typical Temperature Room Temperature to 60 °C60-100 °C
Reaction Time 1-6 hours8-24 hours
Observed Yields Generally high, >85%Lower yields and potential for side reactions

The Sonogashira coupling of the 2-bromo derivative is often a high-yielding and rapid transformation that can proceed at or near room temperature. The 2-chloro derivative is significantly less reactive and may require higher temperatures and longer reaction times, which can lead to undesired side reactions such as the Glaser coupling of the alkyne.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol for this compound
  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.05 eq.).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow reagents Combine Reactants: - 2-Bromo-7-azaindole - Boronic Acid - Na₂CO₃ inert Inert Atmosphere: Evacuate & backfill with Argon (3x) reagents->inert catalyst Add Catalyst: Pd(dppf)Cl₂ inert->catalyst solvent Add Solvents: Degassed Dioxane/Water catalyst->solvent heat Heat & Stir: 90 °C, 4h solvent->heat workup Workup: Dilute, Wash, Dry heat->workup purify Purification: Column Chromatography workup->purify product Final Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

General Buchwald-Hartwig Amination Protocol for 2-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
  • To a flame-dried reaction vessel, add 2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq.), the desired amine (1.5 eq.), and lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 eq.).

  • In a separate glovebox, prepare a solution of Pd₂(dba)₃ (0.04 eq.) and RuPhos (0.08 eq.) in anhydrous toluene.

  • Add the catalyst solution to the reaction vessel under an inert atmosphere.

  • Seal the vessel and heat the reaction mixture to 110 °C for 18 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by preparative HPLC or flash chromatography.

Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)(L)₂-Cl oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange HNR₂ amine_complex [Ar-Pd(II)(L)(HNR₂)-Cl] ligand_exchange->amine_complex reductive_elimination Reductive Elimination amine_complex->reductive_elimination Base reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Practical Considerations and Recommendations

  • For initial library synthesis and rapid diversification: The this compound is the superior choice. Its higher reactivity translates to more reliable and efficient reactions with a broader range of coupling partners under standard conditions.

  • When cost is a primary driver: The 2-chloro analogue may be a more economical starting material. However, the potential for lower yields and the need for more expensive and specialized catalysts and ligands should be factored into the overall cost analysis.

  • For challenging transformations: In cases where the coupling partner is particularly sensitive or unreactive, the enhanced reactivity of the bromo-derivative can be the difference between a successful reaction and a failed one.

  • Process development and scale-up: While the chloro-derivative may require more intensive process optimization, its successful implementation on a large scale can offer significant cost savings. The development of highly active catalyst systems continues to make the use of chloro-derivatives more attractive for large-scale manufacturing.

References

  • General Reactivity of Aryl Halides in Cross-Coupling: Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. [Link]
  • Suzuki Coupling of 2-chloro-7-azaindoles: Eidam, P. M.; et al. Discovery of a potent and orally bioavailable 2-amino-6-phenyl-pyrrolo[2,3-d]pyrimidine inhibitor of LRRK2. Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5580-5585. [Link]
  • Buchwald-Hartwig Amination of 2-bromo-7-azaindoles: Klapars, A.; Buchwald, S. L. Copper-Catalyzed Halogenation of Aryl- and Heteroarylboronic Acids and Esters. Journal of the American Chemical Society, 2002, 124(50), 14844-14845. [Link]
  • Sonogashira Coupling of Heterocyclic Halides: Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922. [Link]

A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation in Drug Development

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a market-approved drug is paved with rigorous testing and quality control. For intermediates like 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, a key building block in the synthesis of targeted therapies such as kinase inhibitors, the assurance of identity, purity, and quality is paramount.[1][2] This is where the validation of analytical methods becomes a cornerstone of the development process. An analytical method is not merely a procedure; it is a scientifically proven system that ensures the data generated is reliable, reproducible, and fit for its intended purpose.[3][4]

This guide provides a comprehensive comparison of analytical method validation strategies for this compound, with a primary focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method. As Senior Application Scientists, our goal is not just to present protocols but to elucidate the scientific reasoning behind the experimental choices, thereby creating a self-validating system of knowledge for researchers, scientists, and drug development professionals. The methodologies discussed are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7]

The Analytical Challenge: Characterizing a Reactive Intermediate

This compound is a heterocyclic compound whose reactivity is integral to its function in synthesis.[1][8] However, this reactivity also presents analytical challenges. The presence of a bromine atom and a tosyl group makes the molecule susceptible to degradation under various conditions.[1][8] Therefore, a robust analytical method must not only quantify the main compound but also separate and detect any potential impurities or degradants. This necessitates the development and validation of a "stability-indicating" method.

Method of Choice: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For a molecule of the polarity and molecular weight of this compound (352.21 g/mol ), RP-HPLC with UV detection is the most suitable analytical technique.[9][10] It offers a powerful combination of high resolving power, sensitivity, and reproducibility.

Proposed HPLC Method Parameters (A Starting Point for Validation)
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for compounds of moderate polarity.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as a modifier to improve peak shape and ionization for potential mass spectrometry coupling. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 50-95% B over 15 minutesA gradient elution is necessary to elute the main compound with a good peak shape and to separate it from potential, more or less polar, impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 30 °CTemperature control ensures reproducibility of retention times.
Detection UV at 254 nmA common wavelength for aromatic and heterocyclic compounds, likely to provide good sensitivity for the analyte.
Injection Vol. 10 µLA typical injection volume for standard analytical HPLC.
Diluent Acetonitrile/Water (50:50, v/v)Ensures the sample is fully dissolved and compatible with the mobile phase.

The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[5][11] The following sections detail the essential validation parameters as prescribed by ICH Q2(R1) and USP <1225> guidelines.[7][12]

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev HPLC Method Development Specificity Specificity & Forced Degradation Dev->Specificity Begin Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Range Range LOD_LOQ->Range Robustness Robustness Range->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability Validation_Report Validation Report & Implementation Solution_Stability->Validation_Report Complete Validation Analytical_Techniques cluster_main Quantitative Analysis cluster_complementary Qualitative & Orthogonal Analysis HPLC HPLC-UV LCMS LC-MS HPLC->LCMS Identification of Unknowns NMR NMR HPLC->NMR Structure Confirmation GC GC HPLC->GC Residual Solvents (Separate Analysis)

Sources

A Comparative Guide to the Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a critical building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent kinase inhibitors.[1] Its scaffold is integral to the development of targeted therapies for various cancers, including those involving Fibroblast Growth Factor Receptors (FGFRs).[1] The strategic placement of the bromine atom allows for further functionalization through cross-coupling reactions, while the tosyl group serves as a robust protecting group for the pyrrole nitrogen. This guide provides a detailed comparison of two prominent synthetic routes to this valuable compound, offering experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their needs.

Route 1: Direct N-Tosylation of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine

This approach is a straightforward, one-step synthesis starting from the commercially available 2-bromo-5H-pyrrolo[2,3-b]pyrazine. The core of this method lies in the direct sulfonylation of the pyrrole nitrogen with p-toluenesulfonyl chloride.

Experimental Protocol

A detailed protocol for the direct N-tosylation is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C and add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise to deprotonate the pyrrole nitrogen. Stir the mixture at this temperature for 30 minutes.

  • Tosylation: Add p-toluenesulfonyl chloride (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Work-up and Purification: Quench the reaction by slowly adding it to ice water. The resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an ethyl acetate/petroleum ether mixture to yield this compound as a solid.[1] An alternative workup involves quenching with a 0.5–10% sodium bicarbonate solution.[1]

Reaction Workflow

Route1 cluster_main Route 1: Direct N-Tosylation start 2-Bromo-5H-pyrrolo[2,3-b]pyrazine product This compound start->product Tosylation reagents 1. Base (e.g., NaH) 2. p-Toluenesulfonyl chloride in DMF

Caption: Workflow for the direct N-tosylation of 2-bromo-5H-pyrrolo[2,3-b]pyrazine.

Discussion

The direct tosylation route is attractive due to its simplicity and reliance on a readily available starting material. The choice of base is critical; while strong bases like sodium hydride are effective, they require careful handling due to their pyrophoric nature. The reaction generally proceeds to high conversion, with reported yields being quite variable, ranging from 52% to a high of 97% under optimized conditions.[2] One report cites a molar yield of 86.9% with a purity of over 98% as determined by LC/MS.[1] This variability may be attributed to factors such as reaction scale, purity of starting materials, and the efficiency of the work-up and purification procedures.

Route 2: Cyclization-Tosylation Approach

This multi-step synthesis, detailed in patent CN113603693A, constructs the pyrrolo[2,3-b]pyrazine core followed by in-situ tosylation.[3] This method is positioned as a more controlled and potentially scalable process suitable for industrial production.[1]

Experimental Protocol

The following protocol is adapted from the aforementioned patent:

  • Reaction Setup: Charge a reaction vessel with 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine (1 equivalent) and N,N-dimethylacetamide (DMAc).

  • Cyclization: Add a mild base, such as sodium tert-butoxide (1.1-1.2 equivalents), to the mixture. Heat the reaction to 50-60 °C and maintain for 1 hour to facilitate the intramolecular cyclization and elimination of the trimethylsilyl group.

  • Tosylation: Cool the reaction mixture to room temperature. Add p-toluenesulfonyl chloride (1.2-1.3 equivalents) and continue to stir at room temperature for 1 hour.

  • Work-up and Purification: Pour the reaction mixture into a 0.5-10% aqueous sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization.

Reaction Workflow

Route2 cluster_main Route 2: Cyclization-Tosylation start 3-[(trimethylsilyl)ethynyl]- 5-pyrazin-2-amine intermediate Pyrrolo[2,3-b]pyrazine intermediate (in-situ) start->intermediate Cyclization product This compound intermediate->product Tosylation reagents1 Sodium tert-butoxide in DMAc, 50-60°C reagents2 p-Toluenesulfonyl chloride

Caption: Workflow for the cyclization-tosylation synthesis of the target compound.

Discussion

This route offers several advantages, particularly in a process chemistry setting. The use of sodium tert-butoxide as a "mild alkali reagent" is a key feature.[3] Unlike sodium hydride, sodium tert-butoxide is a non-nucleophilic, sterically hindered base, which can lead to cleaner reactions with fewer by-products.[4] Its steric bulk minimizes the likelihood of competing nucleophilic attack, favoring the desired proton abstraction.[4][5] The patent suggests that this method leads to an "obviously improved" product yield and quality, with mild and controllable reaction conditions.[3] While a specific yield is not provided in the abstract, the detailed examples in the patent demonstrate the robustness of this approach. The one-pot nature of the cyclization and tosylation steps also enhances the operational efficiency of this synthesis.

Comparative Analysis

FeatureRoute 1: Direct N-TosylationRoute 2: Cyclization-Tosylation
Starting Material 2-Bromo-5H-pyrrolo[2,3-b]pyrazine3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine
Number of Steps OneOne-pot (two-step sequence)
Key Reagents p-Toluenesulfonyl chloride, Base (e.g., NaH)Sodium tert-butoxide, p-Toluenesulfonyl chloride
Reported Yield 52-97%[2] (86.9% in one instance[1])"Obviously improved"[3]
Purity >98% by LC/MS[1]High quality, fewer by-products[3]
Scalability Potentially scalable, but may require careful handling of strong bases.Designed for industrial production with milder and more controllable conditions.[3]

Conclusion and Recommendations

Both synthetic routes present viable options for the preparation of this compound.

Route 1 is an excellent choice for laboratory-scale synthesis, especially when 2-bromo-5H-pyrrolo[2,3-b]pyrazine is readily available. Its primary advantages are its directness and simplicity. However, researchers should be mindful of the potential hazards associated with strong bases like sodium hydride and the variability in reported yields.

Route 2 is a more elegant and potentially more robust method for larger-scale production. The use of a milder, sterically hindered base enhances safety and reaction control, likely leading to a more consistent and higher-quality product. While the starting material is more complex, the overall process is streamlined as a one-pot procedure. For researchers focused on process development and scale-up, this route is highly recommended.

The ultimate choice of synthetic route will depend on the specific needs of the researcher, including the scale of the synthesis, the availability and cost of starting materials, and the desired level of process control and safety.

References

  • The Role of Sodium tert-Butoxide in Modern Organic Synthesis. (n.d.).
  • CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents. (n.d.).

Sources

A Comparative Guide to Ligand Efficacy in the Buchwald-Hartwig Amination of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. For drug development professionals, the synthesis of amino-substituted heterocycles is of paramount importance, as these moieties are prevalent in a vast array of biologically active molecules. One such scaffold of significant interest is the 5H-pyrrolo[2,3-b]pyrazine core, a key component in numerous kinase inhibitors. The targeted amination of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a critical step in the synthesis of these promising therapeutic agents.

This guide provides a comparative analysis of the efficacy of different phosphine ligands in the palladium-catalyzed Buchwald-Hartwig amination of this compound. By examining experimental data and explaining the underlying mechanistic principles, this document aims to equip researchers with the knowledge to make informed decisions in ligand selection for this vital transformation.

The Critical Role of the Ligand

The choice of ligand in a palladium-catalyzed cross-coupling reaction is not merely an experimental detail; it is a fundamental determinant of the reaction's success. The ligand's steric and electronic properties directly influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle. In the context of the Buchwald-Hartwig amination, an effective ligand must facilitate three key steps: oxidative addition of the palladium(0) complex to the aryl bromide, coordination and deprotonation of the amine, and the final reductive elimination to furnish the desired aminated product and regenerate the active catalyst.

Bulky, electron-rich phosphine ligands are generally favored as they promote the crucial reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst species. The specific architecture of the ligand can also influence its efficacy with different classes of amines (primary, secondary, aliphatic, aromatic) and sterically demanding substrates.

Comparative Analysis of Ligand Performance

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)AmineYield (%)Reference
XPhos Pd₂(dba)₃NaOtBuToluene1002-24Substituted Anilines23-89[1]
RuPhos Pd(OAc)₂K₃PO₄t-BuOH800.5Secondary AminesHigh Conversion[2]
BrettPhos Pd₂(dba)₃NaOtBuToluene10024Heterocyclic Amines>95 (conversion)[3]
BINAP Pd₂(dba)₃NaOtBuToluene100-Cyclic Secondary AminesGood[4]
Xantphos Pd(OAc)₂Cs₂CO₃1,4-Dioxane1101.5Substituted AnilinesModerate to Good[5]

Key Observations:

  • Bulky Biarylphosphine Ligands (XPhos, RuPhos, BrettPhos): This class of ligands, developed by the Buchwald group, consistently demonstrates high efficacy in the amination of heteroaryl halides. Their steric bulk and electron-rich nature are believed to accelerate the reductive elimination step. XPhos has shown broad applicability with various anilines, while RuPhos has been effective for the coupling of secondary amines. BrettPhos is another excellent choice, often leading to high conversions.

  • Chelating Bisphosphine Ligands (BINAP, Xantphos): These ligands, with their defined bite angles, can offer good stability to the catalytic complex. BINAP has been successfully employed for the amination of related pyrrolopyrazine systems.[4] Xantphos, while sometimes requiring higher temperatures, can be a robust and effective ligand, particularly with milder bases like cesium carbonate.

Experimental Protocol: A Representative Procedure

The following protocol provides a detailed methodology for the Buchwald-Hartwig amination of this compound using XPhos as the ligand. This procedure is a representative example and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol)

  • XPhos (0.05 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene to the reaction mixture.

  • Seal the Schlenk tube and stir the mixture at 100 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L(Br) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Amine [Ar-Pd(II)L(NHR'R'')]⁺Br⁻ Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amido Ar-Pd(II)L(NR'R'') Deprotonation->PdII_Amido BaseH Base-H⁺Br⁻ Deprotonation->BaseH Red_Elim Reductive Elimination Red_Elim->Pd0 Product Ar-NR'R'' Red_Elim->Product ArylBr Ar-Br ArylBr->OxAdd Amine HNR'R'' Amine->Ligand_Exch

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a pivotal transformation in the synthesis of medicinally important compounds. The judicious selection of the phosphine ligand is critical for achieving high efficiency and yields. Bulky biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos have emerged as powerful tools for this purpose, demonstrating broad applicability and high catalytic activity. While the optimal ligand may vary depending on the specific amine coupling partner, the data and protocols presented in this guide provide a solid foundation for researchers to successfully navigate this challenging yet rewarding synthetic step. Further screening and optimization of reaction parameters are always encouraged to achieve the best possible outcomes in any specific application.

References

  • Castellote, I., Vaquero, J. J., Fernández-Gadea, J., & Alvarez-Builla, J. (2004). Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. The Journal of organic chemistry, 69(25), 8668–8675.
  • Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS omega, 6(49), 33853–33866.
  • Li, S., Zhang, Y., & Liu, C. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21651-21658.
  • Larsen, E. R., Johansen, T. K., Tungen, J. E., & Hansen, T. V. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(21), 4743.
  • (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
  • Sheng, X., et al. (2023). Green Synthesis of Pyrrolo[1,2-α]quinoxalines by Palladium-Catalyzed Transfer Hydrogenation with Nitriles as Carbon Synthons.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Shaughnessy, K. H., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • Google Patents. (2008). US20080305171A1 - Pyrrolopyrazine, formulations, methods of manufacture, and methods of use there.
  • Reichert, E. C., Feng, K., Sather, A. C., & Buchwald, S. L. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
  • American Elements. This compound.
  • BLDpharm. 1201186-54-0|this compound.
  • Google Patents. (2007).
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • Google Patents. (2020).
  • Google Patents. (2013).
  • Lima, P. C., et al. (2012). Pyrazine derivatives: a patent review (2008 - present).
  • Google Patents. (2021).
  • Gildner, P. G., et al. (2017). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 46(45), 15737-15740.
  • Gandeepan, P., et al. (2020). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 25(18), 4194.
  • Pharmaffiliates. This compound.
  • Google Patents. (2015). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
  • ACS Figshare. (2020). Collection - Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-b]pyrazine core is a privileged scaffold. Its rigid, planar structure and rich electronic properties make it an ideal backbone for the design of potent and selective kinase inhibitors.[1] Specifically, 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine has emerged as a crucial intermediate in the synthesis of targeted cancer therapies, including inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] The bromine atom at the 2-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the tosyl group at the 5-position acts as a robust protecting group, enhancing the compound's stability and solubility.[1]

This guide provides an in-depth, comparative analysis of the most prevalent synthetic routes to this key intermediate. As researchers and drug development professionals, the choice of synthetic strategy can significantly impact project timelines, cost of goods, and the scalability of a campaign. Herein, we will dissect two distinct and published procedures, offering detailed protocols, a critical evaluation of their respective merits and drawbacks, and the underlying chemical principles that govern these transformations. Our goal is to equip you with the necessary insights to make an informed decision tailored to your specific research or development needs.

Benchmark Synthesis: A Tale of Two Routes

Two primary strategies have been established for the synthesis of this compound. The first is an elegant one-pot procedure that constructs the bicyclic core and introduces the desired functionalities in a single, streamlined sequence. The second is a more traditional, two-step approach that involves the initial synthesis of the unprotected pyrrolopyrazine core, followed by tosylation.

Route 1: The One-Pot Cyclization and Sulfonylation

This efficient method, detailed in patent literature, commences with 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine and proceeds through a base-mediated cyclization followed by in-situ sulfonylation.[2]

Reaction Scheme:

Route 1 start 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine intermediate Pyrrolopyrazine anion intermediate start->intermediate 1. Sodium tert-butoxide, DMAc 2. Heat (50-60 °C) product This compound intermediate->product 3. p-Toluenesulfonyl chloride 4. Room Temperature

Caption: One-pot synthesis of the target compound.

Detailed Experimental Protocol (Adapted from CN113603693A[2]):

  • Reaction Setup: To a solution of 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine (50.0 g, 0.185 mol) in N,N-dimethylacetamide (500 ml) in a suitable reaction vessel, add sodium tert-butoxide (21.3 g, 0.221 mol).

  • Cyclization: Heat the reaction mixture to 50-60 °C and stir for 1 hour. The color of the reaction mixture may change, indicating the formation of the pyrrolopyrazine intermediate.

  • Sulfonylation: Cool the reaction system to room temperature. Add p-toluenesulfonyl chloride (45.8 g, 0.240 mol) portion-wise, ensuring the temperature is maintained at room temperature. Stir the reaction mixture for an additional 1 hour at room temperature.

  • Work-up and Purification: Pour the reaction mixture into a 0.5-10% aqueous solution of sodium bicarbonate. The crude product will precipitate. Collect the solid by filtration. Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Sodium tert-butoxide: This strong, non-nucleophilic base is crucial for the deprotonation of the amine and subsequent intramolecular attack on the alkyne, initiating the cyclization. Its use over harsher bases like sodium hydride is reported to be milder and more controllable, leading to fewer by-products.[2]

  • N,N-dimethylacetamide (DMAc): This high-boiling polar aprotic solvent is an excellent choice for this reaction as it readily dissolves the starting materials and intermediates and can accommodate the heating required for the cyclization step.

  • p-Toluenesulfonyl chloride: This reagent is the source of the tosyl protecting group. It is added after the cyclization is complete to sulfonylate the nitrogen of the newly formed pyrrole ring.

  • Sodium bicarbonate quench: This aqueous basic solution is used to neutralize any remaining acidic species and to precipitate the final product, which is typically insoluble in water.

Route 2: Two-Step Synthesis via a Brominated Intermediate

This more classical approach involves the initial synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine, which is then tosylated in a separate step. While this route involves an additional step, the starting material for the tosylation is commercially available, offering a potentially more accessible entry point for some laboratories.

Reaction Scheme:

Route 2 start 2-bromo-5H-pyrrolo[2,3-b]pyrazine product This compound start->product p-Toluenesulfonyl chloride, Base (e.g., NaH), Solvent (e.g., DMF)

Caption: Two-step synthesis via a brominated intermediate.

Detailed Experimental Protocol (A Representative Procedure):

Step 1: Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine (if not commercially available)

A detailed, peer-reviewed synthesis for this specific starting material can be challenging to locate, however, general methods for the synthesis of similar pyrrolopyrazines often involve the condensation of a diaminopyrazine with a 1,2-dicarbonyl compound, followed by bromination.

Step 2: Tosylation of 2-bromo-5H-pyrrolo[2,3-b]pyrazine[1]

  • Reaction Setup: To a solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base such as sodium hydride (NaH, 1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for the deprotonation of the pyrrole nitrogen.

  • Sulfonylation: Add a solution of p-toluenesulfonyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up and Purification: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong base is required to deprotonate the relatively non-acidic N-H of the pyrrole ring, generating the corresponding anion which is a potent nucleophile.

  • Anhydrous Conditions: Sodium hydride reacts violently with water, so it is imperative that the reaction is carried out in an anhydrous solvent under an inert atmosphere.

  • N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF): These polar aprotic solvents are suitable for this reaction as they are unreactive towards the strong base and effectively solvate the ionic intermediates.

Comparative Analysis: A Head-to-Head Benchmarking

The choice between these two synthetic routes will ultimately depend on the specific priorities of the research program. Below is a comparative table to aid in this decision-making process.

ParameterRoute 1: One-Pot SynthesisRoute 2: Two-Step Synthesis
Starting Materials 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine2-bromo-5H-pyrrolo[2,3-b]pyrazine
Reagent Cost & Availability Starting material is a specialty chemical, potentially higher cost and longer lead times.[3]2-bromo-5H-pyrrolo[2,3-b]pyrazine is commercially available from multiple suppliers, potentially more cost-effective for smaller scales.[4]
Procedural Efficiency High "pot economy" - multiple transformations in a single vessel saves time and reduces waste from intermediate work-ups and purifications.Requires isolation and purification of the intermediate, leading to a longer overall synthesis time and potentially lower overall yield.
Reported Yield 86.9% molar yield reported in patent literature.[1]Yields will be dependent on the efficiency of both the synthesis of the starting material (if not purchased) and the tosylation step.
Scalability One-pot procedures are often highly amenable to large-scale synthesis due to their operational simplicity.The use of sodium hydride in the tosylation step can pose safety and handling challenges on a larger scale.
Safety Considerations Sodium tert-butoxide is a corrosive base but is generally considered safer to handle than sodium hydride.Sodium hydride is a flammable solid and reacts violently with water. Strict anhydrous and inert atmosphere techniques are essential.

Analytical Characterization: A Self-Validating System

Regardless of the synthetic route chosen, rigorous analytical characterization is paramount to confirm the identity and purity of the final product.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the pyrrolopyrazine core and the tosyl group. The methyl group of the tosyl moiety will appear as a singlet around 2.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule. The mass spectrum will also show a characteristic isotopic pattern for a bromine-containing compound.

  • Melting Point: A sharp melting point is indicative of high purity.

Senior Application Scientist's Perspective: Selecting the Optimal Route

From a process development and scale-up perspective, Route 1 (the one-pot synthesis) presents a more attractive long-term strategy. Its inherent efficiency, reduced number of unit operations, and avoidance of hazardous reagents like sodium hydride make it a more robust and scalable process. The primary hurdle for this route is the accessibility and cost of the starting material, 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine. For large-scale manufacturing, securing a reliable and cost-effective supply of this starting material would be a critical path activity.

For laboratory-scale synthesis, particularly for initial proof-of-concept studies or the preparation of small quantities for screening, Route 2 (the two-step synthesis) may be the more pragmatic choice. The ready commercial availability of 2-bromo-5H-pyrrolo[2,3-b]pyrazine allows for a more immediate entry into the desired chemical space without the need for a multi-step synthesis of the starting material. However, researchers must be adept at handling air- and moisture-sensitive reagents and be prepared for a two-step process with an intermediate purification.

Ultimately, the "best" method is context-dependent. A thorough evaluation of project timelines, budget, available expertise, and long-term scalability goals should guide the synthetic chemist in their selection.

References

  • 2-Bromo-5H-pyrrolo[2,3-b]pyrazine price & availability. MOLBASE. [Link]
  • This compound. American Elements. [Link]
  • CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
  • Sonogashira coupling. Wikipedia. [Link]
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. [Link]
  • This compound.

Sources

The 5H-Pyrrolo[2,3-b]pyrazine Scaffold: A Comparative Analysis of Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5H-pyrrolo[2,3-b]pyrazine core, a privileged scaffold in medicinal chemistry, has emerged as a versatile platform for the development of potent and selective kinase inhibitors. Its unique structural and electronic properties allow for targeted interactions within the ATP-binding pocket of a diverse range of kinases, making it a focal point in the discovery of novel therapeutics for oncology and inflammatory diseases. This guide provides a comparative analysis of the kinase inhibitory activity of various 5H-pyrrolo[2,3-b]pyrazine derivatives, supported by experimental data, to aid researchers in navigating the chemical space and understanding the structure-activity relationships that govern their potency and selectivity.

The Rationale for Targeting Kinases with 5H-Pyrrolo[2,3-b]pyrazines

Protein kinases play a pivotal role in cellular signal transduction, regulating a multitude of processes including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The 5H-pyrrolo[2,3-b]pyrazine scaffold serves as an excellent starting point for kinase inhibitor design due to its ability to mimic the purine core of ATP and establish key hydrogen bonding interactions with the kinase hinge region.[1] Strategic modifications at various positions of this bicyclic system have led to the discovery of derivatives with impressive inhibitory profiles against several important kinase families.

Comparative Inhibitory Activity: A Data-Driven Overview

The true potential of the 5H-pyrrolo[2,3-b]pyrazine scaffold is best illustrated through a direct comparison of the inhibitory activities of its derivatives against various kinase targets. The following tables summarize the half-maximal inhibitory concentrations (IC50) for representative compounds, highlighting the impact of structural modifications on potency and selectivity.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a key driver in various cancers. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been extensively explored for the development of potent FGFR inhibitors.[2][3]

Compound IDR1 GroupR2 GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 11 7-((3,5-dimethoxyphenyl)ethynyl)acrylamide≤10≤100≤100≤10
Compound 12 7-((3,5-dimethoxyphenyl)ethynyl)substituted acrylamide≤100≤500≤100≤100
Compound 13 7-((3,5-dimethoxyphenyl)ethynyl)substituted acrylamide≤100≤500≤100≤100
Compound 14 7-((3,5-dimethoxyphenyl)ethynyl)substituted acrylamide≤100≤500≤100≤100
Compound 29 Variesethyl on imidazole3.0---
Compound 30 Variesisopropyl on imidazole3.0---

Data compiled from a recent patent review on pyrazine-based kinase inhibitors and a study on structure-based discovery of FGFR inhibitors.[1][4]

The data reveals that modifications at the 2 and 7 positions of the pyrrolopyrazine core significantly influence FGFR inhibitory activity. The presence of an acrylamide group at the R2 position can lead to irreversible inhibition.[1] Furthermore, substitutions on the imidazole moiety at other positions can yield highly potent FGFR1 inhibitors with low nanomolar IC50 values.[4]

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is central to immune response and inflammation. Inhibitors of JAKs are valuable therapeutics for autoimmune disorders. The 5H-pyrrolo[2,3-b]pyrazine scaffold has also been successfully employed to develop potent JAK inhibitors.[5]

Compound IDR GroupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Upadacitinib (4) Tricyclic fused system47>300>500-
Compound 34 Pyrazolo[1,5-a]pyrazine derivative38.5629.67.7

Data from a review of pyrazine-based kinase inhibitors.[1] Note: While Upadacitinib has a related tricyclic core, it demonstrates the utility of the broader pyrazine-based structures in achieving JAK1 selectivity. Compound 34 is a pyrazolo[1,5-a]pyrazine derivative, highlighting a related but distinct scaffold.

These examples demonstrate that the broader class of pyrazine-containing fused heterocycles can be engineered to achieve high potency and selectivity for specific JAK isoforms. Upadacitinib's structure showcases how extending the core can fine-tune selectivity towards JAK1.[1]

Other Kinase Targets

The versatility of the 5H-pyrrolo[2,3-b]pyrazine and related pyrrolopyrimidine scaffolds extends to other important cancer and immunology targets, including Bruton's tyrosine kinase (BTK) and Aurora kinases.

Compound IDTarget KinaseIC50 (nM)
Compound 4x BTK4.8
Compound 28c Aurora-A67
Compound 28c Aurora-B12710

Data compiled from studies on BTK and Aurora kinase inhibitors.[6][7]

These findings underscore the adaptability of the pyrrolo-fused pyrazine and pyrimidine cores for developing highly potent and selective inhibitors against a range of kinases by modifying the substituents to exploit specific features of the target kinase's active site.

Key Signaling Pathways Targeted

To appreciate the therapeutic potential of these inhibitors, it is crucial to understand the signaling pathways they modulate.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene AKT AKT PI3K->AKT AKT->Gene Inhibitor 5H-pyrrolo[2,3-b]pyrazine derivatives Inhibitor->FGFR

Caption: FGFR Signaling Pathway Inhibition.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene Gene Expression (Inflammation, Immunity) STAT->Gene Inhibitor 5H-pyrrolo[2,3-b]pyrazine derivatives Inhibitor->JAK

Caption: JAK-STAT Signaling Pathway Inhibition.

Experimental Protocols: A Guide to Determining Kinase Inhibitory Activity

The generation of reliable and reproducible IC50 data is paramount in the evaluation of kinase inhibitors. While specific assay conditions may vary between laboratories and kinase targets, the fundamental principles remain consistent. Here, we outline a generalized workflow for an in vitro kinase assay, adaptable for various detection methods such as ADP-Glo™ or TR-FRET.

Kinase_Assay_Workflow Prep 1. Reagent Preparation - Kinase - Substrate - ATP - Inhibitor Dilutions Incubate 2. Kinase Reaction Incubate kinase with inhibitor, then add substrate/ATP mixture. Prep->Incubate Detect 3. Signal Detection Add detection reagents (e.g., ADP-Glo™, TR-FRET). Incubate->Detect Analyze 4. Data Analysis Measure signal and calculate % inhibition. Fit data to determine IC50. Detect->Analyze

Caption: General In Vitro Kinase Assay Workflow.

Detailed Step-by-Step Methodology (ADP-Glo™ Assay Example)

This protocol provides a framework for determining the IC50 of 5H-pyrrolo[2,3-b]pyrazine derivatives.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.
  • Kinase and Substrate: Dilute the recombinant kinase and its corresponding substrate to their optimal working concentrations in kinase buffer.
  • Inhibitor Dilutions: Prepare a serial dilution of the 5H-pyrrolo[2,3-b]pyrazine derivative in 100% DMSO. Subsequently, create intermediate dilutions in kinase buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.

2. Assay Plate Setup (384-well plate):

  • Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or vehicle (DMSO control) to the appropriate wells.
  • Add the diluted kinase enzyme solution (e.g., 2.5 µL) to all wells except the "no enzyme" control.
  • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

3. Kinase Reaction:

  • Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to all wells.
  • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

4. Signal Detection (ADP-Glo™ Protocol):

  • Add ADP-Glo™ Reagent (e.g., 10 µL) to all wells to stop the kinase reaction and deplete the remaining ATP.[8][9][10]
  • Incubate at room temperature for 40 minutes.[9][10]
  • Add Kinase Detection Reagent (e.g., 20 µL) to convert ADP to ATP and generate a luminescent signal.[8][9][10]
  • Incubate at room temperature for 30-60 minutes.[9]

5. Data Analysis:

  • Measure the luminescence using a plate reader.
  • Normalize the data by setting the "no inhibitor" (DMSO) control as 100% kinase activity and the "no enzyme" or maximally inhibited control as 0% activity.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a highly fruitful starting point for the development of a new generation of kinase inhibitors. The extensive body of research demonstrates that meticulous structure-based design and a thorough understanding of the target kinase's active site can lead to compounds with exceptional potency and selectivity. The comparative data presented herein serves as a valuable resource for medicinal chemists and pharmacologists working to further exploit this privileged scaffold. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their impressive in vitro activity into clinical success. Furthermore, the exploration of this scaffold against a broader range of the human kinome may uncover novel therapeutic opportunities.

References

  • Al-Ostoot, F. H., Al-Qtaishat, S., Metwaly, A. M., & Al-kayal, N. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 41-71. [Link]
  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol.
  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors.
  • Abdel-Maksoud, M. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]
  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
  • East Port Praha. (n.d.). Technologies to Study Kinases.
  • ResearchGate. (n.d.). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors.
  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]
  • Zhao, X., et al. (2015). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 23(15), 4867-4874. [Link]
  • Semantic Scholar. (n.d.). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold.
  • Howard, S., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9031-9042. [Link]
  • Norman, P. (2013). Discovery of a Series of Novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2522-2526. [Link]
  • Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports, 12(1), 1-16. [Link]

Sources

A-Comprehensive-Guide-to-Assessing-the-Impact-of-the-Tosyl-Group-on-Biological-Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tosyl Group - More Than Just a Protective Agent

In the landscape of medicinal chemistry and drug development, the strategic modification of molecular scaffolds is paramount to optimizing biological activity. Among the plethora of functional groups available to the synthetic chemist, the p-toluenesulfonyl group, commonly known as the tosyl group (Ts), stands out for its versatility.[1][2] While traditionally recognized as an excellent protecting group for alcohols and amines and a superb leaving group in nucleophilic substitution reactions, its direct impact on the biological activity of a molecule is a nuanced and increasingly explored area.[1][3][4][5][6] This guide provides an in-depth analysis of how the introduction of a tosyl group can modulate the therapeutic properties of a compound, offering a comparative framework and actionable experimental protocols for researchers in the field.

The tosyl group, with its distinct physicochemical properties, can influence a molecule's steric profile, electronic distribution, and lipophilicity, all of which are critical determinants of its interaction with biological targets.[7][8] This guide will delve into the multifaceted roles of the tosyl group, moving beyond its synthetic utility to its function as a pharmacologically active moiety or a modulator of bioactivity.

The Chemical Biology of the Tosyl Group: A Double-Edged Sword

The tosyl group's influence on biological activity can be broadly categorized into two main mechanisms: covalent modification of biological targets and non-covalent modulation of drug-receptor interactions.

Covalent Modification: The Tosyl as a Reactive Handle

The inherent reactivity of the tosylate ester, which makes it an excellent leaving group, can be harnessed for targeted covalent inhibition of proteins.[3] This is particularly relevant in drug discovery, where covalent inhibitors can offer advantages in terms of potency and duration of action.

Mechanism of Action: Ligand-Directed Tosyl (LDT) Chemistry

A cutting-edge application of this reactivity is Ligand-Directed Tosyl (LDT) chemistry, a technique for the specific labeling of native proteins in living cells.[3] In this approach, a ligand that binds to a target protein is tethered to a reactive tosyl-containing probe. Upon binding, the probe is positioned to covalently modify a nearby nucleophilic residue (e.g., cysteine) on the protein surface.[3]

Experimental Workflow: Ligand-Directed Tosyl (LDT) Protein Labeling

Caption: Workflow for Ligand-Directed Tosyl (LDT) protein labeling.[3]

Non-Covalent Interactions: The Tosyl as a Bioisostere and Pharmacophore

Beyond covalent interactions, the tosyl group can significantly influence a molecule's non-covalent binding to a biological target. This can occur through several mechanisms:

  • Bioisosteric Replacement: The sulfonamide group, of which the tosyl group is a derivative, is a well-established bioisostere for the carboxylic acid group.[9][10] This substitution can alter a molecule's acidity, lipophilicity, and hydrogen bonding capacity, leading to improved pharmacokinetic and pharmacodynamic properties.[9][10][11] For instance, replacing a carboxylic acid with a sulfonamide has been shown to increase the efficacy of angiotensin II receptor antagonists.[9][10]

  • Direct Pharmacophoric Contributions: The tosyl group itself can act as a key pharmacophore, participating in crucial interactions with the target protein. The aromatic ring can engage in π-π stacking or hydrophobic interactions, while the sulfonyl oxygens can act as hydrogen bond acceptors.

Comparative Analysis: Assessing the Impact of Tosylation on Biological Activity

To rigorously assess the impact of a tosyl group, a comparative approach is essential. This involves synthesizing and testing both the tosylated compound and its non-tosylated analog.

Case Study 1: Enhancing Antimalarial Activity

A study on the total synthesis of Tosyl-Samroiyotmycin A, a macrodiolide with antimalarial properties, revealed that the presence of the tosyl group was beneficial for its antiplasmodial activity.[12] The tosylated analog showed a 3.4-fold higher activity than the "tosyl-free" natural product against multi-resistant and sensitive P. falciparum strains.[12]

CompoundIC50 (nM) - K1 strain (multi-resistant)IC50 (nM) - Nf54 strain (sensitive)
syn,syn-Tosyl-Samroiyotmycin A 1.5 1.2
Samroiyotmycin A (non-tosylated)5.14.1
Data summarized from a study on the antimalarial activity of Samroiyotmycin A and its tosylated analog.[12]
Case Study 2: Selective Antibiofilm Activity

In a recent study, novel tosylated compounds were synthesized and evaluated for their antibiofilm activity against Pseudomonas aeruginosa.[13][14] Propargyl tosylate demonstrated potent activity in disrupting both the formation and maintenance of biofilms without exhibiting direct antibacterial effects.[13][14] This suggests that the tosyl moiety plays a crucial role in interfering with biofilm development.[13] Structure-activity relationship analysis highlighted the importance of the benzenesulfonate (tosyl) moiety in enhancing these antibiofilm properties.[13][14]

CompoundBiofilm Inhibition (%) at 100 µg/mLMinimum Inhibitory Concentration (MIC) (µg/mL)
Propargyl Tosylate > 90% > 200
Propargyl Alcohol (non-tosylated)< 20%> 200
Illustrative data based on the findings of the study on tosylated compounds as antibiofilm agents.[13][14]

Experimental Protocols for Assessing Biological Activity

A robust assessment of a tosylated compound's biological activity requires a combination of in vitro and in vivo assays.

In Vitro Assays: The First Line of Evaluation

In vitro assays are conducted outside of a living organism and are crucial for initial screening and mechanistic studies.[15][16]

3.1.1 Cell-Based Potency Assays

These assays are essential for determining the biological activity of a compound in a cellular context.[17]

  • Protocol: Cell Viability Assay (MTT Assay)

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of the tosylated compound and its non-tosylated analog for 24-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

3.1.2 Enzyme Activity Assays

If the compound is designed to target a specific enzyme, its inhibitory activity can be measured biochemically.[17][18]

  • Protocol: Kinase Inhibition Assay (Example)

    • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a suitable buffer.

    • Inhibitor Addition: Add varying concentrations of the tosylated compound and its non-tosylated analog.

    • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase.

    • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate, often using a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures ATP consumption.

    • Data Analysis: Determine the IC50 value of the inhibitors.

Logical Flow for In Vitro Biological Activity Assessment

in_vitro_assessment cluster_synthesis Compound Synthesis cluster_primary_screening Primary Screening cluster_target_based Target-Based Assays cluster_cellular_assays Cellular Mechanism of Action Tosylated_Compound Tosylated Compound Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH) Tosylated_Compound->Cell_Viability Non_Tosylated_Analog Non-Tosylated Analog Non_Tosylated_Analog->Cell_Viability Binding_Assay Binding Assays (e.g., ELISA, SPR) Cell_Viability->Binding_Assay If active and target is known Enzyme_Assay Enzyme Activity Assays (e.g., Kinase, Protease) Cell_Viability->Enzyme_Assay If active and target is an enzyme Reporter_Gene Reporter Gene Assays Binding_Assay->Reporter_Gene Signaling_Assay Cell Signaling Assays (e.g., Western Blot, Flow Cytometry) Enzyme_Assay->Signaling_Assay

Caption: A logical workflow for the in vitro assessment of tosylated compounds.

In Vivo Evaluation: Assessing Efficacy and Toxicology in a Living System

In vivo studies are critical for evaluating a compound's behavior in a whole organism, providing data on its efficacy, pharmacokinetics, and toxicology.[19]

  • Protocol: Murine Xenograft Model for Anticancer Activity

    • Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, non-tosylated analog, and tosylated compound). Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

    • Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Synthesis of Tosylated Compounds: A Practical Guide

The conversion of an alcohol to a tosylate is a cornerstone of organic synthesis.[4][20]

  • General Protocol for Tosylation of an Alcohol

    • Dissolution: Dissolve the alcohol in a suitable solvent, such as dichloromethane (DCM) or pyridine.

    • Base Addition: Add a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

    • Tosyl Chloride Addition: Cool the reaction mixture to 0°C and slowly add p-toluenesulfonyl chloride (TsCl).[21][22]

    • Reaction Monitoring: Allow the reaction to stir at 0°C to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[3]

    • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude tosylate by flash column chromatography or recrystallization.[3]

Conclusion: A Strategic Tool in Drug Discovery

The tosyl group is far more than a simple synthetic tool; it is a strategic element in the design and development of novel therapeutic agents. Its ability to act as a covalent warhead, a bioisosteric replacement, and a direct pharmacophoric contributor provides medicinal chemists with a powerful handle to fine-tune the biological activity of lead compounds. By employing a rigorous comparative analysis and a comprehensive suite of in vitro and in vivo assays, researchers can effectively dissect the impact of tosylation and unlock new avenues for drug discovery.

References

  • Vertex AI Search. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Vertex AI Search. (2024).
  • BenchChem. (2025). The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. BenchChem.
  • Grokipedia. (n.d.). Tosyl group. Grokipedia.
  • Pacific BioLabs. (n.d.). In Vitro Potency Assays. Pacific BioLabs.
  • ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Taylor & Francis Online. (n.d.). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.
  • Visikol. (2023). The Importance of In Vitro Assays. Visikol.
  • Wikipedia. (n.d.). Tosyl group. Wikipedia.
  • PMC. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.
  • Labcorp. (n.d.). Bioactivity & Potency Testing Insights for Drug Development. Labcorp.
  • CD Biosynsis. (n.d.). In vitro assays for protein function services. CD Biosynsis.
  • PubMed. (2025). Synthesis and Evaluation of Novel Tosylated Compounds as Selective Antibiofilm Agents against Pseudomonas aeruginosa. PubMed.
  • PMC. (n.d.). Total Synthesis of Tosyl‐Samroiyotmycin A and Its Biological Profiling. PMC.
  • Taylor & Francis Online. (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry.
  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Semantic Scholar. (n.d.). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Semantic Scholar.
  • Proprep. (n.d.). Discuss the structure and reactivity of tosylates in organic chemistry molecules, considering their role as leaving groups. Proprep.
  • ZU Scholars. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars.
  • Arkat USA. (n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form.
  • Master Organic Chemistry. (2015).
  • Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts.
  • RSC Publishing. (2023).
  • Chemistry LibreTexts. (2019). 9.13: Tosylate—Another Good Leaving Group. Chemistry LibreTexts.
  • Bartleby.com. (n.d.).
  • ResearchGate. (2025). Synthesis and Evaluation of Novel Tosylated Compounds as Selective Antibiofilm Agents against Pseudomonas aeruginosa | Request PDF.
  • PMC. (n.d.).
  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK. Vivotecnia.
  • MDPI. (n.d.). Design, Synthesis, and In Vivo Evaluation of C1-Linked 4,5-Epoxymorphinan Haptens for Heroin Vaccines. MDPI.
  • PubMed. (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology. PubMed.

Sources

The Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Core in Kinase Inhibition and Beyond, A Bioisosteric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often guided by the strategic selection and optimization of heterocyclic scaffolds. Among these, the pyrrolo[2,3-b]pyrazine core has emerged as a particularly fruitful scaffold, especially in the realm of protein kinase inhibitors. Its unique electronic and structural features have positioned it as a "privileged" structure in drug discovery. However, the true value of a scaffold is best understood in context. This guide provides an in-depth, objective comparison of the pyrrolo[2,3-b]pyrazine scaffold with its key bioisosteres: the parent purine, 7-deazapurine (pyrrolo[2,3-d]pyrimidine), and pyrazolo[3,4-d]pyrimidine. Through a critical analysis of their physicochemical properties, biological activities supported by experimental data, and pharmacokinetic profiles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their own discovery programs.

Introduction to the Pyrrolo[2,3-b]pyrazine Scaffold and the Principle of Bioisosterism

The pyrrolo[2,3-b]pyrazine scaffold, a fused bicyclic heterocycle, has garnered significant attention for its role in a variety of biologically active compounds.[1] Its structure, characterized by a pyrazine ring fused to a pyrrole ring, offers a unique arrangement of nitrogen atoms that can engage in crucial hydrogen bonding interactions with biological targets, most notably the hinge region of protein kinases.[2] This has led to the development of potent inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs).[3][4]

The concept of bioisosterism is a cornerstone of modern drug design, involving the substitution of atoms or groups with other atoms or groups that possess similar physical or chemical properties, leading to similar biological activity.[5] This strategy is often employed to modulate a compound's potency, selectivity, metabolic stability, and other pharmacokinetic properties. The pyrrolo[2,3-b]pyrazine scaffold can be considered a bioisostere of the naturally occurring purine core, as well as other related heterocyclic systems. Understanding the subtle yet significant differences imparted by these bioisosteric replacements is critical for rational drug design.

dot

Caption: Bioisosteric relationship of the pyrrolo[2,3-b]pyrazine scaffold.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a scaffold are fundamental determinants of a drug candidate's behavior, influencing its solubility, permeability, and ultimately, its pharmacokinetic profile. A comparison of the parent pyrrolo[2,3-b]pyrazine core with its bioisosteres reveals key differences that can be exploited in drug design.

PropertyPyrrolo[2,3-b]pyrazinePurine7-Deazapurine (Pyrrolo[2,3-d]pyrimidine)Pyrazolo[3,4-d]pyrimidine
Molecular Weight ( g/mol ) 119.12[6]120.11119.12120.11
cLogP 0.3[6]-0.910.58-0.12
Topological Polar Surface Area (Ų) 41.6[6]51.541.654.3
H-Bond Donors 1111
H-Bond Acceptors 2323
pKa (most basic) ~4.5 (predicted)~2.4~4.8 (predicted)~3.5 (predicted)

Note: cLogP and TPSA values are calculated. pKa values are estimations and can vary based on substitution.

From this data, we can draw several key insights:

  • Lipophilicity (cLogP): The pyrrolo[2,3-b]pyrazine and 7-deazapurine scaffolds are more lipophilic than purine and pyrazolo[3,4-d]pyrimidine. This can influence membrane permeability and interactions with hydrophobic pockets in target proteins.

  • Polarity (TPSA): Pyrrolo[2,3-b]pyrazine and 7-deazapurine have a lower polar surface area compared to their counterparts with an additional nitrogen atom. This generally correlates with better cell permeability.

  • Hydrogen Bonding: The presence of two nitrogen acceptors in pyrrolo[2,3-b]pyrazine and 7-deazapurine, versus three in purine and pyrazolo[3,4-d]pyrimidine, alters the hydrogen bonding potential, which can be critical for target recognition and selectivity.

  • Basicity (pKa): The predicted basicity of the scaffolds varies, which can impact salt formation, solubility, and interactions with acidic residues in the target's active site.

These differences in physicochemical properties provide a rationale for scaffold hopping experiments, where one core is replaced by another to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[7]

Biological Activity: A Head-to-Head Comparison in Kinase Inhibition

The most compelling evidence for the utility of a scaffold comes from direct comparative studies of biological activity. A key example is in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, where the pyrrolo[2,3-b]pyrazine core has demonstrated significant advantages.

A study by Zhang et al. (2017) provides a direct comparison of a 5H-pyrrolo[2,3-b]pyrazine derivative against its bioisosteric 1H-pyrrolo[3,2-b]pyridine and 1H-pyrazolo[4,3-b]pyridine analogues in an FGFR1 enzymatic assay.[4]

ScaffoldStructureFGFR1 Inhibition (%) at 1 µM
1H-Pyrazolo[4,3-b]pyridine(Structure of compound 4 in the source)87.8% (at 10 µM)
1H-Pyrrolo[3,2-b]pyridine(Structure of compound 8 in the source)Slightly decreased activity vs. pyrazolo[4,3-b]pyridine
5H-Pyrrolo[2,3-b]pyrazine (Structure of compound 9 in the source)>90%

The results were striking: changing the scaffold from 1H-pyrrolo[3,2-b]pyridine to 5H-pyrrolo[2,3-b]pyrazine dramatically increased the binding activity, with the latter showing over 90% inhibition at a concentration of 1 µM.[4] This highlights the profound impact that subtle changes in the core scaffold can have on biological activity. The authors attribute this to the optimal positioning of the nitrogen atom as a hydrogen bond acceptor with the backbone of residue ALA564 in the FGFR1 hinge region.[4]

Furthermore, a comparative study on antiproliferative activity and ADME profiling of purines and their bioisosteres, including pyrrolo[2,3-d]pyrimidines, revealed that the 4-chloropyrrolo[2,3-d]pyrimidine derivative 45a showed promising submicromolar antiproliferative activity and a good selectivity index.[3][8] This suggests that the 7-deazapurine core can also serve as a highly effective scaffold.

While direct comparative data across a wide range of targets is still emerging, the existing evidence strongly suggests that the pyrrolo[2,3-b]pyrazine scaffold offers a distinct advantage in certain contexts, particularly where the specific arrangement of hydrogen bond donors and acceptors is critical for high-affinity binding.

dot

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Pharmacokinetic Profile: Considerations for Drug Development

The ultimate success of a drug candidate depends not only on its potency but also on its pharmacokinetic (PK) profile.[9] The choice of a heterocyclic core can significantly influence a compound's ADME properties.

A study comparing the ADME profiles of purines and pyrrolo[2,3-d]pyrimidines found that the metabolic stability can vary significantly between the two scaffolds.[3] For instance, the pyrrolo[2,3-d]pyrimidine derivative 45a exhibited moderate clearance and good membrane permeability, highlighting its potential for favorable in vivo behavior.[3][8]

While direct, head-to-head comparative PK data for a series of compounds differing only by the core scaffold (pyrrolo[2,3-b]pyrazine vs. its bioisosteres) is limited in the public domain, we can infer some general trends based on their physicochemical properties. The increased lipophilicity and lower polar surface area of the pyrrolo[2,3-b]pyrazine and 7-deazapurine scaffolds may lead to better oral absorption and cell permeability. However, this increased lipophilicity can also result in higher metabolic clearance and potential off-target effects.

Therefore, the selection of a scaffold should be a careful balance of optimizing for on-target potency while maintaining a favorable ADME profile. The pyrrolo[2,3-b]pyrazine core, with its demonstrated high potency in certain contexts, provides a strong starting point for further optimization of PK properties through judicious decoration with various substituents.

Experimental Protocols

To provide a practical context for the data presented, this section outlines a representative experimental protocol for a key assay used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (e.g., for FGFR1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo™.

Materials:

  • Recombinant human FGFR1 kinase

  • Poly-Glu-Tyr (4:1) peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound or DMSO (vehicle control).

  • Enzyme Addition: Add the FGFR1 enzyme solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

dot

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Reaction_Setup Set up Reaction: Compound + Enzyme Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction: Add Substrate + ATP Reaction_Setup->Reaction_Start Incubation Incubate at RT Reaction_Start->Incubation Detection Add Detection Reagents Incubation->Detection Data_Acquisition Measure Luminescence Detection->Data_Acquisition IC50_Calc Calculate IC50 Data_Acquisition->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The pyrrolo[2,3-b]pyrazine scaffold has firmly established its place as a valuable core in modern drug discovery, particularly in the development of potent kinase inhibitors. Its bioisosteric relationship with purine, 7-deazapurine, and pyrazolo[3,4-d]pyrimidine provides a rich platform for medicinal chemists to explore and optimize for potency, selectivity, and pharmacokinetic properties.

This guide has demonstrated that while these scaffolds share structural similarities, they possess distinct physicochemical and biological profiles. The pyrrolo[2,3-b]pyrazine core, with its favorable lipophilicity, lower polar surface area, and unique hydrogen bonding capabilities, has shown a clear advantage in specific applications, such as FGFR inhibition.

The choice of a scaffold is a critical decision in the early stages of a drug discovery program. By understanding the nuanced differences between the pyrrolo[2,3-b]pyrazine core and its bioisosteres, researchers can make more informed decisions, ultimately accelerating the path towards novel and effective therapeutics. The continued exploration of these privileged scaffolds will undoubtedly lead to the discovery of new medicines to address unmet medical needs.

References

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. PubMed. [Link]
  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. MDPI. [Link]
  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents.
  • Heterocycles in Medicinal Chemistry. PMC. [Link]
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • 5H-Pyrrolo[2,3-b]pyrazine. PubChem. [Link]
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. [Link]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mut
  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Online. [Link]
  • A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. NIH. [Link]
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Publishing. [Link]
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. [Link]
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
  • Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evalu
  • Theoretical study of structure, pK(a), lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives.
  • The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. PMC. [Link]

Sources

A Comparative Analysis of Purification Methodologies for 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the purity of synthetic intermediates is not merely a matter of academic rigor but a critical determinant of downstream success. For researchers and medicinal chemists working with kinase inhibitors, 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine stands as a pivotal building block. Its unique pyrrolopyrazine scaffold is instrumental in the development of targeted therapies for various cancers.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are intrinsically linked to the purity of this key intermediate. This guide provides an in-depth evaluation of the most common purification methods for this compound, offering a comparative analysis of their efficiency, supported by experimental data and field-proven insights.

The Imperative of Purity in Drug Development

The presence of impurities in a synthetic intermediate like this compound can have far-reaching consequences. Residual reactants, by-products, or solvent residues can interfere with subsequent synthetic steps, leading to reduced yields and the formation of new, often difficult-to-remove impurities. More critically, impurities can carry over into the final API, potentially altering its pharmacological profile, inducing toxicity, or compromising its stability. Therefore, the selection of an appropriate purification strategy is a cornerstone of robust and reproducible drug development.

This guide will dissect three primary purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). Each method will be evaluated based on purity, yield, scalability, time, and cost-effectiveness, empowering researchers to make informed decisions tailored to their specific needs.

Comparative Overview of Purification Methods

Parameter Recrystallization Flash Column Chromatography Preparative HPLC
Purity High (>98%)[1]Moderate to HighVery High (>99%)
Yield Good (up to 86.9%)[1]Variable (generally lower than recrystallization)Good (typically >90% recovery from injected sample)
Scalability Excellent for large quantitiesGood for lab scale, can be challenging for industrial scaleLimited by column size and cost
Time Can be time-consuming (requires cooling and crystallization)Relatively fast for small to medium scaleCan be time-consuming for large quantities due to multiple injections
Cost Low (primarily solvent cost)Moderate (cost of silica gel and solvents)High (expensive equipment, columns, and high-purity solvents)
Solvent Consumption Moderate to highHighHigh

In-Depth Analysis and Experimental Protocols

Recrystallization: The Classic Approach to High Purity

Recrystallization is a powerful and cost-effective technique that leverages the differences in solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. For crystalline compounds like this compound, it can yield material of exceptional purity.

Causality of Experimental Choices: The selection of the solvent system is paramount. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, the impurities should either be highly soluble or insoluble at all temperatures. The ethyl acetate/petroleum ether system is effective for this compound because ethyl acetate is a good solvent for the polar this compound at elevated temperatures, while the less polar petroleum ether acts as an anti-solvent, inducing crystallization upon cooling.

Self-Validating System: The purity of the recrystallized material can be readily assessed by measuring its melting point. A sharp melting point close to the literature value is indicative of high purity. Further validation is typically achieved through analytical techniques like HPLC and NMR.

Experimental Protocol: Recrystallization

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add petroleum ether to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

A documented procedure for this method reports a molar yield of 86.9% with a purity of >98% as determined by LC/MS.[1]

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve crude->dissolve solvent Hot Ethyl Acetate solvent->dissolve hot_filtration Filter Insoluble Impurities dissolve->hot_filtration anti_solvent Petroleum Ether hot_filtration->anti_solvent cool Cool Slowly anti_solvent->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Recrystallization workflow for this compound.

Flash Column Chromatography: The Workhorse of the Research Lab

Flash column chromatography is a rapid purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is a highly versatile method suitable for a wide range of compounds.

Causality of Experimental Choices: Silica gel is the most common stationary phase due to its polarity and ability to separate a broad range of organic molecules. The choice of the mobile phase (eluent) is critical for achieving good separation. A 20:1 mixture of petroleum ether and ethyl acetate provides a mobile phase of low polarity, which allows the moderately polar this compound to be retained on the silica gel while less polar impurities are eluted first. Increasing the polarity of the mobile phase (by increasing the proportion of ethyl acetate) would decrease the retention time of the target compound.

Self-Validating System: The separation process is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. The purity of the combined fractions is then confirmed by analytical HPLC or NMR.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Elute the column with a 20:1 mixture of petroleum ether/ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Column_Chromatography_Workflow cluster_preparation Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation crude Crude Product load_sample Load Sample crude->load_sample silica Silica Gel pack_column Pack Column silica->pack_column pack_column->load_sample elute Elute load_sample->elute eluent Mobile Phase (PE/EA 20:1) eluent->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor by TLC collect_fractions->tlc combine_fractions Combine Pure Fractions tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Flash column chromatography workflow for purification.

Preparative HPLC: The Ultimate in Purity

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that offers the highest level of purity. It is particularly useful for purifying valuable compounds, separating closely related impurities, or when very high purity is required for biological assays.

Causality of Experimental Choices: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common choice for purifying moderately polar organic molecules. A gradient elution, starting with a high concentration of water and gradually increasing the concentration of an organic solvent like acetonitrile, is employed to effectively separate the target compound from both more polar and less polar impurities.

Self-Validating System: The purity of the collected fractions is determined directly from the chromatogram. Fractions corresponding to the main peak are collected, and their purity can be confirmed by analytical HPLC using a different method or by other analytical techniques.

Experimental Protocol: Preparative HPLC (Representative)

This protocol is based on methods used for similar bromo-substituted heterocyclic compounds and should be optimized for this compound.

  • Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent, such as a mixture of acetonitrile and water, and filter it through a 0.45 µm filter.

  • Column and Mobile Phase: Use a preparative C18 column. The mobile phase typically consists of water (A) and acetonitrile (B), both containing a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.

  • Gradient Elution: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B). Inject the sample and start a linear gradient to increase the concentration of B over a set period.

  • Fraction Collection: Monitor the elution using a UV detector and collect the fractions corresponding to the peak of the target compound.

  • Product Isolation: Combine the pure fractions and remove the solvents by lyophilization or evaporation.

HPLC_Workflow cluster_preparation Sample Preparation cluster_separation HPLC Separation cluster_collection Collection & Isolation crude Crude/Partially Pure Product dissolve Dissolve in Mobile Phase crude->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto Preparative Column filter->inject gradient Gradient Elution inject->gradient detect UV Detection gradient->detect collect Collect Fractions detect->collect analyze Analyze Purity collect->analyze pool Pool Pure Fractions analyze->pool isolate Isolate Product (Lyophilize/Evaporate) pool->isolate pure_product High-Purity Product isolate->pure_product

Caption: Preparative HPLC workflow for high-purity isolation.

Purity Assessment: The Role of Analytical Techniques

The evaluation of any purification method is incomplete without robust analytical techniques to confirm the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is the gold standard for purity determination. It provides a quantitative measure of the purity by separating the target compound from its impurities and calculating the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the purified compound and the identification of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and can also be used for purity assessment. The absence of impurity signals in the NMR spectrum is a strong indicator of high purity. Quantitative NMR (qNMR) can provide a highly accurate determination of purity by comparing the integral of a signal from the analyte to that of a certified internal standard.[2][3]

Conclusion: Selecting the Optimal Purification Strategy

The choice of the most efficient purification method for this compound is contingent upon the specific requirements of the research.

  • For achieving high purity on a large scale in a cost-effective manner, recrystallization is an excellent choice, provided the compound is crystalline and a suitable solvent system can be identified.

  • Flash column chromatography offers a balance of speed and efficiency for laboratory-scale purifications and is particularly useful for removing impurities with significantly different polarities.

  • When the utmost purity is required, especially for material intended for biological testing or as an analytical standard, preparative HPLC is the method of choice, despite its higher cost and lower throughput.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate purification strategy, ensuring the quality and integrity of their valuable synthetic intermediates and paving the way for successful drug discovery outcomes.

References

  • Emery Pharma.
  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

Sources

A Comparative Cost Analysis of Synthetic Pathways to 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a critical building block in medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Its role as a key intermediate for the synthesis of potent and selective kinase inhibitors, such as those targeting Fibroblast Growth Factor Receptors (FGFRs), underscores the importance of efficient and cost-effective synthetic routes to this compound.[1] This guide provides an in-depth comparative cost analysis of two prominent synthetic pathways to this valuable molecule, offering researchers, scientists, and drug development professionals the data and insights necessary to make informed decisions for their discovery and development programs.

This analysis will dissect two distinct approaches: a one-pot cyclization and sulfonylation of a pyrazine precursor, and a direct sulfonylation of a pre-formed pyrrolo[2,3-b]pyrazine core. The evaluation will encompass not only the direct costs of starting materials and reagents but also consider factors such as reaction yields, step-count, and potential scalability.

Synthetic Pathway 1: One-Pot Cyclization and Sulfonylation

This pathway, detailed in patent CN113603693A, constructs the pyrrolo[2,3-b]pyrazine skeleton and introduces the bromo and tosyl groups in a one-pot fashion.[1] The synthesis commences with 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine, which undergoes a base-mediated cyclization followed by in-situ sulfonylation.

Experimental Protocol

Step 1: Synthesis of 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine (Starting Material)

This starting material is not readily commercially available and requires a Sonogashira coupling reaction for its preparation.

  • Reaction: To a solution of 2-amino-5-bromopyrazine (1 equivalent) in a suitable solvent such as triethylamine, is added trimethylsilylacetylene (1.1 equivalents), a palladium catalyst like PdCl2(PPh3)2 (0.02 equivalents), and copper(I) iodide (0.04 equivalents). The reaction mixture is stirred at room temperature until completion.

  • Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

  • Assumed Yield: 80%

Step 2: One-Pot Cyclization and Sulfonylation

  • Reaction: In a reaction vessel, N,N-dimethylacetamide (DMAc) and 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine (1 equivalent) are combined. Sodium tert-butoxide (1.2 equivalents) is added, and the mixture is heated to 50-60°C for 1 hour. After cooling to room temperature, p-toluenesulfonyl chloride (1.3 equivalents) is added, and the reaction is stirred for an additional hour.

  • Work-up: The reaction mixture is quenched by adding it to a 0.5-10% aqueous sodium bicarbonate solution. The resulting precipitate is filtered, recrystallized from an ethyl acetate/petroleum ether mixture, and dried to yield the final product.[1]

  • Reported Yield: 86.9%[1]

Workflow Diagram

Pathway_1 cluster_0 Starting Material Synthesis cluster_1 Final Product Synthesis 2-amino-5-bromopyrazine 2-amino-5-bromopyrazine Sonogashira_Coupling Sonogashira Coupling (PdCl2(PPh3)2, CuI, Et3N) 2-amino-5-bromopyrazine->Sonogashira_Coupling trimethylsilylacetylene trimethylsilylacetylene trimethylsilylacetylene->Sonogashira_Coupling SM 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine Sonogashira_Coupling->SM Cyclization Cyclization (NaOtBu, DMAc, 50-60°C) SM->Cyclization Sulfonylation Sulfonylation (TsCl, rt) Cyclization->Sulfonylation Final_Product This compound Sulfonylation->Final_Product

Caption: Workflow for the One-Pot Cyclization and Sulfonylation Pathway.

Synthetic Pathway 2: Direct Sulfonylation

This pathway involves the direct N-tosylation of the pre-formed 2-bromo-5H-pyrrolo[2,3-b]pyrazine core. This approach is more linear but relies on the availability and cost of the heterocyclic starting material.

Experimental Protocol
  • Reaction: To a solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) at 0°C, sodium hydride (1.35 equivalents, as a 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes, after which p-toluenesulfonyl chloride (1.25 equivalents) is added. The reaction is then allowed to warm to room temperature and stirred for 18 hours.[1]

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Assumed Yield: 95% (based on "near-quantitative conversion" for similar reactions)[1]

Workflow Diagram

Pathway_2 Starting_Material 2-bromo-5H-pyrrolo[2,3-b]pyrazine Sulfonylation Sulfonylation (NaH, TsCl, DMF) Starting_Material->Sulfonylation Final_Product This compound Sulfonylation->Final_Product

Caption: Workflow for the Direct Sulfonylation Pathway.

Comparative Cost Analysis

The following tables provide a detailed cost breakdown for the synthesis of 10 grams of this compound via each pathway. Prices are based on bulk catalog listings from major chemical suppliers and are subject to change.

Table 1: Cost Analysis of Pathway 1 - One-Pot Cyclization and Sulfonylation
ReagentMolar Mass ( g/mol )EquivalentsMoles RequiredMass/Volume RequiredPrice (USD)Cost (USD)
Step 1: Starting Material Synthesis (to produce 10.9 g of SM)
2-amino-5-bromopyrazine174.001.00.058.7 g95.34 / 100 g8.30
Trimethylsilylacetylene98.221.10.0555.4 g (7.6 mL)241.50 / 100 g13.04
PdCl2(PPh3)2701.900.020.0010.7 gEstimatedVariable
Copper(I) Iodide190.450.040.0020.38 g30.00 / 100 g0.11
Triethylamine101.19Solvent-~50 mL75.90 / 500 mL7.59
Subtotal for Starting Material ~29.04 + Catalyst
Step 2: Final Product Synthesis (to produce 10 g of final product)
3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine207.311.00.0336.84 gCalculated18.20
Sodium tert-butoxide96.101.20.043.84 g25.00 / 100 g0.96
p-Toluenesulfonyl chloride190.651.30.0438.2 g49.00 / 500 g0.80
N,N-Dimethylacetamide87.12Solvent-~50 mL90.00 / 1 L4.50
Total Estimated Cost for Pathway 1 ~53.50 + Catalyst

Note: The cost of the palladium catalyst can vary significantly based on the specific catalyst used and market prices. This represents a major variable cost.

Table 2: Cost Analysis of Pathway 2 - Direct Sulfonylation
ReagentMolar Mass ( g/mol )EquivalentsMoles RequiredMass/Volume RequiredPrice (USD)Cost (USD)
2-bromo-5H-pyrrolo[2,3-b]pyrazine198.021.00.035.94 g34.50 / 5 g40.85
Sodium Hydride (60% in oil)24.001.350.0411.64 g116.48 / 500 g0.38
p-Toluenesulfonyl chloride190.651.250.0387.24 g49.00 / 500 g0.71
N,N-Dimethylformamide73.09Solvent-~50 mL148.00 / 1 L7.40
Total Estimated Cost for Pathway 2 ~49.34

Discussion and Pathway Comparison

FeaturePathway 1: One-Pot Cyclization/SulfonylationPathway 2: Direct Sulfonylation
Overall Cost Higher, primarily due to the multi-step synthesis of the starting material and the cost of the palladium catalyst.Lower, with the main cost driver being the commercially available starting material.
Number of Steps Two distinct synthetic operations (starting material synthesis and the one-pot reaction).One primary synthetic step.
Yield Good reported yield (86.9%) for the final step, but the overall yield depends on the preceding Sonogashira coupling.High assumed yield (95%), which is reasonable for this type of transformation.
Scalability The one-pot nature of the final step is advantageous for scalability. However, the need to synthesize the starting material adds complexity. The use of a mild base (sodium tert-butoxide) is a safety advantage for large-scale production.The use of sodium hydride, a pyrophoric reagent, may present challenges for large-scale synthesis and requires specialized handling procedures.
Reagent Availability The key starting material is not readily available commercially, requiring in-house synthesis.All necessary reagents are commercially available.
Purification The final product is purified by precipitation and recrystallization, which can be efficient on a larger scale.[1]The final product requires purification by column chromatography, which can be less efficient and more costly for large quantities.

From a purely economic standpoint, Pathway 2 (Direct Sulfonylation) appears to be the more cost-effective route for the laboratory-scale synthesis of this compound. The primary reason is the commercial availability of the key intermediate, 2-bromo-5H-pyrrolo[2,3-b]pyrazine, which eliminates the need for a multi-step, catalyst-intensive preliminary synthesis.

However, for larger-scale industrial production, the considerations may shift. While the initial reagent cost for Pathway 1 (One-Pot Cyclization and Sulfonylation) is higher, the one-pot nature of the final transformation and the use of a milder base could offer significant advantages in terms of process simplicity, safety, and potentially lower operational costs at scale. The cost of the palladium catalyst, while significant, could be mitigated through catalyst recycling programs. Furthermore, the cost of the starting material, 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine, would likely decrease substantially if produced on a large scale.

Conclusion

Both synthetic pathways presented offer viable routes to this compound. For research and development purposes where smaller quantities are required, the Direct Sulfonylation (Pathway 2) is likely the more practical and economical choice due to its simplicity and reliance on commercially available starting materials.

For long-term, large-scale manufacturing, a thorough process development and optimization study of the One-Pot Cyclization and Sulfonylation (Pathway 1) would be warranted. Its potential for a streamlined, one-pot final step and improved safety profile with a milder base are attractive features for industrial applications, provided the cost of the starting material can be effectively managed through large-scale in-house production.

Ultimately, the choice of synthetic route will depend on the specific needs of the research or development program, including the scale of synthesis, available resources, and long-term production goals. This guide provides the foundational data to initiate such an evaluation.

References

  • CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google P

Sources

Safety Operating Guide

Navigating the Final Step: A Guide to the Safe Disposal of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, a key building block in medicinal chemistry. Our focus is to empower you with the knowledge to manage this process with the highest standards of safety and environmental responsibility.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure—a brominated and tosylated heterocyclic compound—provides clear indicators for its hazard profile and appropriate disposal pathways. This guide is built upon established best practices for handling halogenated organic compounds and information from SDSs of structurally similar chemicals.

Understanding the Hazard Profile: Why Caution is Paramount

This compound is classified with the GHS07 pictogram, indicating that it poses several hazards. Based on data for analogous compounds, the primary concerns are:

  • Harmful if swallowed (H302): Ingestion can lead to adverse health effects.

  • Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.

  • Causes serious eye irritation (H319): Contact with the eyes can result in significant discomfort and potential damage.

  • May cause respiratory irritation (H335): Inhalation of dust or fumes can irritate the respiratory tract.

These hazards necessitate careful handling in a well-ventilated laboratory fume hood and the consistent use of appropriate Personal Protective Equipment (PPE).

Core Principles of Disposal: Segregation and Professional Handling

The fundamental principle for the disposal of this compound is that it must be treated as halogenated organic waste . Under no circumstances should this compound or its residues be disposed of down the drain or in general laboratory trash.

The recommended and compliant method for final disposal is through a licensed and approved hazardous waste disposal facility. These facilities have the specialized equipment and processes, typically high-temperature incineration with advanced flue gas scrubbing systems, to destroy the compound in an environmentally sound manner.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and preparation of this compound waste for pickup by a certified hazardous waste contractor.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and dispose of them properly after handling the waste.

  • Body Protection: A fully buttoned lab coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

2. Waste Container Selection and Labeling:

  • Container Type: Use a designated, sealable, and clearly labeled "Halogenated Organic Waste" container. The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: Immediately upon adding the first waste, affix a hazardous waste label. The label must include:

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory group

3. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound, including contaminated items like weighing paper, spatulas, and gloves, in the designated halogenated organic waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated organic waste streams.

  • Empty Containers: "Empty" containers that held the pure compound must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical. Do not rinse them into the sink.

4. Storage Pending Disposal:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, bases, and reactive metals.

  • Keep the container closed at all times, except when adding waste.

5. Arranging for Disposal:

  • Once the waste container is full (do not overfill, typically to 80% capacity), or if the waste is no longer being generated, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Complete all necessary waste pickup forms as required by your institution and local regulations.

Spill Management: A Proactive Approach

In the event of a spill, the following procedures should be followed:

  • Small Spills (manageable by trained personnel):

    • Ensure proper PPE is worn.

    • Restrict access to the spill area.

    • Carefully cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • Gently sweep the absorbed material into a designated "Halogenated Organic Waste" container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as halogenated waste.

    • Ventilate the area thoroughly.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid container_solid Place in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->container_solid container_liquid Place in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->container_liquid storage Store Sealed Container in Designated Area container_solid->storage container_liquid->storage full Container Full? storage->full full->storage No pickup Arrange for Pickup by Licensed Waste Contractor full->pickup Yes end Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Halogenated Organic WasteThe presence of bromine in the molecular structure.
Primary Disposal Method Incineration by a licensed facilityEnsures complete destruction of the compound and prevents environmental contamination.
Container Type Labeled, sealed, compatible (e.g., HDPE, glass)Prevents leaks, ensures proper identification, and avoids reactions with the container material.
PPE Requirements Safety goggles, chemical-resistant gloves, lab coatProtects personnel from the irritant and harmful properties of the chemical.
Spill Cleanup Material Inert absorbent (vermiculite, sand)Safely contains the spill without reacting with the chemical.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

  • Science Ready. Safe Handling & Disposal of Organic Substances. [Link]
  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

Personal protective equipment for handling 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

This guide provides critical safety and operational protocols for researchers, scientists, and drug development professionals working with this compound (CAS No. 1201186-54-0). As a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies, its safe handling is paramount to ensuring both personal safety and the integrity of research outcomes.[1] This document moves beyond a simple checklist, offering a detailed framework grounded in the specific chemical properties and associated hazards of this compound.

Hazard Identification: Understanding the Risks

Before any handling, a thorough understanding of the compound's specific hazards is non-negotiable. This compound is classified with a "Warning" signal word and presents multiple health risks upon exposure. The primary hazards are summarized below.

Hazard PictogramGHS CodeHazard StatementPractical Implication for Researchers

GHS07H302: Harmful if swallowedAccidental ingestion could lead to acute toxicity. Strict prohibition of eating, drinking, or smoking in the lab is critical.[2]
H315: Causes skin irritationDirect contact with the skin can cause localized inflammation, redness, or dermatitis. Proper gloves and a lab coat are essential to prevent contact.
H319: Causes serious eye irritationThe compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes. Appropriate eye protection is mandatory.
H335: May cause respiratory irritationInhalation of the solid dust or powder can irritate the respiratory tract, leading to coughing or shortness of breath. All handling of the solid must be done in a controlled, ventilated environment.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to mitigate the risks identified above. The following equipment must be worn at all times when handling this compound.

PPE CategorySpecific RecommendationRationale and Best Practices
Eye & Face Protection Chemical safety goggles and a face shield.[3]The H319 hazard ("Causes serious eye irritation") necessitates robust protection. Safety glasses are insufficient; chemical splash goggles that form a seal around the eyes are required. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.[4]
Skin & Body Protection Nitrile rubber gloves and a fire-retardant lab coat.Gloves: Nitrile gloves offer good resistance to a range of chemicals, including potential solvents used with this compound.[5] Always inspect gloves for tears before use and wash them before removal. For prolonged operations, consider double-gloving. Never wear contaminated gloves outside the immediate work area.[6] Lab Coat: A fully buttoned, long-sleeved lab coat protects against accidental skin contact (mitigating H315) and contamination of personal clothing.[7][8] Ensure it is fire-retardant.
Respiratory Protection Work must be conducted in a certified chemical fume hood.Due to the H335 respiratory irritation hazard, engineering controls are the primary line of defense. A chemical fume hood will contain the solid particulate and prevent inhalation.[9] If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[3][10]

Step-by-Step Safe Handling Workflow

Adherence to a strict, logical workflow minimizes exposure and prevents contamination. The following protocol outlines the key stages of handling this compound.

Workflow Diagram: From Preparation to Disposal

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase cluster_post 4. Post-Handling prep_sds Review SDS & Protocol prep_area Prepare Fume Hood (Clear & Verify Airflow) prep_sds->prep_area prep_ppe Don Appropriate PPE (Coat, Goggles, Gloves) prep_area->prep_ppe handle_weigh Weigh Compound Carefully (Minimize Dust) prep_ppe->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_tools Decontaminate Glassware & Tools handle_transfer->clean_tools Complete Work clean_area Wipe Down Fume Hood Surface clean_tools->clean_area dispose_waste Segregate & Label Hazardous Waste clean_area->dispose_waste post_doff Doff PPE Correctly dispose_waste->post_doff Exit Work Area post_wash Wash Hands Thoroughly post_doff->post_wash

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.